(S)-3-hydroxypalmitoyl-CoA
Beschreibung
Structure
2D Structure
Eigenschaften
Molekularformel |
C37H66N7O18P3S |
|---|---|
Molekulargewicht |
1021.9 g/mol |
IUPAC-Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxyhexadecanethioate |
InChI |
InChI=1S/C37H66N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-25(45)20-28(47)66-19-18-39-27(46)16-17-40-35(50)32(49)37(2,3)22-59-65(56,57)62-64(54,55)58-21-26-31(61-63(51,52)53)30(48)36(60-26)44-24-43-29-33(38)41-23-42-34(29)44/h23-26,30-32,36,45,48-49H,4-22H2,1-3H3,(H,39,46)(H,40,50)(H,54,55)(H,56,57)(H2,38,41,42)(H2,51,52,53)/t25-,26+,30+,31+,32-,36+/m0/s1 |
InChI-Schlüssel |
DEHLMTDDPWDRDR-BCIKBWLNSA-N |
Isomerische SMILES |
CCCCCCCCCCCCC[C@@H](CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (S)-3-Hydroxypalmitoyl-CoA: Discovery and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Hydroxypalmitoyl-CoA is a critical metabolic intermediate in the mitochondrial beta-oxidation of fatty acids. As the product of the second step in this spiral pathway, it represents a key juncture in the catabolism of long-chain fatty acids like palmitic acid, a primary fuel source for cellular energy production. Understanding the discovery, biosynthesis, and enzymatic regulation of this compound is fundamental to comprehending cellular energy homeostasis and the pathophysiology of various metabolic disorders. This guide provides a detailed overview of the core concepts, quantitative data, and experimental methodologies relevant to the study of this important molecule.
Discovery and Elucidation of its Role
The discovery of this compound is intrinsically linked to the elucidation of the fatty acid beta-oxidation pathway. The foundational concept of this pathway was first proposed by Georg Franz Knoop in 1904, based on his experiments with phenyl-derivatized fatty acids in dogs.[1] These early studies established that fatty acids are degraded by the sequential removal of two-carbon units.
It was through the subsequent purification and characterization of the enzymes involved in this process that the specific intermediates, including (S)-3-hydroxyacyl-CoA species, were identified. The enzymes responsible for the formation and subsequent metabolism of this compound, namely enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase, were isolated and their catalytic functions defined, confirming the stereospecific nature of this metabolic pathway.[2][3] These seminal discoveries laid the groundwork for our current understanding of fatty acid metabolism and its importance in health and disease.
Biosynthesis of this compound
This compound is synthesized in the mitochondrial matrix as the second intermediate in the beta-oxidation of palmitoyl-CoA. The process involves a stereospecific hydration reaction catalyzed by the enzyme enoyl-CoA hydratase (also known as crotonase).
The biosynthesis can be summarized in the following steps:
-
Dehydrogenation: The process begins with the dehydrogenation of palmitoyl-CoA by acyl-CoA dehydrogenase, which introduces a double bond between the alpha and beta carbons (C2 and C3), forming trans-Δ²-palmitenoyl-CoA.
-
Hydration: Enoyl-CoA hydratase then catalyzes the syn-addition of a water molecule across this double bond.[2] This reaction is highly stereospecific, resulting exclusively in the formation of the (S)-stereoisomer, this compound.[4]
-
Oxidation: Subsequently, this compound is oxidized by NAD+-dependent (S)-3-hydroxyacyl-CoA dehydrogenase to form 3-ketopalmitoyl-CoA.[5] This sets the stage for the final step of the beta-oxidation cycle, thiolytic cleavage.
The overall transformation from palmitoyl-CoA to 3-ketopalmitoyl-CoA, highlighting the central role of this compound, is depicted below.
Key Enzymes in Biosynthesis and Metabolism
Enoyl-CoA Hydratase (Crotonase)
Enoyl-CoA hydratase (EC 4.2.1.17) is the enzyme responsible for the synthesis of this compound. It is a highly efficient enzyme that catalyzes the reversible hydration of a trans-2-enoyl-CoA thioester.[6][7] The reaction mechanism involves two key glutamate (B1630785) residues in the active site that act in concert to activate a water molecule for nucleophilic attack on the C3 of the substrate.[2] The enzyme can act on a wide range of acyl-CoA chain lengths, although the reaction rate tends to decrease with increasing chain length.[4]
3-Hydroxyacyl-CoA Dehydrogenase
3-Hydroxyacyl-CoA dehydrogenase (HADH; EC 1.1.1.35) catalyzes the NAD+-dependent oxidation of this compound to 3-ketopalmitoyl-CoA.[5] This enzyme is specific for the (S)-stereoisomer. In humans, there are different forms of this enzyme with varying substrate specificities for short, medium, and long-chain 3-hydroxyacyl-CoAs.[8] The long-chain specific enzyme is part of a mitochondrial trifunctional protein complex.
Quantitative Data
The kinetic parameters of the key enzymes involved in the metabolism of this compound are crucial for understanding the flux through the beta-oxidation pathway. The following tables summarize representative kinetic data for enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase.
Table 1: Kinetic Parameters of Enoyl-CoA Hydratase
| Substrate (Chain Length) | Source Organism | Km (µM) | Vmax (units/mg) | Reference |
| Crotonyl-CoA (C4) | Mycobacterium smegmatis | 82 | 2488 | [9] |
| Decenoyl-CoA (C10) | Mycobacterium smegmatis | 91 | - | [9] |
| Hexadecenoyl-CoA (C16) | Mycobacterium smegmatis | 105 | 154 | [9] |
Table 2: Kinetic Parameters of L-3-Hydroxyacyl-CoA Dehydrogenase
| Substrate (Chain Length) | Source Organism | Km (µM) | Vmax (µmol/min/mg) | Reference |
| 3-Hydroxybutyryl-CoA (C4) | Pig Heart | 100 | 258 | [10] |
| 3-Hydroxyoctanoyl-CoA (C8) | Pig Heart | 11 | 358 | [10] |
| 3-Hydroxydodecanoyl-CoA (C12) | Pig Heart | 4.8 | 290 | [10] |
| 3-Hydroxypalmitoyl-CoA (C16) | Pig Heart | 4.5 | 134 | [10] |
Experimental Protocols
Spectrophotometric Assay of Enoyl-CoA Hydratase Activity
This protocol is based on monitoring the decrease in absorbance at 263 nm, which corresponds to the hydration of the double bond in the enoyl-CoA substrate.
Materials:
-
Tris-HCl buffer (50 mM, pH 7.8)
-
Bovine Serum Albumin (BSA)
-
trans-2-Palmitenoyl-CoA (substrate)
-
Purified enoyl-CoA hydratase enzyme solution
-
UV-transparent cuvettes
-
Spectrophotometer capable of reading at 263 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing Tris-HCl buffer and BSA.
-
Add the substrate, trans-2-palmitenoyl-CoA, to the reaction mixture to a final concentration of 50 µM.
-
Equilibrate the cuvette to the desired temperature (e.g., 25°C) in the spectrophotometer.
-
Initiate the reaction by adding a small volume of the enzyme solution.
-
Immediately begin monitoring the decrease in absorbance at 263 nm for 3-5 minutes.
-
The rate of the reaction is calculated from the linear portion of the absorbance change over time, using the molar extinction coefficient for the enoyl-CoA substrate.
Coupled Spectrophotometric Assay of 3-Hydroxyacyl-CoA Dehydrogenase Activity
This protocol measures the formation of NADH by monitoring the increase in absorbance at 340 nm.[10]
Materials:
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.0)
-
NAD+ solution
-
This compound (substrate)
-
Purified 3-hydroxyacyl-CoA dehydrogenase enzyme solution
-
UV-transparent cuvettes
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
In a cuvette, prepare a reaction mixture containing potassium phosphate buffer and NAD+ (final concentration ~2 mM).
-
Add the substrate, this compound, to the reaction mixture to the desired final concentration.
-
Equilibrate the cuvette to 37°C in the spectrophotometer and record a baseline reading.
-
Initiate the reaction by adding the enzyme solution.
-
Monitor the increase in absorbance at 340 nm for 5-10 minutes.
-
Calculate the rate of NADH production using its molar extinction coefficient (6220 M⁻¹cm⁻¹).
Purification of Recombinant His-tagged 3-Hydroxyacyl-CoA Dehydrogenase
This protocol describes a typical workflow for purifying a His-tagged recombinant enzyme expressed in E. coli.
Procedure:
-
Cell Lysis: Resuspend the E. coli cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet cell debris.
-
Affinity Chromatography: Apply the clarified supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Washing: Wash the column with several column volumes of wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elution: Elute the bound His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Buffer Exchange: Remove the imidazole and exchange the buffer of the purified protein solution by dialysis or using a desalting column.
-
Purity Assessment: Analyze the purity of the final protein sample by SDS-PAGE.
Visualizations of Mechanisms and Relationships
Catalytic Mechanism of Enoyl-CoA Hydratase
The hydration of trans-2-enoyl-CoA proceeds via a mechanism involving two catalytic glutamate residues. One glutamate acts as a general base to activate a water molecule, while the other acts as a general acid to protonate the alpha-carbon of the substrate.
Conclusion
This compound is a cornerstone intermediate in fatty acid metabolism. Its biosynthesis via enoyl-CoA hydratase and subsequent oxidation by 3-hydroxyacyl-CoA dehydrogenase are tightly regulated steps essential for efficient energy production from fats. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals investigating the intricacies of fatty acid oxidation, its role in metabolic diseases, and the potential for therapeutic intervention. A thorough understanding of these fundamental processes is paramount for advancing our knowledge in cellular metabolism and developing novel treatments for related disorders.
References
- 1. A general introduction to the biochemistry of mitochondrial fatty acid β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification of two forms of enoyl-CoA hydratase from Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evidence for a peroxisomal fatty acid beta-oxidation involving D-3-hydroxyacyl-CoAs. Characterization of two forms of hydro-lyase that convert D-(-)-3-hydroxyacyl-CoA into 2-trans-enoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of (S)-3-Hydroxypalmitoyl-CoA in Fatty Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Hydroxypalmitoyl-CoA is a critical intermediate in the mitochondrial beta-oxidation of palmitic acid, a ubiquitous 16-carbon saturated fatty acid. Its formation and subsequent metabolism are central to cellular energy homeostasis, and dysregulation of this pathway is implicated in numerous metabolic diseases. This in-depth technical guide provides a comprehensive overview of the role of this compound, detailing its metabolic context, the enzymes governing its turnover, and the intricate signaling networks that regulate its flux. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study of fatty acid metabolism and related therapeutic areas.
Core Concepts: this compound in Beta-Oxidation
Mitochondrial fatty acid beta-oxidation is a cyclical catabolic process that sequentially shortens fatty acyl-CoA molecules, generating acetyl-CoA, NADH, and FADH₂. This compound is a key intermediate in the beta-oxidation of palmitoyl-CoA.
The formation of this compound is the second step in the beta-oxidation spiral, following the initial dehydrogenation of palmitoyl-CoA. This hydration step is catalyzed by enoyl-CoA hydratase . Subsequently, this compound is oxidized by 3-hydroxyacyl-CoA dehydrogenase to form 3-ketopalmitoyl-CoA, generating NADH.[1][2][3]
The Beta-Oxidation Pathway for Palmitoyl-CoA
Below is a diagram illustrating the central position of this compound in the beta-oxidation pathway.
References
(S)-3-Hydroxypalmitoyl-CoA: A Central Metabolic Intermediate Across Diverse Organisms
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(S)-3-hydroxypalmitoyl-CoA is a critical intermediate in the metabolism of fatty acids. As the 16-carbon variant of L-3-hydroxyacyl-CoAs, it sits (B43327) at the crossroads of fatty acid degradation (β-oxidation) and, in its stereoisomeric form, fatty acid synthesis. Its precise regulation and processing are fundamental to cellular energy homeostasis and the production of essential lipid molecules. This guide provides a comprehensive overview of the roles, metabolic pathways, and analytical methodologies related to this compound in various organisms, highlighting its significance in health, disease, and as a potential target for therapeutic intervention. The molecule is a known metabolite in humans, Saccharomyces cerevisiae, and Escherichia coli[1].
Metabolic Pathways Involving this compound
This compound is primarily involved in the catabolic pathway of fatty acid β-oxidation. The process systematically shortens fatty acyl-CoA molecules to produce acetyl-CoA, FADH₂, and NADH, which are essential for cellular energy production.
Mitochondrial and Peroxisomal β-Oxidation
In eukaryotes, β-oxidation occurs in both mitochondria and peroxisomes, while in prokaryotes, it takes place in the cytosol[2]. The core sequence of reactions is conserved.
-
Dehydrogenation: A long-chain acyl-CoA, such as palmitoyl-CoA, is oxidized by acyl-CoA dehydrogenase, introducing a double bond between the α and β carbons to form trans-2-enoyl-CoA[2][3].
-
Hydration: Enoyl-CoA hydratase catalyzes the hydration of the double bond, forming (S)-3-hydroxyacyl-CoA (in this case, this compound)[3].
-
Dehydrogenation: (S)-3-hydroxyacyl-CoA is then oxidized to 3-ketoacyl-CoA by the NAD⁺-dependent enzyme 3-hydroxyacyl-CoA dehydrogenase (HADH)[4][5]. This is a key step where the specific (S)-stereoisomer is processed.
-
Thiolysis: Finally, β-ketoacyl-CoA thiolase cleaves 3-ketoacyl-CoA, releasing a molecule of acetyl-CoA and a fatty acyl-CoA chain that is two carbons shorter[6]. This shortened acyl-CoA re-enters the cycle.
Distinction from Fatty Acid Synthesis
While chemically similar, fatty acid synthesis is not the direct reversal of β-oxidation. It occurs in the cytosol, utilizes an acyl carrier protein (ACP) instead of CoA for its intermediates, and employs NADPH as the reductant[7][8]. Critically, the 3-hydroxyacyl intermediate in fatty acid synthesis is the (R)-stereoisomer, not the (S)-isomer found in β-oxidation[8]. This stereospecificity ensures that the anabolic and catabolic pathways remain distinct and independently regulated.
Role in Different Organisms
The fundamental role of this compound as a β-oxidation intermediate is conserved, but the subcellular location and specific enzymes involved can vary.
-
Mammals: In mammals, the β-oxidation of long-chain fatty acids like palmitate primarily occurs in the mitochondria to supply energy to tissues such as the heart, liver, and skeletal muscle[9]. Deficiencies in the enzymes that process long-chain 3-hydroxyacyl-CoAs, such as Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency, are serious inherited metabolic disorders characterized by the accumulation of these intermediates[9].
-
Yeast (Saccharomyces cerevisiae): Yeast utilizes peroxisomes for β-oxidation, especially when grown on fatty acids as the sole carbon source[10]. The hydration and subsequent dehydrogenation of enoyl-CoA to 3-ketoacyl-CoA are catalyzed by a multifunctional enzyme, Fox2p, which possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities[11]. Studies on yeast have been instrumental in understanding the function of different enzyme domains that confer substrate specificity for short-, medium-, and long-chain 3-hydroxyacyl-CoAs[12][13].
-
Bacteria (Escherichia coli): In prokaryotes like E. coli, the enzymes for β-oxidation are typically soluble proteins in the cytoplasm[2]. This compound is a recognized metabolite within the well-characterized bacterial fatty acid metabolism pathways[1].
-
Plants: In plants, β-oxidation is crucial for providing energy and carbon skeletons during seed germination and is located in peroxisomes[6]. The process is similar to that in yeast, involving a multifunctional protein that handles the hydratase and dehydrogenase steps[6].
Emerging Signaling Roles
Beyond their metabolic functions, long-chain acyl-CoAs are emerging as important signaling molecules that can allosterically regulate enzymes and transcription factors[14]. The intracellular concentration of free acyl-CoAs is tightly controlled and buffered by acyl-CoA-binding proteins[14].
A significant discovery has been the identification of a derivative of 3-hydroxypalmitic acid, commendamide (N-acyl-3-hydroxypalmitoyl-glycine), produced by commensal gut bacteria[15]. This molecule structurally mimics host N-acyl-amide signaling molecules and has been shown to activate the G-protein–coupled receptor (GPCR) G2A/GPR132, which is implicated in autoimmune disease and atherosclerosis[15]. This finding opens a new avenue for research into how microbial metabolites derived from fatty acid intermediates can directly influence host physiology and presents novel opportunities for drug development.
Quantitative Data
Quantitative analysis of acyl-CoA species is challenging due to their low abundance and chemical instability. However, enzyme kinetic parameters provide valuable insights into the efficiency of their metabolic processing.
Table 1: Kinetic Parameters of Enzymes Acting on 3-Hydroxyacyl-CoA Substrates
| Organism | Enzyme | Substrate | Km | Vmax | Reference(s) |
|---|---|---|---|---|---|
| Pig | L-3-hydroxyacyl-CoA dehydrogenase (Heart) | C8-3-OH-acyl-CoA | 2.5 µM | - | [16] |
| Pig | L-3-hydroxyacyl-CoA dehydrogenase (Heart) | C10-3-OH-acyl-CoA | 1.8 µM | - | [16] |
| Pig | L-3-hydroxyacyl-CoA dehydrogenase (Heart) | C16-3-OH-acyl-CoA | 1.6 µM | - | [16] |
| Candida tropicalis | Multifunctional Enzyme 2 (MFE-2), Domain A | C10-3-OH-acyl-CoA | - | ~15 U/mg | [13] |
| Candida tropicalis | Multifunctional Enzyme 2 (MFE-2), Domain A | C16-3-OH-acyl-CoA | - | ~10 U/mg | [13] |
| Candida tropicalis | Multifunctional Enzyme 2 (MFE-2), Domain B | C4-3-OH-acyl-CoA | - | ~110 U/mg |[13] |
Note: Data is often presented for a range of acyl-CoA chain lengths. C16 refers to the palmitoyl (B13399708) chain length. Km (Michaelis constant) indicates substrate affinity, and Vmax (maximum velocity) indicates the maximum rate of the reaction.
Experimental Protocols
Accurate measurement of this compound and the activity of related enzymes is essential for studying its metabolic role.
Protocol 1: Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA species in biological samples[17][18][19][20].
Methodology Overview:
-
Sample Collection and Homogenization:
-
Rapidly freeze tissue samples in liquid nitrogen to quench metabolic activity.
-
Homogenize the frozen tissue in a cold extraction solvent, often a mixture of acetonitrile (B52724) and isopropanol (B130326) or a solution containing 5-sulfosalicylic acid (SSA) to precipitate proteins[17][20].
-
Spike the sample with a stable isotope-labeled internal standard (e.g., [U-¹³C]16-CoA) to correct for sample loss and matrix effects[19].
-
-
Extraction:
-
Vortex the homogenate thoroughly.
-
Centrifuge at high speed (e.g., >10,000 x g) at 4°C to pellet precipitated proteins and cell debris.
-
Carefully collect the supernatant containing the acyl-CoA esters.
-
-
LC Separation:
-
Inject the supernatant into a reverse-phase C18 column.
-
Use a binary solvent gradient, typically with a weak mobile phase of ammonium (B1175870) hydroxide (B78521) or ammonium formate (B1220265) in water and a strong mobile phase of ammonium hydroxide or formate in acetonitrile, to separate the acyl-CoA species based on their hydrophobicity[19][21].
-
-
MS/MS Detection:
-
Analyze the column eluent using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Use Selected Reaction Monitoring (SRM) for quantification. This involves selecting the precursor ion for this compound and monitoring for a specific, characteristic product ion generated upon fragmentation (e.g., the neutral loss of 507 Da corresponding to the phosphopantetheine-adenosine moiety)[20][21].
-
Quantify the analyte by comparing its peak area to that of the co-eluting internal standard.
-
Protocol 2: Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity
The activity of HADH, the enzyme that converts this compound to 3-ketoacyl-CoA, can be measured by monitoring the reduction of NAD⁺ to NADH.
Methodology Overview:
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0).
-
In a quartz cuvette, combine the buffer, a solution of NAD⁺, and the biological sample (e.g., mitochondrial lysate or purified enzyme).
-
-
Initiation of Reaction:
-
Initiate the reaction by adding the substrate, this compound, to the cuvette. The final concentration should be optimized, but is typically in the low micromolar range.
-
-
Spectrophotometric Monitoring:
-
Immediately place the cuvette in a spectrophotometer set to a wavelength of 340 nm.
-
Record the increase in absorbance at 340 nm over time. This increase is directly proportional to the production of NADH.
-
-
Calculation of Activity:
-
Determine the initial rate of the reaction (ΔAbs/min) from the linear portion of the absorbance curve.
-
Calculate the enzyme activity using the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹), factoring in the cuvette path length and sample dilution.
-
Coupled Assay System: To overcome issues of product inhibition or unfavorable reaction equilibrium, a coupled assay can be used. This involves adding the subsequent enzyme in the pathway (β-ketoacyl-CoA thiolase) and CoASH to the reaction mixture, which immediately consumes the 3-ketoacyl-CoA product, pulling the HADH reaction forward[16].
References
- 1. This compound | C37H66N7O18P3S | CID 11966179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. microbenotes.com [microbenotes.com]
- 3. jackwestin.com [jackwestin.com]
- 4. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 5. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. Peroxisomal Plant 3-Ketoacyl-CoA Thiolase Structure and Activity Are Regulated by a Sensitive Redox Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Key enzymes involved in the utilization of fatty acids by Saccharomyces cerevisiae: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Key enzymes involved in the utilization of fatty acids by Saccharomyces cerevisiae: a review [frontiersin.org]
- 12. Yeast peroxisomal multifunctional enzyme: (3R)-hydroxyacyl-CoA dehydrogenase domains A and B are required for optimal growth on oleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Functional metagenomic discovery of bacterial effectors in the human microbiome and isolation of commendamide, a GPCR G2A/132 agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
(S)-3-Hydroxypalmitoyl-CoA: A Key Intermediate at the Crossroads of Cellular Metabolism and Signaling
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals.
(S)-3-Hydroxypalmitoyl-CoA, a critical intermediate in fatty acid metabolism, is emerging as a significant player in cellular signaling. While not a classical signaling molecule that binds to receptors, its cellular concentration and flux through metabolic pathways influence key signaling events, primarily through its role in peroxisomal β-oxidation and its indirect impact on the synthesis of bioactive lipids and protein acylation.
This technical guide provides an in-depth analysis of the function of this compound in cellular signaling, presenting quantitative data, detailed experimental protocols, and visual representations of the associated pathways and workflows.
Core Functions and Signaling Nexus
This compound is a crucial intermediate in the peroxisomal β-oxidation of straight-chain fatty acids.[1][2] This metabolic pathway is not only essential for energy homeostasis but also serves as a hub for the generation of signaling molecules. The cellular levels of this compound are tightly regulated by the enzymatic activities of L-bifunctional enzyme (EHHADH) and 3-hydroxyacyl-CoA dehydrogenase, which catalyze its formation and subsequent conversion.[2][3]
The signaling implications of this compound are primarily indirect and can be categorized into two main areas:
-
Regulation of Fatty Acid Oxidation and Metabolic Sensing: The concentration of this compound and other acyl-CoA intermediates can act as a metabolic sensor, influencing the rate of fatty acid oxidation. Dysregulation of this pathway has been linked to various metabolic diseases.
-
Precursor for Bioactive Molecules: While this compound itself is not a primary signaling molecule, its metabolism is linked to the production of downstream molecules with potent signaling activities. For instance, the acetyl-CoA produced from β-oxidation can be a substrate for histone acetylation, an epigenetic modification that regulates gene expression. Furthermore, the overall balance of fatty acid metabolism, in which this compound is a key player, can influence the synthesis of signaling lipids such as ceramides (B1148491) and other sphingolipids.
Quantitative Data Summary
Precise quantitative data for the cellular concentrations of this compound are scarce in the literature. However, studies on total CoA pools and other acyl-CoA species provide a framework for understanding its potential abundance. The total CoA pool in Escherichia coli, for example, is maintained within a range of 0.83-1.40 nmol/mg of dry cell weight.[4] In mammalian brain tissue, acetyl-CoA concentrations are reported to be around 34.5 pmol/mg protein.[5] The concentration of this compound is expected to be significantly lower and highly dynamic, depending on the metabolic state of the cell.
Table 1: Kinetic Parameters of Enzymes Metabolizing Hydroxyacyl-CoAs
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Organism/Tissue | Reference |
| L-3-hydroxyacyl-CoA dehydrogenase | Acetoacetyl-CoA | - | - | Pig Heart | [6] |
| (S)-3-hydroxyacyl-CoA dehydrogenase (FadB') | Acetoacetyl-CoA | 48 | 149 | Ralstonia eutropha H16 | [7] |
Signaling Pathways and Experimental Workflows
To elucidate the role of this compound in cellular signaling, it is crucial to understand the pathways in which it participates and the experimental approaches used to study it.
Peroxisomal β-Oxidation Pathway
This compound is a key intermediate in the peroxisomal β-oxidation of long-chain fatty acids. This pathway involves a series of enzymatic reactions that shorten the fatty acyl chain, producing acetyl-CoA.
Experimental Workflow for Acyl-CoA Quantification
The quantification of this compound and other acyl-CoAs in biological samples is typically achieved through liquid chromatography-mass spectrometry (LC-MS).
In Vitro Protein Acylation Assay
To investigate the potential of this compound to act as an acyl donor for protein modification, an in vitro acylation assay can be performed.
References
- 1. Peroxisomal L-bifunctional enzyme (Ehhadh) is essential for the production of medium-chain dicarboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. Changes in size of intracellular pools of coenzyme A and its thioesters in Escherichia coli K-12 cells to various carbon sources and stresses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic and Cellular Compartments of Acetyl-CoA in the Healthy and Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (FadB’) from fatty acid degradation operon of Ralstonia eutropha H16 - PMC [pmc.ncbi.nlm.nih.gov]
(S)-3-Hydroxypalmitoyl-CoA: A Pivotal Metabolic Intermediate in Cellular Lipid Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-hydroxypalmitoyl-CoA is a critical metabolic intermediate in the mitochondrial beta-oxidation of fatty acids. As the product of the hydration of trans-2-enoyl-CoA and the substrate for the subsequent dehydrogenation step, it represents a key control point in the catabolism of long-chain fatty acids for energy production. Dysregulation of its metabolism is implicated in several inherited metabolic disorders and may play a role in the pathophysiology of more common diseases, including metabolic syndrome and cardiovascular disease. This technical guide provides a comprehensive overview of this compound, focusing on its role in metabolic pathways, quantitative data, and detailed experimental protocols for its study.
Metabolic Significance and Signaling Pathways
This compound is primarily involved in the mitochondrial fatty acid beta-oxidation spiral. This pathway is the major route for the degradation of fatty acids to produce acetyl-CoA, which then enters the citric acid cycle for ATP production.[1][2]
Mitochondrial Beta-Oxidation Pathway
The mitochondrial beta-oxidation of a saturated fatty acid like palmitic acid involves a four-step process that is repeated, shortening the fatty acyl-CoA chain by two carbons in each cycle. This compound is an intermediate in the third step of this cycle.
Caption: Mitochondrial beta-oxidation of palmitoyl-CoA.
Regulation by Peroxisome Proliferator-Activated Receptors (PPARs)
The enzymes involved in beta-oxidation, including 3-hydroxyacyl-CoA dehydrogenase, are transcriptionally regulated by peroxisome proliferator-activated receptors (PPARs), particularly PPARα.[3] Long-chain fatty acids and their derivatives can act as ligands for PPARα, thus inducing the expression of genes required for their own catabolism.[4][5] This creates a feedback loop where an increase in fatty acid influx leads to an enhanced capacity for their oxidation.
Caption: PPARα regulation of beta-oxidation enzymes.
Quantitative Data
The following tables summarize key quantitative data related to this compound and its metabolism.
Table 1: Kinetic Parameters of L-3-Hydroxyacyl-CoA Dehydrogenase
This table presents the kinetic parameters of pig heart L-3-hydroxyacyl-CoA dehydrogenase for substrates of various chain lengths. While specific data for this compound (C16) is not explicitly provided in the cited source, the data for long-chain substrates offer a valuable approximation. The enzyme exhibits broad specificity, with the highest activity towards medium-chain substrates.[6]
| Substrate (3-hydroxyacyl-CoA) | Chain Length | Km (µM) | Vmax (µmol/min/mg) |
| 3-Hydroxybutyryl-CoA | C4 | 33 | 148 |
| 3-Hydroxyoctanoyl-CoA | C8 | 8 | 210 |
| 3-Hydroxymyristoyl-CoA | C14 | 7 | 125 |
| This compound | C16 | ~7 | ~100 |
Values for C16 are estimated based on the trends reported for long-chain substrates in the cited literature.[6]
Table 2: Representative Tissue Concentrations of Long-Chain Acyl-CoAs
Direct quantification of this compound in tissues is technically challenging due to its low abundance and transient nature. The table below provides concentrations of total long-chain acyl-CoAs in various rat tissues, offering a physiological context for the concentration range of these intermediates.[7]
| Tissue | Total Long-Chain Acyl-CoAs (nmol/g wet weight) |
| Heart | 3.5 - 5.0 |
| Kidney | 2.0 - 3.5 |
| Liver | 4.0 - 6.0 |
| Skeletal Muscle | 1.5 - 2.5 |
Experimental Protocols
Protocol 1: Quantification of this compound by LC-MS/MS
This protocol outlines a method for the sensitive and specific quantification of long-chain acyl-CoAs, including this compound, from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9]
1. Sample Preparation and Extraction:
-
Homogenization: Homogenize ~50-100 mg of frozen tissue in 1 mL of ice-cold 100 mM potassium phosphate (B84403) buffer (pH 4.9) containing an appropriate internal standard (e.g., C17:0-CoA).[7]
-
Solvent Extraction: Add 2 mL of acetonitrile (B52724) and 1 mL of 2-propanol to the homogenate. Vortex vigorously for 2 minutes.[10]
-
Protein Precipitation: Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet precipitated proteins.[10]
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
2. Solid-Phase Extraction (SPE) for Purification:
-
Column Conditioning: Condition a 2-(2-pyridyl)ethyl SPE column by washing with 2 mL of methanol (B129727) followed by 2 mL of water.[10]
-
Sample Loading: Load the supernatant onto the conditioned SPE column.
-
Washing: Wash the column with 2 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute the acyl-CoAs with 1.5 mL of methanol containing 2% ammonium (B1175870) hydroxide.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis (e.g., 50% methanol in water).
3. LC-MS/MS Analysis:
-
Chromatography: Separate the acyl-CoAs on a C18 reversed-phase column using a gradient of mobile phase A (e.g., 10 mM ammonium acetate (B1210297) in water) and mobile phase B (e.g., 10 mM ammonium acetate in 95:5 acetonitrile:water).
-
Mass Spectrometry: Perform analysis on a triple quadrupole mass spectrometer in positive ion mode using multiple reaction monitoring (MRM). The specific precursor-to-product ion transition for this compound should be determined using a pure standard.
Caption: Workflow for LC-MS/MS quantification.
Protocol 2: 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity Assay
This spectrophotometric assay measures the activity of 3-hydroxyacyl-CoA dehydrogenase by monitoring the reduction of NAD+ to NADH at 340 nm. This protocol is adapted from established methods.[11][12]
1. Reagents:
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.3.
-
Substrate: 1 mM this compound in water. (Note: Due to commercial availability, a shorter-chain substrate like 3-hydroxybutyryl-CoA is often used).[12]
-
Cofactor: 10 mM NAD+ in water.
-
Enzyme: Purified 3-hydroxyacyl-CoA dehydrogenase or cell/tissue lysate.
2. Assay Procedure:
-
In a 1 mL cuvette, combine:
-
880 µL of Assay Buffer
-
50 µL of 10 mM NAD+
-
50 µL of enzyme solution
-
-
Incubate at 37°C for 5 minutes to equilibrate.
-
Initiate the reaction by adding 20 µL of 1 mM this compound.
-
Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.
3. Calculation of Activity:
-
Calculate the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.
-
Use the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of NADH formation.
-
Enzyme activity is typically expressed as µmol of NADH formed per minute per mg of protein.
Caption: Workflow for HADH activity assay.
Conclusion
This compound is a central player in fatty acid metabolism, and its study is crucial for understanding cellular energy homeostasis and the pathogenesis of metabolic diseases. The methods and data presented in this guide provide a solid foundation for researchers and drug development professionals to investigate the roles of this important metabolic intermediate. Further research is warranted to precisely determine the cellular concentrations of this compound under various conditions and to explore its potential roles in cellular signaling beyond its function in beta-oxidation.
References
- 1. Beta oxidation - Wikipedia [en.wikipedia.org]
- 2. β-Oxidation of Saturated Fatty Acid (Palmitic Acid) | Pharmaguideline [pharmaguideline.com]
- 3. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activation of PPARα by Fatty Acid Accumulation Enhances Fatty Acid Degradation and Sulfatide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
biosynthesis pathway of long-chain hydroxy fatty acyl-CoAs
An In-depth Technical Guide on the Biosynthesis Pathway of Long-Chain Hydroxy Fatty Acyl-CoAs
Audience: Researchers, scientists, and drug development professionals.
Abstract
Long-chain hydroxy fatty acyl-CoAs (LCHFA-CoAs) are critical metabolic intermediates involved in the synthesis of essential lipids such as sphingolipids and cuticular waxes, and they play significant roles in various signaling pathways. Aberrations in their biosynthetic pathways are linked to numerous diseases, making the enzymes involved attractive targets for drug development. This technical guide provides a comprehensive overview of the core biosynthetic pathways of LCHFA-CoAs, presents key quantitative data, details relevant experimental protocols, and visualizes complex processes to facilitate a deeper understanding for research and therapeutic applications.
Core Biosynthetic Pathways
The synthesis of LCHFA-CoAs primarily occurs through two distinct, yet sometimes interconnected, pathways located in the endoplasmic reticulum: the fatty acid elongation cycle which generates 3-hydroxy intermediates, and the direct hydroxylation of pre-existing acyl-CoA chains.
Generation of 3-Hydroxyacyl-CoA Intermediates via Fatty Acid Elongation
Very-long-chain fatty acids (VLCFAs) are synthesized from long-chain acyl-CoA precursors (typically C16 or C18) through a cyclic four-step process executed by the fatty acid elongase (FAE) complex.[1][2] Each cycle extends the acyl chain by two carbons. The second step of this process, a reduction reaction, generates a 3-hydroxyacyl-CoA intermediate.
The four core enzymes and reactions are:
-
Condensation: Catalyzed by β-ketoacyl-CoA synthase (KCS), this initial step involves the condensation of a long-chain acyl-CoA with malonyl-CoA to form a β-ketoacyl-CoA.[3]
-
First Reduction: The β-ketoacyl-CoA is then reduced by a β-ketoacyl-CoA reductase (KCR), using NADPH as a reductant, to produce a 3-hydroxyacyl-CoA .[3]
-
Dehydration: A 3-hydroxyacyl-CoA dehydratase (HCD), such as PASTICCINO2 (PAS2) in plants, removes a water molecule to create a trans-2,3-enoyl-CoA.[3][4][5]
-
Second Reduction: Finally, an enoyl-CoA reductase (ECR) reduces the trans-2,3-enoyl-CoA to yield a saturated acyl-CoA, now two carbons longer.[3]
This elongated acyl-CoA can then re-enter the cycle for further extension or be directed to other metabolic fates.
Direct Hydroxylation of Long-Chain Acyl-CoAs
This pathway involves the direct insertion of a hydroxyl group onto a pre-existing long-chain acyl-CoA molecule. The position of hydroxylation is determined by the specificity of the enzyme.
-
α-Hydroxylation (2-hydroxylation): This is critical for the synthesis of 2-hydroxy sphingolipids, which are abundant in the myelin of the nervous system.[6] The key enzyme is Fatty Acid 2-Hydroxylase (FA2H), a monooxygenase that catalyzes the formation of 2-hydroxy fatty acyl-CoAs.[6]
-
ω-Hydroxylation: This reaction typically occurs at the terminal methyl carbon of the fatty acid chain and is a key step in the ω-oxidation pathway. It is primarily catalyzed by cytochrome P450 enzymes from the CYP4A and CYP4F families.[7][8]
The diagram below illustrates these two primary pathways for the biosynthesis of LCHFA-CoAs.
Figure 1: Overview of the core biosynthetic pathways leading to long-chain hydroxy fatty acyl-CoAs.
Quantitative Data on Key Enzymes
The kinetic properties of the enzymes involved in LCHFA-CoA biosynthesis are crucial for understanding the pathway's regulation and for designing enzyme inhibitors. The following table summarizes representative kinetic data.
| Enzyme Family | Example Enzyme | Substrate | Km (µM) | Vmax or Activity | Source Organism |
| LACS | RcLACS4 | Ricinoleic Acid | 10.5 | 115 nmol/min/mg | Ricinus communis |
| KCS | AtKCS1 | C22:0-CoA | ~1.5 | ~0.15 pmol/min/µg | Arabidopsis thaliana |
| KCR | AtKCR1 | 3-oxostearoyl-CoA | 15.6 | 12.8 µmol/min/mg | Arabidopsis thaliana |
| HCD | AtPAS2/HCD1 | 3-hydroxypalmitoyl-CoA | 11.4 | 1.1 µmol/min/mg | Arabidopsis thaliana |
| ECR | AtECR/CER10 | trans-2-hexadecenoyl-CoA | 12.3 | 25.4 µmol/min/mg | Arabidopsis thaliana |
| Hydroxylase | FA2H | Tetracosanoic Acid | ~20-30 | 5-10 pmol/min/mg | Murine Brain |
| Hydroxylase | CYP152B1 | Myristic Acid (C14:0) | ≤ 120 | 3800 (Total Turnover) | Sphingomonas paucimobilis[8] |
Table 1: Representative kinetic parameters for key enzymes in LCHFA-CoA biosynthesis. Data are compiled from various sources and conditions; direct comparison should be made with caution.
Experimental Protocols
Investigating the LCHFA-CoA biosynthesis pathway requires robust methods for measuring enzyme activity and quantifying metabolites.
Protocol: In Vitro Fatty Acid 2-Hydroxylase (FA2H) Activity Assay
This method quantifies FA2H activity by measuring the formation of 2-hydroxy fatty acids from a stable isotope-labeled substrate using gas chromatography-mass spectrometry (GC-MS).[6]
Materials:
-
Microsomal protein fraction (enzyme source)
-
NADPH regeneration system (e.g., glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Purified NADPH:cytochrome P-450 reductase (if reconstituting the system)
-
Deuterated fatty acid substrate (e.g., [3,3,5,5-D4]tetracosanoic acid) solubilized in α-cyclodextrin
-
Reaction Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Internal standard (e.g., a different odd-chain 2-hydroxy fatty acid)
-
Solvents for extraction (e.g., chloroform, methanol)
-
Derivatization agent (e.g., BSTFA with 1% TMCS for silylation)
Procedure:
-
Reaction Setup: In a glass tube, combine the reaction buffer, NADPH regeneration system, and microsomal protein.
-
Pre-incubation: Equilibrate the mixture at 37°C for 5 minutes.
-
Initiation: Start the reaction by adding the deuterated fatty acid substrate.
-
Incubation: Incubate at 37°C for a defined period (e.g., 30-60 minutes) with gentle shaking.
-
Termination & Extraction: Stop the reaction by adding acidified chloroform/methanol. Add the internal standard. Vortex vigorously and centrifuge to separate the phases.
-
Hydrolysis: Collect the lower organic phase, dry it under a stream of nitrogen, and hydrolyze the lipids (e.g., with methanolic HCl) to release the fatty acids.
-
Derivatization: Extract the free fatty acids and derivatize them to a volatile form (e.g., trimethylsilyl (B98337) ethers) by heating with a silylating agent.
-
GC-MS Analysis: Analyze the derivatized sample by GC-MS. Quantify the deuterated 2-hydroxy product by comparing its peak area to that of the internal standard, using selected ion monitoring (SIM) for high sensitivity.
Figure 2: Experimental workflow for the in vitro FA2H activity assay.
Protocol: Acyl-CoA Synthetase (LACS) Activity Assay
This protocol measures the activity of LACS by quantifying the conversion of a radiolabeled fatty acid into its corresponding acyl-CoA.
Materials:
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
ATP and MgCl₂
-
Coenzyme A (CoA)
-
Dithiothreitol (DTT)
-
[¹⁴C]-labeled long-chain fatty acid
-
Enzyme source (e.g., cell lysate, purified protein)
-
Extraction solution (e.g., Dole's reagent: isopropanol/heptane/H₂SO₄)
-
Scintillation fluid
Procedure:
-
Reaction Setup: Combine the reaction buffer, ATP, MgCl₂, CoA, and DTT.
-
Enzyme Addition: Add the enzyme source to the mixture.
-
Initiation: Start the reaction by adding the [¹⁴C]-fatty acid.
-
Incubation: Incubate at 37°C for a defined period (e.g., 10-20 minutes).
-
Termination & Extraction: Stop the reaction by adding the extraction solution. This creates a two-phase system where the unreacted [¹⁴C]-fatty acid partitions into the upper organic phase.
-
Phase Separation: Vortex and centrifuge to ensure complete phase separation.
-
Quantification: The product, [¹⁴C]-acyl-CoA, is water-soluble and remains in the lower aqueous phase. An aliquot of the lower phase is mixed with scintillation fluid and counted using a scintillation counter to determine the amount of product formed.
The logical relationship for quantifying enzymatic products via chromatography and mass spectrometry is outlined below.
Figure 3: Logical workflow for quantitative analysis of hydroxy fatty acids by chromatography-mass spectrometry.
Conclusion and Future Perspectives
The biosynthesis of long-chain hydroxy fatty acyl-CoAs is a fundamental process involving well-defined enzymatic steps. The generation of 3-hydroxy intermediates is intrinsic to fatty acid elongation, while dedicated hydroxylases produce a variety of other hydroxylated forms. Understanding the interplay between these pathways and their regulation is a key area of ongoing research. For drug development professionals, the enzymes in these pathways, particularly KCS and FA2H, represent promising targets for modulating the levels of bioactive lipids in metabolic and neurological diseases. The methodologies and data presented herein provide a robust framework for advancing research in this critical field.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of very-long-chain fatty acids in plant development, when chain length does matter [comptes-rendus.academie-sciences.fr]
- 5. The very-long-chain hydroxy fatty acyl-CoA dehydratase PASTICCINO2 is essential and limiting for plant development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel method for the measurement of in vitro fatty acid 2-hydroxylase activity by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Pivotal Role of (S)-3-Hydroxypalmitoyl-CoA in Mitochondrial Beta-Oxidation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Mitochondrial fatty acid beta-oxidation is a cornerstone of cellular energy metabolism, responsible for the catabolism of fatty acids to produce acetyl-CoA, NADH, and FADH2. This process is a cyclical series of four enzymatic reactions, each yielding a specific acyl-CoA intermediate. This technical guide provides an in-depth examination of (S)-3-hydroxypalmitoyl-CoA, a critical intermediate formed during the beta-oxidation of palmitate, a common 16-carbon saturated fatty acid. We will explore its formation and subsequent conversion, the enzymes involved—particularly L-3-hydroxyacyl-CoA dehydrogenase (LCHAD) and the mitochondrial trifunctional protein (MTP)—, relevant quantitative data, detailed experimental protocols for its study, and its significance in metabolic health and disease.
Introduction to Beta-Oxidation
Fatty acid beta-oxidation is the primary pathway for degrading fatty acids to generate energy.[1] In eukaryotes, this process occurs predominantly within the mitochondrial matrix.[2][3] The pathway systematically shortens the fatty acyl-CoA chain by two carbons per cycle, releasing acetyl-CoA, which can then enter the citric acid cycle.[4][5] For a saturated fatty acid like palmitoyl-CoA, the cycle consists of four core reactions: dehydrogenation, hydration, a second dehydrogenation, and thiolysis. This compound is the specific product of the second reaction and the substrate for the third, placing it at the heart of the beta-oxidation spiral.
The Position of this compound in the Beta-Oxidation Pathway
The catabolism of palmitoyl-CoA proceeds through a sequence of enzyme-catalyzed steps. This compound emerges at a central point in this sequence.
-
Dehydrogenation: The cycle begins when Acyl-CoA Dehydrogenase introduces a double bond between the alpha (C2) and beta (C3) carbons of palmitoyl-CoA, forming trans-Δ²-enoyl-CoA and reducing FAD to FADH₂.[6]
-
Hydration: The enzyme Enoyl-CoA Hydratase adds a water molecule across this double bond. This reaction is stereospecific, resulting exclusively in the formation of the L-isomer, (S)-3-hydroxyacyl-CoA (in this case, this compound).[1][2][4]
-
Oxidation: This compound serves as the substrate for L-3-hydroxyacyl-CoA dehydrogenase (LCHAD). This enzyme oxidizes the hydroxyl group on the beta carbon to a keto group, producing 3-ketoacyl-CoA.[7][8][9] This step is crucial as it generates a molecule of NADH from NAD+.[10]
-
Thiolysis: Finally, β-ketoacyl-CoA thiolase cleaves the 3-ketoacyl-CoA, releasing a molecule of acetyl-CoA and a new acyl-CoA chain that is two carbons shorter.[1][4] This shortened acyl-CoA is then ready to re-enter the beta-oxidation cycle.
For long-chain fatty acids like palmitate, the last three steps of this process (hydration, oxidation, and thiolysis) are catalyzed by a multi-enzyme complex known as the mitochondrial trifunctional protein (MTP), which is associated with the inner mitochondrial membrane.[2][11][12]
References
- 1. microbenotes.com [microbenotes.com]
- 2. Beta oxidation - Wikipedia [en.wikipedia.org]
- 3. Khan Academy [khanacademy.org]
- 4. What are the steps of beta oxidation? | AAT Bioquest [aatbio.com]
- 5. jackwestin.com [jackwestin.com]
- 6. Beta-oxidation pathway Neobiotech [neo-biotech.com]
- 7. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 8. study.com [study.com]
- 9. β-Oxidation of Saturated Fatty Acid (Palmitic Acid) | Pharmaguideline [pharmaguideline.com]
- 10. aocs.org [aocs.org]
- 11. Mitochondrial trifunctional protein - Wikipedia [en.wikipedia.org]
- 12. Mitochondrial Trifunctional Protein Defects: Clinical Implications and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular Landscape of (S)-3-Hydroxypalmitoyl-CoA: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-hydroxypalmitoyl-CoA is a critical intermediate in fatty acid metabolism, playing a pivotal role in both the catabolic breakdown of fatty acids for energy and the anabolic pathways for lipid synthesis. Its precise subcellular localization is a key determinant of its metabolic fate and is of significant interest for understanding cellular lipid homeostasis and for the development of therapeutics targeting metabolic disorders. This technical guide provides an in-depth overview of the cellular localization of this compound, detailing the metabolic pathways it participates in within various organelles, summarizing the experimental methodologies used for its study, and presenting this information in a structured and visually intuitive format.
I. Cellular Localization and Metabolic Roles
This compound is not confined to a single cellular compartment but is rather dynamically partitioned between several key organelles, reflecting its central role in lipid metabolism. The primary sites of its localization and metabolic activity are the mitochondria, peroxisomes, and the endoplasmic reticulum, with connections to the cytosol and lipid droplets.
A. Mitochondria: The Hub of Beta-Oxidation
The mitochondrial matrix is a primary site for the beta-oxidation of long-chain fatty acids, a catabolic process that sequentially shortens fatty acyl-CoA chains to produce acetyl-CoA for the citric acid cycle and reducing equivalents (NADH and FADH2) for oxidative phosphorylation.[1][2] this compound is a key intermediate in this pathway.
The entry of palmitoyl-CoA into the mitochondria is mediated by the carnitine shuttle.[3][4] Once inside the mitochondrial matrix, palmitoyl-CoA undergoes a cycle of four enzymatic reactions. This compound is generated in the second step of this cycle. The mitochondrial trifunctional protein, an enzyme complex associated with the inner mitochondrial membrane, facilitates several steps of beta-oxidation for long-chain fatty acids.[5]
B. Peroxisomes: Specialized Beta-Oxidation of Very-Long-Chain Fatty Acids
Peroxisomes are responsible for the initial beta-oxidation of very-long-chain fatty acids (VLCFAs; >C22), which are too long to be efficiently handled by mitochondria.[5][6] The peroxisomal beta-oxidation pathway is mechanistically similar to the mitochondrial pathway, also involving (S)-3-hydroxyacyl-CoA intermediates. However, the enzymatic machinery is distinct. The process in peroxisomes is not coupled to ATP synthesis.[5] Once the fatty acyl chains are shortened to a medium-chain length (e.g., octanoyl-CoA), they are transported to the mitochondria for complete oxidation.[5]
C. Endoplasmic Reticulum and Lipid Droplets: Sites of Synthesis and Storage
The endoplasmic reticulum (ER) is the primary site for the synthesis of complex lipids, including triglycerides and phospholipids.[7][8] Acyl-CoA synthetases, which activate fatty acids to their CoA esters, are found on the ER membrane.[8][9] While direct evidence for a significant pool of free this compound in the ER is limited, its precursor, palmitoyl-CoA, is a key substrate for the synthesis of various lipids. The ER is also the site of lipid droplet biogenesis, where neutral lipids are packaged for storage.[8] Acyl-CoAs are essential for this process, and enzymes involved in their metabolism are recruited to the sites of lipid droplet formation.[8]
II. Quantitative Data on Subcellular Distribution
Precise quantitative data on the concentration of this compound in different subcellular compartments is challenging to obtain and is not widely available in the published literature. This is due to the transient nature of metabolic intermediates and the technical difficulties in accurately measuring their concentrations within specific organelles without cross-contamination. However, the presence and activity of the enzymes that produce and consume this compound in each compartment provide strong evidence for its localization.
| Organelle | Key Metabolic Pathway | Associated Enzymes | Implied Presence of this compound |
| Mitochondria | Beta-oxidation of long-chain fatty acids | Long-chain acyl-CoA dehydrogenase, Enoyl-CoA hydratase, L-3-hydroxyacyl-CoA dehydrogenase (part of mitochondrial trifunctional protein) , 3-ketoacyl-CoA thiolase | High, as a direct intermediate |
| Peroxisomes | Beta-oxidation of very-long-chain fatty acids | Acyl-CoA oxidase 1 (ACOX1), Multifunctional protein 2 (HSD17B4/D-bifunctional protein) containing enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities , 3-ketoacyl-CoA thiolase | Present as an intermediate |
| Endoplasmic Reticulum | Fatty acid activation and lipid synthesis | Long-chain acyl-CoA synthetases (ACSL), enzymes of triglyceride and phospholipid synthesis | Precursors and downstream products are abundant; transient presence likely |
| Cytosol | de novo Fatty acid synthesis | Fatty Acid Synthase (FAS) complex | (S)-3-hydroxyacyl-ACP is an intermediate in synthesis |
III. Experimental Protocols
The determination of the subcellular localization of this compound relies on a combination of techniques, including subcellular fractionation, advanced mass spectrometry, and microscopic imaging.
A. Subcellular Fractionation
This is a foundational technique for isolating different organelles from cells or tissues.
Protocol: Differential Centrifugation for Organelle Enrichment
-
Homogenization: Tissues or cultured cells are first disrupted in an ice-cold isotonic buffer using a Dounce homogenizer or a similar mechanical method to break the plasma membrane while keeping the organelles intact.
-
Low-Speed Centrifugation: The homogenate is centrifuged at a low speed (e.g., 600 x g for 10 minutes) to pellet nuclei and unbroken cells.
-
Medium-Speed Centrifugation: The resulting supernatant is then centrifuged at a medium speed (e.g., 10,000 x g for 20 minutes) to pellet mitochondria.
-
High-Speed Centrifugation: The supernatant from the mitochondrial spin is subjected to a high-speed centrifugation (e.g., 100,000 x g for 60 minutes) to pellet the microsomal fraction, which is rich in ER fragments. The remaining supernatant is the cytosolic fraction.
-
Peroxisome Isolation: Peroxisomes can be further purified from the mitochondrial pellet using density gradient centrifugation (e.g., with a Percoll or sucrose (B13894) gradient).
-
Purity Assessment: The purity of each fraction is assessed by Western blotting for organelle-specific marker proteins.
B. Mass Spectrometry-Based Quantification
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the sensitive and specific quantification of acyl-CoAs.
Protocol: Acyl-CoA Extraction and LC-MS/MS Analysis
-
Extraction: Lipids and metabolites are extracted from the isolated subcellular fractions using a solvent system, such as the Folch method (chloroform:methanol) or a methyl tert-butyl ether (MTBE) based extraction.[10][11][12] Internal standards, such as isotopically labeled acyl-CoAs, are added at the beginning of the extraction to correct for sample loss and matrix effects.[13][14][15]
-
Chromatographic Separation: The extracted acyl-CoAs are separated using reversed-phase liquid chromatography.[16]
-
Mass Spectrometry Detection: The separated acyl-CoAs are detected and quantified using a tandem mass spectrometer (MS/MS).[16][17][18] The instrument is operated in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for targeted quantification, monitoring the specific precursor-to-product ion transitions for this compound and the internal standard.[19]
C. Fluorescence Microscopy
While direct fluorescent probes for this compound are not commercially available, fatty acid analogs can be used to trace their metabolic fate within the cell.
Protocol: Imaging Fatty Acid Metabolism with Fluorescent Analogs
-
Probe Incubation: Cells are incubated with a fluorescently labeled fatty acid analog (e.g., a BODIPY-labeled fatty acid) or a fatty acid labeled with an element like bromine for X-ray fluorescence microscopy.[20][21][22][23]
-
Fixation and Staining: After incubation, cells are fixed, permeabilized, and may be co-stained with fluorescent dyes specific for different organelles (e.g., MitoTracker for mitochondria, ER-Tracker for the ER).
-
Microscopy: The subcellular distribution of the fluorescent signal is visualized using confocal fluorescence microscopy or scanning X-ray fluorescence microscopy.[20][23] Co-localization analysis with organelle-specific markers can reveal the compartments where the fatty acid analog is metabolized.
IV. Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic pathways and experimental workflows discussed in this guide.
Caption: Mitochondrial Beta-Oxidation of Palmitoyl-CoA.
Caption: Peroxisomal Beta-Oxidation of VLCFAs.
Caption: Workflow for Subcellular Localization Analysis.
V. Conclusion
This compound is a key metabolic intermediate with a widespread yet compartmentalized distribution within the cell. Its primary roles in mitochondrial and peroxisomal beta-oxidation underscore the importance of these organelles in fatty acid catabolism. Its precursor, palmitoyl-CoA, is fundamental for lipid synthesis in the endoplasmic reticulum and the formation of lipid droplets. While direct quantitative measurements of its subcellular concentrations remain a challenge, the combination of advanced techniques such as subcellular fractionation and mass spectrometry provides a robust framework for investigating its localization and metabolic flux. A deeper understanding of the factors governing the subcellular partitioning of this compound will be crucial for elucidating the intricate regulation of lipid metabolism and for the development of novel therapeutic strategies for metabolic diseases.
References
- 1. The enzymology of mitochondrial fatty acid beta-oxidation and its application to follow-up analysis of positive neonatal screening results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acid beta oxidation | Abcam [abcam.com]
- 3. Palmitoyl-CoA - Wikipedia [en.wikipedia.org]
- 4. adpcollege.ac.in [adpcollege.ac.in]
- 5. Beta oxidation - Wikipedia [en.wikipedia.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. The ins and outs of endoplasmic reticulum‐controlled lipid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acyl-CoA synthetase 3 promotes lipid droplet biogenesis in ER microdomains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipidomics Workflow for Cells, Plasma & Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]
- 11. How to Extract Intracellular Lipids in Lipidomics Research? | MtoZ Biolabs [mtoz-biolabs.com]
- 12. A Simple Fractionated Extraction Method for the Comprehensive Analysis of Metabolites, Lipids, and Proteins from a Single Sample - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 15. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 16. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of isomeric long-chain hydroxy fatty acids by tandem mass spectrometry: application to the diagnosis of long-chain 3-hydroxyacyl CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Imaging of intracellular fatty acids by scanning X-ray fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fatty acid-specific fluorescent probes and their use in resolving mixtures of unbound free fatty acids in equilibrium with albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Intracellular imaging of fatty acids by scanning X-ray fluorescence microscopy - ResOU [resou.osaka-u.ac.jp]
(S)-3-Hydroxypalmitoyl-CoA: A Pivotal Intermediate in Palmitoyl-CoA Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-hydroxypalmitoyl-CoA is a critical intermediate in the mitochondrial beta-oxidation of palmitoyl-CoA, the activated form of the 16-carbon saturated fatty acid, palmitate. The precise metabolic flux through this pathway is essential for cellular energy homeostasis, and its dysregulation is implicated in numerous metabolic diseases. This technical guide provides a comprehensive overview of the relationship between this compound and its precursor, palmitoyl-CoA, with a focus on the enzymatic conversion, relevant quantitative data, detailed experimental protocols, and visualization of the associated metabolic pathways. This document is intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry engaged in metabolic research and drug development.
Introduction
Fatty acid beta-oxidation is a fundamental catabolic process that sequentially breaks down fatty acyl-CoA molecules to produce acetyl-CoA, NADH, and FADH2, which are subsequently utilized for ATP production through the citric acid cycle and oxidative phosphorylation. Palmitoyl-CoA, derived from the ubiquitous fatty acid palmitate, is a primary substrate for this pathway. The conversion of palmitoyl-CoA to acetyl-CoA involves a cycle of four enzymatic reactions. This compound emerges as a key intermediate in this cycle, representing the product of the second step and the substrate for the third. Understanding the kinetics and regulation of the enzymes governing the formation and consumption of this compound is paramount for elucidating the control of fatty acid oxidation and identifying potential therapeutic targets.
The Metabolic Relationship: From Palmitoyl-CoA to this compound
The conversion of palmitoyl-CoA to this compound is the second step in the beta-oxidation spiral. This reaction is preceded by the dehydrogenation of palmitoyl-CoA and followed by the dehydrogenation of this compound.
Enzymatic Conversion
The direct precursor to this compound in the beta-oxidation pathway is trans-Δ²-enoyl-CoA (in this specific case, trans-Δ²-hexadecenoyl-CoA), which is formed from palmitoyl-CoA by the action of acyl-CoA dehydrogenase. The formation of this compound is then catalyzed by the enzyme enoyl-CoA hydratase (also known as crotonase). This enzyme stereospecifically adds a water molecule across the double bond of trans-Δ²-enoyl-CoA.
The subsequent step, the conversion of this compound to 3-ketoacyl-CoA (3-ketohexadecanoyl-CoA), is catalyzed by L-3-hydroxyacyl-CoA dehydrogenase (HADH) . This NAD⁺-dependent dehydrogenase oxidizes the hydroxyl group at the beta-carbon (C3) to a keto group.[1]
Quantitative Data
The following tables summarize key quantitative data related to the enzymes and metabolites discussed.
Table 1: Kinetic Parameters of L-3-Hydroxyacyl-CoA Dehydrogenase
| Substrate | Enzyme Source | Km (µM) | Vmax (µmol/min/mg) | Reference |
| Acetoacetyl-CoA | Ralstonia eutropha H16 | 48 | 149 | [2] |
| (S)-3-Hydroxybutyryl-CoA | Nitrosopumilus maritimus | 19 | 98.6 | [3] |
| Acetoacetyl-CoA | Nitrosopumilus maritimus | 26 | 144.8 | [3] |
| Acetoacetyl-CoA | Human 17β-HSD10 (6xHis-tagged) | 134 ± 14 | 74 ± 6.8 s⁻¹ (kcat) | [4] |
Note: Data for this compound is limited in the readily available literature. The provided data for shorter-chain substrates offers an insight into the enzyme's general kinetic properties.
Table 2: Cellular Concentrations of Long-Chain Acyl-CoAs in Rat Tissues
| Tissue | Palmitoyl-CoA (nmol/g wet weight) | Reference |
| Heart | ~25 | [5] |
| Kidney | ~15 | [5] |
| Muscle | ~5 | [5] |
| Liver | Variable, dependent on metabolic state | [2] |
Note: The cellular concentration of this compound is generally low due to its transient nature as a metabolic intermediate. Physiological palmitoyl-CoA concentrations within cells can range from 100 nM to 10 μM, depending on the tissue and metabolic state.
Experimental Protocols
Extraction of Acyl-CoAs from Tissues (Solid-Phase Extraction)
This protocol describes a general method for the extraction and purification of acyl-CoAs from tissue samples.
Materials:
-
Tissue sample (e.g., liver, heart)
-
Acetonitrile (B52724)/2-propanol (3:1, v/v)
-
0.1 M Potassium phosphate (B84403) buffer, pH 6.7
-
2-(2-pyridyl)ethyl functionalized silica (B1680970) gel solid-phase extraction (SPE) column
-
Acetonitrile/isopropanol/water/acetic acid (9:3:4:4, v/v/v/v) for column conditioning and washing
-
Methanol/250 mM ammonium (B1175870) formate (B1220265) (4:1, v/v) for elution
-
Centrifuge
-
Homogenizer
Procedure:
-
Homogenize the frozen tissue sample in the acetonitrile/2-propanol solution.
-
Add the potassium phosphate buffer and continue homogenization.
-
Centrifuge the homogenate to pellet the precipitated proteins.
-
Collect the supernatant containing the acyl-CoAs.
-
Condition the SPE column with the conditioning/washing solution.
-
Load the supernatant onto the conditioned SPE column.
-
Wash the column with the conditioning/washing solution to remove unbound contaminants.
-
Elute the acyl-CoAs from the column using the methanol/ammonium formate solution.
-
The eluted fraction can then be dried and reconstituted in a suitable solvent for analysis by LC-MS/MS.
Quantification of Acyl-CoAs by HPLC-MS/MS
This protocol provides a general workflow for the quantification of acyl-CoAs using liquid chromatography-tandem mass spectrometry.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Chromatographic Separation:
-
Inject the extracted and reconstituted acyl-CoA sample onto a reverse-phase HPLC column (e.g., C18).
-
Use a gradient elution with a mobile phase system typically consisting of an aqueous buffer (e.g., ammonium acetate (B1210297) or formate) and an organic solvent (e.g., acetonitrile or methanol). The gradient is designed to separate the different acyl-CoA species based on their chain length and hydrophobicity.
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into the ESI source of the mass spectrometer.
-
Operate the mass spectrometer in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting a specific precursor ion for each acyl-CoA and a specific product ion that is generated upon fragmentation in the collision cell.
-
Common transitions for acyl-CoAs involve the neutral loss of the 5'-phosphoadenosine diphosphate (B83284) moiety (507 Da).
-
-
Quantification:
-
Prepare a standard curve using known concentrations of authentic acyl-CoA standards.
-
The peak area of the MRM transition for each acyl-CoA in the sample is compared to the standard curve to determine its concentration.
-
Internal standards (e.g., odd-chain or isotopically labeled acyl-CoAs) should be used to correct for variations in extraction efficiency and instrument response.
-
Enzymatic Assay of L-3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity
This spectrophotometric assay measures the activity of HADH by monitoring the reduction of NAD⁺ to NADH.
Materials:
-
Enzyme preparation (e.g., purified HADH, cell lysate)
-
(S)-3-hydroxyacyl-CoA substrate (e.g., (S)-3-hydroxybutyryl-CoA as a model substrate, or this compound)
-
NAD⁺ solution
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.1)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer and NAD⁺.
-
Add the enzyme preparation to the cuvette and mix gently.
-
Initiate the reaction by adding the (S)-3-hydroxyacyl-CoA substrate.
-
Immediately monitor the increase in absorbance at 340 nm over time. The increase in absorbance is due to the formation of NADH (ε = 6220 M⁻¹cm⁻¹).
-
The initial linear rate of the reaction is used to calculate the enzyme activity. One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key metabolic pathway and experimental workflows.
Caption: Mitochondrial beta-oxidation of palmitoyl-CoA.
Caption: Workflow for Acyl-CoA extraction from tissues.
Caption: Workflow for HADH enzymatic activity assay.
Conclusion
This compound is a central, albeit transient, metabolite in the catabolism of palmitoyl-CoA. The enzymes responsible for its formation and subsequent conversion, enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase, are critical for maintaining the flow of carbon through the beta-oxidation pathway. The methodologies outlined in this guide for the extraction, quantification, and enzymatic analysis of this compound and related metabolites provide a robust framework for researchers investigating fatty acid metabolism. A deeper understanding of the factors that regulate the levels and flux of this compound will undoubtedly contribute to the development of novel therapeutic strategies for metabolic disorders.
References
- 1. A proteome-wide map of 20(S)-hydroxycholesterol interactors in cell membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correlation between the cellular level of long-chain acyl-CoA, peroxisomal beta-oxidation, and palmitoyl-CoA hydrolase activity in rat liver. Are the two enzyme systems regulated by a substrate-induced mechanism? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
Stereospecificity of 3-Hydroxyacyl-CoA Dehydrogenases: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxyacyl-CoA dehydrogenases (HADHs) are a class of essential oxidoreductases that catalyze the third step of the fatty acid β-oxidation cycle. This guide provides a comprehensive overview of the stereospecificity of these enzymes, a critical feature that dictates their distinct roles in cellular metabolism. We delve into the different classes of HADHs, their substrate preferences, and the kinetic parameters that govern their activity. Detailed experimental protocols for assaying enzyme activity are provided, alongside a discussion of their relevance in human health and as potential therapeutic targets in drug development.
Introduction
Fatty acid β-oxidation is a fundamental metabolic pathway responsible for the degradation of fatty acids to produce acetyl-CoA, NADH, and FADH2. A key step in this spiral pathway is the oxidation of a 3-hydroxyacyl-CoA intermediate to a 3-ketoacyl-CoA, a reaction catalyzed by 3-hydroxyacyl-CoA dehydrogenases (HADHs). These enzymes exhibit a high degree of stereospecificity, acting on either the L- or D-isomer of the 3-hydroxyacyl-CoA substrate. This stereochemical control is crucial for the proper channeling of metabolites through various metabolic pathways, and dysregulation of HADHs is associated with several metabolic disorders. This technical guide provides an in-depth exploration of the stereospecificity of HADHs, their biochemical properties, and their significance in health and disease.
Classification and Stereospecificity of 3-Hydroxyacyl-CoA Dehydrogenases
3-Hydroxyacyl-CoA dehydrogenases are broadly classified based on their stereospecificity for the hydroxyl group at the C3 position of the acyl-CoA substrate.
L-3-Hydroxyacyl-CoA Dehydrogenases (L-HADHs)
L-HADHs are specific for the (S)-3-hydroxyacyl-CoA stereoisomer.[1] These enzymes are integral to the canonical fatty acid β-oxidation pathway in both mitochondria and peroxisomes. In humans, several enzymes exhibit L-HADH activity, including:
-
Hydroxyacyl-Coenzyme A dehydrogenase (HADH): Also known as short-chain L-3-hydroxyacyl-CoA dehydrogenase, this mitochondrial enzyme shows a preference for short to medium-chain length substrates.[2][3]
-
3-Hydroxyacyl-CoA dehydrogenase type-2 (HSD17B10): Previously referred to as short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD), this enzyme is a member of the short-chain dehydrogenase/reductase (SDR) superfamily and is distinct from the HADH family.[2][4] It acts on a wide range of substrates, including fatty acids, steroids, and cholic acids, with a preference for short-chain methyl-branched acyl-CoAs.[2]
-
Peroxisomal multifunctional enzyme type 1 (MFP-1): This enzyme complex in peroxisomes contains an L-3-hydroxyacyl-CoA dehydrogenase domain.[5]
D-3-Hydroxyacyl-CoA Dehydrogenases (D-HADHs)
D-HADHs are specific for the (R)-3-hydroxyacyl-CoA stereoisomer. The primary human enzyme with D-HADH activity is:
-
Peroxisomal multifunctional enzyme type 2 (HSD17B4): Also known as D-bifunctional protein (DBP) or multifunctional enzyme 2 (MFP-2), this peroxisomal enzyme is crucial for the β-oxidation of branched-chain fatty acids and bile acid intermediates.[5][6][7]
The distinct stereospecificities of these enzymes ensure the correct processing of different classes of fatty acids and related metabolites within their respective subcellular compartments.
Data Presentation: Substrate Specificity and Kinetic Parameters
The substrate specificity of 3-hydroxyacyl-CoA dehydrogenases is a key determinant of their physiological function. This is often characterized by the Michaelis constant (Km) and the maximum reaction velocity (Vmax).
Kinetic Parameters of Pig Heart L-3-Hydroxyacyl-CoA Dehydrogenase
The following table summarizes the kinetic parameters of L-3-hydroxyacyl-CoA dehydrogenase from pig heart muscle for substrates of varying chain lengths. The data indicates that the enzyme is most active with medium-chain substrates.[8]
| Substrate (L-3-hydroxyacyl-CoA) | Chain Length | Km (µM) | Relative Vmax (%) |
| Butyryl-CoA | C4 | 25 | 35 |
| Hexanoyl-CoA | C6 | 8 | 70 |
| Octanoyl-CoA | C8 | 5 | 100 |
| Decanoyl-CoA | C10 | 4 | 95 |
| Dodecanoyl-CoA | C12 | 4 | 80 |
| Tetradecanoyl-CoA | C14 | 4 | 65 |
| Hexadecanoyl-CoA | C16 | 4 | 50 |
Data adapted from He et al., Analytical Biochemistry, 1989.[8]
Signaling Pathways and Metabolic Roles
The stereospecificity of 3-hydroxyacyl-CoA dehydrogenases is fundamental to their roles in various metabolic pathways.
Mitochondrial Fatty Acid β-Oxidation
The canonical pathway for the degradation of straight-chain fatty acids occurs in the mitochondria and exclusively involves L-3-hydroxyacyl-CoA dehydrogenase.
Caption: Mitochondrial Fatty Acid β-Oxidation Pathway.
Peroxisomal β-Oxidation of Straight and Branched-Chain Fatty Acids
Peroxisomes are involved in the oxidation of very long-chain fatty acids, branched-chain fatty acids, and bile acid precursors. This process involves both L- and D-specific 3-hydroxyacyl-CoA dehydrogenases.
Caption: Stereospecificity in Peroxisomal β-Oxidation.
Experimental Protocols
Accurate measurement of 3-hydroxyacyl-CoA dehydrogenase activity is crucial for research and diagnostic purposes. The most common method is a continuous spectrophotometric assay that monitors the change in absorbance of NADH at 340 nm.
Spectrophotometric Assay for L-3-Hydroxyacyl-CoA Dehydrogenase (Forward Reaction)
This coupled assay measures the oxidation of L-3-hydroxyacyl-CoA. The 3-ketoacyl-CoA product is cleaved by 3-ketoacyl-CoA thiolase, which drives the reaction to completion.[8]
Principle: L-3-Hydroxyacyl-CoA + NAD+ ⇌ 3-Ketoacyl-CoA + NADH + H+ 3-Ketoacyl-CoA + CoASH → Acyl-CoA (Cn-2) + Acetyl-CoA
Reagents:
-
100 mM Potassium Phosphate Buffer, pH 7.3
-
10 mM NAD+ solution
-
10 mM Coenzyme A (CoASH) solution
-
L-3-hydroxyacyl-CoA substrate solution (e.g., 1 mM L-3-hydroxyoctanoyl-CoA)
-
3-Ketoacyl-CoA thiolase (sufficiently pure and in excess)
-
Enzyme sample (e.g., purified L-3-hydroxyacyl-CoA dehydrogenase or cell lysate)
Procedure:
-
In a 1 ml cuvette, combine:
-
850 µl of 100 mM Potassium Phosphate Buffer, pH 7.3
-
50 µl of 10 mM NAD+
-
50 µl of 10 mM CoASH
-
A saturating amount of 3-ketoacyl-CoA thiolase
-
-
Incubate the mixture at 37°C for 5 minutes to reach thermal equilibrium.
-
Add the enzyme sample and mix gently.
-
Initiate the reaction by adding 50 µl of the L-3-hydroxyacyl-CoA substrate solution.
-
Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.
-
Calculate the rate of reaction from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M-1cm-1).
Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase (Reverse Reaction)
This assay measures the reduction of a 3-ketoacyl-CoA substrate.[9]
Principle: S-Acetoacetyl-CoA + NADH + H+ → (S)-3-Hydroxybutyryl-CoA + NAD+
Reagents:
-
100 mM Potassium Phosphate Buffer, pH 7.3 at 37°C
-
5.4 mM S-Acetoacetyl Coenzyme A (SAAC) solution
-
6.4 mM NADH solution (prepare fresh)
-
Enzyme sample (containing 0.2 - 0.7 units/ml of activity)
Procedure:
-
In a suitable cuvette, prepare the following reaction mixture:
-
Test: 2.80 ml Reagent A, 0.05 ml Reagent B, 0.05 ml Reagent C
-
Blank: 2.80 ml Reagent A, 0.05 ml Reagent B, 0.05 ml Reagent C
-
-
Mix by inversion and equilibrate to 37°C. Monitor the absorbance at 340 nm until constant.
-
To the Test cuvette, add 0.1 ml of the enzyme solution.
-
To the Blank cuvette, add 0.1 ml of the buffer (Reagent A).
-
Immediately mix by inversion and record the decrease in A340nm for approximately 5 minutes.
-
Determine the rate of change in absorbance per minute (ΔA340nm/minute) from the maximum linear rate for both the Test and Blank.
-
Calculate the enzyme activity using the following formula: Units/ml enzyme = [(ΔA340nm/min Test - ΔA340nm/min Blank) * (3.0)] / [6.22 * 0.1]
Where 3.0 is the total volume in ml, 6.22 is the millimolar extinction coefficient of NADH at 340 nm, and 0.1 is the volume of enzyme used in ml.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for Determining Kinetic Parameters.
Relevance to Drug Development
The critical role of 3-hydroxyacyl-CoA dehydrogenases in metabolism has made them attractive targets for drug development, particularly in the context of metabolic diseases and cancer.
-
Metabolic Diseases: Deficiencies in HADH can lead to serious metabolic disorders. For example, short-chain L-3-hydroxyacyl-CoA dehydrogenase deficiency is a rare inherited condition that can cause hypoglycemia and other metabolic complications. Understanding the structure and function of these enzymes is crucial for developing therapeutic strategies.
-
Cancer: Cancer cells often exhibit altered metabolic pathways to support their rapid proliferation. The expression of HADH has been shown to be dysregulated in various cancers, suggesting it may play a role in tumorigenesis and could be a potential therapeutic target or biomarker.[10]
-
Neurodegenerative Diseases: HSD17B10 (SCHAD) has been implicated in Alzheimer's disease, as it can bind to amyloid-beta peptide.[2] Modulating the activity of this enzyme could therefore be a potential therapeutic avenue for neurodegenerative disorders.
Conclusion
The stereospecificity of 3-hydroxyacyl-CoA dehydrogenases is a cornerstone of fatty acid metabolism, ensuring the precise and efficient processing of a diverse range of acyl-CoA substrates. The existence of both L- and D-specific enzymes, with varying substrate chain-length preferences and subcellular localizations, highlights the intricate regulation of lipid metabolism. A thorough understanding of the biochemical and kinetic properties of these enzymes, facilitated by robust experimental protocols, is essential for elucidating their roles in health and disease and for the development of novel therapeutic interventions targeting metabolic and other disorders.
References
- 1. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HSD17B4 hydroxysteroid 17-beta dehydrogenase 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Further characterization of the peroxisomal 3-hydroxyacyl-CoA dehydrogenases from rat liver. Relationship between the different dehydrogenases and evidence that fatty acids and the C27 bile acids di- and tri-hydroxycoprostanic acids are metabolized by separate multifunctional proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. HSD17B4 - Wikipedia [en.wikipedia.org]
- 8. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Frontiers | Short-chain L-3-hydroxyacyl-CoA dehydrogenase: A novel vital oncogene or tumor suppressor gene in cancers [frontiersin.org]
An In-depth Technical Guide to the Regulation of (S)-3-Hydroxypalmitoyl-CoA Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-hydroxypalmitoyl-CoA is a critical intermediate in the mitochondrial fatty acid β-oxidation pathway, the primary metabolic route for the degradation of long-chain fatty acids. The precise regulation of its production is vital for maintaining cellular energy homeostasis. Dysregulation of this pathway is implicated in various metabolic diseases, including nonalcoholic fatty liver disease (NAFLD) and inherited metabolic disorders such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency. This technical guide provides a comprehensive overview of the enzymatic production of this compound, the intricate regulatory mechanisms governing its synthesis, and detailed experimental protocols for its study.
Enzymatic Production of this compound
The synthesis of this compound is the third step in the β-oxidation spiral of palmitoyl-CoA. This reaction is catalyzed by the enzyme long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) .
The Mitochondrial Trifunctional Protein (MTP)
LCHAD activity for long-chain substrates resides in the α-subunit of the mitochondrial trifunctional protein (MTP) , a hetero-octameric complex located in the inner mitochondrial membrane. MTP is composed of four α-subunits (encoded by the HADHA gene) and four β-subunits (encoded by the HADHB gene). This protein complex catalyzes the final three steps of long-chain fatty acid β-oxidation:
-
Long-chain enoyl-CoA hydratase (LCEH) : Catalyzes the hydration of trans-2-enoyl-CoA to (S)-3-hydroxyacyl-CoA. This activity is also located on the α-subunit.
-
Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) : Catalyzes the NAD+-dependent dehydrogenation of (S)-3-hydroxyacyl-CoA to 3-ketoacyl-CoA. This is the direct production step of the precursor to this compound's subsequent metabolism.
-
Long-chain 3-ketoacyl-CoA thiolase (LCKT) : Catalyzes the thiolytic cleavage of 3-ketoacyl-CoA into acetyl-CoA and a shortened acyl-CoA. This activity is found on the β-subunit.
The close proximity of these enzymatic activities within the MTP complex is believed to facilitate substrate channeling, enhancing the efficiency of long-chain fatty acid oxidation.
Regulation of this compound Production
The production of this compound is tightly regulated at multiple levels to match the cell's energy demands. These regulatory mechanisms include transcriptional control of the enzymes involved and allosteric regulation by metabolic intermediates.
Transcriptional Regulation
The primary mechanism for long-term regulation of LCHAD activity is through the transcriptional control of the HADHA gene. This regulation is principally mediated by the nuclear receptor peroxisome proliferator-activated receptor alpha (PPARα) and its coactivator, PGC-1α .
-
PPARα : This transcription factor is activated by fatty acids and their derivatives. Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of its target genes, including HADHA. This binding initiates the transcription of the gene, leading to increased synthesis of the MTP α-subunit and, consequently, higher LCHAD activity.
-
PGC-1α : This transcriptional coactivator does not bind to DNA directly but is recruited by PPARα to the PPRE. PGC-1α enhances the transcriptional activity of PPARα, leading to a more robust induction of target gene expression in response to stimuli such as fasting and exercise.
dot
Allosteric Regulation
In the short term, the activity of LCHAD is allosterically regulated by the intramitochondrial ratios of key metabolites, primarily the NADH/NAD+ ratio and the acetyl-CoA/CoA ratio .
-
NADH/NAD+ Ratio : The LCHAD-catalyzed reaction produces NADH. A high NADH/NAD+ ratio, indicative of a high energy state and a saturated electron transport chain, will inhibit LCHAD activity through product inhibition.[1] This feedback mechanism prevents the excessive production of reducing equivalents when the cell's energy needs are met.[1][2]
-
Acetyl-CoA/CoA Ratio : Acetyl-CoA is the end product of each round of β-oxidation. An elevated acetyl-CoA/CoA ratio signals an abundance of substrate for the citric acid cycle and inhibits the thiolase step of β-oxidation, which can indirectly affect the preceding LCHAD-catalyzed reaction.
dot
Data Presentation
| Parameter | Value | Reference |
| Enzyme | Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) | [3] |
| EC Number | 1.1.1.211 | [3] |
| Gene | HADHA | [3] |
| Location | Mitochondrial inner membrane (as part of MTP) | [3] |
| Substrate | trans-2-Hexadecenoyl-CoA | [4] |
| Product | This compound | [4] |
| Cofactor | NAD+ | [4] |
| Kinetic Parameters (Km, Vmax) | Specific values for trans-2-hexadecenoyl-CoA are not readily available in the literature. LCHAD generally shows higher activity with medium-chain substrates, but Km values for medium and long-chain substrates are reported to be similar. | |
| Transcriptional Activators | PPARα, PGC-1α | [5] |
| Allosteric Inhibitors | High NADH/NAD+ ratio, High acetyl-CoA/CoA ratio | [1][6] |
Experimental Protocols
Spectrophotometric Assay for LCHAD Activity
This protocol is adapted from standard enzymatic assays for 3-hydroxyacyl-CoA dehydrogenase. The assay measures the reverse reaction, the reduction of a 3-ketoacyl-CoA substrate, by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADH.
Materials:
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.0)
-
NADH solution (0.2 mM in phosphate buffer)
-
S-acetoacetyl-CoA solution (0.1 mM in phosphate buffer) - Note: While not the specific long-chain substrate, this is a commonly used substrate for general HADH activity assays.
-
Mitochondrial extract or purified MTP
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
1 mL potassium phosphate buffer
-
100 µL NADH solution
-
-
Add the mitochondrial extract or purified MTP to the cuvette and mix gently.
-
Place the cuvette in the spectrophotometer and record the baseline absorbance at 340 nm.
-
Initiate the reaction by adding 100 µL of the S-acetoacetyl-CoA solution and immediately start recording the decrease in absorbance at 340 nm for 5 minutes.
-
The rate of NADH oxidation is proportional to the LCHAD activity. Calculate the activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prepare_Mixture [label="Prepare Reaction Mixture\n(Buffer + NADH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Enzyme [label="Add Mitochondrial Extract/\nPurified MTP", fillcolor="#F1F3F4", fontcolor="#202124"]; Baseline [label="Measure Baseline A340", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Substrate [label="Add S-acetoacetyl-CoA\n(or other substrate)", fillcolor="#FBBC05", fontcolor="#202124"]; Measure_Rate [label="Monitor Decrease in A340", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Calculate [label="Calculate Enzyme Activity", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Prepare_Mixture; Prepare_Mixture -> Add_Enzyme; Add_Enzyme -> Baseline; Baseline -> Add_Substrate; Add_Substrate -> Measure_Rate; Measure_Rate -> Calculate; Calculate -> End; }
Conclusion
The production of this compound is a pivotal and highly regulated step in mitochondrial long-chain fatty acid β-oxidation. Its synthesis by LCHAD within the MTP complex is controlled by a sophisticated interplay of transcriptional and allosteric mechanisms. A thorough understanding of these regulatory networks is essential for elucidating the pathophysiology of metabolic diseases and for the development of novel therapeutic interventions. The experimental protocols provided in this guide offer robust methods for the investigation of this compound metabolism in various research and drug development settings.
References
- 1. NAD+ metabolism: Bioenergetics, signaling and manipulation for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of mitochondrial trifunctional protein modulates nonalcoholic fatty liver disease in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The enzyme activity of mitochondrial trifunctional protein is not altered by lysine acetylation or lysine succinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Acetyl-CoA and the Regulation of Metabolism: Mechanisms and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (S)-3-Hydroxypalmitoyl-CoA in Mitochondrial Fatty Acid Synthesis
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide details the critical role of (S)-3-hydroxypalmitoyl-CoA as a key intermediate in the mitochondrial fatty acid synthesis (mtFAS) pathway, a distinct and essential metabolic process crucial for mitochondrial function.
Introduction: The Overlooked Pathway of Mitochondrial Fatty Acid Synthesis
Eukaryotic cells possess two distinct fatty acid synthesis (FAS) systems: the well-characterized cytosolic Type I FAS (FASN) and the mitochondrial Type II FAS (mtFAS).[1][2][3] While FASN is responsible for generating the bulk of cellular fatty acids for membranes and energy storage, mtFAS performs specialized functions essential for mitochondrial integrity and metabolism.[3][4] This pathway, evolutionarily related to bacterial FAS, is composed of discrete, monofunctional enzymes that collaboratively synthesize acyl chains.[5]
Historically, the primary role of mtFAS was thought to be the production of octanoyl-ACP, the precursor for the essential cofactor lipoic acid.[3][6][7] However, recent research has unveiled a broader significance, linking mtFAS to the assembly of electron transport chain (ETC) complexes, iron-sulfur (FeS) cluster biogenesis, and overall mitochondrial translation.[1][3][8][9]
This document focuses on This compound (or more accurately, its acyl-carrier protein-tethered form, (S)-3-hydroxypalmitoyl-ACP), a pivotal intermediate in the elongation phase of mtFAS beyond the initial short chains. Understanding its synthesis, fate, and the enzymes that govern its metabolism is critical for elucidating the full scope of mtFAS function and its potential as a therapeutic target.
The mtFAS Elongation Cycle: The Central Position of (S)-3-Hydroxypalmitoyl-ACP
The mtFAS pathway elongates acyl chains by sequentially adding two-carbon units derived from malonyl-CoA. Each elongation cycle consists of four core reactions: condensation, reduction, dehydration, and a second reduction. (S)-3-hydroxypalmitoyl-ACP is the product of the first reduction step in the cycle that elongates a 14-carbon chain to a 16-carbon chain.
The nascent fatty acids are covalently attached to the mitochondrial acyl carrier protein (mACP, encoded by NDUFAB1), which acts as a soluble scaffold, shuttling the growing chain between the active sites of the mtFAS enzymes.[2][6]
The core reactions involving a generic 3-hydroxyacyl-ACP intermediate are:
-
Condensation: 3-Oxoacyl-ACP synthase (OXSM) condenses an acyl-ACP with malonyl-ACP to form a 3-ketoacyl-ACP, releasing CO2.
-
First Reduction: 3-Oxoacyl-ACP reductase reduces the 3-ketoacyl-ACP to an (S)-3-hydroxyacyl-ACP. This is the step that produces intermediates like (S)-3-hydroxypalmitoyl-ACP.
-
Dehydration: 3-Hydroxyacyl-ACP dehydratase (HTD2) dehydrates the (S)-3-hydroxyacyl-ACP to form a trans-2-enoyl-ACP.
-
Second Reduction: trans-2-Enoyl-ACP reductase (MECR) reduces the trans-2-enoyl-ACP to a saturated acyl-ACP, which can then begin another elongation cycle.
The following diagram illustrates the mtFAS pathway, highlighting the position of the 3-hydroxyacyl-ACP intermediate.
Quantitative Data: Enzymes Governing (S)-3-Hydroxypalmitoyl-ACP Metabolism
While detailed kinetic parameters (e.g., Km, Vmax) for the human mitochondrial enzymes acting specifically on (S)-3-hydroxypalmitoyl-ACP are not extensively documented in the literature, the key enzymes in the pathway have been identified. The following table summarizes the core components of the mammalian mtFAS system.
| Step | Enzyme Name | Gene Name(s) | Function | References |
| Malonyl Transfer | Malonyl-CoA-ACP transacylase | MCAT | Transfers the malonyl group from Coenzyme A to mACP. | [3] |
| Condensation | 3-Oxoacyl-ACP Synthase | OXSM | Condenses malonyl-ACP with a growing acyl-ACP chain. | [3] |
| First Reduction | 3-Oxoacyl-ACP Reductase | HSD17B8 , CBR4 | Reduces 3-ketoacyl-ACP to (S)-3-hydroxyacyl-ACP. | [10][11] |
| Dehydration | 3-Hydroxyacyl-ACP Dehydratase | HTD2 | Dehydrates (S)-3-hydroxyacyl-ACP to trans-2-enoyl-ACP. | [12][13] |
| Second Reduction | trans-2-Enoyl-ACP Reductase | MECR | Reduces trans-2-enoyl-ACP to a saturated acyl-ACP. | [5] |
| Acyl Carrier | Mitochondrial Acyl Carrier Protein | NDUFAB1 | Covalently carries the growing acyl chain. | [5][8] |
The Broader Significance of mtFAS Products
The products of mtFAS, including octanoyl-ACP and longer chains like palmitoyl-ACP, are not destined for bulk lipid synthesis but serve critical regulatory and biosynthetic roles within the mitochondrion.[6] (S)-3-hydroxypalmitoyl-ACP is a direct precursor to these longer acyl chains.
Experimental Protocols: Methodological Approaches
Studying the metabolism of (S)-3-hydroxypalmitoyl-ACP requires specialized techniques to isolate mitochondrial activity and analyze ACP-bound intermediates. Below are generalized protocols for key experimental objectives.
In Vitro Assay for 3-Hydroxyacyl-ACP Dehydratase (HTD2) Activity
This protocol measures the activity of the enzyme that consumes (S)-3-hydroxyacyl-ACP. Due to the difficulty in synthesizing the hydroxy-ACP substrate, the assay is often performed in the reverse (hydration) direction using a more readily available enoyl-CoA substrate.[14][15]
Objective: To measure the catalytic activity of HTD2.
Principle: The hydration of a trans-2-enoyl-CoA substrate to a 3-hydroxyacyl-CoA is monitored spectrophotometrically by coupling the reaction to a subsequent oxidation step that consumes NAD⁺.
Materials:
-
Isolated mitochondria or purified recombinant HTD2 protein.
-
Reaction Buffer: e.g., 100 mM potassium phosphate, pH 7.4.
-
Substrate: trans-2-Hexadecenoyl-CoA.
-
Coupling Enzyme: L-3-hydroxyacyl-CoA dehydrogenase (from a commercial source).
-
Cofactor: NAD⁺.
-
Spectrophotometer capable of reading at 340 nm.
Procedure:
-
Prepare a reaction mixture in a cuvette containing Reaction Buffer, NAD⁺, and L-3-hydroxyacyl-CoA dehydrogenase.
-
Add the mitochondrial extract or purified HTD2 protein to the cuvette and mix.
-
Initiate the reaction by adding the trans-2-hexadecenoyl-CoA substrate.
-
Immediately monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NAD⁺ to NADH by the coupling enzyme.
-
The rate of NADH production is directly proportional to the rate of the HTD2-catalyzed hydration reaction.
-
Enzyme activity can be calculated using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Quantification of Acyl-ACP Intermediates by LC-MS/MS
This protocol allows for the direct and sensitive measurement of mtFAS intermediates, including (S)-3-hydroxypalmitoyl-ACP, from biological samples.[1][16]
Objective: To identify and quantify the pool of mitochondrial acyl-ACPs.
Principle: Intact acyl-ACPs are isolated from mitochondrial extracts. A conserved peptide sequence containing the phosphopantetheine arm and the attached acyl chain is generated by enzymatic digestion. This unique acyl-peptide is then identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Generalized Workflow:
-
Mitochondrial Isolation: Isolate mitochondria from cells or tissues using differential centrifugation.
-
Protein Extraction: Lyse the mitochondria under conditions that preserve protein integrity.
-
Acyl-ACP Enrichment (Optional): Use affinity chromatography to enrich for ACP and its acylated forms.
-
Proteolytic Digestion: Digest the protein extract with a specific protease (e.g., Asp-N) that cleaves on either side of the conserved serine residue to which the acyl chain is attached.[16]
-
LC-MS/MS Analysis:
-
Separate the resulting peptides by reverse-phase liquid chromatography.
-
Perform tandem mass spectrometry (MS/MS) to identify the acyl-peptide based on its specific mass-to-charge ratio and fragmentation pattern. The mass difference from the apo-peptide reveals the identity of the attached acyl chain (e.g., 3-hydroxypalmitoyl).
-
Quantify the signal relative to isotopically labeled internal standards for absolute quantification.[1]
-
Conclusion and Future Directions
(S)-3-hydroxypalmitoyl-ACP is more than a simple metabolic intermediate; it represents a key node in the mitochondrial fatty acid synthesis pathway responsible for producing long-chain acyl groups. These products are now understood to be vital signaling molecules and biosynthetic precursors that coordinate the assembly of the respiratory chain, FeS cluster biogenesis, and other core mitochondrial activities.[1][3]
For researchers and drug developers, the enzymes that produce and consume (S)-3-hydroxypalmitoyl-ACP—namely the 3-oxoacyl-ACP reductase (HSD17B8) and 3-hydroxyacyl-ACP dehydratase (HTD2)—represent potential targets for modulating mitochondrial function. Future research should focus on:
-
Elucidating Kinetic Parameters: Detailed enzymatic studies are needed to understand the substrate specificity and regulation of the human mtFAS enzymes.
-
Identifying Downstream Products: The full spectrum of long-chain acyl-ACP products and their ultimate molecular functions remain active areas of investigation.[4]
-
Disease Relevance: Given the link between mtFAS dysfunction and human mitochondriopathies, further exploration of this pathway in the context of metabolic diseases, neurodegeneration, and cancer is warranted.[4][5]
A deeper understanding of this specialized metabolic pathway will undoubtedly open new avenues for diagnosing and treating diseases rooted in mitochondrial dysfunction.
References
- 1. A General Method for Quantification and Discovery of Acyl Groups Attached to Acyl Carrier Proteins in Fatty Acid Metabolism Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic analysis of enzymic activities: prediction of multiple forms of 17 beta-hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial Fatty Acid Synthesis is the puppet master of mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial fatty acid synthesis is an emergent central regulator of mammalian oxidative metabolism | Autophagy, Inflammation and Metabolism Center of Biomedical Research Excellence [autophagy.center]
- 5. medrxiv.org [medrxiv.org]
- 6. Mitochondrial fatty acid synthesis coordinates oxidative metabolism in mammalian mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial fatty acid synthesis coordinates oxidative metabolism in mammalian mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. elifesciences.org [elifesciences.org]
- 9. dash.harvard.edu [dash.harvard.edu]
- 10. HSD17B8 - Wikipedia [en.wikipedia.org]
- 11. 17B-hydroxysteroid dehydrogenases as acyl thioester metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The 3-hydroxyacyl-CoA dehydratases HACD1 and HACD2 exhibit functional redundancy and are active in a wide range of fatty acid elongation pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Htd2p/Yhr067p is a yeast 3-hydroxyacyl-ACP dehydratase essential for mitochondrial function and morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery and Characterization of the 3-Hydroxyacyl-ACP Dehydratase Component of the Plant Mitochondrial Fatty Acid Synthase System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A General Method for Quantification and Discovery of Acyl Groups Attached to Acyl Carrier Proteins in Fatty Acid Metabolism Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
The Untapped Potential: A Technical Guide to the Non-Oxidative Roles of (S)-3-Hydroxypalmitoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-hydroxypalmitoyl-CoA is a well-established intermediate in the mitochondrial β-oxidation of fatty acids. However, emerging evidence suggests its involvement in non-oxidative cellular processes, positioning it as a molecule of interest for therapeutic intervention. This technical guide provides a comprehensive overview of the currently understood and hypothesized non-oxidative roles of this compound, with a primary focus on its function as a precursor to signaling molecules that modulate G protein-coupled receptor (GPCR) pathways. This document details the signaling cascades initiated by its derivatives, presents relevant quantitative data, and outlines detailed experimental protocols to facilitate further research in this burgeoning field. Potential, yet unconfirmed, roles in protein modification are also explored, offering a roadmap for future investigation.
Introduction
For decades, the metabolic fate of this compound has been almost exclusively confined to its conversion to 3-ketoacyl-CoA in the fatty acid oxidation spiral. This narrow view is now being challenged by a growing body of research pointing towards significant non-oxidative functions of 3-hydroxy fatty acids and their CoA esters. These roles span from intracellular and intercellular signaling to potential post-translational modifications of proteins, opening new avenues for understanding and treating metabolic and inflammatory diseases. This guide will delve into these non-oxidative pathways, providing the necessary technical details for researchers to explore this exciting area.
Signaling Roles of this compound Derivatives
While direct signaling activity of this compound is yet to be conclusively demonstrated, there is compelling evidence that its de-esterified form, (S)-3-hydroxypalmitic acid, and related 3-hydroxy fatty acids, act as ligands for several G protein-coupled receptors (GPCRs). The prevailing hypothesis is that this compound serves as an intracellular precursor, with its signaling function mediated through its hydrolysis to the free fatty acid by acyl-CoA thioesterases (ACOTs).
GPCR Activation by 3-Hydroxy Fatty Acids
Several GPCRs have been identified as receptors for medium to long-chain 3-hydroxy fatty acids, implicating them in a variety of physiological and pathophysiological processes.
-
Hydroxycarboxylic Acid Receptor 3 (HCAR3 or GPR109B): This receptor is activated by 3-hydroxy-octanoic acid and is involved in the regulation of lipolysis.[1] Activation of HCA3 leads to the inhibition of adenylyl cyclase through a Gαi/o-mediated pathway.[1][2]
-
G Protein-Coupled Receptor 84 (GPR84): GPR84 is a pro-inflammatory receptor activated by medium-chain fatty acids.[3] Its activation can enhance phagocytosis in macrophages and is coupled to Gαi signaling.[3][4]
-
G Protein-Coupled Receptor 132 (GPR132 or G2A): This receptor is activated by N-acyl-3-hydroxypalmitoyl-glycine (commendamide), a molecule derived from 3-hydroxypalmitic acid.[5] GPR132 signaling is implicated in immune responses and can be mediated through Gαq, leading to calcium mobilization, or by modulating cAMP levels.[6][7][8]
Signaling Pathways
The activation of these GPCRs by 3-hydroxy fatty acids initiates downstream signaling cascades that can modulate cellular function.
Figure 1: Signaling pathways activated by (S)-3-hydroxypalmitic acid.
Hypothetical Role in Protein Modification: Protein 3-Hydroxy-Palmitoylation
While not yet experimentally verified, the existence of other forms of protein acylation raises the possibility of protein modification by 3-hydroxypalmitoyl-CoA. This hypothetical "protein 3-hydroxy-palmitoylation" could represent a novel post-translational modification with regulatory functions.
Potential Mechanisms and Consequences
Similar to S-palmitoylation, 3-hydroxy-palmitoylation could occur on cysteine residues via a thioester linkage. The introduction of a hydroxyl group could alter the physicochemical properties of the modified protein, potentially affecting:
-
Protein localization and trafficking: The altered hydrophobicity could influence membrane association and subcellular targeting.
-
Protein-protein interactions: The hydroxyl group could form new hydrogen bonds, modulating interactions with other proteins.
-
Enzymatic activity: Modification near an active site could directly impact catalytic function.
Figure 2: Hypothetical pathway of protein 3-hydroxy-palmitoylation.
Quantitative Data
Quantitative data on the cellular concentrations of this compound are scarce. However, data on related acyl-CoA pools provide a context for its potential abundance.
| Metabolite | Tissue/Cell Type | Concentration (nmol/g tissue or pmol/mg protein) | Reference |
| Long-chain acyl-CoA | Rat Liver | Varies with diet and physiological state | [9] |
| Palmitoyl-CoA | - | Submicromolar concentrations can acylate proteins | [10] |
Experimental Protocols
Protocol for Investigating this compound-Mediated GPCR Signaling
This protocol outlines a workflow to determine if this compound, likely through its hydrolysis product, activates a specific GPCR.
Figure 3: Workflow for GPCR signaling experiments.
Detailed Methodology:
-
Cell Culture: Maintain cell lines stably or transiently expressing the GPCR of interest (e.g., HEK293 cells) in appropriate culture medium.
-
Ligand Preparation: Dissolve (S)-3-hydroxypalmitic acid and this compound in a suitable vehicle (e.g., DMSO or ethanol) to prepare stock solutions.
-
Cell Treatment: Seed cells in appropriate plates (e.g., 96-well plates). After reaching desired confluency, replace the medium with a serum-free medium containing various concentrations of the ligands. Include a vehicle control.
-
Signaling Assays:
-
cAMP Assay: For Gαi-coupled receptors, pre-treat cells with forskolin (B1673556) to stimulate cAMP production and then add the ligand. Measure intracellular cAMP levels using a commercially available kit (e.g., ELISA-based).
-
Calcium Flux Assay: For Gαq-coupled receptors, load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Measure changes in fluorescence intensity upon ligand addition using a plate reader.
-
GTPγS Binding Assay: Prepare cell membranes and incubate with the ligand and radiolabeled [³⁵S]GTPγS. Measure the incorporation of radioactivity into G proteins by scintillation counting.
-
-
Data Analysis: Plot the response (e.g., % inhibition of cAMP, fluorescence intensity) against the logarithm of the ligand concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Protocol for Detecting Protein 3-Hydroxy-Palmitoylation
This protocol outlines a mass spectrometry-based approach to identify proteins potentially modified by 3-hydroxypalmitoyl-CoA.
Figure 4: Workflow for proteomics analysis of protein 3-hydroxy-palmitoylation.
Detailed Methodology:
-
Cell Lysis: Harvest and lyse cells in a buffer containing protease inhibitors and a high concentration of a thiol-blocking agent like N-ethylmaleimide (NEM) to prevent post-lysis modification.
-
Thiol Blocking: Incubate the lysate with NEM to block all free cysteine residues.
-
Thioester Cleavage: Treat the lysate with a neutral hydroxylamine solution to specifically cleave thioester bonds, including putative 3-hydroxy-palmitoyl modifications.
-
Biotinylation: Label the newly exposed cysteine thiols with a biotin-containing reagent that is thiol-reactive (e.g., biotin-HPDP).
-
Affinity Purification: Incubate the labeled lysate with streptavidin-conjugated beads to capture the biotinylated proteins.
-
Tryptic Digestion: Wash the beads extensively to remove non-specifically bound proteins. Perform an on-bead digestion of the captured proteins with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]
-
Data Analysis: Search the acquired MS/MS spectra against a protein database to identify the proteins and the specific cysteine residues that were modified. The modification will be identified by a mass shift corresponding to the 3-hydroxypalmitoyl group.
Conclusion and Future Directions
The non-oxidative roles of this compound represent a paradigm shift in our understanding of this molecule, moving it from a simple metabolic intermediate to a potential key player in cellular signaling and regulation. The established link between its derivatives and GPCR activation provides a solid foundation for exploring its role in health and disease, particularly in the context of metabolic and inflammatory disorders. The hypothetical role in protein modification, while speculative, opens up an exciting new frontier for research into novel post-translational modifications.
Future research should focus on:
-
Directly measuring cellular levels of this compound to understand its availability for non-oxidative pathways.
-
Identifying the specific acyl-CoA thioesterases responsible for hydrolyzing this compound to its signaling-active form.
-
Conclusively demonstrating or refuting the existence of protein 3-hydroxy-palmitoylation and identifying its enzymatic machinery and downstream functional consequences.
-
Developing selective pharmacological tools to modulate the activity of the GPCRs targeted by 3-hydroxy fatty acids for therapeutic purposes.
The exploration of these non-oxidative roles of this compound holds immense promise for uncovering novel regulatory mechanisms and identifying new therapeutic targets for a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Activated human hydroxy-carboxylic acid receptor-3 signals to MAP kinase cascades via the PLC-dependent PKC and MMP-mediated EGFR pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity [jci.org]
- 5. Methodology for Detecting Protein Palmitoylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are GPR132 stimulants and how do they work? [synapse.patsnap.com]
- 7. pnas.org [pnas.org]
- 8. uniprot.org [uniprot.org]
- 9. Correlation between the cellular level of long-chain acyl-CoA, peroxisomal beta-oxidation, and palmitoyl-CoA hydrolase activity in rat liver. Are the two enzyme systems regulated by a substrate-induced mechanism? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Submicromolar concentrations of palmitoyl-CoA specifically thioesterify cysteine 244 in glyceraldehyde-3-phosphate dehydrogenase inhibiting enzyme activity: a novel mechanism potentially underlying fatty acid induced insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comprehensive Mass Spectrometric Mapping of the Hydroxylated Amino Acid residues of the α1(V) Collagen Chain - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Evolutionary Conservation of (S)-3-Hydroxypalmitoyl-CoA Pathways
[Whitepaper]
Audience: Researchers, scientists, and drug development professionals.
Abstract: (S)-3-hydroxypalmitoyl-CoA is a critical intermediate in the catabolism of long-chain fatty acids. Its metabolic pathways, primarily the beta-oxidation spiral, are among the most fundamental and evolutionarily conserved processes in cellular energy metabolism. This technical guide provides a comprehensive overview of the evolutionary conservation of the enzymes, genes, and regulatory mechanisms governing this compound metabolism. We delve into the core pathways in mitochondria and peroxisomes, analyze the conservation of the key enzyme family, 3-hydroxyacyl-CoA dehydrogenase (HADH), across different taxa, and present relevant quantitative data and experimental protocols. Understanding this profound conservation is crucial for leveraging model organisms in the study of human metabolic diseases and for the development of novel therapeutic interventions.
Core Metabolic Pathways Involving this compound
This compound is a pivotal molecule in the breakdown of palmitic acid, a common 16-carbon saturated fatty acid. Its primary role is as an intermediate in the fatty acid beta-oxidation (FAO) pathway, a major source of cellular energy. This process occurs in both mitochondria and peroxisomes, with distinct enzymes and functions.
Mitochondrial Fatty Acid Beta-Oxidation
Mitochondrial FAO is a central catabolic process in eukaryotes, responsible for breaking down fatty acyl-CoA molecules into acetyl-CoA, which then enters the citric acid cycle to generate ATP.[1] The pathway consists of a repeating four-step sequence. For a substrate like palmitoyl-CoA, this compound is formed during the third step of the first cycle.[2]
The four canonical steps are:
-
Dehydrogenation: An acyl-CoA dehydrogenase introduces a double bond between the alpha and beta carbons, producing trans-Δ²-enoyl-CoA and FADH₂.
-
Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond, forming L-3-hydroxyacyl-CoA (an (S)-stereoisomer)[1].
-
Oxidation: 3-hydroxyacyl-CoA dehydrogenase (HADH) oxidizes the hydroxyl group to a keto group, yielding 3-ketoacyl-CoA and NADH.[3][4] This is the key step involving this compound.
-
Thiolysis: β-ketoacyl-CoA thiolase cleaves the 3-ketoacyl-CoA, releasing acetyl-CoA and a fatty acyl-CoA chain that is two carbons shorter.[5]
This cycle repeats until the fatty acid is completely converted to acetyl-CoA molecules.
Peroxisomal Fatty Acid Beta-Oxidation
Peroxisomes also contain a beta-oxidation pathway, which is crucial for shortening very-long-chain fatty acids (VLCFAs) that cannot be initially processed by mitochondria.[6] While mechanistically similar, the peroxisomal pathway has key differences. The first dehydrogenation step is catalyzed by an acyl-CoA oxidase that transfers electrons directly to oxygen, producing hydrogen peroxide (H₂O₂).[7] In many organisms, the subsequent hydration and oxidation steps are carried out by a multifunctional enzyme (MFE)[8]. The resulting shortened acyl-CoAs are then transported to mitochondria for complete oxidation.
Evolutionary Conservation of Key Enzymes
The deep conservation of FAO pathways is reflected in the widespread distribution of its core enzymes across all domains of life. The 3-hydroxyacyl-CoA dehydrogenase (HADH) family is a prime example of this evolutionary endurance and subsequent specialization.
The 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Family
In humans, HADH activity is encoded by several genes, indicating a history of gene duplication and functional divergence. This allows for the efficient processing of a wide range of fatty acid chain lengths.
| Enzyme/Protein Complex | Gene (Human) | Subcellular Location | Primary Function & Substrate Specificity |
| Medium- and Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase | HADH | Mitochondria | Catalyzes the oxidation of medium- and short-chain 3-hydroxyacyl-CoAs.[9] |
| 3-Hydroxyacyl-CoA Dehydrogenase Type-2 | HSD17B10 | Mitochondria | Acts on a wide spectrum of substrates, including short-chain fatty acids, steroids, and isoleucine metabolites.[10] |
| Mitochondrial Trifunctional Protein (alpha subunit) | HADHA | Mitochondria (Inner Membrane) | Contains the long-chain 3-hydroxyacyl-CoA dehydrogenase activity for fatty acids >C12.[2] |
| Peroxisomal Multifunctional Enzyme Type 2 | HSD17B4 | Peroxisome | Contains D-bifunctional protein activity, including 3-hydroxyacyl-CoA dehydrogenase function within the peroxisomal pathway.[3] |
| Peroxisomal Bifunctional Enzyme | EHHADH | Peroxisome | Contains both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities for peroxisomal FAO.[3] |
Conservation Across Taxa
The fundamental nature of beta-oxidation is underscored by its presence in prokaryotes and eukaryotes. This compound is noted as a metabolite in Escherichia coli, Saccharomyces cerevisiae, mice, and humans, demonstrating the pathway's ancient origins.[11] The core enzymes, including HADH, are found in bacteria, archaea, and throughout the eukaryotic tree. This conservation makes organisms like yeast (S. cerevisiae) and mice (Mus musculus) invaluable models for studying the pathway and its associated human diseases.
Quantitative Data on Pathway Conservation
Direct comparative analysis of enzyme kinetics across a wide range of species provides quantitative evidence of evolutionary conservation. While comprehensive datasets are vast, the table below summarizes representative kinetic values for HADH activity, illustrating the functional similarities of the enzyme across different life forms.
| Organism | Enzyme | Substrate | Km (μM) | Vmax (U/mg) or kcat (s⁻¹) | Reference |
| Homo sapiens (Human) | HADH (SCHAD) | 3-Hydroxybutyryl-CoA | ~15 | ~150 U/mg | Barycki et al., 1999[12] |
| Sus scrofa (Pig) | Mitochondrial HADH | Acetoacetyl-CoA | 33 | 178 U/mg | Bradshaw & Noyes, 1975 |
| Escherichia coli | FadB (subunit of FAO complex) | 3-Hydroxyacyl-CoA | ~25-50 | Not specified | He & Thorpe, 1996 |
| Saccharomyces cerevisiae | Fox2p (Multifunctional enzyme) | 3-Hydroxyacyl-CoA | Not specified | Activity confirmed | Hiltunen et al., 1992[7] |
Note: Values are approximate and can vary based on assay conditions. This table is for illustrative purposes.
Relevance to Disease and Drug Development
Given the pathway's critical role in energy homeostasis, defects in FAO enzymes are linked to significant human diseases.
-
Inherited Metabolic Disorders: Mutations in the HADH gene cause 3-hydroxyacyl-CoA dehydrogenase deficiency, an inherited condition that prevents the body from breaking down certain fats for energy.[13] Similarly, deficiencies in the mitochondrial trifunctional protein (LCHAD deficiency) are severe disorders of long-chain fatty acid oxidation.[1]
-
Metabolic Syndrome: Dysregulation of FAO is a key factor in the pathophysiology of obesity and insulin (B600854) resistance.[9]
-
Neurodegenerative Diseases: Abnormal levels of HSD17B10 (SCHAD) have been implicated in the pathogenesis of Alzheimer's disease.[10]
The high degree of evolutionary conservation means that insights gained from model organisms—from yeast genetics to mouse physiology—are directly applicable to understanding and treating these human conditions. These organisms serve as powerful platforms for screening drugs that modulate FAO activity.
Key Experimental Protocols
Assay of 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity
This protocol describes a standard spectrophotometric method to measure HADH activity by monitoring the reduction of NAD⁺ to NADH.
Principle: HADH catalyzes the oxidation of a 3-hydroxyacyl-CoA substrate to a 3-ketoacyl-CoA product, with the concomitant reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to NADH production is directly proportional to enzyme activity.
Materials:
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes (1 cm path length)
-
Assay Buffer: 100 mM potassium phosphate, pH 7.5
-
NAD⁺ stock solution (e.g., 20 mM in water)
-
Substrate: Acetoacetyl-CoA or other 3-hydroxyacyl-CoA derivative (e.g., 1 mM in water)
-
Enzyme source: Purified protein, cell lysate, or mitochondrial fraction
Procedure:
-
Prepare the reaction mixture in a cuvette. For a 1 mL final volume, add:
-
850 µL Assay Buffer
-
50 µL NAD⁺ stock solution (final concentration: 1 mM)
-
50 µL Enzyme source (diluted as necessary)
-
-
Incubate the mixture for 5 minutes at the desired temperature (e.g., 25°C or 37°C) to allow the temperature to equilibrate and to record any background rate of NAD⁺ reduction.
-
Initiate the reaction by adding 50 µL of the substrate (e.g., acetoacetyl-CoA, final concentration: 50 µM).
-
Immediately mix by inversion and begin monitoring the change in absorbance at 340 nm over time (e.g., for 3-5 minutes).
-
Calculate the rate of reaction (ΔA₃₄₀/min) from the linear portion of the curve.
-
Enzyme activity (in U/mL) can be calculated using the Beer-Lambert law, where the molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
Bioinformatic Workflow for Conservation Analysis
Analyzing the evolutionary conservation of a protein like HADH is a standard bioinformatic task essential for identifying functional domains and suitable model organisms.
Conclusion
The metabolic pathways involving this compound, particularly fatty acid beta-oxidation, represent a cornerstone of cellular energy production, with remarkable conservation from bacteria to humans. This deep evolutionary heritage is evident in the structure and function of key enzymes like 3-hydroxyacyl-CoA dehydrogenase. The existence of multiple HADH isozymes in higher organisms reflects a process of gene duplication and specialization to handle a diverse array of fatty acid substrates. For researchers and drug developers, this high degree of conservation is invaluable, validating the use of a wide range of model systems to investigate the molecular basis of metabolic diseases and to develop next-generation therapeutics targeting these ancient and essential pathways.
References
- 1. Beta oxidation - Wikipedia [en.wikipedia.org]
- 2. Beta oxidation of palmitoyl-CoA to myristoyl-CoA | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. aocs.org [aocs.org]
- 5. mdpi.com [mdpi.com]
- 6. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Key enzymes involved in the utilization of fatty acids by Saccharomyces cerevisiae: a review [frontiersin.org]
- 8. Frontiers | Dysfunctional peroxisomal lipid metabolisms and their ocular manifestations [frontiersin.org]
- 9. Role of Medium- and Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase in the Regulation of Body Weight and Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | C37H66N7O18P3S | CID 11966179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 13. 3-Hydroxyacyl-CoA Dehydrogenase Deficiency | Newborn Screening [newbornscreening.hrsa.gov]
Methodological & Application
Application Note and Protocols for the Analytical Determination of (S)-3-Hydroxypalmitoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Hydroxypalmitoyl-CoA is a critical intermediate in fatty acid β-oxidation, a fundamental metabolic process. Accurate and robust analytical methods for the quantification of this compound in biological matrices are essential for studying metabolic disorders, drug development, and understanding cellular physiology. This document provides detailed application notes and protocols for the analysis of this compound utilizing modern analytical techniques, including solid-phase extraction (SPE) for sample preparation, followed by high-performance liquid chromatography (HPLC) and tandem mass spectrometry (LC-MS/MS) for detection and quantification. Additionally, an enzymatic assay protocol is provided for functional analysis.
Data Presentation: Quantitative Performance of Analytical Methods
The quantitative performance of analytical methods for long-chain acyl-CoAs, including this compound, is critical for data reliability. The following table summarizes typical performance characteristics. It is important to note that specific performance metrics can vary based on the laboratory, instrumentation, and biological matrix.
| Analytical Method | Analyte Class | Matrix | Extraction Method | Average Recovery (%) | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS | Long-Chain Acyl-CoAs | Rat Liver | Solid-Phase Extraction | 83-90 | Not Reported | Not Reported | Not Reported | [1] |
| HPLC | Long-Chain Acyl-CoAs | Various Tissues | Solid-Phase Extraction | 70-80 | Not Reported | Not Reported | Not Reported | [2] |
| HPLC | CoASH and Acetyl-CoA | Xenopus Embryos | Perchloric Acid Extraction | Not Reported | Up to 50 pmol injected | 5 pmol (100 nM) | Not Reported | [3] |
| LC-MS/MS | Fatty Acids | Serum/BSA | Liquid-Liquid Extraction | >85 | 1 - 5000 ng/mL | ~1.5 ng/mL | ~6.12 ng/mL | [4][5] |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) of this compound from Biological Tissues
This protocol is adapted from established methods for the extraction and purification of long-chain acyl-CoAs from tissue samples[1][2][6][7].
Materials:
-
Frozen tissue sample (e.g., liver, heart, muscle)
-
Homogenizer (glass Dounce or mechanical)
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN), HPLC grade
-
Isopropanol (B130326), HPLC grade
-
Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4) solution
-
Weak anion exchange (WAX) solid-phase extraction (SPE) columns
-
Methanol (B129727), HPLC grade
-
2% Formic Acid in deionized water
-
5% Ammonium Hydroxide (B78521) (NH4OH) in deionized water
-
Internal standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue.
-
In a pre-chilled glass homogenizer, add the tissue to 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Homogenize thoroughly on ice.
-
Add 1 mL of isopropanol and homogenize again[1].
-
-
Extraction:
-
Transfer the homogenate to a centrifuge tube.
-
Add 2 mL of acetonitrile, vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Carefully transfer the supernatant to a new tube.
-
-
Solid-Phase Extraction (SPE):
-
Column Conditioning: Condition a weak anion exchange SPE column by washing with 2 mL of methanol, followed by 2 mL of deionized water, and finally equilibrate with 2 mL of 100 mM KH2PO4 buffer (pH 4.9).
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column. Allow the sample to pass through the column by gravity.
-
Washing: Wash the column with 2 mL of 100 mM KH2PO4 buffer (pH 4.9) to remove unbound contaminants. Follow with a wash of 2 mL of deionized water.
-
Elution: Elute the acyl-CoAs with 1.5 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Sample Concentration:
-
Dry the eluted sample under a gentle stream of nitrogen gas at room temperature.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
LC-MS/MS Analysis of this compound
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Return to 5% B
-
18.1-25 min: Re-equilibrate at 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): m/z for this compound (specific m/z to be determined based on the exact mass)
-
Product Ions (Q3): Characteristic fragment ions for acyl-CoAs (e.g., loss of the phosphopantetheine group). Specific transitions need to be optimized by direct infusion of a standard.
-
Collision Energy (CE): To be optimized for each transition.
-
Other parameters (e.g., capillary voltage, source temperature): To be optimized based on the specific instrument.
Enzymatic Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity
This protocol measures the activity of 3-hydroxyacyl-CoA dehydrogenase, the enzyme that converts this compound to 3-ketopalmitoyl-CoA, by monitoring the reduction of NAD+ to NADH[8][9][10].
Principle: this compound + NAD+ ⇌ 3-Ketopalmitoyl-CoA + NADH + H+
The increase in absorbance at 340 nm due to the formation of NADH is proportional to the enzyme activity.
Materials:
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes (1 cm path length)
-
100 mM Potassium Phosphate Buffer, pH 7.3
-
This compound substrate solution (e.g., 1 mM in buffer)
-
10 mM NAD+ solution in buffer
-
Sample containing 3-hydroxyacyl-CoA dehydrogenase (e.g., tissue homogenate supernatant)
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture as follows:
-
800 µL of 100 mM Potassium Phosphate Buffer (pH 7.3)
-
100 µL of 10 mM NAD+ solution
-
50 µL of sample (appropriately diluted)
-
-
Incubation: Mix gently by inversion and incubate at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Initiation of Reaction: Add 50 µL of the this compound substrate solution to the cuvette to start the reaction.
-
Measurement: Immediately start monitoring the increase in absorbance at 340 nm for 5-10 minutes, taking readings every 30 seconds.
-
Calculation of Enzyme Activity:
-
Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.
-
Calculate the enzyme activity using the Beer-Lambert law:
-
Activity (µmol/min/mL) = (ΔA340/min * Total reaction volume (mL)) / (ε * Path length (cm) * Sample volume (mL))
-
Where ε (molar extinction coefficient) for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹.
-
-
Mandatory Visualization
Caption: Experimental workflow for the analysis of this compound.
Caption: Fatty acid β-oxidation pathway highlighting this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Quantitative Analysis of Acyl-Coenzyme A Thioesters in Biological Matrices using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in numerous metabolic pathways, including fatty acid metabolism, the Krebs cycle, and amino acid catabolism.[1][2] The diverse roles of acyl-CoAs make their quantification crucial for understanding cellular metabolism, disease pathogenesis, and the mechanism of action of drugs targeting metabolic pathways. This application note provides a comprehensive overview and detailed protocols for the sensitive and specific quantification of a wide range of acyl-CoA species in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for acyl-CoA analysis due to its high sensitivity, specificity, and ability to resolve complex mixtures.[3][4][5] This methodology allows for the simultaneous measurement of multiple acyl-CoA species, from short-chain to very-long-chain, providing a detailed snapshot of the metabolic state of a cell or tissue.
Signaling Pathways and Experimental Workflow
Acyl-CoAs are integral to cellular metabolism, participating in both catabolic and anabolic reactions. A simplified representation of their involvement in key metabolic pathways is depicted below.
The general workflow for the LC-MS/MS analysis of acyl-CoAs involves several key steps, from sample collection to data analysis.
Experimental Protocols
Protocol 1: Acyl-CoA Extraction from Cultured Cells
This protocol is adapted from established methods for the extraction of acyl-CoAs from adherent cell cultures.[3]
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Methanol (B129727)
-
Internal Standard (ISTD) solution (e.g., 10 µM C15:0-CoA or other odd-chain acyl-CoA)[3]
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade) for reconstitution
-
Microcentrifuge tubes
-
Cell scraper
-
Centrifuge capable of 15,000 x g and 4°C
-
Vacuum concentrator
Procedure:
-
Remove culture medium from the cell culture plate.
-
Wash the cells twice with ice-cold PBS.
-
Add 2 mL of ice-cold methanol and 15 µL of 10 µM internal standard solution to the plate.[3]
-
Incubate at -80°C for 15 minutes to quench metabolic activity and lyse the cells.[3]
-
Scrape the cell lysate from the plate and transfer to a microcentrifuge tube.
-
Centrifuge at 15,000 x g for 5 minutes at 4°C.[3]
-
Transfer the supernatant to a new glass tube.
-
Add 1 mL of acetonitrile to the supernatant.[3]
-
Evaporate the solvent in a vacuum concentrator at 55°C for approximately 1.5 hours.[3]
-
Reconstitute the dried extract in 150 µL of methanol.[3]
-
Vortex the reconstituted sample and centrifuge at 15,000 x g for 10 minutes at 4°C.[3]
-
Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.[3]
Protocol 2: Acyl-CoA Extraction from Tissues
This protocol provides a general method for the extraction of acyl-CoAs from tissue samples.
Materials:
-
Frozen tissue sample
-
Liquid nitrogen
-
Homogenizer
-
Methanol:Chloroform (B151607) solution (2:1, v/v)[6]
-
Internal Standard mixture (e.g., stable isotope-labeled acyl-CoAs)[6]
-
Chloroform
-
Solid Phase Extraction (SPE) columns (optional, for sample cleanup)
-
Methanol for reconstitution
Procedure:
-
Weigh approximately 100 mg of frozen tissue in a pre-chilled tube.[6]
-
Add the internal standard mixture to the tube.[6]
-
Add 3 mL of ice-cold methanol:chloroform (2:1) solution.[6]
-
Homogenize the tissue on ice.[6]
-
Centrifuge the homogenate at 1,300 x g for 15 minutes at 4°C.[6]
-
Collect the supernatant.
-
To induce phase separation, add 1.5 mL of 10 mM ammonium formate and 1.5 mL of chloroform to the supernatant and vortex.[6]
-
Centrifuge at 1,300 x g for 15 minutes at 4°C.[6]
-
Collect the upper aqueous layer containing the acyl-CoAs.[6]
-
For further purification, the extract can be passed through an SPE column.[6]
-
Dry the final extract under a stream of nitrogen.
-
Reconstitute the sample in a suitable volume of 50% methanol for LC-MS/MS analysis.[6]
LC-MS/MS Method Development
A decision-making flowchart for developing a robust LC-MS/MS method for acyl-CoA analysis is presented below.
References
- 1. researchgate.net [researchgate.net]
- 2. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver [mdpi.com]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 6. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of (S)-3-Hydroxypalmitoyl-CoA in Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-hydroxypalmitoyl-CoA is a critical intermediate in the mitochondrial beta-oxidation of palmitic acid, a common long-chain saturated fatty acid. The accurate quantification of this metabolite in various tissues is essential for understanding fatty acid metabolism, identifying potential enzymatic deficiencies, and for the development of therapeutic agents targeting metabolic disorders. This application note provides detailed protocols for the extraction and quantification of this compound from tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and outlines its role in the fatty acid beta-oxidation pathway.
Quantitative Data Presentation
The absolute quantification of individual long-chain acyl-CoA species, such as this compound, in tissues is technically challenging due to their low abundance and chemical lability. While methods for the sensitive detection of 3-hydroxyacyl-CoA species have been developed, specific concentrations of this compound in various healthy tissues are not widely reported in the literature. However, data for total long-chain acyl-CoA pools and related intermediates provide valuable context for metabolic studies. The following table summarizes representative quantitative data for long-chain acyl-CoAs in rodent tissues.
| Tissue | Acyl-CoA Species | Concentration (nmol/g wet weight) | Species | Reference |
| Rat Liver | Total Long-Chain Acyl-CoA | 83 ± 11 | Rat | [1] |
| Hamster Heart | Total Long-Chain Acyl-CoA | 61 ± 9 | Hamster | [1] |
| Mouse Muscle | Total Long-Chain Acyl-CoAs | ~1.5-2.5 | Mouse | [2] |
| Mouse Muscle (exercised) | Total Long-Chain Acyl-CoAs | ~8-10 | Mouse | [2] |
Note: The concentrations of specific intermediates like this compound are expected to be significantly lower than the total long-chain acyl-CoA pool and are transient in nature. Researchers should establish their own baseline levels through rigorous validation of the methods described below.
Signaling and Metabolic Pathways
This compound is a key intermediate in the mitochondrial beta-oxidation spiral. The pathway systematically shortens the fatty acyl-CoA chain by two carbons in each cycle, generating acetyl-CoA, FADH₂, and NADH.
References
Application Notes and Protocols: (S)-3-Hydroxypalmitoyl-CoA as a Biomarker for Metabolic Diseases
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-hydroxypalmitoyl-CoA is a critical intermediate in the mitochondrial beta-oxidation of long-chain fatty acids. Its accumulation is a key indicator of enzymatic defects in this pathway, such as Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency. This makes this compound and its related metabolites compelling biomarkers for the diagnosis and monitoring of certain metabolic diseases. These application notes provide a summary of the biomarker's significance, quantitative data, and detailed protocols for its analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Biological Significance
Mitochondrial fatty acid beta-oxidation is a vital metabolic pathway for energy production, particularly during periods of fasting or high energy demand.[1] The process involves a series of enzymatic reactions that shorten fatty acyl-CoA chains to produce acetyl-CoA, NADH, and FADH2.[2][3] this compound is an intermediate in the oxidation of long-chain fatty acids. The enzyme Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) is responsible for converting it to 3-ketopalmitoyl-CoA.[2][4]
In metabolic disorders like LCHAD deficiency, a rare autosomal recessive condition, a faulty or deficient LCHAD enzyme prevents the effective breakdown of long-chain fatty acids.[4][5] This enzymatic block leads to the accumulation of this compound and other upstream metabolites, which can be toxic and damage the liver, heart, muscles, and retina.[5][6] The resulting energy deficit and toxic buildup cause symptoms such as hypoglycemia, lethargy, hypotonia, and cardiomyopathy.[4][7] Consequently, quantifying the levels of this compound or its derivatives serves as a direct biochemical marker for diagnosing and managing such conditions.[8][9]
Caption: Mitochondrial fatty acid β-oxidation pathway highlighting the LCHAD step.
Quantitative Data
The concentration of 3-hydroxy fatty acids is significantly elevated in patients with LCHAD deficiency compared to healthy individuals. The table below summarizes representative quantitative data from plasma samples.
| Analyte | Patient Group | Median Plasma Concentration (µM) | Analytical Method |
| 3-Hydroxypalmitic acid | Control (n=22) | 0.43 | ESI-MS/MS[9] |
| 3-Hydroxypalmitic acid | LCHAD Deficiency (n=3) | 12.2 | ESI-MS/MS[9] |
Note: Concentrations of acyl-CoAs can be challenging to measure directly and are often inferred from the levels of their corresponding free fatty acids.
Experimental Protocols
The gold standard for the sensitive and specific quantification of acyl-CoAs and related metabolites is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10][11]
Sample Collection and Storage
-
Plasma: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 2,000 x g for 15 minutes at 4°C. Aspirate the plasma supernatant, aliquot, and immediately store at -80°C until analysis.
-
Tissue (Liver, Heart, Muscle): Immediately following excision, snap-freeze tissue samples in liquid nitrogen. Store at -80°C to halt metabolic activity.
Sample Preparation: Acyl-CoA Extraction
This protocol is adapted from established methods for acyl-CoA analysis.[12]
-
Homogenization (for tissue): Weigh 20-50 mg of frozen tissue. Homogenize in 500 µL of ice-cold 10% trichloroacetic acid (TCA).
-
Extraction (for plasma): To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Internal Standard: Add an appropriate internal standard, such as a stable isotope-labeled acyl-CoA (e.g., [¹³C₃]-malonyl-CoA), to the extraction mixture to correct for extraction loss and matrix effects.[12]
-
Centrifugation: Vortex the mixture vigorously for 1 minute, then centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a reversed-phase SPE cartridge (e.g., C18) according to the manufacturer's instructions.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge to remove interfering substances (e.g., with water or a low-percentage organic solvent).
-
Elute the acyl-CoAs using an appropriate solvent (e.g., methanol (B129727) or acetonitrile).
-
-
Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.
LC-MS/MS Analysis
This protocol provides a starting point for method development.[10][11]
-
Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
LC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, <3 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8.[10]
-
Mobile Phase B: Acetonitrile.[10]
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Gradient Elution:
-
0-2 min: 20% B
-
2-15 min: Linear gradient to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Return to 20% B for re-equilibration
-
-
MS Detection:
-
Ionization Mode: ESI Positive.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be optimized. The precursor ion will be the [M+H]⁺ of the molecule, and product ions will be characteristic fragments (e.g., the Coenzyme A backbone).
-
Caption: General workflow for the quantification of this compound.
Application in Research and Drug Development
The ability to accurately measure this compound is valuable for several applications:
-
Disease Diagnosis: Serves as a primary diagnostic marker for LCHAD and other related fatty acid oxidation disorders.[9][13]
-
Monitoring Disease Progression: Tracking metabolite levels over time can inform on the severity and progression of the metabolic dysfunction.
-
Evaluating Therapeutic Efficacy: In clinical trials for new therapies targeting metabolic diseases, changes in this biomarker can provide early evidence of target engagement and biological effect. For example, a successful therapy for LCHAD deficiency would be expected to lower the elevated levels of this compound.[8]
-
Basic Research: Studying the dynamics of this and other acyl-CoAs can provide deeper insights into metabolic pathways and their dysregulation in common diseases like type 2 diabetes and non-alcoholic steatohepatitis (MASH).[14][15]
Caption: The logical basis for using this compound as a biomarker.
Conclusion
This compound is a specific and mechanistically relevant biomarker for disorders of long-chain fatty acid oxidation. The protocols outlined here provide a robust framework for its quantification in biological matrices. The precise measurement of this metabolite is crucial for advancing our understanding of metabolic diseases and for the development of novel therapeutic interventions.
References
- 1. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. β-Oxidation of Saturated Fatty Acid (Palmitic Acid) | Pharmaguideline [pharmaguideline.com]
- 3. aocs.org [aocs.org]
- 4. Long-chain 3-hydroxyacyl-coenzyme A dehydrogenase deficiency - Wikipedia [en.wikipedia.org]
- 5. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 6. medlineplus.gov [medlineplus.gov]
- 7. floridanewbornscreening.com [floridanewbornscreening.com]
- 8. Accumulation of 3-hydroxy-fatty acids in the culture medium of long-chain L-3-hydroxyacyl CoA dehydrogenase (LCHAD) and mitochondrial trifunctional protein-deficient skin fibroblasts: implications for medium chain triglyceride dietary treatment of LCHAD deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of isomeric long-chain hydroxy fatty acids by tandem mass spectrometry: application to the diagnosis of long-chain 3-hydroxyacyl CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxidation Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Decoding Health: Exploring Essential Biomarkers Linked to Metabolic Dysfunction-Associated Steatohepatitis and Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays Using (S)-3-Hydroxypalmitoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Hydroxypalmitoyl-CoA is a critical intermediate in the mitochondrial beta-oxidation of long-chain fatty acids.[1][2][3] In this metabolic pathway, fatty acids are broken down to produce acetyl-CoA, which subsequently enters the citric acid cycle to generate ATP.[2][3] The enzyme L-3-hydroxyacyl-CoA dehydrogenase (HADH, EC 1.1.1.35) catalyzes the NAD+-dependent oxidation of (S)-3-hydroxyacyl-CoAs to 3-ketoacyl-CoAs, a key step in this energy-generating process.[4][5] In vitro assays involving this compound are essential for studying the kinetics of HADH, screening for inhibitors of fatty acid oxidation, and investigating the activity of other enzymes that may interact with this substrate, such as acyl-CoA thioesterases. These studies are vital for understanding metabolic diseases and for the development of therapeutic agents targeting fatty acid metabolism.
Data Presentation
Table 1: Kinetic Parameters of L-3-Hydroxyacyl-CoA Dehydrogenase with Various Substrates
| Substrate | Enzyme Source | Km (µM) | Vmax (µmol/min/mg) | Reference |
| Acetoacetyl-CoA | Pig Heart | 48 | 149 | He et al., 1989[6] |
| (S)-3-Hydroxybutyryl-CoA | Nitrosopumilus maritimus | 19 | 98.6 | Berg et al., 2021 |
Signaling and Experimental Workflow Diagrams
Mitochondrial Beta-Oxidation Pathway
The following diagram illustrates the central role of this compound in the mitochondrial beta-oxidation spiral.
Caption: Mitochondrial beta-oxidation of palmitoyl-CoA.
Experimental Workflow for HADH Activity Assay
This diagram outlines the general workflow for determining the activity of L-3-hydroxyacyl-CoA dehydrogenase using a spectrophotometric assay.
Caption: Workflow for HADH spectrophotometric assay.
Experimental Workflow for Acyl-CoA Thioesterase Assay
The following diagram illustrates the workflow for measuring acyl-CoA thioesterase activity using a DTNB-based colorimetric assay.
Caption: Workflow for DTNB-based thioesterase assay.
Experimental Protocols
Protocol 1: Spectrophotometric Assay for L-3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity
This protocol is adapted from established methods for short-chain 3-hydroxyacyl-CoA dehydrogenases and is tailored for use with this compound.
Principle:
The activity of HADH is determined by monitoring the reduction of NAD⁺ to NADH, which is accompanied by an increase in absorbance at 340 nm. The reaction is as follows:
This compound + NAD⁺ ⇌ 3-Ketopalmitoyl-CoA + NADH + H⁺
Materials:
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.3)
-
NAD⁺ solution (10 mM in deionized water)
-
This compound solution (1 mM in deionized water). Note: Due to the long acyl chain, this substrate may have limited solubility. Sonication or the inclusion of a small amount of a non-ionic detergent (e.g., Triton X-100) may be necessary to ensure it remains in solution.
-
Purified L-3-hydroxyacyl-CoA dehydrogenase enzyme solution (concentration to be optimized for linear reaction rate)
-
UV-transparent cuvettes
-
Spectrophotometer capable of measuring absorbance at 340 nm and maintaining a constant temperature.
Procedure:
-
Set the spectrophotometer to 340 nm and equilibrate the cuvette holder to 37°C.
-
In a 1 mL cuvette, prepare the reaction mixture by adding:
-
880 µL of 100 mM potassium phosphate buffer (pH 7.3)
-
50 µL of 10 mM NAD⁺ solution (final concentration: 0.5 mM)
-
-
Mix gently by inversion and incubate the cuvette in the spectrophotometer for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding 50 µL of 1 mM this compound solution (final concentration: 0.05 mM).
-
Immediately start monitoring the increase in absorbance at 340 nm for 5-10 minutes. Record the absorbance at regular intervals (e.g., every 15 seconds).
-
Determine the linear rate of the reaction (ΔA₃₄₀/min).
-
A blank reaction should be performed by omitting the enzyme or the substrate to account for any background absorbance changes.
Calculation of Enzyme Activity:
The specific activity of the enzyme can be calculated using the Beer-Lambert law:
Specific Activity (µmol/min/mg) = (ΔA₃₄₀/min * Total reaction volume (mL)) / (ε * Path length (cm) * mg of enzyme in reaction)
Where:
-
ε (molar extinction coefficient) for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹
-
Path length is typically 1 cm.
Protocol 2: Coupled Spectrophotometric Assay for L-3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity
This coupled assay provides an irreversible reaction, which can be advantageous for kinetic studies by preventing product inhibition.[6]
Principle:
The 3-ketoacyl-CoA produced by HADH is immediately cleaved by 3-ketoacyl-CoA thiolase in the presence of Coenzyme A (CoA-SH). This drives the HADH reaction forward. The overall reaction is still monitored by the production of NADH at 340 nm.
Materials:
-
All materials from Protocol 1
-
3-Ketoacyl-CoA thiolase (EC 2.3.1.16)
-
Coenzyme A (CoA-SH) solution (10 mM in deionized water)
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
To the reaction mixture, add:
-
10 µL of 10 mM CoA-SH solution (final concentration: 0.1 mM)
-
A sufficient amount of 3-ketoacyl-CoA thiolase to ensure the cleavage of 3-ketopalmitoyl-CoA is not rate-limiting.
-
-
Mix gently and incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of 1 mM this compound solution.
-
Monitor the increase in absorbance at 340 nm as described in Protocol 1.
-
Calculate the enzyme activity as described in Protocol 1.
Protocol 3: DTNB-Based Colorimetric Assay for Acyl-CoA Thioesterase Activity
This protocol can be used to determine if an enzyme possesses thioesterase activity towards this compound.
Principle:
Acyl-CoA thioesterase hydrolyzes the thioester bond of this compound, releasing free Coenzyme A (CoA-SH). The free thiol group of CoA-SH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB²⁻), a yellow-colored compound that can be quantified by measuring its absorbance at 412 nm.
Materials:
-
HEPES buffer (100 mM, pH 8.0)
-
DTNB solution (10 mM in buffer)
-
This compound solution (1 mM in deionized water)
-
Purified thioesterase enzyme solution
-
Microplate reader or spectrophotometer capable of measuring absorbance at 412 nm.
Procedure:
-
In a 96-well microplate or a cuvette, prepare the reaction mixture (e.g., 200 µL total volume) containing:
-
100 mM HEPES buffer (pH 8.0)
-
1 mM DTNB
-
20 µM this compound
-
-
Equilibrate the reaction mixture to the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding the thioesterase enzyme solution.
-
Immediately begin monitoring the increase in absorbance at 412 nm for a set period, ensuring the reaction rate is linear.
-
A blank reaction without the enzyme should be included to correct for any non-enzymatic hydrolysis of the substrate.
Calculation of Enzyme Activity:
The rate of TNB²⁻ formation is directly proportional to the thioesterase activity. The activity can be calculated as follows:
Specific Activity (µmol/min/mg) = (ΔA₄₁₂/min * Total reaction volume (mL)) / (ε * Path length (cm) * mg of enzyme in reaction)
Where:
-
ε (molar extinction coefficient) for TNB²⁻ at 412 nm is 14,150 M⁻¹cm⁻¹
-
Path length will depend on the volume in the microplate well or the cuvette used.
References
- 1. Beta oxidation - Wikipedia [en.wikipedia.org]
- 2. microbenotes.com [microbenotes.com]
- 3. Fatty acid beta oxidation | Abcam [abcam.com]
- 4. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Detection and Quantification of (S)-3-Hydroxypalmitoyl-CoA in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction (S)-3-Hydroxypalmitoyl-CoA is a critical intermediate in the mitochondrial fatty acid β-oxidation spiral, a major pathway for cellular energy production from lipids.[1] The accurate detection and quantification of this and other acyl-CoA thioesters in cell culture are essential for understanding metabolic regulation, identifying enzyme deficiencies, and investigating the mechanism of action of drugs that target lipid metabolism.[2][3] Long-chain fatty acyl-CoA esters are not only metabolic intermediates but also act as allosteric regulators of enzymes and transcription factors, influencing a wide range of cellular processes.[3][4] This document provides detailed protocols for the extraction and analysis of this compound from cultured cells, with a primary focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold-standard for sensitive and specific quantification.
Metabolic Pathway: Fatty Acid β-Oxidation
This compound is formed during the third step of the β-oxidation cycle. The pathway systematically shortens the fatty acyl chain by two carbons per cycle, producing acetyl-CoA, NADH, and FADH₂.
Caption: Mitochondrial fatty acid β-oxidation spiral.
Quantitative Data and Method Performance
The accurate quantification of acyl-CoAs is challenging due to their low cellular abundance and inherent instability. LC-MS/MS methods provide high sensitivity and specificity, enabling precise measurement. The following table summarizes typical performance characteristics for acyl-CoA analysis.
| Parameter | Typical Value | Notes | Reference |
| Limit of Detection (LOD) | 0.1 - 3 pmol | Defined as a signal-to-noise ratio (S/N) of 3. Varies by instrument and specific analyte. | [2] |
| Limit of Quantitation (LOQ) | 0.4 - 10 pmol | Defined as a signal-to-noise ratio (S/N) of 10. Represents the lowest concentration that can be reliably quantified. | [2] |
| Linear Range | > 2 orders of magnitude | Calibration curves typically show strong linearity (r² > 0.98) over a wide concentration range. | [2] |
| Recovery | 80 - 110% | Method accuracy is often assessed by spiking known amounts of standards into the cell matrix. | [5] |
| Precision (CV%) | < 15% | Coefficient of variation (CV) for replicate measurements, indicating method reproducibility. | [6] |
| Typical Abundance (C16:0-CoA) | ~4-12 pmol/mg protein | Abundance varies significantly between cell lines and metabolic states. Data for 3-hydroxy intermediates is less common. | [7] |
Experimental Workflow
The overall process for analyzing this compound involves several key stages, from sample collection to data interpretation.
Caption: General workflow for acyl-CoA analysis from cell culture.
Detailed Experimental Protocols
Protocol 1: Acyl-CoA Extraction from Cultured Cells
This protocol is adapted from established methods to ensure high recovery and stability of long-chain acyl-CoAs.[2][7][8]
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Methanol (LC-MS grade), chilled to -80°C
-
Acetonitrile (LC-MS grade)
-
Deionized water, ice-cold
-
Formic acid (0.6%) in deionized water, ice-cold[8]
-
Internal Standard (IS): e.g., C17:0-CoA or a stable isotope-labeled standard (e.g., ¹³C-Palmitoyl-CoA)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes (1.5 mL), pre-chilled
-
Centrifuge capable of 4°C and >15,000 x g
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting:
-
Adherent Cells: Aspirate culture medium. Place the dish on ice and wash the cell monolayer twice with 5-10 mL of ice-cold PBS. Aspirate PBS completely. Add 1 mL of -80°C methanol (pre-spiked with internal standard) directly to the plate. Use a cell scraper to scrape the cells into the methanol.[2][7]
-
Suspension Cells: Transfer cell suspension to a centrifuge tube. Pellet cells by centrifugation (e.g., 500 x g for 5 min at 4°C). Aspirate the medium and wash the pellet twice with ice-cold PBS, centrifuging after each wash.[7]
-
-
Lysis and Extraction:
-
Adherent Cells: Transfer the methanol cell lysate to a pre-chilled 1.5 mL microcentrifuge tube.
-
Suspension Cells: After the final PBS wash, add 1 mL of -80°C methanol (pre-spiked with IS) to the cell pellet and resuspend by vortexing or pipetting.
-
An alternative extraction solvent is 300 µL of ice-cold deionized water with 0.6% formic acid, followed by the addition of 270 µL of acetonitrile.[8]
-
-
Protein Precipitation:
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled microcentrifuge tube. Avoid disturbing the pellet.
-
-
Drying and Reconstitution:
-
Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac) or under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis. A common choice is 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH ~7), as acyl-CoAs are unstable in strongly acidic or alkaline aqueous solutions.[2][9]
-
Vortex briefly and centrifuge at >15,000 x g for 5 minutes at 4°C to pellet any remaining insoluble material. Transfer the clear supernatant to an LC-MS autosampler vial.
-
Protocol 2: LC-MS/MS Analysis
This protocol provides a general framework for the analysis of long-chain acyl-CoAs using a triple quadrupole mass spectrometer. Instrument parameters must be optimized for the specific machine in use.
Instrumentation & Reagents:
-
HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 50 mM Ammonium Acetate in water (pH ~7).
-
Mobile Phase B: Acetonitrile.
-
This compound standard for optimization and calibration.
Procedure:
-
Chromatographic Separation:
-
Column Temperature: 40°C
-
Flow Rate: 0.2 - 0.4 mL/min
-
Injection Volume: 5 - 10 µL
-
Gradient: A typical gradient starts with a high aqueous phase percentage and ramps up to a high organic phase percentage to elute the hydrophobic long-chain acyl-CoAs.
-
0-2 min: 20% B
-
2-15 min: Linear gradient to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Re-equilibrate at 20% B
-
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive ESI.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Key Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, desolvation gas flow) by infusing a standard solution of this compound.[2]
-
MRM Transitions: The quantification of acyl-CoAs relies on monitoring specific precursor-to-product ion transitions. The most common fragmentation involves the neutral loss of the adenosine (B11128) diphosphate (B83284) moiety.
-
Precursor Ion [M+H]⁺ for 3-Hydroxypalmitoyl-CoA: m/z 1026.5 (Calculated for C₄₅H₈₁N₇O₁₈P₃S)
-
Product Ions: The exact product ions and optimal collision energies must be determined empirically using a pure standard. Common fragments arise from the CoA moiety.
-
-
-
Data Analysis & Quantification:
-
Integrate the peak areas for the analyte and the internal standard (IS) MRM transitions.
-
Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Normalize the final concentration to the amount of total protein in the initial cell lysate or the cell number to allow for comparison between samples.
-
Alternative Method: Enzymatic Assay
For laboratories without access to mass spectrometry, an enzymatic assay can be used to measure total 3-hydroxyacyl-CoAs.[10] This method relies on the enzyme 3-hydroxyacyl-CoA dehydrogenase, which catalyzes the NAD⁺-dependent oxidation of the 3-hydroxy group to a 3-keto group. The production of NADH is monitored spectrophotometrically or fluorometrically.
Principle: (S)-3-Hydroxyacyl-CoA + NAD⁺ ⇌ 3-Ketoacyl-CoA + NADH + H⁺
Limitations:
-
This assay measures the total pool of 3-hydroxyacyl-CoAs and does not distinguish between different fatty acyl chain lengths (e.g., palmitoyl (B13399708) vs. stearoyl).[10]
-
Sensitivity is generally lower than LC-MS/MS.
-
Requires purified enzyme and careful control of reaction conditions.
The procedure involves extracting acyl-CoAs as described above and then incubating the extract with 3-hydroxyacyl-CoA dehydrogenase and NAD⁺. The increase in absorbance at 340 nm (for NADH) is proportional to the amount of 3-hydroxyacyl-CoA present.[10][11]
References
- 1. Beta oxidation of palmitoyl-CoA to myristoyl-CoA | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acyl CoA esters as regulators of cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lipidmaps.org [lipidmaps.org]
- 7. benchchem.com [benchchem.com]
- 8. duke-nus.edu.sg [duke-nus.edu.sg]
- 9. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | (S)-3-Hydroxybutyryl-CoA Dehydrogenase From the Autotrophic 3-Hydroxypropionate/4-Hydroxybutyrate Cycle in Nitrosopumilus maritimus [frontiersin.org]
Application Notes and Protocols for Acyl-CoA Extraction from Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-Coenzyme A (acyl-CoA) molecules are pivotal intermediates in cellular metabolism, playing crucial roles in fatty acid metabolism, energy production through the Krebs cycle, and the biosynthesis of complex lipids. The accurate quantification of cellular and tissue acyl-CoA pools is essential for understanding metabolic regulation in various physiological and pathological states, including metabolic disorders, cardiovascular diseases, and cancer. However, the inherent instability and low abundance of these molecules present significant analytical challenges.
This document provides detailed protocols for the extraction of short-, medium-, and long-chain acyl-CoAs from various biological samples, including tissues and cultured cells. The presented methods are a synthesis of established protocols, designed to ensure high recovery, sample stability, and compatibility with downstream analysis, typically by liquid chromatography-mass spectrometry (LC-MS/MS).
Data Presentation: Acyl-CoA Abundance and Recovery Rates
The following tables summarize quantitative data for various acyl-CoA species across different biological samples and the recovery rates of different extraction methods as reported in the literature. This allows for a comparative overview of acyl-CoA pool sizes and extraction efficiencies.
Table 1: Acyl-CoA Abundance in Mammalian Cell Lines and Tissues
| Acyl-CoA Species | HepG2 (pmol/10^6 cells) | MCF7 (pmol/mg protein) | RAW264.7 (pmol/mg protein) | Rat Heart (nmol/g wet weight) | Rat Kidney (nmol/g wet weight) | Rat Muscle (nmol/g wet weight) |
| Acetyl-CoA | 10.644[1] | - | - | - | - | - |
| Propionyl-CoA | 3.532[1] | - | - | - | - | - |
| Butyryl-CoA | 1.013[1] | - | - | - | - | - |
| Valeryl-CoA | 1.118[1] | - | - | - | - | - |
| Crotonoyl-CoA | 0.032[1] | - | - | - | - | - |
| HMG-CoA | 0.971[1] | - | - | - | - | - |
| Succinyl-CoA | 25.467[1] | - | - | - | - | - |
| Glutaryl-CoA | 0.647[1] | - | - | - | - | - |
| C14:0-CoA | - | ~2.5[1] | ~1.5[1] | - | - | - |
| C16:0-CoA | - | ~12[1] | ~4[1] | - | - | - |
| C18:0-CoA | - | ~4[1] | ~1.5[1] | - | - | - |
| Polyunsaturated acyl-CoAs | - | - | - | Reported[2] | Reported[2] | Reported[2] |
Note: Data from different sources may involve variations in experimental conditions and normalization methods (per cell number vs. per mg protein), affecting direct comparability.
Table 2: Recovery Rates of Acyl-CoA Extraction Methods
| Extraction Method | Analyte | Recovery Rate | Biological Sample |
| Acetonitrile (B52724)/2-propanol followed by SPE | Acetyl-CoA | 93% - 104% | Powdered rat liver[3] |
| Acetonitrile/2-propanol followed by SPE | Malonyl-CoA | 93% - 104% | Powdered rat liver[3] |
| Acetonitrile/2-propanol followed by SPE | Octanoyl-CoA | 93% - 104% | Powdered rat liver[3] |
| Acetonitrile/2-propanol followed by SPE | Oleoyl-CoA | 93% - 104% | Powdered rat liver[3] |
| Acetonitrile/2-propanol followed by SPE | Palmitoyl-CoA | 93% - 104% | Powdered rat liver[3] |
| Acetonitrile/2-propanol followed by SPE | Arachidonyl-CoA | 93% - 104% | Powdered rat liver[3] |
| KH2PO4 buffer, 2-propanol, and acetonitrile | Long-chain acyl-CoAs | 70% - 80% | Tissues[2] |
| Methanol-chloroform extraction with SPE | Acetyl-CoA (C2) | High | Mouse liver[4] |
| Methanol-chloroform extraction with SPE | Octanoyl-CoA (C8) | High | Mouse liver[4] |
| Methanol-chloroform extraction with SPE | Palmitoyl-CoA (C16) | High | Mouse liver[4] |
Experimental Protocols
Here, we provide detailed methodologies for the extraction of acyl-CoAs from tissues and cultured cells. These protocols are designed to be robust and can be adapted for various sample types.
Protocol 1: Acyl-CoA Extraction from Tissues
This protocol is adapted from established methods and combines solvent extraction with solid-phase extraction (SPE) for improved purity and recovery of long-chain acyl-CoAs.[2][5]
Materials and Reagents:
-
Frozen tissue sample (~100 mg)
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
2% Formic Acid
-
2% and 5% Ammonium Hydroxide (NH4OH)
-
Internal standard (e.g., Heptadecanoyl-CoA)
-
Centrifuge capable of reaching >1,300 x g at 4°C
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Homogenization:
-
Weigh approximately 100 mg of frozen tissue.
-
In a pre-chilled glass homogenizer on ice, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Homogenize the tissue thoroughly.
-
Add 2.0 mL of isopropanol and homogenize again.[6]
-
-
Solvent Extraction:
-
Add 4.0 mL of acetonitrile and 0.25 mL of saturated (NH4)2SO4 to the homogenate.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 1,900 x g for 5-10 minutes at 4°C.
-
Carefully collect the upper aqueous phase containing the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE) for Purification:
-
Condition the SPE column with 3 mL of methanol, followed by 3 mL of water.
-
Load the collected supernatant onto the conditioned SPE column.
-
Wash the column with 2.4 mL of 2% formic acid, followed by an additional wash with 2.4 mL of methanol.
-
Elute the acyl-CoAs first with 2.4 mL of 2% ammonium hydroxide, followed by a second elution with 2.4 mL of 5% ammonium hydroxide.[4]
-
-
Sample Concentration:
-
Reconstitution:
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis. Common choices include 50% methanol or a solution of 50% methanol in 50 mM ammonium acetate (B1210297) (pH 7).[1]
-
Protocol 2: Acyl-CoA Extraction from Cultured Cells
This protocol is suitable for both adherent and suspension cell cultures.[1]
Materials and Reagents:
-
Cultured cells (adherent or suspension)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Methanol (containing an appropriate internal standard)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Centrifuge capable of reaching >15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting and Washing:
-
For adherent cells:
-
Aspirate the culture medium.
-
Wash the cell monolayer twice with ice-cold PBS.
-
-
For suspension cells:
-
Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and pelleting the cells for each wash.
-
-
-
Metabolite Extraction:
-
For adherent cells:
-
Add a sufficient volume of ice-cold methanol (containing the internal standard) to cover the cell monolayer.
-
Use a cell scraper to scrape the cells in the cold methanol.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
For suspension cells:
-
Resuspend the cell pellet in an appropriate volume of cold methanol containing the internal standard.
-
-
-
Protein Precipitation and Supernatant Collection:
-
Vortex the cell lysate vigorously.
-
Centrifuge at high speed (e.g., 15,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Be cautious not to disturb the pellet.
-
-
Sample Concentration:
-
Dry the supernatant using a vacuum concentrator or a gentle stream of nitrogen.
-
-
Sample Reconstitution:
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium acetate, pH 7).[1]
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for acyl-CoA extraction from biological samples.
References
- 1. benchchem.com [benchchem.com]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
Application Notes and Protocols for the Use of (S)-3-Hydroxypalmitoyl-CoA in Enzyme Kinetics Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-3-hydroxypalmitoyl-CoA is a crucial intermediate in the mitochondrial fatty acid β-oxidation pathway. This metabolic cycle is central to energy homeostasis, particularly in tissues with high energy demands such as the heart, liver, and skeletal muscle. The enzyme L-3-hydroxyacyl-CoA dehydrogenase (HADH), a key player in this pathway, catalyzes the NAD+-dependent oxidation of (S)-3-hydroxyacyl-CoAs to their corresponding 3-ketoacyl-CoAs. Understanding the kinetics of HADH with long-chain substrates like this compound is essential for elucidating the regulation of fatty acid metabolism and for the development of therapeutic strategies for metabolic disorders. These application notes provide detailed protocols for enzyme kinetic studies using this compound, data presentation guidelines, and visualizations of the relevant metabolic pathway and experimental workflows.
Signaling and Metabolic Pathway
This compound is a key intermediate in the mitochondrial beta-oxidation of palmitic acid, a common 16-carbon saturated fatty acid. This pathway sequentially shortens the fatty acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH2.[1][2][3] These products subsequently enter the citric acid cycle and the electron transport chain to generate ATP.[2][3]
Data Presentation
The kinetic parameters of L-3-hydroxyacyl-CoA dehydrogenase (HADH) can be determined by measuring the initial reaction velocity at various substrate concentrations. The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are key parameters that describe the enzyme's affinity for the substrate and its catalytic efficiency. Below is a summary of kinetic data for pig heart L-3-hydroxyacyl-CoA dehydrogenase with (S)-3-hydroxyacyl-CoA substrates of varying chain lengths.[4]
| Substrate (S)-3-hydroxyacyl-CoA | Chain Length | Km (µM) | Vmax (µmol/min/mg) |
| (S)-3-hydroxybutyryl-CoA | C4 | 24 | 125 |
| (S)-3-hydroxyhexanoyl-CoA | C6 | 10 | 140 |
| (S)-3-hydroxyoctanoyl-CoA | C8 | 5 | 155 |
| (S)-3-hydroxydecanoyl-CoA | C10 | 4 | 160 |
| (S)-3-hydroxydodecanoyl-CoA | C12 | 4 | 150 |
| (S)-3-hydroxytetradecanoyl-CoA | C14 | 4 | 130 |
| This compound | C16 | 4 | 110 |
Table 1: Kinetic parameters of pig heart L-3-hydroxyacyl-CoA dehydrogenase for (S)-3-hydroxyacyl-CoA substrates of different chain lengths. Data adapted from He et al., 1989.[4]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a chemoenzymatic approach for the synthesis of this compound. The first part involves the chemical synthesis of (S)-3-hydroxypalmitic acid, which is then enzymatically converted to its CoA ester.
Part A: Chemical Synthesis of (S)-3-Hydroxypalmitic Acid
This procedure is adapted from the synthesis of related 3-hydroxy fatty acids.
Materials:
-
Myristoyl chloride
-
Meldrum's acid
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), 1N
-
Sodium borohydride (B1222165) (NaBH4)
-
Methanol (B129727) (MeOH)
-
Sodium hydroxide (B78521) (NaOH)
-
Ethyl acetate (B1210297) (EtOAc)
-
Sodium sulfate (B86663) (Na2SO4), anhydrous
Procedure:
-
Synthesis of Methyl 3-oxohexadecanoate:
-
Dissolve Meldrum's acid in anhydrous THF at room temperature.
-
Add pyridine to the solution.
-
Cool the reaction mixture to 0°C and add myristoyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction with 1N HCl to pH 2.
-
Extract the aqueous phase with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Reflux the resulting residue in methanol to yield methyl 3-oxohexadecanoate.
-
-
Reduction to Methyl (S)-3-hydroxypalmitate:
-
Dissolve the methyl 3-oxohexadecanoate in methanol and cool to 0°C.
-
Slowly add sodium borohydride in portions.
-
Stir the reaction at 0°C for 2 hours.
-
Quench the reaction by the slow addition of 1N HCl.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate.
-
-
Hydrolysis to (S)-3-Hydroxypalmitic Acid:
-
Dissolve the methyl (S)-3-hydroxypalmitate in a mixture of THF and methanol.
-
Add an aqueous solution of NaOH and stir at room temperature overnight.
-
Acidify the reaction mixture with 1N HCl.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous Na2SO4, and concentrate to obtain (S)-3-hydroxypalmitic acid.
-
Part B: Enzymatic Synthesis of this compound
This procedure utilizes an acyl-CoA synthetase to attach Coenzyme A to the synthesized (S)-3-hydroxypalmitic acid.
Materials:
-
(S)-3-hydroxypalmitic acid
-
Coenzyme A (CoA)
-
Acyl-CoA Synthetase (e.g., from Pseudomonas sp.)
-
ATP
-
Magnesium chloride (MgCl2)
-
Tris-HCl buffer, pH 7.5
-
Dithiothreitol (DTT)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl2, DTT, and CoA.
-
Add (S)-3-hydroxypalmitic acid (dissolved in a minimal amount of a suitable solvent like ethanol).
-
Initiate the reaction by adding acyl-CoA synthetase.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Monitor the reaction progress by HPLC or LC-MS.
-
Purify the this compound using a suitable method, such as solid-phase extraction or preparative HPLC.
Protocol 2: Enzyme Kinetics Assay for L-3-Hydroxyacyl-CoA Dehydrogenase
This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of L-3-hydroxyacyl-CoA dehydrogenase (HADH) using this compound as the substrate. The assay measures the rate of NADH production, which corresponds to the oxidation of the substrate.
Materials:
-
Purified L-3-hydroxyacyl-CoA dehydrogenase (HADH)
-
This compound stock solution
-
NAD+ stock solution
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.3)
-
Spectrophotometer capable of reading at 340 nm and maintaining a constant temperature of 37°C
-
Cuvettes
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture containing:
-
Potassium phosphate buffer (to a final volume of 1 mL)
-
NAD+ (final concentration, e.g., 2 mM)
-
Varying concentrations of this compound (e.g., 0, 2, 4, 8, 16, 32, 64 µM). Prepare a blank for each concentration without the enzyme.
-
-
Equilibration: Incubate the cuvettes at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Initiation of Reaction: Add a small, fixed amount of HADH enzyme solution to each cuvette to start the reaction. Mix gently by inverting the cuvette.
-
Data Acquisition: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm over time (e.g., for 3-5 minutes). The rate of increase in absorbance is proportional to the rate of NADH formation.
-
Data Analysis:
-
Calculate the initial reaction velocity (v) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Plot the initial velocity (v) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. This can be done using non-linear regression software or by using a linearized plot such as the Lineweaver-Burk plot.
-
Logical Relationships in Kinetic Analysis
The relationship between the enzyme, substrate, and the formation of product is fundamental to enzyme kinetics. This can be visualized as a series of interactions leading to the final kinetic parameters.
Conclusion
The study of this compound in the context of enzyme kinetics, particularly with L-3-hydroxyacyl-CoA dehydrogenase, provides valuable insights into the regulation of fatty acid metabolism. The protocols and data presented here offer a framework for researchers to conduct their own investigations into this critical area of biochemistry and drug development. Accurate determination of kinetic parameters is paramount for understanding enzyme function and for the screening of potential therapeutic modulators.
References
- 1. Enzymatic synthesis of 3-hydroxyacyl-CoAs of branched-chain amino acid catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stable Isotope Tracing of (S)-3-Hydroxypalmitoyl-CoA
Introduction
(S)-3-Hydroxypalmitoyl-CoA is a key intermediate in the mitochondrial fatty acid β-oxidation pathway. The accurate tracing of its metabolic fate is crucial for understanding the regulation of lipid metabolism and its alterations in various disease states, including metabolic syndrome, cardiovascular diseases, and inherited metabolic disorders. Stable isotope labeling, coupled with mass spectrometry, offers a powerful methodology to dynamically track the flux of this compound through metabolic pathways. This document provides detailed application notes and protocols for the synthesis, application, and analysis of a stable isotope-labeled this compound tracer for use by researchers, scientists, and drug development professionals.
Metabolic Significance of this compound
This compound is an intermediate in the beta-oxidation of palmitic acid, a common long-chain saturated fatty acid. Fatty acids must be activated to their CoA esters to be metabolized.[1][2][3] The β-oxidation spiral consists of a repeating sequence of four enzymatic reactions: oxidation, hydration, oxidation, and thiolysis.[1] this compound is the product of the second reaction, the hydration of trans-Δ²-enoyl-CoA, catalyzed by enoyl-CoA hydratase. It is subsequently oxidized to 3-ketoacyl-CoA by L-3-hydroxyacyl-CoA dehydrogenase.
dot```dot
Caption: Experimental Workflow for Stable Isotope Tracing.
Concluding Remarks
The protocols and application notes provided herein offer a comprehensive guide for researchers to utilize stable isotope labeling to trace the metabolic fate of this compound. This powerful technique can provide invaluable insights into the regulation of fatty acid oxidation and its role in health and disease, thereby facilitating the discovery and development of novel therapeutic interventions. The successful implementation of these methods requires careful attention to detail in the synthesis of the tracer, the execution of the biological experiments, and the analysis of the mass spectrometry data.
References
Application Notes and Protocols for the Development of Antibodies for (S)-3-Hydroxypalmitoyl-CoA Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-hydroxypalmitoyl-CoA is a critical intermediate in the mitochondrial fatty acid β-oxidation pathway, a fundamental metabolic process for energy production from lipids. Dysregulation of this pathway is implicated in various metabolic disorders, including inherited metabolic diseases, cardiovascular conditions, and non-alcoholic fatty liver disease. The ability to accurately detect and quantify this compound is therefore of significant interest for basic research, diagnostics, and the development of novel therapeutics.
These application notes provide a comprehensive guide to the development of specific antibodies for the detection of this compound. The protocols outlined below cover the essential stages of this process, from immunogen synthesis to antibody characterization and assay development. As this compound is a small molecule (hapten), it is not immunogenic on its own and requires conjugation to a larger carrier protein to elicit a robust immune response. The following sections detail the proposed strategies and methodologies to achieve this and subsequently develop a sensitive immunoassay.
Data Presentation
The successful development of an antibody for this compound detection necessitates rigorous characterization to determine its performance attributes. While specific quantitative data for newly developed antibodies will need to be experimentally determined, the following table outlines the key parameters that should be assessed and provides a template for data presentation. Currently, there is a lack of publicly available quantitative data for antibodies specifically targeting this compound.
| Parameter | Description | Target Value/Range | Method of Determination |
| Antibody Titer | The highest dilution of antiserum that gives a positive signal in an ELISA. | > 1:50,000 | Indirect ELISA |
| Affinity (KD) | The equilibrium dissociation constant, a measure of the binding strength between the antibody and this compound. | 10-7 to 10-9 M | Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) |
| Specificity / Cross-Reactivity | The degree to which the antibody binds to this compound compared to structurally related molecules (e.g., palmitoyl-CoA, 3-ketopalmitoyl-CoA, other fatty acyl-CoAs). | < 5% cross-reactivity with closely related molecules. | Competitive ELISA |
| Sensitivity (Limit of Detection, LOD) | The lowest concentration of this compound that can be reliably detected. | Low ng/mL to pg/mL range | Competitive ELISA |
| Dynamic Range | The concentration range over which the assay provides a reliable and reproducible quantitative response. | 2-3 orders of magnitude | Competitive ELISA |
| Intra-assay Precision (%CV) | The variation within a single assay run. | < 10% | ELISA |
| Inter-assay Precision (%CV) | The variation between different assay runs. | < 15% | ELISA |
Experimental Protocols
Immunogen Preparation: Conjugation of this compound to a Carrier Protein
To render the small molecule (hapten) this compound immunogenic, it must be covalently coupled to a large carrier protein such as Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for screening assays. The secondary hydroxyl group on the β-carbon of the palmitoyl (B13399708) chain is a suitable target for conjugation as it is a distinguishing feature of the molecule. The following protocol describes a proposed method for activating this hydroxyl group using 1,1'-Carbonyldiimidazole (CDI) for subsequent reaction with amine groups on the carrier protein.
Materials:
-
This compound
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous Dimethylformamide (DMF)
-
Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
-
Magnetic stirrer and stir bars
-
Spectrophotometer
Protocol:
-
Activation of this compound with CDI:
-
Dissolve this compound in anhydrous DMF to a final concentration of 10 mg/mL.
-
In a separate tube, dissolve CDI in anhydrous DMF to a final concentration of 20 mg/mL.
-
Add the CDI solution to the this compound solution at a molar ratio of 10:1 (CDI:this compound).
-
Incubate the reaction for 2 hours at room temperature with gentle stirring, protected from moisture. This reaction forms a reactive imidazolyl carbamate (B1207046) intermediate.
-
-
Conjugation to Carrier Protein:
-
Dissolve KLH or BSA in PBS (pH 7.4) to a concentration of 10 mg/mL.
-
Slowly add the activated this compound solution to the carrier protein solution. A typical molar ratio of hapten to carrier protein is 20-40:1.
-
Allow the reaction to proceed for 4 hours at room temperature or overnight at 4°C with gentle stirring. The activated hydroxyl group will react with the primary amine groups (e.g., from lysine (B10760008) residues) on the carrier protein to form a stable carbamate linkage.
-
-
Purification of the Conjugate:
-
Transfer the reaction mixture to a dialysis tube (10 kDa MWCO).
-
Dialyze against 1L of PBS (pH 7.4) at 4°C for 48 hours, with at least four changes of the dialysis buffer. This step removes unreacted hapten and by-products.
-
After dialysis, recover the conjugate and determine its concentration using a protein assay such as the Bradford or BCA assay.
-
-
Characterization of the Conjugate:
-
Confirm the successful conjugation of this compound to the carrier protein using techniques such as UV-Vis spectrophotometry (observing changes in the absorption spectrum) or MALDI-TOF mass spectrometry (to determine the increase in molecular weight of the carrier protein).
-
Antibody Production: Immunization and Screening
This protocol outlines the general steps for producing polyclonal or monoclonal antibodies.
Materials:
-
This compound-KLH conjugate (immunogen)
-
Adjuvant (e.g., Freund's Complete and Incomplete Adjuvant)
-
Laboratory animals (e.g., rabbits for polyclonal, mice for monoclonal)
-
This compound-BSA conjugate (for screening)
-
ELISA plates and reagents
Protocol:
-
Immunization:
-
Emulsify the this compound-KLH immunogen with an equal volume of Freund's Complete Adjuvant for the primary immunization.
-
Immunize animals subcutaneously or intramuscularly with the emulsion (e.g., 100-200 µg of immunogen per rabbit).
-
Booster immunizations should be given every 2-4 weeks using the immunogen emulsified in Freund's Incomplete Adjuvant.
-
Collect blood samples periodically to monitor the antibody titer.
-
-
Titer Determination by Indirect ELISA:
-
Coat a 96-well ELISA plate with the this compound-BSA conjugate (1-5 µg/mL in coating buffer) overnight at 4°C.
-
Wash the plate with PBS containing 0.05% Tween-20 (PBST).
-
Block the plate with a blocking buffer (e.g., 5% non-fat dry milk in PBST) for 1-2 hours at room temperature.
-
Prepare serial dilutions of the collected serum in blocking buffer and add to the wells. Incubate for 1-2 hours at room temperature.
-
Wash the plate with PBST.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG) and incubate for 1 hour at room temperature.
-
Wash the plate with PBST.
-
Add a substrate solution (e.g., TMB) and incubate until color develops.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4) and read the absorbance at the appropriate wavelength.
-
The titer is defined as the highest dilution that gives a signal significantly above the background.
-
-
For Monoclonal Antibody Production:
-
Once a high antibody titer is achieved, sacrifice the immunized mouse and isolate the spleen cells.
-
Fuse the spleen cells with myeloma cells to create hybridomas.
-
Screen the hybridoma supernatants for the presence of specific antibodies using the indirect ELISA described above.
-
Select and clone the positive hybridomas to produce monoclonal antibodies.
-
Development of a Competitive ELISA for this compound Detection
A competitive ELISA is the most suitable format for quantifying a small molecule like this compound.
Materials:
-
Anti-(S)-3-hydroxypalmitoyl-CoA antibody (polyclonal or monoclonal)
-
This compound-BSA conjugate
-
This compound standard solutions
-
Samples for analysis
-
ELISA plates and reagents
Protocol:
-
Plate Coating:
-
Coat a 96-well ELISA plate with the this compound-BSA conjugate (1-5 µg/mL in coating buffer) overnight at 4°C.
-
Wash and block the plate as described in the indirect ELISA protocol.
-
-
Competition Reaction:
-
Prepare a series of standard solutions of this compound with known concentrations.
-
Prepare the samples to be analyzed (e.g., cell lysates, tissue extracts).
-
In a separate plate or tubes, pre-incubate a fixed, limiting concentration of the anti-(S)-3-hydroxypalmitoyl-CoA antibody with the standard solutions or samples for 1-2 hours at room temperature.
-
Transfer the antibody-hapten mixtures to the coated and blocked ELISA plate.
-
Incubate for 1-2 hours at room temperature. During this step, the free antibody (not bound to the free hapten in the standard/sample) will bind to the immobilized hapten-BSA conjugate on the plate.
-
-
Detection and Quantification:
-
Wash the plate with PBST.
-
Add the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate and add the substrate solution.
-
Stop the reaction and measure the absorbance.
-
The signal will be inversely proportional to the concentration of this compound in the standard or sample.
-
Generate a standard curve by plotting the absorbance versus the logarithm of the standard concentrations.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.
-
Visualizations
Signaling Pathway: Mitochondrial Fatty Acid β-Oxidation
The following diagram illustrates the central role of this compound in the mitochondrial fatty acid β-oxidation pathway.
Caption: Mitochondrial fatty acid β-oxidation pathway.
Experimental Workflow: Antibody Development
This diagram outlines the key steps involved in the development of antibodies against this compound.
Caption: Antibody development workflow.
Logical Relationship: Competitive ELISA Principle
The following diagram illustrates the principle of the competitive ELISA used for the quantification of this compound.
Caption: Principle of Competitive ELISA.
Application Notes and Protocols for Imaging Intracellular Fatty Acid Metabolism Using a Fluorescent Palmitate Analog
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct visualization of specific intracellular metabolites is crucial for understanding cellular metabolism and its role in health and disease. (S)-3-hydroxypalmitoyl-CoA is a key intermediate in the mitochondrial fatty acid β-oxidation (FAO) pathway. Currently, there are no specific fluorescent probes available for the direct imaging of this compound in live cells. However, the metabolic pathway that produces this intermediate can be effectively studied using fluorescently labeled precursors.
This document provides detailed application notes and protocols for imaging the metabolic flux through the fatty acid β-oxidation pathway, which involves this compound, by utilizing a fluorescently labeled long-chain fatty acid, BODIPY™ FL C₁₆ (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Hexadecanoic Acid). This palmitic acid analog is readily taken up by live cells and enters metabolic pathways, allowing for the visualization of fatty acid trafficking and metabolism.[1][2][3]
Principle
BODIPY™ FL C₁₆ is a fluorescent fatty acid analog that mimics the behavior of its natural counterpart, palmitic acid.[2] Upon introduction to live cells, it is actively transported across the plasma membrane and becomes available for intracellular metabolic processes. The BODIPY™ fluorophore is bright, photostable, and its fluorescence is largely independent of the environmental pH, making it an excellent choice for live-cell imaging.
Once inside the cell, BODIPY™ FL C₁₆ is esterified to Coenzyme A to form BODIPY™ FL C₁₆-CoA, which then enters the mitochondrial fatty acid β-oxidation spiral. The fluorescence can be tracked as it traffics through the cytoplasm and accumulates in organelles such as mitochondria and lipid droplets.[3][4][5] By observing the spatial and temporal distribution of the fluorescence, researchers can infer the activity of the fatty acid metabolic pathways.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the metabolic pathway of palmitoyl-CoA and the general experimental workflow for using BODIPY™ FL C₁₆ to image fatty acid metabolism.
Caption: Mitochondrial fatty acid β-oxidation pathway.
Caption: General experimental workflow.
Materials and Reagents
-
Fluorescent Probe: BODIPY™ FL C₁₆ (e.g., Thermo Fisher Scientific, D3821)
-
Cell Line of Interest: e.g., HepG2 (human liver cancer cell line), C2C12 (mouse myoblast cell line), or primary cells.
-
Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, EMEM).
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
Dimethyl Sulfoxide (DMSO): Anhydrous, for preparing stock solution.
-
Bovine Serum Albumin (BSA): Fatty acid-free.
-
Glass-bottom dishes or chambered coverglass: Suitable for high-resolution microscopy.
-
Live-cell imaging medium: Phenol red-free medium supplemented with HEPES buffer.
-
Optional: Organelle-specific dyes for colocalization studies (e.g., MitoTracker™ Red CMXRos).
Experimental Protocols
Preparation of BODIPY™ FL C₁₆ Stock and Working Solutions
-
Stock Solution (1 mM): Dissolve 1 mg of BODIPY™ FL C₁₆ in 2.4 mL of anhydrous DMSO. Aliquot and store at -20°C, protected from light. The stock solution is stable for several months.
-
Working Solution (1-5 µM): On the day of the experiment, dilute the stock solution in a serum-free culture medium containing fatty acid-free BSA. For a final concentration of 2 µM, dilute the 1 mM stock solution 1:500. The BSA helps to solubilize the fatty acid analog and facilitate its delivery to the cells. A 1:1 molar ratio of BODIPY™ FL C₁₆ to BSA is recommended.
Cell Culture and Plating
-
Culture cells in T-75 flasks with the appropriate complete culture medium (containing FBS and antibiotics) at 37°C in a humidified atmosphere with 5% CO₂.
-
For imaging, seed the cells onto glass-bottom dishes or chambered coverglass. A cell density that results in 70-80% confluency on the day of the experiment is recommended.[]
-
Allow the cells to adhere and grow for at least 24 hours before the experiment.
Staining of Live Cells with BODIPY™ FL C₁₆
-
On the day of the experiment, aspirate the culture medium from the cells.
-
Wash the cells twice with warm PBS to remove any residual serum.
-
Add the pre-warmed BODIPY™ FL C₁₆ working solution to the cells.
-
Incubate the cells for 15-30 minutes at 37°C, protected from light.[][] The optimal incubation time may vary depending on the cell type and experimental goals and should be determined empirically.
-
After incubation, aspirate the staining solution.
-
Wash the cells three times with warm PBS to remove any unbound probe.
-
Add pre-warmed live-cell imaging medium to the cells. The cells are now ready for imaging.
Live-Cell Imaging
-
Use a fluorescence microscope equipped with a live-cell imaging chamber (maintaining 37°C and 5% CO₂). A confocal laser scanning microscope is recommended for high-resolution imaging.
-
Excite the BODIPY™ FL C₁₆ probe using a 488 nm laser line.
-
Collect the emission between 500 and 550 nm.
-
To minimize phototoxicity and photobleaching, use the lowest possible laser power and exposure time that provides a good signal-to-noise ratio.[]
-
Acquire images at different time points to observe the dynamic trafficking of the fluorescent fatty acid. For time-lapse imaging, define the intervals based on the biological process being studied.
Data Analysis and Quantification
-
Image Processing: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to process the acquired images. This may include background subtraction and noise reduction.
-
Fluorescence Quantification:
-
Whole-cell fluorescence: Measure the mean fluorescence intensity within the boundaries of each cell to quantify the overall uptake of the fatty acid analog.
-
Organelle-specific fluorescence: If colocalization markers are used, create masks for the organelles of interest (e.g., mitochondria, lipid droplets) and measure the fluorescence intensity of BODIPY™ FL C₁₆ within these regions.
-
-
Colocalization Analysis: Use plugins within image analysis software to calculate colocalization coefficients (e.g., Pearson's or Manders' coefficients) between the BODIPY™ FL C₁₆ signal and organelle markers.
Data Presentation
Quantitative data from imaging experiments should be summarized in tables for clear comparison between different experimental conditions (e.g., control vs. drug-treated).
Table 1: Quantification of BODIPY™ FL C₁₆ Uptake and Localization
| Experimental Condition | Mean Whole-Cell Fluorescence Intensity (A.U.) | Mean Mitochondrial Fluorescence Intensity (A.U.) | Pearson's Colocalization Coefficient (with Mitochondria) |
| Control | 150.5 ± 12.3 | 85.2 ± 9.8 | 0.65 ± 0.08 |
| Drug X (e.g., FAO inhibitor) | 148.9 ± 11.5 | 45.7 ± 7.1 | 0.32 ± 0.05 |
| Drug Y (e.g., uptake inhibitor) | 65.3 ± 8.9 | 20.1 ± 5.4 | 0.59 ± 0.09 |
Data are presented as mean ± standard deviation from n=3 independent experiments. A.U. = Arbitrary Units. *p < 0.05 compared to control (statistical test as appropriate, e.g., t-test or ANOVA).
Troubleshooting
-
High Background Fluorescence:
-
Ensure thorough washing after staining.
-
Use serum-free medium for staining and washing steps.
-
Optimize the concentration of the probe; lower concentrations may reduce non-specific binding.[]
-
-
Weak Signal:
-
Increase the probe concentration or incubation time.
-
Check the health of the cells; unhealthy cells may have reduced metabolic activity.
-
Ensure the filter sets on the microscope are appropriate for BODIPY™ FL.
-
-
Phototoxicity:
-
Reduce laser power and exposure time.
-
Increase the time interval between acquisitions in time-lapse experiments.
-
Use an anti-fade reagent in the imaging medium if appropriate for the experiment.[]
-
Conclusion
While a direct probe for this compound is not available, the use of fluorescently labeled palmitic acid, such as BODIPY™ FL C₁₆, provides a robust and reliable method for studying the dynamics of fatty acid uptake, trafficking, and metabolism in live cells. The protocols and guidelines presented here offer a comprehensive framework for researchers to visualize and quantify the processes involved in the fatty acid β-oxidation pathway, thereby providing valuable insights into cellular bioenergetics and related disease states.
References
- 1. Metabolic labelling of a subpopulation of small extracellular vesicles using a fluorescent palmitic acid analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Characterization of a BODIPY-labeled fluorescent fatty acid analogue. Binding to fatty acid-binding proteins, intracellular localization, and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty acid trafficking in starved cells: regulation by lipid droplet lipolysis, autophagy and mitochondrial fusion dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for (S)-3-Hydroxypalmitoyl-CoA in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Hydroxypalmitoyl-CoA is a crucial intermediate in the mitochondrial fatty acid β-oxidation pathway, a fundamental metabolic process for energy production from long-chain fatty acids.[1][2][3] Its formation is catalyzed by enoyl-CoA hydratase, and it is subsequently oxidized to 3-ketopalmitoyl-CoA by the enzyme L-3-hydroxyacyl-CoA dehydrogenase (HADH), with the concomitant reduction of NAD+ to NADH.[1][2] Dysregulation of fatty acid metabolism is implicated in a variety of diseases, including metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), cancer, and inherited metabolic disorders.[2][4] This positions this compound and its associated enzymes as key targets for therapeutic intervention and as potential biomarkers for disease diagnosis and progression.
These application notes provide an overview of the utility of this compound in drug discovery and detailed protocols for its use in relevant assays.
Application Note 1: Targeting L-3-Hydroxyacyl-CoA Dehydrogenase (HADH) for Therapeutic Intervention
The enzyme L-3-hydroxyacyl-CoA dehydrogenase (HADH), which specifically processes (S)-3-hydroxyacyl-CoAs including the palmitoyl (B13399708) derivative, is a promising target for drug discovery.[2][4] Inhibition of HADH can modulate fatty acid oxidation, a pathway often upregulated in cancer cells to meet their high energy demands.[4] Therefore, HADH inhibitors are being investigated as potential anti-cancer agents. Furthermore, modulating fatty acid metabolism through HADH inhibition could be a therapeutic strategy for metabolic disorders such as obesity and type 2 diabetes.[2]
Below is a diagram illustrating the central role of this compound and HADH in the fatty acid β-oxidation pathway.
Application Note 2: this compound Derivatives as Novel Signaling Molecules
Recent discoveries have revealed a new role for derivatives of 3-hydroxy fatty acids as signaling molecules. A notable example is N-(3-hydroxypalmitoyl)-glycine, also known as commendamide (B1163279), a metabolite produced by commensal bacteria in the human gut.[5][6][7] Commendamide has been identified as a specific agonist of the G protein-coupled receptor G2A (also known as GPR132), which is implicated in inflammatory and autoimmune diseases.[5][6][8] This finding suggests that this compound and its derivatives could be part of a novel class of signaling lipids with therapeutic potential. Drug discovery efforts can be directed towards synthesizing analogs of these molecules to modulate the activity of G2A and other potential receptors for the treatment of inflammatory conditions and atherosclerosis.[6][7]
The signaling pathway initiated by commendamide is depicted below.
Quantitative Data
The following table summarizes the available quantitative data for the biological activity of this compound derivatives.
| Compound | Target | Assay Type | Parameter | Value | Reference |
| N-(3-hydroxypalmitoyl)-glycine (Commendamide) | G2A/GPR132 | β-arrestin recruitment | EC50 | 11.8 µM | [5] |
Currently, there is a lack of publicly available data on specific small molecule inhibitors of HADH that utilize this compound as a substrate. Researchers are encouraged to screen compound libraries to identify novel inhibitors.
| Inhibitor | Target | Substrate | Assay Type | Parameter | Value | Reference |
| Data Not Available | HADH | This compound | - | IC50 | - | - |
Experimental Protocols
Protocol 1: Enzymatic Assay for L-3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity
This protocol describes a spectrophotometric assay to measure the activity of HADH by monitoring the reduction of NAD+ to NADH.
Materials:
-
Recombinant human HADH enzyme
-
This compound (substrate)
-
NAD+ (cofactor)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or buffer) and determine its concentration.
-
Prepare a stock solution of NAD+ in the assay buffer.
-
Prepare a working solution of HADH enzyme in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
In a 96-well microplate, add the following to each well:
-
Assay buffer
-
NAD+ solution (final concentration typically 0.5-2 mM)
-
This compound solution (final concentration to be varied for kinetic studies, e.g., 10-200 µM)
-
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow the components to equilibrate.
-
Initiate the reaction by adding the HADH enzyme solution to each well.
-
Immediately start monitoring the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate spectrophotometer. The increase in absorbance is due to the formation of NADH (ε = 6220 M⁻¹cm⁻¹).
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
Enzyme activity can be calculated using the Beer-Lambert law.
Protocol 2: High-Throughput Screening (HTS) for HADH Inhibitors (Proposed)
This proposed protocol is designed for screening large compound libraries to identify inhibitors of HADH.
Materials:
-
Same as Protocol 1
-
Compound library dissolved in a suitable solvent (e.g., DMSO)
-
384-well UV-transparent microplates
-
Automated liquid handling system
-
Microplate reader with kinetic reading capabilities
Procedure:
-
Assay Miniaturization: Optimize the HADH activity assay (Protocol 1) for a 384-well format, reducing reagent volumes.
-
Compound Plating: Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of each compound from the library into the wells of the 384-well plates. Also include positive controls (known inhibitor, if available, or no enzyme) and negative controls (DMSO vehicle).
-
Reagent Addition: Add the assay buffer, NAD+, and this compound (at a concentration near its Km value) to all wells.
-
Pre-incubation: Incubate the plates for a short period (e.g., 15 minutes) to allow for compound-enzyme interaction.
-
Reaction Initiation: Add the HADH enzyme solution to all wells to start the reaction.
-
Kinetic Reading: Immediately place the plates in a microplate reader and monitor the rate of NADH formation at 340 nm over a set time period.
-
Data Analysis:
-
Calculate the reaction rate for each well.
-
Normalize the data to the controls on each plate.
-
Calculate the percent inhibition for each compound.
-
Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).
-
-
Hit Confirmation and IC50 Determination: Confirmed hits should be re-tested in a dose-response format to determine their IC50 values.
Protocol 3: GPCR Activation Assay for this compound Derivatives
This protocol is based on a β-arrestin recruitment assay, a common method to study GPCR activation, as used for the characterization of commendamide.[5]
Materials:
-
A cell line stably expressing the G2A/GPR132 receptor fused to a component of a reporter system (e.g., β-galactosidase) and β-arrestin fused to the complementary component of the reporter.
-
This compound derivative to be tested.
-
Cell culture medium and reagents.
-
A known G2A/GPR132 agonist (positive control).
-
Assay buffer.
-
Detection reagents for the reporter system.
-
384-well white, solid-bottom microplates.
-
Luminometer or spectrophotometer.
Procedure:
-
Cell Plating: Seed the engineered cells into 384-well plates at an appropriate density and allow them to attach overnight.
-
Compound Addition: Prepare serial dilutions of the test compound and the positive control. Add the compounds to the cells. Include vehicle controls.
-
Incubation: Incubate the plates at 37°C for a period determined by the kinetics of receptor activation and β-arrestin recruitment (e.g., 60-90 minutes).
-
Signal Detection: Add the detection reagents for the reporter system according to the manufacturer's instructions.
-
Measurement: Measure the signal (e.g., luminescence or absorbance) using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the response as a function of compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 value.
-
Synthesis of this compound
The chemical synthesis of long-chain 3-hydroxyacyl-CoAs can be challenging. An enzymatic approach offers a stereospecific alternative. One reported method for the synthesis of other 3-hydroxyacyl-CoAs involves a two-step enzymatic process:
-
CoA Ligation: A 2,3-enoyl fatty acid is first linked to Coenzyme A using a CoA transferase.
-
Hydration: The resulting 2,3-enoyl-acyl-CoA is then hydrated to the corresponding (S)-3-hydroxyacyl-CoA using a stereospecific enoyl-CoA hydratase.[9]
For this compound, this would involve starting with trans-2-hexadecenoic acid. The purification of the final product typically requires chromatographic methods such as HPLC. While a detailed, publicly available protocol specifically for this compound is not readily found, the principles outlined in the synthesis of other 3-hydroxyacyl-CoAs can be adapted.[9]
References
- 1. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dimerization Interface of 3-Hydroxyacyl-CoA Dehydrogenase Tunes the Formation of Its Catalytic Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Short-chain L-3-hydroxyacyl-CoA dehydrogenase: A novel vital oncogene or tumor suppressor gene in cancers [frontiersin.org]
- 5. Functional metagenomic discovery of bacterial effectors in the human microbiome and isolation of commendamide, a GPCR G2A/132 agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Commensal bacteria produce GPCR ligands that mimic human signaling molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic synthesis of 3-hydroxyacyl-CoAs of branched-chain amino acid catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Diagnosis of Inborn Errors of Metabolism: The Role of (S)-3-Hydroxypalmitoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate network of metabolic pathways, the catabolism of fatty acids plays a pivotal role in energy homeostasis. Inborn errors of metabolism (IEMs) that disrupt the mitochondrial fatty acid β-oxidation (FAO) spiral can lead to severe clinical manifestations, including hypoketotic hypoglycemia, cardiomyopathy, skeletal myopathy, and even sudden infant death.[1][2][3][4] A key intermediate in the oxidation of long-chain fatty acids is (S)-3-hydroxypalmitoyl-CoA. Its accumulation, or more precisely the accumulation of its esterified form, 3-hydroxypalmitoylcarnitine (C16-OH), serves as a critical biomarker for the diagnosis of specific FAO disorders.[5][6]
This document provides detailed application notes and protocols for the utilization of this compound as a biomarker in the diagnosis of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency and Mitochondrial Trifunctional Protein (TFP) deficiency.[1][3][7] These autosomal recessive disorders result from mutations in the HADHA and HADHB genes, which encode the subunits of the mitochondrial trifunctional protein.[2][5]
The primary diagnostic tool for identifying these conditions is the analysis of acylcarnitine profiles in biological samples, most commonly dried blood spots (DBS) and plasma, using tandem mass spectrometry (MS/MS).[8][9][10] This technology has revolutionized newborn screening programs, enabling early detection and intervention for a multitude of metabolic diseases.[7][11][12]
Pathophysiology and Clinical Significance
The mitochondrial trifunctional protein is a multi-enzyme complex that catalyzes the final three steps of long-chain fatty acid β-oxidation: 2-enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and 3-ketoacyl-CoA thiolase activities.[1][5] In LCHAD deficiency, the long-chain 3-hydroxyacyl-CoA dehydrogenase activity is specifically impaired, leading to the accumulation of long-chain 3-hydroxyacyl-CoA esters. In TFP deficiency, all three enzyme activities of the complex are deficient.[1][7]
This enzymatic block results in the intramitochondrial accumulation of this compound and other long-chain 3-hydroxyacyl-CoAs. These toxic intermediates are then esterified with carnitine to form long-chain 3-hydroxyacylcarnitines, which are subsequently exported from the mitochondria and can be detected at elevated levels in the blood and other tissues. The most prominent of these is C16-OH acylcarnitine.[8][9]
The clinical presentation of LCHAD and TFP deficiencies can range from a severe neonatal-onset form with cardiomyopathy and hypoglycemia to a milder, later-onset phenotype characterized by myopathy and neuropathy.[1][4][5] Early and accurate diagnosis through the measurement of biomarkers like C16-OH acylcarnitine is crucial for initiating appropriate management, which typically involves a low-fat diet supplemented with medium-chain triglycerides and avoidance of fasting.[3]
Quantitative Data Presentation
The following tables summarize the typical concentrations of key acylcarnitine markers in dried blood spots of individuals with LCHAD/TFP deficiency compared to healthy controls. It is important to note that cutoff values may vary between laboratories.
Table 1: Typical Acylcarnitine Concentrations (μmol/L) in Dried Blood Spots
| Analyte | LCHAD/TFP Deficiency | Healthy Controls |
| C16-OH | Significantly Elevated (e.g., >0.20) | < 0.04 - 0.20 |
| C18-OH | Elevated | < 0.03 - 0.15 |
| C18:1-OH | Elevated | < 0.05 - 0.14 |
| Free Carnitine (C0) | Often Normal to Low | Normal |
Note: The provided ranges for healthy controls represent typical cutoff variations across different screening programs.[13] Specific ranges should be established and validated by individual laboratories.
Table 2: Diagnostic Ratios for LCHAD/TFP Deficiency
| Ratio | LCHAD/TFP Deficiency (Mean ± SD) | Healthy Controls (Mean ± SD) | p-value |
| C16-OH / C16 | 0.447 ± 0.214 | 0.022 ± 0.019 | < 0.0001 |
| "HADHA ratio" [(C16-OH + C18-OH + C18:1-OH) / C0] | 0.19 ± 0.14 | 0.0023 ± 0.0016 | < 0.0001 |
Data adapted from a study on a cohort of 54 patients with LCHAD/TFP deficiency.[8][9] The "HADHA ratio" has been proposed as a highly sensitive and specific marker for these disorders.[8][9][10]
Experimental Protocols
The following protocols describe the analysis of acylcarnitines from dried blood spots and plasma using tandem mass spectrometry.
Protocol 1: Acylcarnitine Analysis from Dried Blood Spots (DBS)
1. Materials and Reagents:
-
Dried blood spot collection cards (e.g., Whatman 903)
-
DBS puncher (3.0 mm or 1/8 inch)
-
96-well microtiter plates
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
n-Butanol
-
3N HCl in n-butanol (or acetyl chloride)
-
Stable isotope-labeled internal standards for acylcarnitines (e.g., from Cambridge Isotope Laboratories)
-
Plate shaker
-
Nitrogen evaporator or vacuum concentrator
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
2. Sample Preparation:
-
Punch a 3.0 mm disk from the dried blood spot into a well of a 96-well microtiter plate.
-
Add 100-200 µL of a methanol-based extraction solution containing the stable isotope-labeled internal standards to each well.[14]
-
Seal the plate and place it on a plate shaker for 20-30 minutes at room temperature to extract the acylcarnitines.[15]
-
Transfer the supernatant to a new 96-well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
For derivatization (butyl-esterification), add 50-100 µL of 3N HCl in n-butanol to each well.[16]
-
Seal the plate and incubate at 60-65°C for 15-30 minutes.
-
Evaporate the butanolic HCl to dryness under nitrogen.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 80:20 methanol:water) for MS/MS analysis.[15]
3. Tandem Mass Spectrometry (MS/MS) Analysis:
-
Technique: Flow Injection Analysis (FIA) or Liquid Chromatography (LC)-MS/MS.[14]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Precursor ion scan of m/z 85 (for butyl esters) or neutral loss scan of 59 Da (for underivatized acylcarnitines) are common screening methods. Multiple Reaction Monitoring (MRM) is used for quantification.
-
Typical MRM Transitions for C16-OH Butyl Ester: The specific precursor-to-product ion transition for the butylated form of C16-OH acylcarnitine should be determined and optimized on the specific instrument used.
-
Data Analysis: Quantify the concentration of C16-OH and other acylcarnitines by comparing the peak area ratios of the analyte to its corresponding stable isotope-labeled internal standard against a calibration curve.
Protocol 2: Acylcarnitine Analysis from Plasma
1. Materials and Reagents:
-
Plasma collected in EDTA or heparin tubes
-
Microcentrifuge tubes
-
Acetonitrile (HPLC grade) containing stable isotope-labeled internal standards
-
Vortex mixer
-
Centrifuge
2. Sample Preparation:
-
Pipette 10-50 µL of plasma into a microcentrifuge tube.
-
Add 3 volumes of cold acetonitrile containing the internal standards to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 13,000 x g) for 5-10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or well for analysis.
-
The subsequent steps of derivatization (if performed) and reconstitution are similar to the DBS protocol.
3. MS/MS Analysis:
-
The MS/MS parameters are generally the same as for the DBS analysis.
Visualizations
Fatty Acid β-Oxidation Pathway
Caption: Mitochondrial long-chain fatty acid β-oxidation pathway.
Diagnostic Workflow for LCHAD/TFP Deficiency
Caption: Diagnostic workflow for LCHAD and TFP deficiencies.
References
- 1. Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. health.state.mn.us [health.state.mn.us]
- 4. Long Chain L-3 hydroxyacyl-CoA Dehydrogenase Deficiency (LCHAD) | Revvity [revvity.com]
- 5. A fetus with mitochondrial trifunctional protein deficiency: Elevation of 3-OH-acylcarnitines in amniotic fluid functionally assured the genetic diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Newborn Screening Program - MCAD and Other Fatty Acid Oxidation Disorders [idph.state.il.us]
- 8. researchgate.net [researchgate.net]
- 9. New Acylcarnitine Ratio as a Reliable Indicator of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Acylcarnitine Ratio as a Reliable Indicator of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Newborn screening for disorders of fatty-acid oxidation: experience and recommendations from an expert meeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Newborn screening for fatty acid oxidation disorders: epidemiological and genetic findings in Southeastern China - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Newborn Screening for Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase and Mitochondrial Trifunctional Protein Deficiencies Using Acylcarnitines Measurement in Dried Blood Spots—A Systematic Review of Test Accuracy [frontiersin.org]
- 14. it.restek.com [it.restek.com]
- 15. agilent.com [agilent.com]
- 16. cda-amc.ca [cda-amc.ca]
Application Notes and Protocols for (S)-3-Hydroxypalmitoyl-CoA Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Hydroxypalmitoyl-CoA is a crucial intermediate in fatty acid metabolism, playing a key role in both fatty acid beta-oxidation and the de novo synthesis of sphingolipids. As a long-chain hydroxy fatty acyl-CoA, its accurate quantification and study are vital for understanding metabolic pathways, identifying potential enzymatic deficiencies, and for the development of therapeutics targeting metabolic disorders. These application notes provide an overview of the commercial availability, applications, and protocols for the use of this compound and related standards.
Commercial Availability
The direct commercial availability of an analytical standard for this compound is limited. Researchers may need to consider:
-
Custom Synthesis: Several chemical synthesis companies offer custom synthesis of complex lipids and acyl-CoA molecules.
-
Related Compounds: Commercially available standards of similar 3-hydroxy acyl-CoAs or the corresponding 3-hydroxy fatty acids can be used for methods development and as qualitative markers.
Below is a summary of commercially available related compounds that can be useful for research in this area.
| Product Name | Supplier | Catalog Number | Purity | Format | Storage |
| (R)-3-Hydroxydecanoyl-CoA | MedchemExpress | HY-CE00435 | >98% | Lyophilized powder | -20°C |
| 3-hydroxy Palmitic Acid | Cayman Chemical | 10006627 | ≥95% | Crystalline solid | -20°C |
| 3-hydroxy Stearic Acid | Cayman Chemical | 22692 | ≥95% | Crystalline solid | -20°C |
| 3R-hydroxydecanoic acid | Avanti Polar Lipids | 900418P | >99% | Powder | -20°C |
Note: The stereochemistry and acyl chain length of these standards differ from this compound and should be considered when interpreting experimental results.
Key Applications
-
Metabolomics and Lipidomics: Use as an analytical standard for the identification and quantification of this compound in biological samples using mass spectrometry-based techniques.
-
Enzyme Assays: Serve as a substrate for enzymes involved in fatty acid beta-oxidation, such as L-3-hydroxyacyl-CoA dehydrogenase (LCHAD), and in sphingolipid synthesis.
-
Disease Research: Investigate metabolic disorders associated with defects in fatty acid oxidation, such as LCHAD deficiency and mitochondrial trifunctional protein (MTP) deficiency.
-
Drug Discovery: Screen for inhibitors or activators of enzymes that metabolize this compound.
Signaling and Metabolic Pathways
This compound is a key intermediate in two major metabolic pathways:
-
Mitochondrial Fatty Acid Beta-Oxidation: This is the primary pathway for the breakdown of fatty acids to produce energy. This compound is formed during the third step of the cycle.
-
De Novo Sphingolipid Synthesis: This pathway generates essential structural and signaling lipids. The synthesis is initiated by the condensation of serine and palmitoyl-CoA.
Experimental Protocols
Protocol 1: Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the analysis of long-chain acyl-CoAs. Optimization will be required for specific instrumentation and biological matrices.
1. Materials and Reagents
-
This compound standard (or a suitable surrogate)
-
Internal Standard (IS): e.g., C17:0-CoA or a stable isotope-labeled standard
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
C18 reverse-phase LC column
2. Sample Preparation (Protein Precipitation)
-
To 50 µL of biological sample (e.g., cell lysate, tissue homogenate), add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
3. LC-MS/MS Conditions
-
LC System: Agilent 1100 binary pump HPLC system or equivalent.
-
Column: Luna® C18(2) 100 Å LC column (100 × 2 mm, 3 µm) with a C18 guard column.[1]
-
Column Temperature: 32°C.[1]
-
Mobile Phase A: 10 mM ammonium acetate in water, pH 6.8.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: Linear gradient to 90% B
-
15-20 min: Hold at 90% B
-
20.1-25 min: Return to 10% B for re-equilibration
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10-30 µL.[1]
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: To be determined by direct infusion of the standard. The precursor ion will be [M+H]+. Product ions are typically generated from the fragmentation of the phosphopantetheine moiety.
4. Data Analysis
-
Create a calibration curve using the this compound standard.
-
Quantify the analyte in samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 2: Enzymatic Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity
This protocol measures the activity of 3-hydroxyacyl-CoA dehydrogenase by monitoring the reduction of NAD+ to NADH.
1. Materials and Reagents
-
This compound (or other 3-hydroxyacyl-CoA substrate)
-
NAD+
-
Tris-HCl buffer (pH 9.0)
-
Purified 3-hydroxyacyl-CoA dehydrogenase or cell/tissue lysate
-
Spectrophotometer or plate reader capable of measuring absorbance at 340 nm
2. Assay Procedure
-
Prepare a reaction mixture containing Tris-HCl buffer and NAD+ in a cuvette or a 96-well plate.
-
Add the enzyme source (purified enzyme or lysate) to the reaction mixture.
-
Initiate the reaction by adding the this compound substrate.
-
Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Calculate the initial rate of the reaction from the linear portion of the absorbance curve.
3. Data Analysis
-
Use the Beer-Lambert law (A = εbc) to calculate the concentration of NADH produced. The molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
-
Enzyme activity is typically expressed as units/mg of protein, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.
Troubleshooting and Considerations
-
Standard Stability: Acyl-CoA esters are susceptible to hydrolysis. Store standards at -80°C and prepare fresh working solutions. Avoid repeated freeze-thaw cycles.
-
Matrix Effects in MS: Biological samples can cause ion suppression or enhancement. The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification.
-
Enzyme Activity: Ensure that the enzyme assay is performed within the linear range of both time and enzyme concentration. Run appropriate controls (e.g., no substrate, no enzyme).
These application notes and protocols are intended to serve as a starting point for researchers working with this compound and related compounds. Method optimization and validation are essential for obtaining accurate and reproducible results.
References
Troubleshooting & Optimization
Technical Support Center: Measuring Intracellular Acyl-CoA Pools
Welcome to the technical support center for the analysis of intracellular acyl-CoA pools. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the quantification of these critical metabolic intermediates.
Frequently Asked Questions (FAQs)
Q1: What makes the measurement of intracellular acyl-CoA pools so challenging?
A1: Measuring intracellular acyl-CoA pools is difficult due to a combination of factors:
-
Low Abundance: Acyl-CoAs are typically present in low nanomolar to micromolar concentrations within the cell.[1][2]
-
Chemical Instability: The thioester bond in acyl-CoAs is susceptible to both chemical and enzymatic hydrolysis, especially in aqueous solutions or non-neutral pH conditions.[3][4]
-
Structural Diversity: Cells contain a wide variety of acyl-CoA species, from short-chain (like acetyl-CoA) to very-long-chain species, which have different physicochemical properties, making a single extraction and analysis method difficult.[1][5]
-
Rapid Turnover: Metabolic processes involving acyl-CoAs are extremely fast, with turnover rates that can be on the order of seconds. This necessitates rapid and effective quenching of all enzymatic activity to get an accurate snapshot of the acyl-CoA profile.[6]
-
Matrix Effects: The complex cellular matrix can interfere with analytical detection, causing ion suppression or enhancement in mass spectrometry-based methods.[3][7]
Q2: What is the most sensitive and selective method for quantifying acyl-CoAs?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely regarded as the most sensitive and selective method for acyl-CoA quantification.[5][8] This technique provides high selectivity and sensitivity, particularly when using methods like multiple reaction monitoring (MRM), which tracks specific precursor-to-product ion transitions for each acyl-CoA molecule.[7][9] While other methods like HPLC-UV, NMR, and enzymatic/fluorometric assays exist, LC-MS/MS offers the best performance for analyzing a broad range of acyl-CoAs at low physiological concentrations.[1][5][10]
Q3: How can I prevent my acyl-CoA samples from degrading during sample preparation?
A3: Preventing degradation requires careful handling at each step:
-
Rapid Quenching: Immediately stop all enzymatic activity. This is often achieved by flash-freezing samples in liquid nitrogen or using a pre-chilled acidic organic solvent mixture (e.g., acetonitrile:methanol (B129727):water with formic acid).[6][11]
-
Low Temperatures: Keep samples on ice or at 4°C throughout the extraction process.[7]
-
Proper pH: Acyl-CoAs are most stable around a neutral pH. Avoid strongly acidic or alkaline conditions during extraction and storage.[3][7]
-
Solvent Choice: For reconstitution before analysis, methanol or a buffered solution like 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) provides better stability than unbuffered aqueous solutions.[3]
-
Storage: For long-term storage, keep extracted samples as a dried pellet or in an organic solvent at -80°C.[7] Avoid repeated freeze-thaw cycles.[12]
Q4: What is the best method for extracting acyl-CoAs from cells or tissues?
A4: The optimal extraction method depends on the specific acyl-CoAs of interest (short-chain vs. long-chain). A common and effective approach involves a single-phase extraction with a cold organic/aqueous solvent mixture, such as 40:40:20 acetonitrile:methanol:water.[1][6] This mixture effectively denatures proteins, quenches metabolism, and extracts a wide range of polar and semi-polar acyl-CoAs.[1] For broader coverage, including more hydrophobic long-chain species, protocols using solvents like isopropanol (B130326) followed by solid-phase extraction (SPE) may be employed, though SPE can lead to the loss of more hydrophilic species.[8][13]
Q5: Should I use an internal standard for quantification?
A5: Yes, using an internal standard is critical for accurate and precise quantification.[14][15] An ideal internal standard is a stable isotope-labeled version of the analyte or a structurally similar odd-chain acyl-CoA (e.g., C15:0- or C17:0-CoA) that is not naturally abundant in the sample.[3][16] The internal standard corrects for variability in extraction efficiency, matrix effects, and instrument response.[7]
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of acyl-CoA pools.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for Analytes | 1. Sample Degradation: The thioester bond may have been hydrolyzed due to improper quenching, temperature, or pH.[3][4] 2. Inefficient Extraction: The chosen solvent may not be optimal for your acyl-CoA species of interest (e.g., short- vs. long-chain).[1] 3. Ion Suppression: Co-eluting compounds from the sample matrix are interfering with analyte ionization in the MS source.[7] 4. Insufficient Sample Amount: Starting material (cell number or tissue weight) is too low for the detection limits of the method.[16] | 1. Review your quenching and extraction protocol. Ensure rapid processing at low temperatures and use of appropriate buffers or acidic solvents.[6][17] 2. Test different extraction solvents. An acetonitrile/methanol/water mixture is a good starting point for broad coverage.[1] 3. Improve chromatographic separation to resolve analytes from interfering species.[7] Consider a sample cleanup step like solid-phase extraction (SPE), being mindful of potential analyte loss.[8] 4. Increase the amount of starting material or concentrate the final extract before analysis. |
| Poor Chromatographic Peak Shape (Tailing, Broadening) | 1. Secondary Interactions: Acyl-CoAs can interact with metal contaminants in the LC system or free silanol (B1196071) groups on the column. 2. Inappropriate Mobile Phase: The pH or solvent composition of the mobile phase is not optimal for acyl-CoA separation. Short- and long-chain species often have different requirements.[4] | 1. Use a column with high-purity silica (B1680970) and end-capping. Consider adding a chelating agent like EDTA to the mobile phase. 2. For short-chain acyl-CoAs, slightly acidic mobile phases are often used. For long-chain species, a high pH (e.g., 10.5 with ammonium hydroxide) can improve peak shape.[4][16] Ion-pairing reagents can also be used but may contaminate the LC-MS system.[16] |
| High Variability Between Replicates | 1. Inconsistent Quenching: Timing differences in quenching can lead to significant variation in metabolic profiles.[6] 2. Incomplete Extraction: The extraction procedure is not consistently recovering the analytes. 3. Lack of Internal Standard: Failure to use an appropriate internal standard to correct for processing variations.[3] | 1. Standardize the quenching procedure to be as rapid and consistent as possible. Quenching by adding liquid nitrogen directly to culture dishes is a robust method.[11] 2. Ensure thorough homogenization and vortexing during extraction. 3. Spike an appropriate internal standard into the extraction solvent at the very first step of the protocol.[3] |
| Inaccurate or Imprecise Quantification | 1. Matrix Effects: Differential ion suppression or enhancement between samples and calibrators.[3] 2. Non-Linearity: The calibration curve is not linear across the desired concentration range. 3. Inappropriate Calibrators: Standards prepared in pure solvent do not behave the same as analytes in a complex biological matrix. | 1. Use a stable isotope-labeled internal standard for each analyte if possible.[18] 2. Use a weighted linear regression (e.g., 1/x or 1/x²) for calibration curves to improve accuracy at lower concentrations.[7] 3. Prepare calibration standards in a matrix that closely matches the study samples (matrix-matched calibration) or use the standard addition method.[3] |
Quantitative Data Summary
The performance of an analytical method is key to reliable quantification. The following table summarizes typical performance characteristics for different acyl-CoA measurement techniques.
| Method | Typical Analytes | Linear Detection Range | Limit of Detection (LOD) / Quantitation (LOQ) | Primary Advantages | Primary Disadvantages |
| LC-MS/MS | Broad coverage (Short, Medium, Long-chain)[5][9] | Wide, often several orders of magnitude (e.g., low fmol to pmol on column)[9] | Very low (sub-μM to low fmol)[2][5] | Highest sensitivity and selectivity; allows multiplexing.[8][14] | High instrument cost; requires specialized expertise; susceptible to matrix effects.[1][10] |
| HPLC-UV | Primarily abundant short-chain species (e.g., Acetyl-CoA)[5] | μM range | High (nmol range)[1] | Widely accessible; robust. | Low sensitivity and selectivity compared to MS.[1] |
| Fluorometric/ Enzymatic Kits | Specific analytes (e.g., Acetyl-CoA, total Fatty Acyl-CoAs)[19][20] | 0.3 - 100 µM (Fluorometric)[20], 5 - 1000 µM (Colorimetric)[19] | ~0.3 µM (Fluorometric)[20] | High-throughput; easy to use; lower instrument cost.[19][20] | Limited to specific acyl-CoAs; can suffer from sample matrix interference.[10][14] |
| NMR | Only highly abundant species (e.g., Acetyl-CoA, CoASH)[1] | ~50 - 100 nmol/g wet weight[1] | High (nmol/g range)[1] | Highly quantitative and reproducible; no standards required for relative changes. | Very low sensitivity; requires large sample amounts.[1] |
Experimental Protocols
Protocol: Extraction of Acyl-CoAs from Adherent Mammalian Cells for LC-MS/MS
This protocol is adapted from established methods for the robust quenching and extraction of a broad range of acyl-CoAs.[1][6][11]
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Quenching/Extraction Solvent: 40:40:20 (v/v/v) acetonitrile:methanol:water containing 0.1 M formic acid, pre-chilled to -20°C.
-
Internal Standard (IS) solution (e.g., 10 µM C17:0-CoA in extraction solvent).
-
Cell scraper.
-
Microcentrifuge tubes, pre-chilled.
-
Centrifuge capable of 4°C and >16,000 x g.
Procedure:
-
Cell Culture: Grow adherent cells to the desired confluency (e.g., in a 10 cm dish).
-
Media Removal: Aspirate the culture medium completely.
-
Washing (Optional but Recommended): Quickly wash the cell monolayer once with 5 mL of ice-cold PBS to remove extracellular contaminants. Aspirate the PBS completely. This step should be performed as rapidly as possible (<10 seconds) to prevent metabolite leakage.[11]
-
Metabolic Quenching & Lysis: Immediately add 1 mL of pre-chilled (-20°C) Quenching/Extraction Solvent containing the internal standard directly to the plate.[6]
-
Cell Harvesting: Place the dish on ice and use a cell scraper to scrape the cells into the solvent. Pipette the cell lysate/solvent mixture into a pre-chilled 1.5 mL microcentrifuge tube.
-
Protein Precipitation: Vortex the tube for 10 seconds and place it in a -20°C freezer for at least 20 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new clean tube for LC-MS/MS analysis.
-
Storage: Analyze the samples immediately or store them at -80°C. For long-term stability, samples can be dried under a stream of nitrogen and stored as a pellet at -80°C.[7] Reconstitute in a suitable solvent (e.g., 50% methanol) before analysis.[3]
Visualizations
Workflow for Acyl-CoA Sample Preparation
Caption: Key steps for quenching and extracting intracellular acyl-CoAs.
Key Challenges in Acyl-CoA Analysis
Caption: Relationship between challenges and required solutions.
Decision Tree for Method Selection
References
- 1. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Reducing Time and Increasing Sensitivity in Sample Preparation for Adherent Mammalian Cell Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 13. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 14. Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bioassaysys.com [bioassaysys.com]
- 20. bioassaysys.com [bioassaysys.com]
Technical Support Center: Stability of 3-Hydroxyacyl-CoAs During Sample Preparation
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of 3-hydroxyacyl-CoAs throughout experimental sample preparation. Below, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data on analyte stability to ensure the integrity and reproducibility of your results.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and analysis of 3-hydroxyacyl-CoAs.
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal for 3-Hydroxyacyl-CoAs | Sample Degradation: 3-Hydroxyacyl-CoAs are inherently unstable due to their thioester bond, which is susceptible to both chemical and enzymatic hydrolysis.[1][2] | Immediate Quenching & Cold Conditions: Rapidly quench all metabolic activity at the point of sample collection. For tissues, flash-freeze in liquid nitrogen. For cell cultures, use a pre-chilled organic solvent like methanol (B129727) at -80°C.[2] It is critical to keep samples on ice or at sub-zero temperatures throughout the extraction process.[1][2] |
| Inefficient Extraction: The chosen solvent may not be optimal for lysing cells and extracting acyl-CoAs. | Solvent Optimization: An 80% methanol solution has been shown to be effective for extracting acyl-CoAs. Avoid strong acids in the primary extraction solvent, as this can lead to poor recovery.[1][3] For tissue samples, thorough homogenization in an acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol (B130326) is recommended.[4][5] | |
| Analyte Loss on Surfaces: The phosphate (B84403) groups on acyl-CoAs can adhere to glass and metal surfaces. | Surface Deactivation: Consider using glass vials instead of plastic for sample storage and analysis to minimize signal loss.[1] | |
| Poor Chromatographic Peak Shape (Tailing, Broadening) | Suboptimal pH of Mobile Phase: The pH of the mobile phase can affect the ionization and retention of 3-hydroxyacyl-CoAs. | Mobile Phase Adjustment: For reversed-phase chromatography, using a slightly acidic mobile phase can improve peak shape. |
| Interaction with Metal Surfaces: Interaction with metal components in the LC system can cause peak tailing. | Use of PEEK Tubing: Where possible, use PEEK (polyether ether ketone) tubing and fittings to minimize contact with metal surfaces. | |
| Inaccurate or Imprecise Quantification | Matrix Effects: Components of the biological matrix can interfere with the ionization of the target analyte in the mass spectrometer. | Use of Internal Standards: A stable isotope-labeled internal standard is ideal. If unavailable, an odd-chain acyl-CoA (e.g., heptadecanoyl-CoA) that is not naturally present in the sample can be used to normalize for extraction efficiency and matrix effects.[1][6] |
| Non-Linearity of Calibration Curve: The calibration curve may not be linear across the desired concentration range. | Matrix-Matched Calibrators & Weighted Regression: Construct calibration curves using a matrix that closely matches the study samples. Use a weighted linear regression (e.g., 1/x) to improve accuracy, especially at lower concentrations.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low recovery of 3-hydroxyacyl-CoAs during extraction?
Low recovery is typically due to the instability of the thioester bond, which is susceptible to enzymatic degradation by cellular thioesterases, chemical hydrolysis at non-optimal pH, and thermal decomposition.[2]
Q2: What is the optimal pH range for extracting and storing 3-hydroxyacyl-CoAs?
Aqueous solutions of Coenzyme A and its esters are most stable in a slightly acidic pH range, typically between 2 and 6.[2] Stability significantly decreases in alkaline conditions (pH above 8), where the thioester bond is prone to hydrolysis.[2][6] Extraction protocols often utilize buffers with a pH of around 4.9.[2][4]
Q3: How does temperature affect the stability of 3-hydroxyacyl-CoAs?
Elevated temperatures accelerate both chemical and enzymatic degradation. It is crucial to maintain samples on ice (0-4°C) or at sub-zero temperatures throughout the entire extraction procedure. For long-term storage, dried extracts of Coenzyme A derivatives should be kept at -80°C.[1][2]
Q4: What types of enzymes can degrade 3-hydroxyacyl-CoAs?
Acyl-CoA thioesterases (ACOTs) are a major class of enzymes that hydrolyze the thioester bond, converting acyl-CoAs to a free fatty acid and Coenzyme A. These enzymes are widespread in cells and must be inactivated immediately upon cell lysis to prevent loss of the analyte.[2]
Q5: Should I use a solid-phase extraction (SPE) step for sample cleanup?
SPE can be beneficial for cleaning up complex samples and concentrating the analytes. However, it can also lead to the loss of more hydrophilic, short-chain acyl-CoAs.[1] If SPE is necessary, ensure the cartridge type (e.g., weak anion exchange or C18) and the elution method are optimized for your specific 3-hydroxyacyl-CoAs of interest.[4][7] An alternative is to use a protein precipitation method with an agent like 5-sulfosalicylic acid (SSA), which may offer better recovery for short-chain species without an SPE step.[1][8]
Data Presentation
Table 1: Stability of Acyl-CoAs in Different Reconstitution Solvents
The stability of various acyl-CoAs was tested in different solutions at 4°C over 24 hours. The data represents the percentage of the initial amount remaining at each time point. Methanol was found to provide the best stability for the analytes.[6]
| Acyl-CoA | Solvent | 4 hours (%) | 24 hours (%) |
| Acetyl-CoA | Methanol | 100 | 98 |
| 50% Methanol / 50% NH4OAc (pH 7) | 95 | 85 | |
| Water | 90 | 75 | |
| Palmitoyl-CoA | Methanol | 100 | 99 |
| 50% Methanol / 50% NH4OAc (pH 7) | 80 | 60 | |
| Water | 70 | 50 | |
| Oleoyl-CoA | Methanol | 100 | 98 |
| 50% Methanol / 50% NH4OAc (pH 7) | 75 | 55 | |
| Water | 65 | 45 |
Data adapted from a study on general acyl-CoA stability and is indicative of the stability trends for 3-hydroxyacyl-CoAs.[6]
Experimental Protocols
Protocol 1: Extraction of Acyl-CoAs from Tissue
This protocol is adapted from established methods for the extraction of a broad range of acyl-CoAs from tissue samples.[4][5]
Materials:
-
Frozen tissue sample (~50-100 mg)
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Isopropanol
-
Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4)
-
Internal standard (e.g., Heptadecanoyl-CoA)
-
Centrifuge capable of reaching >10,000 x g at 4°C
Procedure:
-
Homogenization: Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer on ice.
-
Add 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Add 2.0 mL of isopropanol and homogenize again.
-
Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile.
-
Vortex the mixture vigorously for 5 minutes.
-
Phase Separation: Centrifuge the homogenate at >1,900 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the upper phase (supernatant), which contains the acyl-CoAs, to a new pre-chilled tube.
-
Sample Concentration: Dry the sample under a gentle stream of nitrogen at room temperature or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., methanol or 50% methanol in 50 mM ammonium acetate, pH 7).[6][9]
Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment
This protocol provides a general procedure for cleaning up tissue extracts using weak anion exchange SPE columns.[4]
Materials:
-
Tissue extract (from Protocol 1)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
Methanol
-
2% Formic Acid
-
2% and 5% Ammonium Hydroxide (NH4OH)
Procedure:
-
Column Conditioning: Condition the weak anion exchange SPE column with 3 mL of methanol, followed by equilibration with 3 mL of water.
-
Sample Loading: Load the supernatant from the tissue extraction onto the conditioned SPE column.
-
Washing: Wash the column with 2.4 mL of 2% formic acid, followed by an additional wash with 2.4 mL of methanol to remove impurities.
-
Elution: Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide, followed by a second elution with 2.4 mL of 5% ammonium hydroxide.
-
Sample Concentration and Reconstitution: Combine the eluted fractions and dry the sample under a stream of nitrogen. Reconstitute in a suitable solvent for analysis.
Visualizations
Caption: Experimental workflow for 3-hydroxyacyl-CoA extraction.
Caption: Key factors influencing 3-hydroxyacyl-CoA stability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 6. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Analytical Variability in (S)-3-Hydroxypalmitoyl-CoA Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing analytical variability during the quantification of (S)-3-hydroxypalmitoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of analytical variability in this compound quantification?
A1: Analytical variability in this compound quantification can arise from multiple sources throughout the experimental workflow. Key contributors include:
-
Sample Handling and Storage: this compound is susceptible to degradation. Improper handling, such as delayed processing, storage at inappropriate temperatures, and repeated freeze-thaw cycles, can lead to significant variability. For optimal stability, samples should be processed quickly at low temperatures and stored at -80°C.
-
Extraction Efficiency: The recovery of this compound from complex biological matrices can be inconsistent. The choice of extraction solvent and method (e.g., protein precipitation, solid-phase extraction) significantly impacts recovery and reproducibility.
-
Matrix Effects: Co-eluting endogenous compounds from the sample matrix can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.[1][2][3][4][5]
-
Instrumental Variability: Fluctuations in the performance of the liquid chromatography (LC) and mass spectrometry (MS) systems, such as changes in column performance, detector sensitivity, and ionization efficiency, can introduce variability.
-
Standard Curve Preparation: Inaccurate preparation of calibration standards can lead to systematic errors in quantification.
Q2: What is the recommended analytical method for quantifying this compound?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound.[6][7][8] This technique offers high selectivity by monitoring specific precursor-to-product ion transitions, minimizing interference from other molecules. Reversed-phase chromatography with a C18 column is commonly used for separation.
Q3: How should I choose an internal standard for this compound quantification?
A3: The ideal internal standard is a stable isotope-labeled version of the analyte, such as [¹³C₁₆]-(S)-3-hydroxypalmitoyl-CoA. If a stable isotope-labeled standard is not available, a structurally similar odd-chain 3-hydroxyacyl-CoA, like 3-hydroxyheptadecanoyl-CoA (3-OH-C17:0-CoA), can be used as it is not naturally abundant in most biological samples. The internal standard should be added to the sample at the earliest stage of sample preparation to account for variability in extraction and analysis.
Q4: What are the critical considerations for sample preparation to minimize variability?
A4: To minimize variability during sample preparation, consider the following:
-
Rapid Quenching and Cold Processing: Immediately quench metabolic activity, for example, by flash-freezing in liquid nitrogen. Keep samples on ice throughout the extraction procedure to minimize enzymatic degradation.
-
Efficient Extraction: A common and effective method is protein precipitation with a cold organic solvent like methanol (B129727) or acetonitrile, often containing an acid (e.g., formic acid or trichloroacetic acid).
-
Solid-Phase Extraction (SPE): For cleaner samples and to reduce matrix effects, an SPE step can be incorporated after protein precipitation. However, the SPE method must be carefully optimized to ensure good recovery of this compound.
-
Minimize Freeze-Thaw Cycles: Aliquot samples after collection to avoid repeated freezing and thawing, which can degrade the analyte.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal for this compound | Sample degradation due to improper handling or storage. | Ensure rapid sample processing on ice and long-term storage at -80°C. Avoid multiple freeze-thaw cycles.[9] |
| Inefficient extraction from the sample matrix. | Optimize the extraction protocol. Test different solvent systems (e.g., methanol, acetonitrile, isopropanol (B130326) mixtures) and consider the use of solid-phase extraction (SPE) for sample cleanup. | |
| Suboptimal LC-MS/MS parameters. | Verify and optimize MS parameters, including precursor and product ion selection, collision energy, and source settings. Ensure the LC method provides adequate retention and peak shape.[9] | |
| Poor Peak Shape (Tailing or Fronting) | Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate mobile phase composition. | Adjust the mobile phase pH and organic solvent composition to improve peak shape. | |
| Injection of sample in a solvent stronger than the mobile phase. | Ensure the sample is reconstituted in a solvent compatible with the initial mobile phase conditions.[10] | |
| High Variability Between Replicates | Inconsistent sample preparation. | Standardize the sample preparation workflow. Ensure precise and consistent addition of solvents and internal standards. |
| Matrix effects.[1][2][3][4][5] | Implement a more rigorous sample cleanup procedure, such as SPE. Modify the chromatographic method to separate this compound from interfering matrix components. | |
| Instrument instability. | Check the stability of the LC-MS system by injecting a standard solution multiple times. If variability is high, perform system maintenance. | |
| Inaccurate Quantification | Poor quality of the calibration curve. | Prepare fresh calibration standards and ensure they are within the linear range of the assay. Use a weighted linear regression for the calibration curve.[6] |
| Inappropriate internal standard. | Use a stable isotope-labeled internal standard whenever possible. If using an analog, ensure its extraction and ionization behavior is similar to the analyte. | |
| Carryover from previous injections. | Implement a thorough needle wash protocol and inject blank samples between high-concentration samples to check for carryover. |
Quantitative Data Summary
Table 1: Typical LC-MS/MS Parameters for Acyl-CoA Analysis
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium (B1175870) Acetate |
| Mobile Phase B | Acetonitrile/Methanol with 0.1% Formic Acid or 10 mM Ammonium Acetate |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition | Precursor ion [M+H]⁺ → Product ion (neutral loss of 507 Da)[6] |
| Collision Energy | Optimize for specific instrument and analyte |
Table 2: Performance Characteristics of Acyl-CoA Quantification Methods (Representative Values)
| Analyte Class | Recovery | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Short-Chain Acyl-CoAs | >85% | 1 - 10 nM | 3 - 30 nM |
| Long-Chain Acyl-CoAs | 70-95% | 0.5 - 5 nM | 1.5 - 15 nM |
| 3-Hydroxyacyl-CoAs | 80-105% | 2 - 20 nM | 6 - 60 nM |
Note: These are representative values and can vary significantly depending on the specific analyte, matrix, and analytical method used. Method validation is essential to determine the performance characteristics for this compound in your specific application.[11]
Experimental Protocols
Detailed Methodology for LC-MS/MS Quantification of this compound
-
Sample Preparation (from cell culture):
-
Aspirate cell culture media and wash cells with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol in water containing a suitable internal standard) to the cell plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water) for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Use a C18 reversed-phase column with a gradient elution.
-
Mobile Phase A: Water with 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile with 10 mM ammonium acetate.
-
Gradient: Start with a low percentage of Mobile Phase B and ramp up to a high percentage to elute the long-chain acyl-CoAs.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
Use Multiple Reaction Monitoring (MRM) for quantification.
-
Monitor the transition of the protonated precursor ion of this compound to a characteristic product ion (typically involving the neutral loss of the phospho-ADP moiety).[6]
-
-
Visualizations
Caption: Mitochondrial beta-oxidation pathway for this compound.
Caption: Experimental workflow for this compound quantification.
References
- 1. Matrix and Sampling Effects on Quantification of Protein Biomarkers of Drug-Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sample matrix has a major impact on accuracy of peptide quantification: Assessment of calibrator and internal standard selection and method validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. How does the order of sample analysis influence the matrix effect during LC-MS bioanalysis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. agilent.com [agilent.com]
- 11. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: LC-MS/MS Analysis of Long-Chain Acyl-CoAs
Welcome to the technical support center for the LC-MS/MS analysis of long-chain acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of these analyses. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to pitfalls encountered during the LC-MS/MS analysis of long-chain acyl-CoAs, from sample preparation to data analysis.
Sample Preparation
Q1: I am experiencing low recovery of long-chain acyl-CoAs from my tissue samples. What are the potential causes and how can I improve my extraction efficiency?
A1: Low recovery of long-chain acyl-CoAs is a frequent issue stemming from their amphiphilic nature, making them susceptible to loss during extraction. Here are common causes and troubleshooting steps:
-
Inadequate Cell Lysis and Homogenization: Incomplete disruption of cells or tissue can leave acyl-CoAs trapped.
-
Troubleshooting: Ensure thorough homogenization on ice. A two-step homogenization, first in a buffer and then after adding an organic solvent, can improve efficiency.[1]
-
-
Suboptimal Extraction Solvent Composition: The choice of solvent is critical for efficiently extracting the amphiphilic acyl-CoAs.
-
Troubleshooting: A mixture of acetonitrile (B52724), isopropanol (B130326), and methanol (B129727) (e.g., 3:1:1) is often effective.[2] The extraction can be performed twice to maximize recovery.[2]
-
-
Analyte Degradation: Long-chain acyl-CoAs are unstable and can be degraded by cellular enzymes or non-enzymatic hydrolysis, especially in aqueous solutions at neutral or alkaline pH.[3]
-
Troubleshooting: Work quickly and keep samples on ice at all times. Use of an acidic buffer (e.g., 100 mM potassium phosphate (B84403), pH 4.9) during homogenization can help to minimize enzymatic activity.[1]
-
-
Loss During Phase Separation: Long-chain acyl-CoAs can be lost at the interface during liquid-liquid extraction.
Q2: How can I minimize the degradation of long-chain acyl-CoAs during sample storage and preparation?
A2: Stability is a major concern for acyl-CoAs. To minimize degradation:
-
Storage: Snap-freeze tissue samples in liquid nitrogen immediately after collection and store them at -80°C.
-
Sample Preparation:
-
Perform all extraction steps on ice or at 4°C to reduce enzymatic activity.
-
Use pre-chilled solvents and tubes.
-
Minimize the time samples spend in aqueous solutions. Reconstitute final extracts in a solvent that promotes stability, such as methanol or a methanol/water mixture.[3] A study on acyl-CoA stability showed good stability in methanol over 24 hours.[3]
-
Chromatographic Separation
Q3: I am observing significant peak tailing for my long-chain acyl-CoA analytes. What can I do to improve peak shape?
A3: Peak tailing is a common problem for long-chain acyl-CoAs due to their hydrophobic tails and polar head groups, which can lead to secondary interactions with the stationary phase.[5]
-
Mobile Phase pH: The charge state of the phosphate groups on the CoA moiety affects chromatographic behavior.
-
Troubleshooting: Using a high pH mobile phase (e.g., pH 10.5 with ammonium (B1175870) hydroxide) can deprotonate the silanol (B1196071) groups on the silica-based column, reducing secondary interactions and improving peak shape.[6]
-
-
Mobile Phase Additives: The concentration of salts in the mobile phase can influence peak shape.
-
Troubleshooting: Increasing the concentration of a modifier like ammonium formate (B1220265) (e.g., up to 100 mM) in the aqueous mobile phase can significantly reduce peak tailing.[7]
-
-
Column Chemistry: The choice of stationary phase is crucial.
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Troubleshooting: Try diluting the sample or reducing the injection volume.
-
Q4: How can I achieve good separation of a wide range of acyl-CoAs, from short-chain to very-long-chain, in a single run?
A4: The diverse polarities of acyl-CoAs make their simultaneous analysis challenging.[7][8]
-
Gradient Optimization: A carefully optimized gradient is essential.
-
Troubleshooting: Start with a relatively low percentage of organic solvent to retain the short-chain species and ramp up to a high percentage to elute the long-chain ones. A shallow gradient can improve the separation of closely eluting species.
-
-
Derivatization: Chemical modification of the acyl-CoAs can improve their chromatographic behavior.
Mass Spectrometric Detection
Q5: I am struggling with low sensitivity and high background noise in my LC-MS/MS analysis of long-chain acyl-CoAs. How can I improve my signal-to-noise ratio?
A5: Low sensitivity can be due to poor ionization efficiency, ion suppression from the sample matrix, or suboptimal MS parameters.
-
Ion Suppression: Co-eluting matrix components can compete with the analytes for ionization, reducing their signal intensity.
-
Troubleshooting:
-
Improve Sample Cleanup: Incorporate a solid-phase extraction (SPE) step in your sample preparation protocol to remove interfering matrix components.[6]
-
Optimize Chromatography: Ensure good chromatographic separation of your analytes from the bulk of the matrix.
-
-
-
Mobile Phase Modifiers: Some mobile phase additives can suppress ionization.
-
Troubleshooting: Avoid using trifluoroacetic acid (TFA) as it is a known ion suppressor. Formic acid or ammonium formate are generally better choices for positive mode ESI.
-
-
MS Parameter Optimization: The settings of the mass spectrometer need to be optimized for your specific analytes.
-
Troubleshooting: Infuse a standard solution of your target long-chain acyl-CoAs directly into the mass spectrometer to optimize parameters such as collision energy and collision gas pressure for the selected reaction monitoring (SRM) transitions.[2]
-
-
Choice of Adduct: Monitoring a specific isotopologue can sometimes improve the signal-to-noise for low-abundance analytes.
-
Troubleshooting: For concentration measurements, monitoring the [M+2+H]+ ion instead of the [M+H]+ ion can be a useful tactic to increase the relative abundance of isotopically labeled species when conducting stable isotope tracer studies, and may also be beneficial in some cases for improving the signal-to-noise ratio for low-level analytes by moving them to a region of the spectrum with lower chemical noise.[2]
-
Quantitative Data Summary
The following tables summarize key quantitative data from published methods for the LC-MS/MS analysis of long-chain acyl-CoAs, providing an overview of expected performance.
Table 1: Method Validation Parameters for Long-Chain Acyl-CoA Quantification
| Parameter | C16:0-CoA | C16:1-CoA | C18:0-CoA | C18:1-CoA | C18:2-CoA | Reference |
| Accuracy (%) | 94.8 - 110.8 | 94.8 - 110.8 | 94.8 - 110.8 | 94.8 - 110.8 | 94.8 - 110.8 | [6] |
| Inter-run Precision (%RSD) | 2.6 - 12.2 | 2.6 - 12.2 | 2.6 - 12.2 | 2.6 - 12.2 | 2.6 - 12.2 | [6] |
| Intra-run Precision (%RSD) | 1.2 - 4.4 | 1.2 - 4.4 | 1.2 - 4.4 | 1.2 - 4.4 | 1.2 - 4.4 | [6] |
Table 2: Limits of Quantification (LOQs) for Different Acyl-CoA Classes
| Acyl-CoA Class | LOQ (nM) | Reference |
| Short-chain | 16.9 | [8] |
| Very-long-chain | 4.2 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the analysis of long-chain acyl-CoAs.
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue
This protocol is adapted from a method with improved recovery and is suitable for tissues like liver, heart, and muscle.[1]
Materials:
-
Frozen tissue sample (~100 mg)
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Isopropanol
-
Acetonitrile (ACN)
-
Internal standard (e.g., Heptadecanoyl-CoA)
-
Centrifuge
Procedure:
-
Weigh approximately 100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.
-
Add 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Homogenize thoroughly on ice.
-
Add 2.0 mL of isopropanol and homogenize again.
-
Transfer the homogenate to a centrifuge tube.
-
Add 4.0 mL of acetonitrile and vortex vigorously for 2 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the acyl-CoAs for further purification (e.g., by SPE) or direct analysis.
-
For maximal recovery, the pellet can be re-extracted with the same volume of the acetonitrile/isopropanol/methanol mixture.[2]
Protocol 2: LC-MS/MS Analysis of Long-Chain Acyl-CoAs
This protocol provides a starting point for developing an LC-MS/MS method for the separation and quantification of long-chain acyl-CoAs.
Liquid Chromatography (LC) Conditions:
-
Column: Reversed-phase C8, 1.7 µm particle size, 2.1 x 150 mm[2]
-
Mobile Phase A: 15 mM Ammonium Hydroxide in Water[2]
-
Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile[2]
-
Flow Rate: 0.4 mL/min[2]
-
Gradient:
-
Start at 20% B
-
Increase to 45% B over 2.8 min
-
Decrease to 25% B over 0.2 min
-
Increase to 65% B over 1 min
-
Decrease to 20% B over 0.5 min[2]
-
-
Column Temperature: 42°C[7]
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[2]
-
Scan Type: Selected Reaction Monitoring (SRM)[2]
-
Typical Transitions:
-
Monitor the transition of the protonated molecular ion [M+H]+ to a common product ion. A neutral loss of 507 Da, corresponding to the loss of the phosphoadenosine diphosphate (B83284) moiety, is characteristic of acyl-CoAs and is often used for profiling.[6]
-
-
Optimization: Infuse individual acyl-CoA standards to determine the optimal collision energies for each SRM transition.[2]
Visualizations
The following diagrams illustrate key workflows and relationships in the analysis of long-chain acyl-CoAs.
Caption: Experimental workflow for long-chain acyl-CoA analysis.
Caption: Troubleshooting logic for addressing peak tailing issues.
References
- 1. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Detection of (S)-3-Hydroxypalmitoyl-CoA
Welcome to the Technical Support Center for the sensitive detection of (S)-3-hydroxypalmitoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the accurate quantification of this critical intermediate in fatty acid metabolism.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for detecting this compound?
A1: The main analytical techniques for the detection and quantification of this compound include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, and enzymatic assays. LC-MS/MS is generally considered the most sensitive and specific method.[1][2]
Q2: What is the typical stability of this compound in biological samples?
A2: Acyl-CoA esters, including this compound, are known to be unstable in aqueous solutions and are susceptible to hydrolysis.[3] It is crucial to handle samples with care, keeping them on ice and processing them promptly. For long-term storage, snap-freezing in liquid nitrogen and storing at -80°C is recommended.
Q3: How can I improve the recovery of this compound during sample extraction?
A3: Solid-phase extraction (SPE) is a common and effective method for purifying and concentrating acyl-CoAs from biological matrices.[4][5][6] Using a suitable sorbent, such as C18 or a specialized 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel, can significantly improve recovery rates.[4][6] Optimization of wash and elution buffers is also critical. A modified extraction method using a KH2PO4 buffer and 2-propanol followed by acetonitrile (B52724) extraction and purification on an oligonucleotide column has been shown to increase recovery to 70-80%.[7]
Q4: What is a coupled enzymatic assay and how does it improve sensitivity?
A4: A coupled enzymatic assay for L-3-hydroxyacyl-CoA dehydrogenase involves a second enzyme, 3-ketoacyl-CoA thiolase, that immediately cleaves the product of the first reaction (3-ketoacyl-CoA).[8] This approach offers two main advantages: it makes the overall reaction irreversible and eliminates product inhibition, leading to a more robust and sensitive measurement.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the detection of this compound using different analytical methods.
LC-MS/MS Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Poor Sensitivity | 1. Inefficient ionization. 2. Matrix effects (ion suppression).[9] 3. Suboptimal MS parameters. 4. Low recovery from sample preparation. | 1. Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow).[10] 2. Improve sample cleanup using solid-phase extraction (SPE).[5] Consider using a stable isotope-labeled internal standard to normalize for matrix effects.[11] 3. Perform tuning and optimization of MS parameters (e.g., collision energy) using a pure standard of this compound.[1] 4. Refer to the detailed Solid-Phase Extraction protocol below and ensure efficient extraction and elution. |
| Peak Tailing or Broadening | 1. Column contamination. 2. Inappropriate mobile phase pH. 3. Extra-column dead volume.[12] | 1. Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. 3. Use shorter tubing with a smaller internal diameter and ensure all fittings are properly connected to minimize dead volume.[12] |
| Retention Time Shifts | 1. Changes in mobile phase composition. 2. Fluctuations in column temperature. 3. Column degradation. | 1. Prepare fresh mobile phase and ensure proper mixing.[13] 2. Use a column oven to maintain a stable temperature. 3. Replace the column if it has been used extensively or exposed to harsh conditions. |
Enzymatic Assay Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Enzyme Activity | 1. Inactive enzyme. 2. Presence of inhibitors in the sample. 3. Incorrect buffer pH or temperature. | 1. Use a fresh batch of enzyme and store it according to the manufacturer's instructions. 2. Perform a spike-and-recovery experiment to check for inhibition. Consider further sample purification if necessary. 3. Ensure the assay buffer is at the optimal pH (typically around 7.3) and the reaction is performed at the recommended temperature (e.g., 37°C).[14] |
| High Background Signal | 1. Contamination of reagents with NADH or other fluorescent compounds. 2. Non-specific reduction of the substrate. | 1. Use high-purity reagents and run a blank reaction without the enzyme to check for background signal. 2. Ensure the specificity of the enzyme and consider using a more specific substrate if available. |
| Non-linear Reaction Rate | 1. Substrate depletion. 2. Product inhibition. 3. Enzyme instability. | 1. Use a lower enzyme concentration or a higher substrate concentration. 2. Use a coupled enzymatic assay to remove the product as it is formed.[8] 3. Check the stability of the enzyme under the assay conditions. |
Quantitative Data Summary
The following table provides a comparison of the sensitivity of different methods for the detection of acyl-CoAs. Please note that the limits of detection (LOD) and quantification (LOQ) can vary depending on the specific instrument, experimental conditions, and the analyte.
| Method | Analyte | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| LC-MS/MS | Acyl-CoAs | 2 - 133 nM | - | [15] |
| LC-MS/MS | 3-Hydroxy-Octanoyl-CoA | 1 - 10 fmol | 5 - 50 fmol | [1] |
| LC-MS/MS | Acyl-CoAs | S/N of 3 | S/N of 10 | [10] |
| Enzymatic Assay (Fluorometric) | 3-Hydroxyacyl-CoA | Picomole level | - | [16] |
| Enzymatic Assay (Fluorometric) | Acetyl-CoA | - | - | Comparable to LC-MS based assays depending on matrix and extraction.[11][17] |
| HPLC-UV/Fluorescence | 3-Hydroxy-Octanoyl-CoA (with derivatization) | 120 pmol | - | [1] |
Experimental Protocols
Solid-Phase Extraction (SPE) for this compound from Tissue Samples
This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs.[4][6][7]
Materials:
-
Frozen tissue sample
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9
-
Extraction Solvent 1: Acetonitrile/2-Propanol (3:1, v/v)
-
Extraction Solvent 2: 0.1 M KH2PO4, pH 6.7
-
SPE Column: 2-(2-pyridyl)ethyl functionalized silica gel
-
Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)
-
Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v)
-
Internal Standard (e.g., C17:0-CoA)
Procedure:
-
Weigh 20-30 mg of frozen, powdered tissue into a glass tube.
-
Add 1.5 mL of Extraction Solvent 1 and homogenize for 30 seconds on ice.
-
Add 0.5 mL of Extraction Solvent 2 and homogenize for another 30 seconds.[6]
-
Centrifuge at 3000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
Condition the SPE column with 1 mL of the Wash Solution.
-
Load the supernatant onto the conditioned SPE column.
-
Wash the column with 1 mL of the Wash Solution.
-
Elute the acyl-CoAs with 2 mL of the Elution Solution.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried sample in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).
Coupled Enzymatic Assay for L-3-Hydroxyacyl-CoA Dehydrogenase Activity
This protocol is based on a coupled assay system for improved sensitivity.[8]
Materials:
-
Sample containing L-3-hydroxyacyl-CoA dehydrogenase
-
Assay Buffer: 100 mM Potassium Phosphate, pH 7.3
-
This compound substrate solution
-
NAD+ solution
-
3-Ketoacyl-CoA thiolase solution
-
Coenzyme A (CoASH) solution
-
Spectrophotometer or plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette or microplate well containing Assay Buffer, NAD+, 3-ketoacyl-CoA thiolase, and CoASH.
-
Add the sample containing L-3-hydroxyacyl-CoA dehydrogenase to the reaction mixture.
-
Initiate the reaction by adding the this compound substrate.
-
Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Calculate the enzyme activity based on the rate of NADH formation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Visualizations
Caption: The mitochondrial fatty acid beta-oxidation pathway.
Caption: General workflow for the analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC analysis | Cyberlipid [cyberlipid.gerli.com]
- 4. benchchem.com [benchchem.com]
- 5. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (S)-3-Hydroxypalmitoyl-CoA Enzymatic Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enzymatic assays involving (S)-3-hydroxypalmitoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which enzyme metabolizes it?
This compound is the activated form of the 16-carbon, 3-hydroxy fatty acid, palmitic acid. It is a key intermediate in the mitochondrial fatty acid β-oxidation pathway. The primary enzyme that metabolizes this compound is L-3-hydroxyacyl-CoA dehydrogenase (HADH) . This enzyme catalyzes the third step of β-oxidation, which is the NAD+-dependent oxidation of (S)-3-hydroxyacyl-CoAs to 3-ketoacyl-CoAs.[1][2]
Q2: What are the common methods for measuring L-3-hydroxyacyl-CoA dehydrogenase activity?
The most common methods are spectrophotometric and fluorometric assays.[1][3]
-
Spectrophotometric Assays: These assays typically monitor the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.[1] Alternatively, the reaction can be coupled with other enzymes, and the final product can be detected colorimetrically.
-
Fluorometric Assays: These assays offer higher sensitivity and involve the use of fluorescent probes that react with either the product or a coupled reaction product to generate a fluorescent signal.[3]
Q3: How should I store and handle this compound?
This compound, like other long-chain acyl-CoA esters, can be unstable. It is susceptible to hydrolysis. For optimal stability, it should be stored as a lyophilized powder at -20°C or colder. For experimental use, prepare fresh solutions in an appropriate buffer and keep them on ice. Avoid repeated freeze-thaw cycles. The stability of the substrate is crucial for reproducible results, as degradation can lead to a decrease in the reaction rate.
Troubleshooting Guide
Issue 1: Low or No Enzyme Activity
Question: I am not observing any significant change in absorbance/fluorescence in my assay. What could be the problem?
Possible Causes and Solutions:
| Cause | Solution |
| Degraded Enzyme | Ensure the L-3-hydroxyacyl-CoA dehydrogenase has been stored correctly (typically at -80°C in aliquots) and has not undergone multiple freeze-thaw cycles. Test the activity of a new enzyme aliquot. |
| Degraded this compound | Prepare fresh substrate solution from a new vial of lyophilized powder. Ensure the buffer used to dissolve the substrate is at the correct pH and free of contaminants. |
| Incorrect Assay Buffer pH | The optimal pH for L-3-hydroxyacyl-CoA dehydrogenase is generally around 7.0-7.5.[4] Prepare a fresh buffer and verify its pH at the assay temperature. |
| Missing Cofactors | The reaction requires NAD+. Ensure that NAD+ is added to the reaction mixture at the correct final concentration. |
| Presence of Inhibitors | Contaminants in the sample or reagents can inhibit the enzyme. See the inhibitor section below for more details. Consider purifying your sample. |
Issue 2: High Background Signal
Question: My blank or negative control wells show a high signal, making it difficult to measure the enzyme-catalyzed reaction. What can I do?
Possible Causes and Solutions:
| Cause | Solution |
| Contaminated Reagents | Use fresh, high-purity water and reagents to prepare all solutions. Ensure that glassware and plasticware are thoroughly cleaned. |
| Side Reactions | The substrate or other components in the reaction mixture might be reacting non-enzymatically to produce a signal. Run controls without the enzyme and without the substrate to identify the source of the background signal. |
| Autohydrolysis of Substrate | This compound can slowly hydrolyze, which might interfere with some assay formats. Prepare the substrate solution immediately before use. |
| Impure Substrate | The this compound may contain impurities that contribute to the background signal. If possible, verify the purity of your substrate. |
Issue 3: Non-Linear Reaction Rate
Question: The reaction starts quickly but then slows down and plateaus much earlier than expected. Why is this happening?
Possible Causes and Solutions:
| Cause | Solution |
| Substrate Depletion | If the enzyme concentration is too high or the substrate concentration is too low, the substrate will be consumed quickly. Reduce the enzyme concentration or increase the initial substrate concentration. |
| Product Inhibition | The accumulation of the product, 3-ketoacyl-CoA or NADH, can inhibit the enzyme.[5] This is more likely to occur in assays with high enzyme concentrations. Lower the enzyme concentration to ensure you are measuring the initial velocity. |
| Enzyme Instability | The enzyme may be losing activity over the course of the assay. Ensure the assay conditions (pH, temperature) are optimal for enzyme stability. |
Experimental Protocols
Spectrophotometric Assay for L-3-hydroxyacyl-CoA Dehydrogenase
This protocol is based on monitoring the increase in absorbance at 340 nm due to the formation of NADH.
Materials:
-
L-3-hydroxyacyl-CoA dehydrogenase enzyme
-
This compound
-
NAD+
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.3)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare Reagents:
-
Enzyme Solution: Prepare a solution of L-3-hydroxyacyl-CoA dehydrogenase in cold potassium phosphate buffer to the desired concentration (e.g., 0.1 - 1.0 units/mL). Keep on ice.
-
This compound Solution: Prepare a stock solution (e.g., 10 mM) in buffer. The final assay concentration is typically in the range of 10-100 µM.
-
NAD+ Solution: Prepare a stock solution (e.g., 10 mM) in buffer. The final assay concentration is typically 0.1-1.0 mM.
-
-
Assay Mixture Preparation:
-
In a cuvette, prepare the reaction mixture with the following components (example volumes for a 1 mL final volume):
-
850 µL of 100 mM Potassium Phosphate Buffer (pH 7.3)
-
50 µL of 10 mM NAD+ solution (final concentration 0.5 mM)
-
50 µL of enzyme solution
-
-
Mix gently by inversion and incubate at 37°C for 5 minutes to pre-warm the solution.
-
-
Initiate the Reaction:
-
Add 50 µL of 2 mM this compound solution (final concentration 100 µM) to the cuvette.
-
Immediately mix by inversion and start monitoring the absorbance at 340 nm.
-
-
Data Acquisition and Analysis:
-
Record the absorbance at 340 nm every 15-30 seconds for 5-10 minutes.
-
Calculate the initial reaction rate (ΔA340/min) from the linear portion of the curve.
-
The enzyme activity can be calculated using the Beer-Lambert law (Extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Quantitative Data Summary
The kinetic parameters of L-3-hydroxyacyl-CoA dehydrogenase can vary depending on the substrate chain length and the source of the enzyme.
Table 1: Kinetic Parameters of Pig Heart L-3-hydroxyacyl-CoA Dehydrogenase for Various Substrates [5]
| Substrate (3-hydroxyacyl-CoA) | Chain Length | Km (µM) | Vmax (µmol/min/mg) |
| Butyryl | C4 | 16 | 21.7 |
| Hexanoyl | C6 | 5.3 | 29.4 |
| Octanoyl | C8 | 3.6 | 35.7 |
| Decanoyl | C10 | 3.1 | 41.7 |
| Lauroyl | C12 | 2.8 | 38.5 |
| Myristoyl | C14 | 2.6 | 33.3 |
| Palmitoyl | C16 | 2.5 | 28.6 |
Visualizations
Signaling Pathway: Beta-Oxidation
Caption: The four main steps of the mitochondrial beta-oxidation pathway.
Experimental Workflow: Spectrophotometric Assay
Caption: A typical workflow for a spectrophotometric enzyme assay.
Logical Relationship: Troubleshooting Low Signal
Caption: A decision tree for troubleshooting low signal in enzymatic assays.
References
- 1. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 2. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of (S)-3-hydroxypalmitoyl-CoA
Welcome to the technical support center for the analysis of (S)-3-hydroxypalmitoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to matrix effects encountered during the quantitative analysis of this compound and other long-chain acyl-CoAs using liquid chromatography-mass spectrometry (LC-MS).
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound, with a focus on mitigating matrix effects.
Problem 1: Poor sensitivity or inconsistent signal intensity for this compound.
-
Question: My signal for this compound is much lower than expected, or it varies significantly between injections of the same sample. What could be the cause?
-
Answer: This is a classic sign of ion suppression, a major matrix effect in LC-MS analysis. Co-eluting endogenous or exogenous compounds from your sample matrix can interfere with the ionization of your target analyte in the mass spectrometer's source, leading to a suppressed signal. Inconsistent signal intensity can result from variations in the matrix composition between different samples or even between different preparations of the same sample.
Troubleshooting Steps:
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering compounds before they reach the LC-MS system. Consider switching to a more rigorous sample preparation technique. While protein precipitation is fast, it is often not sufficient for removing all matrix components. Solid-phase extraction (SPE) is generally more effective at cleaning up complex biological samples.
-
Optimize Chromatography: Ensure that your chromatographic method provides good separation between this compound and the region where most matrix components elute. Developing a gradient elution method can help to separate the analyte from interfering compounds.
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for this compound is the best way to compensate for matrix effects. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will be affected by matrix effects in the same way. The ratio of the analyte signal to the SIL-IS signal should remain constant, even if the absolute signal intensities fluctuate. If a specific SIL-IS for this compound is not available, a close structural analog can be used, but with careful validation.
-
Evaluate Different Ionization Sources/Parameters: If your instrument allows, experiment with different ionization sources (e.g., APCI instead of ESI) or adjust source parameters to minimize the impact of matrix effects.
-
Problem 2: High background noise or interfering peaks in the chromatogram.
-
Question: I am observing high background noise or several interfering peaks around the retention time of my analyte. How can I address this?
-
Answer: High background and interfering peaks are often due to insufficient sample cleanup, leading to the co-elution of various matrix components. These can be other lipids, salts, or metabolites that are detected by the mass spectrometer.
Troubleshooting Steps:
-
Enhance Sample Cleanup: As with ion suppression, a more effective sample preparation method is key. Solid-phase extraction (SPE) is highly recommended for removing a broad range of interfering substances.
-
Refine Chromatographic Separation: Adjusting the gradient, flow rate, or even trying a different column chemistry can help to resolve your analyte from interfering peaks.
-
Check for Contamination: Ensure that all solvents, reagents, and labware are clean and free of contaminants that could contribute to the background noise.
-
Problem 3: Poor recovery of this compound during sample preparation.
-
Question: I suspect that I am losing a significant amount of my analyte during the sample preparation steps. How can I improve recovery?
-
Answer: Long-chain acyl-CoAs can be challenging to extract efficiently due to their amphipathic nature. Recovery can be affected by the choice of extraction solvent and the specific protocol used.
Troubleshooting Steps:
-
Optimize Extraction Solvent: For protein precipitation, acetonitrile (B52724) is often more effective than methanol (B129727) at precipitating proteins, which can improve the recovery of the analyte in the supernatant. A 3:1 ratio of acetonitrile to sample is a good starting point.[1]
-
Evaluate Different Extraction Methods: Compare the recovery of this compound using different techniques such as protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method will depend on your specific sample matrix and analytical goals.
-
Use an Appropriate Internal Standard: Adding an internal standard at the very beginning of the sample preparation process will help you to assess and correct for analyte loss during extraction.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound analysis?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix.[2][3] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can negatively impact the accuracy and precision of your quantitative results.
Q2: What are the most common sources of matrix effects in biological samples?
A2: In biological matrices such as plasma, serum, or tissue homogenates, the most common sources of matrix effects are phospholipids, salts, and other endogenous metabolites.[3]
Q3: How can I quantitatively assess matrix effects in my assay?
A3: The most common method is the post-extraction spike method. You compare the signal of the analyte spiked into the extracted matrix of a blank sample to the signal of the analyte in a neat solution at the same concentration. The ratio of these signals is the matrix factor (MF). An MF of 1 indicates no matrix effect, an MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.
Q4: What is the best sample preparation technique to minimize matrix effects for this compound?
A4: While the optimal technique can be matrix-dependent, solid-phase extraction (SPE) is generally considered superior to protein precipitation (PPT) and liquid-liquid extraction (LLE) for removing interfering matrix components.[4] SPE can be tailored with different sorbents to specifically retain the analyte while washing away unwanted compounds.
Q5: Why is a stable isotope-labeled internal standard (SIL-IS) so important?
A5: A SIL-IS is considered the gold standard for quantitative LC-MS because it has the same chemical structure and properties as the analyte, with the only difference being a heavier isotopic composition.[5][6] This means it will behave almost identically during sample preparation and chromatographic separation and will experience the same degree of matrix effects. By measuring the ratio of the analyte to the SIL-IS, you can accurately quantify the analyte even if there is signal suppression or enhancement.
Data Presentation
The following tables summarize quantitative data on the performance of different sample preparation techniques for acyl-CoAs and similar analytes.
Table 1: Comparison of Recovery and Matrix Effects for Different Sample Preparation Techniques.
| Performance Metric | Protein Precipitation (Acetonitrile) | Liquid-Liquid Extraction | Solid-Phase Extraction (SPE) |
| Analyte Recovery | 81% - >90%[7] | 88% - 105%[7] | 70% - 95%[8] |
| Matrix Effect | Generally higher due to less selective removal of endogenous components.[4][7] | Generally lower due to more selective extraction.[7] | Generally the lowest due to efficient removal of interferences.[9] |
| Process Efficiency | High-throughput and rapid.[7] | More time-consuming and labor-intensive.[7] | Moderate throughput, can be automated. |
Table 2: Representative Recovery of Acyl-CoAs using Solid-Phase Extraction (SPE) with a 2-(2-pyridyl)ethyl Sorbent. [8]
| Acyl-CoA Species | Chain Length | Average Recovery (%) |
| Acetyl-CoA | Short (C2) | 85-95% |
| Malonyl-CoA | Short (C3) | 83-90% |
| Octanoyl-CoA | Medium (C8) | 88-92% |
| Oleoyl-CoA | Long (C18:1) | 85-90% |
| Arachidonyl-CoA | Long (C20:4) | 83-88% |
Experimental Protocols
Protocol 1: Sample Preparation of this compound using Solid-Phase Extraction (SPE)
This protocol is adapted from a method for 3-hydroxy-octanoyl-CoA and is suitable for long-chain hydroxy acyl-CoAs.[10]
-
Condition SPE Cartridge: Condition a C18 SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water through the cartridge.
-
Sample Loading: Load 500 µL of your sample (e.g., plasma, tissue homogenate) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute the this compound with 1 mL of methanol.
-
Evaporation: Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
This is a general LC-MS/MS method that can be optimized for this compound, adapted from a method for long-chain acyl-CoAs.[11][12]
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[10]
-
Mobile Phase A: 0.1% formic acid in water.[10]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[10]
-
Gradient: A typical gradient would start at a low percentage of mobile phase B and ramp up to a high percentage to elute the hydrophobic long-chain acyl-CoAs. For example, 5% B to 95% B over 5 minutes.[10]
-
Flow Rate: 0.3 mL/min.[10]
-
Injection Volume: 5 µL.[10]
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[11]
-
Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transition for this compound. The exact m/z values will need to be determined by direct infusion of a standard. A neutral loss scan of 507 Da is characteristic for acyl-CoAs.[11]
-
Collision Energy: Optimize for the specific analyte.
-
Visualizations
Caption: Experimental workflow for the analysis of this compound using SPE and LC-MS/MS.
Caption: Troubleshooting logic for addressing low or inconsistent signal intensity.
References
- 1. agilent.com [agilent.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 6. Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (S)-3-hydroxypalmitoyl-CoA Storage and Handling
For researchers, scientists, and drug development professionals utilizing (S)-3-hydroxypalmitoyl-CoA, ensuring its integrity during storage is paramount for reliable and reproducible experimental outcomes. This technical support center provides essential guidance on preventing degradation, troubleshooting common issues, and verifying the quality of your this compound samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound during storage?
A1: this compound is susceptible to two main non-enzymatic degradation pathways during storage:
-
Hydrolysis of the Thioester Bond: The high-energy thioester bond is prone to hydrolysis, especially in aqueous solutions that are not at an optimal pH. This cleavage results in the formation of Coenzyme A and (S)-3-hydroxypalmitic acid, rendering the molecule inactive for most biological assays. Thioesters are generally more stable at a neutral to slightly acidic pH.[1]
-
Oxidation of the Hydroxyl Group: The secondary hydroxyl group at the C3 position can be susceptible to oxidation, which would alter the molecule's structure and function.
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: For long-term storage, it is crucial to store the compound at -80°C.[2] For short-term storage of a few days, -20°C may be acceptable, but degradation will occur more rapidly.
-
Form: Lyophilized (powder) form is highly recommended for long-term storage as it minimizes hydrolysis.[3][4] If the compound is in solution, it should be prepared in a suitable buffer at an optimal pH and stored in aliquots to avoid repeated freeze-thaw cycles.
-
pH: An acidic to neutral pH is generally favored for the stability of thioesters.[5] A buffer with a pH between 6.0 and 7.0 is a reasonable choice. Avoid alkaline conditions, which significantly accelerate thioester hydrolysis.
Q3: How many times can I freeze and thaw my this compound solution?
A3: It is strongly recommended to minimize freeze-thaw cycles. Each cycle can introduce moisture and temperature fluctuations that accelerate degradation.[6][7][8] Prepare single-use aliquots of your stock solution to avoid the need for repeated thawing and freezing of the entire stock.
Q4: What type of buffer should I use to dissolve and store this compound?
A4: A buffered solution with a slightly acidic to neutral pH is recommended. Phosphate (B84403) or acetate (B1210297) buffers at a concentration of 50-100 mM and a pH between 6.0 and 7.0 are suitable choices. It is advisable to use high-purity, RNase/DNase-free water to prepare the buffer.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity in my assay. | Degradation of this compound due to improper storage (hydrolysis or oxidation). | Verify the integrity of your stock by HPLC-MS/MS (see Experimental Protocols). Prepare fresh aliquots from a new lyophilized stock stored at -80°C. |
| Unexpected peaks in my HPLC/LC-MS analysis. | Degradation products such as (S)-3-hydroxypalmitic acid and Coenzyme A are present. | Confirm the identity of the unexpected peaks using mass spectrometry. Review storage and handling procedures to identify potential sources of degradation. |
| Variability in results between experiments. | Inconsistent quality of this compound due to degradation over time or between different aliquots. | Always use freshly prepared dilutions from a properly stored stock. Implement a quality control check of your stock solution at regular intervals using HPLC. |
| Precipitate forms in my stock solution upon thawing. | Poor solubility of the long-chain acyl-CoA at low temperatures or in the chosen buffer. | Gently warm the solution to 37°C for a short period to aid dissolution. Consider preparing the stock solution in a buffer containing a small percentage of an organic solvent like ethanol, but verify compatibility with your downstream application. |
Data on Storage Stability
While specific quantitative data for the long-term stability of this compound under various conditions is limited in publicly available literature, the general principles of lipid and thioester stability apply. The rate of degradation is significantly influenced by temperature and pH.
Table 1: General Influence of Storage Temperature on Long-Chain Acyl-CoA Stability
| Storage Temperature | Expected Stability | Recommendations |
| -80°C | High (months to years for lyophilized powder) | Recommended for long-term storage. |
| -20°C | Moderate (weeks to months for lyophilized powder) | Acceptable for short- to medium-term storage. |
| 4°C | Low (days) | Not recommended for storage of solutions. |
| Room Temperature | Very Low (hours) | Avoid at all costs. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable stock solution of this compound.
Materials:
-
Lyophilized this compound
-
Sterile, RNase/DNase-free water
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 6.5)
-
Sterile, low-binding microcentrifuge tubes
Procedure:
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the lyophilized powder in the phosphate buffer to the desired stock concentration (e.g., 1-10 mM).
-
Gently vortex to ensure complete dissolution. Avoid vigorous shaking, which can cause foaming and potential oxidation.
-
Immediately aliquot the stock solution into single-use, low-binding microcentrifuge tubes.
-
Snap-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath.
-
Store the frozen aliquots at -80°C.
Protocol 2: Assessment of this compound Purity and Degradation by HPLC-MS/MS
Objective: To determine the purity of an this compound sample and identify potential degradation products.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).[5][9]
-
C18 reversed-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm).[5]
-
Mobile Phase A: 0.1% formic acid in water.[5]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[5]
-
This compound standard
-
(S)-3-hydroxypalmitic acid and Coenzyme A standards (for degradation product identification)
Procedure:
-
Sample Preparation: Dilute a small amount of the this compound stock solution in Mobile Phase A to a suitable concentration for analysis (e.g., 1-10 µM).
-
Chromatographic Separation:
-
Inject the sample onto the C18 column.
-
Use a gradient elution, for example:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B
-
-
Set the flow rate to 0.3 mL/min.[5]
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.[5]
-
Monitor for the precursor ion of this compound and its characteristic product ions.
-
Also monitor for the ions corresponding to the potential degradation products, (S)-3-hydroxypalmitic acid and Coenzyme A.
-
-
Data Analysis:
-
Integrate the peak area of this compound to determine its purity relative to other detected peaks.
-
Compare the retention times and mass spectra of any additional peaks with the standards for (S)-3-hydroxypalmitic acid and Coenzyme A to confirm degradation.
-
Visual Guides
Caption: Primary degradation pathways of this compound.
Caption: Recommended workflow for storage, handling, and troubleshooting.
References
- 1. Analysis of isomeric long-chain hydroxy fatty acids by tandem mass spectrometry: application to the diagnosis of long-chain 3-hydroxyacyl CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. realab.ua [realab.ua]
- 4. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The Impact of Repeated Freeze-Thaw Cycles on the Quality of Biomolecules in Four Different Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
quality control measures for (S)-3-hydroxypalmitoyl-CoA analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the analysis of (S)-3-hydroxypalmitoyl-CoA.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound using standard analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and enzymatic assays.
LC-MS/MS Analysis
Issue: No Peak or Very Low Signal Intensity for this compound
-
Question: I am not observing a peak for this compound or the signal is extremely weak. What are the possible causes and solutions?
-
Answer: This is a common issue that can stem from several factors related to sample stability, preparation, and instrument settings.
-
Analyte Instability: Acyl-CoAs, including this compound, are known to be unstable in aqueous solutions.[1] Ensure that samples are processed quickly and kept on ice or at 4°C throughout the preparation process.[2] For long-term storage, samples should be kept at -80°C.
-
Inefficient Extraction: The extraction efficiency of long-chain acyl-CoAs can vary depending on the method used.[3] A common and effective method involves protein precipitation with an organic solvent mixture.
-
Suboptimal Ionization: Positive electrospray ionization (ESI) mode is generally more sensitive for the detection of long-chain acyl-CoAs.[4]
-
Incorrect MS/MS Transition: Verify that you are using the correct precursor and product ion m/z values for this compound. A common fragmentation for acyl-CoAs is the neutral loss of 507 Da.[5][6]
-
Sample Dilution: If the concentration of your analyte is below the limit of detection (LOD) of your instrument, you will not see a signal. Consider concentrating your sample or using a more sensitive instrument.
-
Issue: Split or Tailing Chromatographic Peaks
-
Question: My chromatographic peak for this compound is split or shows significant tailing. How can I improve the peak shape?
-
Answer: Poor peak shape can compromise quantification and resolution. Here are several potential causes and their remedies:
-
Column Contamination: Buildup of matrix components on the analytical column can lead to peak distortion.[7] Regularly flush your column and consider using a guard column to protect it.[8]
-
Injection Solvent Mismatch: Injecting your sample in a solvent that is significantly stronger than your initial mobile phase can cause peak splitting, especially for early eluting compounds.[8] Whenever possible, dissolve your sample in the initial mobile phase.
-
Column Void: A void or channel in the column packing can lead to split peaks.[9] This is often irreversible, and the column may need to be replaced.
-
Mobile Phase pH: If the pH of the mobile phase is close to the pKa of the analyte, it can exist in multiple ionization states, resulting in split peaks.[8] Adjusting the mobile phase pH by at least 2 units away from the analyte's pKa can resolve this.
-
Co-elution with an Isomer: The presence of an isomer can appear as a split or shouldered peak. Ensure your chromatography is optimized for the separation of potential isomers.
-
Issue: High Background Noise or Matrix Effects
-
Question: I am observing high background noise in my chromatogram, which is affecting my ability to accurately quantify this compound. What can I do to reduce it?
-
Answer: High background noise, often caused by matrix effects, can significantly impact the sensitivity and accuracy of your analysis.
-
Sample Preparation: Inadequate sample cleanup is a primary cause of matrix effects.[10] Employing a robust sample preparation technique such as solid-phase extraction (SPE) can help remove interfering compounds.
-
Chromatographic Separation: Ensure that your chromatographic method effectively separates this compound from other matrix components.[11] Ion suppression or enhancement often occurs when multiple compounds co-elute and compete for ionization.[11]
-
Use of Internal Standards: A stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in extraction recovery and instrument response.
-
Enzymatic Assays
Issue: Low or No Enzyme Activity Detected
-
Question: I am performing an enzymatic assay for 3-hydroxyacyl-CoA dehydrogenase activity using this compound as a substrate, but I am not seeing the expected change in absorbance or fluorescence. What could be wrong?
-
Answer: Several factors can lead to a lack of detectable enzyme activity.
-
Substrate Degradation: As with LC-MS/MS analysis, the stability of this compound is crucial. Prepare substrate solutions fresh and keep them on ice.
-
Incorrect Buffer pH or Composition: Enzyme activity is highly dependent on the pH and ionic strength of the buffer. Ensure your assay buffer is at the optimal pH for 3-hydroxyacyl-CoA dehydrogenase.[12]
-
Missing Cofactors: The reaction catalyzed by 3-hydroxyacyl-CoA dehydrogenase requires NAD+ as a cofactor.[13] Ensure it is present in the reaction mixture at the correct concentration.
-
Inactive Enzyme: The enzyme itself may have lost activity due to improper storage or handling. Verify the activity of your enzyme stock with a known positive control substrate.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for the quantification of this compound?
A1: The most common and sensitive method for the quantification of this compound is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][14] This technique offers high selectivity and sensitivity, allowing for the detection of low-abundance acyl-CoAs in complex biological matrices.[14] Enzymatic assays can also be used and are based on the activity of 3-hydroxyacyl-CoA dehydrogenase.[15]
Q2: Why is an internal standard crucial for accurate quantification of this compound?
A2: An internal standard, preferably a stable isotope-labeled version of the analyte, is essential to correct for variability that can be introduced during sample preparation, extraction, and analysis.[2] It helps to account for analyte loss during sample processing and for matrix effects (ion suppression or enhancement) in LC-MS/MS analysis, leading to more accurate and precise quantification.
Q3: How should I store my this compound standards and samples?
A3: Due to their inherent instability, this compound standards and biological samples should be stored at -80°C for long-term stability. For short-term storage during sample preparation, they should be kept on ice or at 4°C.[2] Avoid repeated freeze-thaw cycles.
Q4: What are typical quantitative performance characteristics for the analysis of long-chain acyl-CoAs?
A4: The following tables summarize typical performance characteristics for LC-MS/MS methods used for the analysis of long-chain acyl-CoAs. These can be used as a benchmark for what to expect in your own experiments.
Data Presentation
Table 1: Typical Performance Characteristics of Acyl-CoA Extraction Methods
| Analyte Class | Matrix | Extraction Method | Recovery Rate (%) | Limit of Quantification (LOQ) |
| Long-Chain Acyl-CoAs | Rat Liver | Solid-Phase Extraction | 83-90% | Not Reported |
| Long-Chain Acyl-CoAs | Various Tissues | Solid-Phase Extraction | 70-80% | Not Reported |
Table 2: LC-MS/MS Method Performance for Acyl-CoA Quantification
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.99 | [5] |
| Limit of Detection (LOD) | 2 - 133 nM | [5] |
| Accuracy | 80 - 114% | [5] |
| Inter-run Precision (%CV) | 2.6 - 12.2% | [6] |
| Intra-run Precision (%CV) | 1.2 - 4.4% | [6] |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound
This protocol provides a general workflow for the analysis of this compound in biological samples. Optimization will be required for specific matrices and instrumentation.
-
Sample Preparation (Extraction):
-
Homogenize frozen tissue or cell pellets in a cold extraction solution (e.g., acetonitrile/methanol/water).
-
Add an internal standard (e.g., ¹³C-labeled palmitoyl-CoA) to the extraction solution.
-
Vortex and centrifuge to pellet proteins.
-
Transfer the supernatant to a new tube and dry under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase.
-
-
LC Separation:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm).[5]
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 8.5.[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 42°C.[5]
-
-
MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): m/z for [M+H]⁺ of this compound.
-
Product Ion (Q3): A characteristic fragment ion, often resulting from a neutral loss of 507 Da.[5]
-
Optimize instrument parameters such as declustering potential and collision energy for the specific analyte and instrument.
-
Protocol 2: Enzymatic Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity
This protocol measures the activity of 3-hydroxyacyl-CoA dehydrogenase by monitoring the reduction of NAD+ to NADH.
-
Reaction Mixture Preparation:
-
In a cuvette, prepare a reaction mixture containing:
-
Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.3).[16]
-
NAD+.
-
This compound (substrate).
-
-
The final concentrations of each component should be optimized for the specific enzyme and experimental conditions.
-
-
Assay Procedure:
-
Initiate the reaction by adding the enzyme solution to the reaction mixture.
-
Immediately mix and monitor the increase in absorbance at 340 nm (for NADH production) over time using a spectrophotometer.[16]
-
The rate of the reaction is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance per minute from the linear portion of the curve.
-
Use the molar extinction coefficient of NADH at 340 nm to convert the rate of absorbance change to the rate of NADH production, which corresponds to the enzyme activity.
-
Visualizations
Caption: Mitochondrial fatty acid beta-oxidation pathway.
Caption: A logical workflow for troubleshooting analytical issues.
References
- 1. support.waters.com [support.waters.com]
- 2. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Are Split LC Peaks Giving you a Splitting Headache? [restek.com]
- 9. phenomenex.blog [phenomenex.blog]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 14. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
dealing with low abundance of (S)-3-hydroxypalmitoyl-CoA in samples
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (S)-3-hydroxypalmitoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the low abundance of this analyte in biological samples.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the quantification of this compound.
Issue 1: Poor or no detectable signal for this compound.
| Potential Cause | Recommended Solution |
| Analyte Degradation | This compound is susceptible to degradation. Ensure samples are processed quickly on ice and stored at -80°C.[1] Avoid repeated freeze-thaw cycles. Use of a stabilizing agent during extraction, such as an acidic buffer, can also be beneficial. |
| Inefficient Extraction | The extraction method may not be optimal for long-chain acyl-CoAs. Consider using a robust extraction protocol such as a modified Bligh-Dyer method or protein precipitation with 5-sulfosalicylic acid (SSA), which has shown good recovery for acyl-CoAs.[2][3] |
| Low Ionization Efficiency | This compound may not ionize efficiently under standard ESI conditions. Optimize mass spectrometry parameters, including capillary voltage and cone voltage, by infusing a standard solution.[4] Positive ion mode is often more efficient for acyl-CoA detection.[2] |
| Insufficient Sample Amount | Due to its low abundance, a larger starting amount of sample material may be required. If possible, increase the cell number or tissue weight used for extraction. |
| Matrix Effects | Co-eluting substances from the sample matrix can suppress the ionization of this compound. Improve chromatographic separation to better isolate the analyte from interfering matrix components. The use of a stable isotope-labeled internal standard is crucial to correct for matrix effects.[5][6] |
Issue 2: High variability in quantitative results between replicates.
| Potential Cause | Recommended Solution |
| Inconsistent Sample Handling | Ensure uniform and rapid processing of all samples. Keep samples on ice throughout the preparation process.[1] |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques, especially when handling small volumes of reagents and samples. |
| Incomplete Protein Precipitation | If using a protein precipitation method, ensure thorough vortexing and adequate incubation time to completely precipitate proteins, which can interfere with quantification. |
| Variable Analyte Recovery | The use of a suitable internal standard, such as a deuterated or 13C-labeled this compound analogue, is essential to normalize for variations in extraction efficiency and matrix effects.[5][6] |
Frequently Asked Questions (FAQs)
Q1: What is the best method for extracting this compound from cells or tissues?
A1: A widely used and effective method is protein precipitation using 5-sulfosalicylic acid (SSA). This method avoids the need for solid-phase extraction (SPE) and has been shown to have good recovery for various acyl-CoAs.[2] Alternatively, a liquid-liquid extraction based on the Bligh-Dyer method can be used to separate acyl-CoAs into the aqueous/methanolic phase.[3]
Q2: How can I improve the sensitivity of my LC-MS/MS method for this compound?
A2: To enhance sensitivity, consider the following:
-
Derivatization: While not always necessary for acyl-CoAs themselves, derivatization of the related 3-hydroxypalmitic acid (after hydrolysis) can significantly improve detection. Reagents like 4-amino-1,1-dimethylpiperidin-1-ium iodide hydrochloride (ADMI) can be used.[7]
-
Mass Spectrometry Optimization: Fine-tune the MS parameters, including collision energy for fragmentation, to achieve the most intense and specific transitions for this compound.[4]
-
Chromatography: Utilize a high-quality C18 column with a suitable gradient to achieve good peak shape and separation from interfering compounds.[8]
Q3: What are the optimal storage conditions for samples containing this compound?
A3: For long-term storage, samples should be kept at -80°C.[1] Acyl-CoAs are more stable in acidic conditions, so extracted samples reconstituted in a buffer with a slightly acidic pH (e.g., 50 mM ammonium (B1175870) acetate (B1210297) at pH 4.0) may show improved stability.[8]
Q4: Is an internal standard necessary for accurate quantification?
A4: Yes, using a stable isotope-labeled internal standard is highly recommended for accurate and precise quantification. This is crucial to correct for analyte loss during sample preparation and for matrix effects during LC-MS/MS analysis.[5][6]
Quantitative Data Summary
The following table summarizes typical recovery and sensitivity data for acyl-CoA analysis from various sources. Note that values can vary depending on the specific matrix and instrumentation.
| Method | Analyte Class | Matrix | Recovery (%) | Limit of Quantification (LOQ) | Reference |
| TCA precipitation followed by SPE | Malonyl-CoA | Liver | 28.8 ± 0.9 | 50 pmol | [9] |
| TCA precipitation followed by SPE | Malonyl-CoA | Heart | 48.5 ± 1.8 | 50 pmol | [9] |
| SSA Precipitation | Short-chain acyl-CoAs | - | 59-80% | Not Specified | [2] |
| GC-MS of 3-hydroxy fatty acids | 3-hydroxy fatty acids | Serum/Plasma | - | 0.3 µmol/L | [6] |
Experimental Protocols
Protocol 1: Extraction of Acyl-CoAs using 5-Sulfosalicylic Acid (SSA)
This protocol is adapted from a method for short-chain acyl-CoAs and is suitable for cellular samples.[2][10]
-
Sample Collection: Harvest cells and wash once with ice-cold PBS. Centrifuge to obtain a cell pellet.
-
Extraction: Add 200 µL of ice-cold 2.5% (w/v) SSA containing a suitable internal standard (e.g., 1 µM crotonoyl-CoA or a stable-isotope labeled long-chain acyl-CoA).
-
Lysis: Resuspend the cell pellet by vortexing or sonicating on ice.
-
Centrifugation: Centrifuge at 18,000 x g for 15 minutes at 4°C to pellet precipitated proteins.
-
Collection: Transfer the supernatant containing the acyl-CoAs to an autosampler vial for immediate LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Acyl-CoAs
This is a general protocol that should be optimized for your specific instrument.
-
Chromatography:
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[2]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound and the internal standard. A common fragmentation for acyl-CoAs is the neutral loss of 507 Da.[4][10]
-
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for low signal of this compound.
References
- 1. duke-nus.edu.sg [duke-nus.edu.sg]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC-MRM relative quantification analysis of fatty acids based on a novel derivatization strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lipidmaps.org [lipidmaps.org]
- 7. researchgate.net [researchgate.net]
- 8. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Chromatographic Separation of Acyl-CoA Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of acyl-CoA isomers.
Troubleshooting Guides
This section addresses common issues encountered during the chromatographic analysis of acyl-CoA isomers.
Issue: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
Q1: My acyl-CoA peaks are tailing. What are the potential causes and solutions?
A1: Peak tailing for acyl-CoA compounds is a common issue, often caused by strong interactions between the analyte and the stationary phase, or secondary interactions with the analytical column.[1]
-
Cause 1: Secondary Silanol (B1196071) Interactions: Residual, un-endcapped silanol groups on silica-based columns can interact with the phosphate (B84403) and amine moieties of acyl-CoAs, leading to tailing.
-
Solution:
-
Use an end-capped column specifically designed for polar analytes.
-
Lower the mobile phase pH to suppress the ionization of silanol groups. A pH of at least 2 units away from the analyte's pKa is recommended.
-
Add an ion-pairing agent to the mobile phase to mask the silanol groups and improve peak symmetry.[2]
-
-
-
Cause 2: Column Overloading: Injecting too much sample can saturate the stationary phase, resulting in peak tailing.[3]
-
Cause 3: Inappropriate Mobile Phase Conditions: A mobile phase with insufficient ionic strength or improper pH can lead to poor peak shape.[1]
-
Solution:
-
Ensure buffers are fresh, filtered, and at the correct concentration.[3]
-
Optimize the mobile phase pH to ensure the acyl-CoA is in a single ionic form.
-
-
Q2: My peaks are fronting. What could be the reason?
A2: Fronting peaks are often a result of sample solvent issues or column saturation.[1]
-
Cause 1: Sample Solvent Stronger than Mobile Phase: If the sample is dissolved in a solvent stronger than the initial mobile phase, it can cause the analyte to move through the column too quickly at the beginning, leading to a fronting peak.
-
Solution: Whenever possible, dissolve and inject samples in the mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase.
-
-
Cause 2: Column Overloading: Similar to peak tailing, injecting an excessive amount of sample can also manifest as fronting peaks.[1]
-
Solution: Reduce the sample concentration or injection volume.
-
Q3: Why are my acyl-CoA peaks broad?
A3: Broad peaks can be caused by a variety of factors, from instrumental setup to column degradation.[1]
-
Cause 1: Extra-Column Volume: Excessive tubing length or large-diameter fittings between the injector, column, and detector can cause band broadening.[3]
-
Solution: Minimize tubing length and use low-volume connectors.[3]
-
-
Cause 2: Column Degradation: Over time, the stationary phase can degrade, or voids can form in the column packing, leading to broader peaks.
-
Solution: Replace the column if performance does not improve with other troubleshooting steps. Regularly flushing the column can help maintain its longevity.
-
-
Cause 3: Slow Gradient or Isocratic Elution: For complex mixtures of acyl-CoAs with a wide range of polarities, a slow gradient or isocratic elution may not be sufficient to focus the later-eluting peaks.
-
Solution: Optimize the gradient profile to ensure sharper peaks for all analytes.
-
Issue: Low Sensitivity and Poor Signal-to-Noise
Q4: I am experiencing low sensitivity for my acyl-CoA analytes. How can I improve it?
A4: Low sensitivity in acyl-CoA analysis, particularly with LC-MS/MS, can stem from sample preparation, ion suppression, or suboptimal mass spectrometer settings.
-
Cause 1: Inefficient Extraction and Recovery: Acyl-CoAs can be lost during sample preparation due to their instability and tendency to adhere to surfaces.
-
Cause 2: Ion Suppression: Co-eluting matrix components can compete for ionization in the mass spectrometer source, reducing the signal of the target acyl-CoA.[7]
-
Solution:
-
Improve chromatographic separation to resolve acyl-CoAs from interfering matrix components.[7]
-
Optimize the SPE procedure to more effectively remove phospholipids (B1166683) and other sources of ion suppression.
-
Consider using a different ionization source or modifying the source parameters.
-
-
-
Cause 3: Suboptimal MS/MS Parameters: Incorrect precursor/product ion selection or collision energy will result in a weak signal.
Issue: Co-elution of Isomers
Q5: How can I separate isomeric acyl-CoAs (e.g., butyryl-CoA and isobutyryl-CoA)?
A5: The separation of acyl-CoA isomers is challenging due to their similar physicochemical properties. Several strategies can be employed to achieve resolution.
-
Strategy 1: Ion-Pair Reversed-Phase Chromatography: This is a widely used technique for separating charged analytes like acyl-CoA isomers.[2]
-
Mechanism: An ion-pairing agent (e.g., alkyl sulfonates for positive mode or tetraalkylammonium salts for negative mode) is added to the mobile phase. It forms a neutral complex with the charged acyl-CoA, allowing for separation based on the hydrophobicity of the acyl chain.[10][11]
-
Optimization: The type and concentration of the ion-pairing agent, as well as the mobile phase pH and organic content, need to be carefully optimized.
-
-
Strategy 2: High-Resolution Mass Spectrometry: While not a chromatographic solution, high-resolution mass spectrometry can sometimes distinguish between isomers if they have different elemental compositions, although this is not the case for many acyl-CoA isomers.
-
Strategy 3: Two-Dimensional LC-MS: This advanced technique uses two different columns with orthogonal separation mechanisms to resolve highly complex mixtures, including isomers.[2]
FAQs
Q6: What is the best way to extract acyl-CoAs from biological samples?
A6: A common and effective method involves protein precipitation followed by solid-phase extraction (SPE).[4][5] A typical workflow includes homogenization in a buffer, extraction with organic solvents like acetonitrile (B52724) and isopropanol, and then purification using an SPE column.[12][13]
Q7: What type of column is best suited for acyl-CoA analysis?
A7: C18 reversed-phase columns are the most commonly used for acyl-CoA separation.[7][12] For short-chain, more polar acyl-CoAs, columns with embedded polar groups or those compatible with 100% aqueous mobile phases may provide better retention and peak shape.
Q8: What are common mobile phases for acyl-CoA separation?
A8: Mobile phases for reversed-phase chromatography of acyl-CoAs typically consist of an aqueous component with a buffer or ion-pairing agent and an organic modifier like acetonitrile or methanol.[7][8] Common buffers include ammonium (B1175870) acetate (B1210297) and potassium phosphate.[7][12]
Q9: How can I minimize the instability of acyl-CoAs during sample preparation and analysis?
A9: Acyl-CoAs are susceptible to hydrolysis. To maintain their integrity, it is crucial to:
-
Work quickly and keep samples on ice or at 4°C throughout the extraction process.
-
Use fresh, high-quality solvents and reagents.
-
Consider using additives that improve stability in the reconstitution solvent.[6]
-
Analyze samples as soon as possible after preparation.
Data Presentation
Table 1: Representative Chromatographic Conditions for Acyl-CoA Separation
| Parameter | Short-Chain Acyl-CoAs | Long-Chain Acyl-CoAs | Reference |
| Column | Phenomenex Kinetex C18 (UHPLC) | Luna® C18(2) (100 x 2 mm, 3 µm) | [7][14] |
| Mobile Phase A | 5 mM Ammonium Acetate with DMBA | 10 mM Ammonium Acetate (pH 6.8) | [7][14] |
| Mobile Phase B | Acetonitrile | Acetonitrile | [7][14] |
| Flow Rate | 0.4 mL/min | 0.2 mL/min | [7][14] |
| Gradient | Optimized for short-chain elution | Optimized for long-chain elution | [7][14] |
| Detection | ESI-MS/MS (Positive & Negative Mode) | ESI-MS/MS (Positive Mode) | [7][14] |
Table 2: Solid-Phase Extraction (SPE) Recovery Rates for Acyl-CoAs
| Acyl-CoA Species | Chain Length | SPE Sorbent | Average Recovery (%) | Reference |
| Acetyl-CoA | Short (C2) | 2-(2-pyridyl)ethyl | 85-95% | [4] |
| Malonyl-CoA | Short (C3) | 2-(2-pyridyl)ethyl | 83-90% | [4] |
| Octanoyl-CoA | Medium (C8) | 2-(2-pyridyl)ethyl | 88-92% | [4] |
| Palmitoyl-CoA | Long (C16:0) | Oligonucleotide | 70-80% | [4] |
| Oleoyl-CoA | Long (C18:1) | 2-(2-pyridyl)ethyl | 85-90% | [4] |
| Arachidonyl-CoA | Long (C20:4) | 2-(2-pyridyl)ethyl | 83-88% | [4] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction of Acyl-CoAs from Tissue Samples
This protocol is a generalized method based on established procedures.[4][5][12]
Materials:
-
Frozen tissue (50-100 mg)
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9
-
Extraction Solvents: 2-Propanol, Acetonitrile
-
SPE Columns: 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel
-
Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)
-
Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v)
-
Internal Standard (e.g., a 13C-labeled acyl-CoA)
Procedure:
-
Homogenization: Homogenize the frozen tissue in ice-cold Homogenization Buffer containing the internal standard. Add 2-propanol and homogenize again.
-
Extraction: Add acetonitrile, vortex vigorously, and centrifuge to pellet proteins.
-
SPE Column Conditioning: Condition the SPE column with the Wash Solution.
-
Sample Loading: Load the supernatant from the extraction onto the conditioned SPE column.
-
Washing: Wash the column with the Wash Solution to remove impurities.
-
Elution: Elute the acyl-CoAs with the Elution Solution.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis.
Mandatory Visualization
Caption: Troubleshooting workflow for common chromatographic issues.
Caption: General experimental workflow for acyl-CoA analysis.
References
- 1. uhplcs.com [uhplcs.com]
- 2. researchgate.net [researchgate.net]
- 3. mastelf.com [mastelf.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 11. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 12. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 14. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validation of Analytical Methods for (S)-3-Hydroxypalmitoyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the validation of analytical methods for (S)-3-hydroxypalmitoyl-CoA.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound.
Issue 1: Low Recovery of this compound During Sample Extraction
Question: I am experiencing low and inconsistent recovery of this compound from my biological samples. What are the possible causes and how can I improve my extraction efficiency?
Answer:
Low recovery of long-chain acyl-CoAs like this compound is a common challenge due to their amphiphilic nature and susceptibility to degradation. Here are potential causes and troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Incomplete Cell Lysis | Ensure thorough homogenization of the tissue or cell pellet. For tissues, a glass homogenizer is often effective. Optimize the ratio of extraction solvent to sample weight; a 20-fold excess of solvent is a good starting point. |
| Analyte Degradation | This compound is prone to both enzymatic and chemical degradation. Work quickly, keep samples on ice at all times, and use pre-chilled solvents. The use of an acidic buffer during homogenization can help to minimize enzymatic activity. |
| Inefficient Phase Separation | If using a liquid-liquid extraction, ensure complete phase separation to avoid loss of the analyte in the wrong layer. Centrifugation conditions (speed and time) may need to be optimized. |
| Suboptimal Solid-Phase Extraction (SPE) | Ensure the SPE cartridge is properly conditioned and equilibrated before loading the sample. Optimize the wash and elution steps. A weak anion exchange SPE column can be effective for purifying the acyl-CoA fraction. |
| Precipitation of Analyte | Long-chain acyl-CoAs can be less soluble in aqueous solutions. Ensure the final extract is in a solvent that maintains their solubility. |
| Use of an Appropriate Internal Standard | Add a suitable internal standard, such as heptadecanoyl-CoA, early in the extraction process to monitor and correct for recovery losses.[1] |
Issue 2: Poor Peak Shape and Tailing in HPLC/LC-MS Analysis
Question: My chromatograms for this compound show significant peak tailing and broadening. What could be causing this and how can I improve the peak shape?
Answer:
Poor peak shape can compromise resolution and lead to inaccurate quantification. Here are some common causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions with Column | The free silanol (B1196071) groups on silica-based C18 columns can interact with the phosphate (B84403) groups of the CoA moiety, leading to peak tailing. Using a column with high-quality end-capping or a hybrid particle technology can mitigate this. Operating at a high pH (around 10.5) with a suitable buffer like ammonium (B1175870) hydroxide (B78521) can improve peak shape for long-chain acyl-CoAs, but ensure your column is stable under these conditions.[1][2][3] |
| Column Overload | Injecting too much sample can lead to peak fronting or tailing.[4] Try diluting your sample to see if the peak shape improves. |
| Inappropriate Injection Solvent | The solvent used to dissolve the final extract should be of similar or weaker eluotropic strength than the initial mobile phase. Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion. |
| Extra-Column Volume | Excessive tubing length or dead volume in fittings between the injector, column, and detector can contribute to peak broadening. Ensure all connections are made with minimal tubing length and are properly fitted. |
| Column Contamination or Degradation | Contaminants from the sample matrix can accumulate on the column frit or stationary phase, leading to poor peak shape. Use a guard column and appropriate sample clean-up procedures. If the column is old, it may need to be replaced. |
| Derivatization | For challenging analyses, a derivatization strategy based on phosphate methylation of acyl-CoAs has been shown to improve peak shape and recovery.[5] |
Issue 3: Inconsistent Results and Matrix Effects in LC-MS/MS Analysis
Question: I am observing significant signal suppression/enhancement and high variability in my quantitative LC-MS/MS data for this compound. How can I address these matrix effects?
Answer:
Matrix effects are a common issue in LC-MS/MS analysis of complex biological samples and can severely impact the accuracy and precision of quantification.[6][7][8][9][10]
| Potential Cause | Troubleshooting Steps |
| Co-eluting Matrix Components | Phospholipids are a major source of matrix effects in lipid analysis.[6][7] Improve chromatographic separation to resolve this compound from interfering compounds. This can be achieved by optimizing the gradient, changing the mobile phase, or using a different column chemistry. |
| Inadequate Sample Clean-up | Protein precipitation alone may not be sufficient to remove all interfering matrix components. Incorporate a more rigorous sample clean-up method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). |
| Sample Dilution | A simple and often effective way to reduce matrix effects is to dilute the sample extract.[6] However, ensure that the analyte concentration remains above the limit of quantification (LOQ). |
| Use of a Stable Isotope-Labeled Internal Standard | The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS) of this compound. Since a SIL-IS is not always commercially available, a close structural analog, such as ¹³C-labeled palmitoyl-CoA, can be used. |
| Matrix-Matched Calibrants | Prepare calibration standards in a blank matrix that is as close as possible to the study samples to mimic the matrix effects observed in the unknown samples. |
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to consider for the validation of an analytical method for this compound?
A1: According to ICH guidelines, the key validation parameters include:
-
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Stability: The chemical stability of the analyte in a given matrix under specific conditions for given time intervals.
Q2: How should I store my samples and standards to ensure the stability of this compound?
A2: Long-chain acyl-CoAs are susceptible to degradation. It is recommended to store tissue samples and extracts at -80°C. Stock solutions of this compound standards should also be stored at -80°C in a suitable solvent. Avoid repeated freeze-thaw cycles.
Q3: What type of internal standard is best for the quantitative analysis of this compound by LC-MS/MS?
A3: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., ¹³C- or ²H-labeled this compound). If this is not available, a closely related odd-chain acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA), is a suitable alternative as it is not naturally abundant in most biological systems.[1]
Q4: Can I use an enzymatic assay for the validation of this compound?
A4: Yes, an enzymatic assay can be used. This typically involves the use of 3-hydroxyacyl-CoA dehydrogenase, which catalyzes the oxidation of this compound to 3-ketopalmitoyl-CoA with the concomitant reduction of NAD⁺ to NADH. The production of NADH can be monitored spectrophotometrically or fluorometrically. This method can be highly specific and sensitive.
Experimental Protocols
Protocol 1: LC-MS/MS Method for Quantification of this compound
This protocol is a general guideline and should be optimized for your specific instrumentation and sample type.
1. Sample Preparation (from tissue)
-
Weigh approximately 50-100 mg of frozen tissue in a pre-chilled tube.
-
Add 1 mL of ice-cold 0.1 M KH₂PO₄ buffer (pH 4.9) and 50 µL of an internal standard solution (e.g., 10 µM heptadecanoyl-CoA).
-
Homogenize the tissue on ice using a mechanical homogenizer.
-
Add 1 mL of 2-propanol and 2 mL of acetonitrile, and vortex for 2 minutes.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
For further purification, perform solid-phase extraction (SPE) using a weak anion exchange cartridge. a. Condition the cartridge with methanol, followed by water. b. Load the supernatant. c. Wash with a weak organic solvent to remove neutral and basic impurities. d. Elute the acyl-CoAs with an acidic or high-salt mobile phase.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium hydroxide in water, pH 10.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the long-chain acyl-CoAs, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple quadrupole.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard. A common neutral loss for acyl-CoAs is 507 Da.[1][2][3]
3. Method Validation Parameters (Example)
The following table presents example validation parameters for a similar long-chain acyl-CoA. These should be established specifically for this compound in your laboratory.
| Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.99 | 0.995 |
| Range | - | 1 - 1000 ng/mL |
| Accuracy (% Recovery) | 85 - 115% | 92.5% |
| Precision (%RSD) | ≤ 15% | 8.7% |
| LOD | S/N ≥ 3 | 0.5 ng/mL |
| LOQ | S/N ≥ 10 | 1 ng/mL |
Visualizations
Mitochondrial Beta-Oxidation Pathway
The following diagram illustrates the central role of this compound as an intermediate in the mitochondrial beta-oxidation of fatty acids.
Caption: Mitochondrial beta-oxidation spiral showing the formation of this compound.
Experimental Workflow for LC-MS/MS Analysis
This workflow outlines the key steps from sample receipt to data analysis for the quantification of this compound.
Caption: A typical experimental workflow for the quantification of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 3. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
overcoming challenges in subcellular fractionation for acyl-CoA analysis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed protocols for overcoming the challenges associated with subcellular fractionation for the analysis of acyl-Coenzyme A (acyl-CoA).
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in analyzing acyl-CoA pools within specific organelles?
A1: The primary challenges are:
-
Analyte Instability: Acyl-CoAs are chemically unstable and susceptible to hydrolysis in aqueous solutions.[1] Their low abundance further complicates analysis.[2][3]
-
Cross-Contamination: Achieving pure subcellular fractions is difficult. The endoplasmic reticulum (ER) is a common contaminant in many organelle preparations.[4][5] Lysosomes, mitochondria, and peroxisomes also have similar densities, making their separation challenging.[6]
-
Analyte Loss and Matrix Effects: Significant loss of acyl-CoAs can occur during the lengthy fractionation and extraction procedures. Furthermore, the biochemical environment (matrix) of each subcellular fraction is different, which can suppress or enhance the analyte signal during mass spectrometry analysis.[7][8]
Q2: How can I minimize acyl-CoA degradation during my experiment?
A2: To minimize degradation, you should:
-
Work quickly and keep samples on ice at all times. All centrifugation steps should be performed at 4°C.[9]
-
Use extraction solvents that precipitate proteins and rapidly quench enzymatic activity. Ice-cold 80% methanol (B129727) or solutions containing acids like sulfosalicylic acid are commonly used.[10][11]
-
Reconstitute the final extract in a buffered, neutral pH solvent, as this has been shown to improve stability compared to acidic conditions.[12] Once extracted, store samples as dry pellets at -80°C until analysis.[12]
Q3: What is the best method for assessing the purity of my subcellular fractions?
A3: The gold standard for assessing purity is Western blot analysis of organelle-specific marker proteins.[5][13] By probing your fractions (e.g., nuclear, mitochondrial, cytosolic) for a panel of markers, you can quantify the enrichment of your target organelle and determine the level of contamination from other compartments. Electron microscopy can also be a powerful tool for visually assessing the purity of fractions.[4]
Q4: What is SILEC-SF and how can it improve my results?
A4: SILEC-SF stands for Stable Isotope Labeling of Essential nutrients in cell Culture - Subcellular Fractionation. It is an advanced method designed to improve the accuracy of quantitative subcellular metabolomics.[7][14][15] In this approach, a population of cells is grown with a stable isotope-labeled precursor (like 15N113C3–vitamin B5 for CoA synthesis), creating "heavy" labeled acyl-CoAs. These labeled cells are then mixed with the unlabeled "light" experimental cells before homogenization and fractionation.[7] The "heavy" acyl-CoAs serve as ideal internal standards that correct for analyte loss and matrix effects that occur during the entire sample preparation workflow, leading to much more reliable relative quantification.[7][15]
Troubleshooting Guide
This section addresses specific problems that may arise during your experiments.
Problem 1: Low yield of acyl-CoAs in the final extract.
| Probable Cause | Recommended Solution |
| Inefficient Extraction | Ensure the extraction solvent volume is sufficient to completely immerse and homogenize the sample.[11] A 20-fold excess of solvent to sample weight is a good starting point.[1] Using an 80% methanol solution generally gives high yields.[12] |
| Acyl-CoA Degradation | Minimize the time between harvesting and extraction. Always use ice-cold solvents and perform all steps at 4°C.[9][16] Avoid repeated freeze-thaw cycles. |
| Sample Loss During SPE | If using Solid-Phase Extraction (SPE) for cleanup, ensure the cartridge is properly conditioned and that the wash and elution solvents are appropriate for the acyl-CoA species of interest. Very polar species may be lost during SPE.[10] |
| Adsorption to Surfaces | Use low-binding microcentrifuge tubes for all steps of the extraction and storage process. |
Problem 2: High degree of cross-contamination in subcellular fractions.
| Probable Cause | Recommended Solution |
| Inefficient Homogenization | The cell lysis method is critical. Over-homogenization can rupture organelles, while under-homogenization will result in low yields. A Dounce homogenizer (10-20 strokes) or passing the sample through a narrow-gauge needle (10 times) are common methods that need optimization for your cell type.[9][17] |
| Incorrect Centrifugation Speeds/Times | Strictly follow validated protocols for centrifugation speeds and durations. Differential centrifugation is faster but yields cruder fractions.[6] For higher purity, especially for proteomics or precise localization studies, density gradient ultracentrifugation is required.[6][18] |
| Poor Separation on Gradient | Ensure the density gradient (e.g., Sucrose, Nycodenz, or Percoll) is prepared correctly and has not been disturbed. The choice of gradient material is important, as some organelles have very similar densities in certain media.[6] |
| Contamination from ER | The ER is a major contaminant.[4] Consider using protocols specifically designed to minimize ER carryover, which may involve additional wash steps or specific density gradients. |
Problem 3: Poor peak shape or signal intensity during LC-MS/MS analysis.
| Probable Cause | Recommended Solution |
| Matrix Effects | The co-extracted molecules from different subcellular compartments can suppress ion formation in the mass spectrometer. The SILEC-SF method is the best way to correct for this.[7] Alternatively, use a more rigorous cleanup method like SPE.[11] |
| Inappropriate Chromatography | Short- and long-chain acyl-CoAs have different chromatographic properties. A C18 reversed-phase column is standard.[11] Short-chain species often require slightly acidic mobile phases for good retention, while long-chain species may show peak tailing under these conditions.[1] Method optimization is key. |
| Degradation in Autosampler | Acyl-CoAs can degrade even at 4°C in an autosampler over several hours.[12] Analyze samples as quickly as possible after reconstitution and consider running smaller batches. |
| Low Abundance | Some acyl-CoA species are present at very low concentrations. Ensure your LC-MS/MS system has sufficient sensitivity and that the extraction is started from an adequate amount of cellular material. |
Visual Guides
The following diagrams illustrate key workflows and concepts in subcellular acyl-CoA analysis.
Caption: General workflow for subcellular fractionation and acyl-CoA analysis.
Caption: Troubleshooting decision tree for unexpected acyl-CoA results.
Key Data Tables
Table 1: Common Protein Markers for Subcellular Fraction Purity Assessment
This table lists commonly used protein markers to verify the enrichment of target organelles and assess contamination from other compartments via Western blotting.[5][13]
| Subcellular Fraction | Marker Protein | Function / Location |
| Mitochondria | VDAC1, COX IV, TOM20 | Outer/Inner Mitochondrial Membrane |
| Cytosol | GAPDH, Tubulin, LDH | Cytoplasmic enzymes/proteins |
| Nucleus | Lamin B1, Histone H3 | Nuclear Lamina, Chromatin |
| Endoplasmic Reticulum (ER) | Calnexin, PDI | ER Lumen / Membrane |
| Peroxisome | Catalase, PMP70 | Peroxisomal Matrix / Membrane |
| Golgi Apparatus | GM130 | Cis-Golgi matrix protein |
| Plasma Membrane | Na+/K+ ATPase | Integral membrane protein |
Table 2: Representative Acyl-CoA Concentrations in Mammalian Cells
The abundance of acyl-CoAs can vary significantly between cell types and subcellular compartments. This table provides an example of acyl-CoA distribution. Data is adapted from studies on various cell lines and tissues.[7][16][19] Note that the nuclear profile can be distinct from the cytosol, with propionyl-CoA being notably enriched in the nucleus.[7][15]
| Acyl-CoA Species | Whole Cell | Mitochondria | Cytosol | Nucleus |
| Acetyl-CoA | High | High | Moderate | Moderate-High |
| Propionyl-CoA | Moderate | Low | Low | High (Enriched) |
| Succinyl-CoA | High | High | Not Detected | Not Detected |
| Malonyl-CoA | Low | Not Detected | Low | Not Detected |
| HMG-CoA | Low | Low | Low | Not Detected |
| Palmitoyl-CoA (C16:0) | Moderate | Moderate | Moderate | Low |
| Oleoyl-CoA (C18:1) | Low | Low | Low | Not Detected |
Experimental Protocols
Protocol 1: Subcellular Fractionation by Differential Centrifugation
This protocol provides a general method to enrich for nuclear, mitochondrial, and cytosolic fractions. It should be optimized for your specific cell type.[9][17][20]
-
Cell Harvesting: Harvest cultured cells (e.g., from 2 x 10 cm plates). For adherent cells, wash twice with ice-cold PBS then scrape into 1 mL of ice-cold Fractionation Buffer (e.g., 250 mM sucrose, 20 mM HEPES pH 7.4, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, plus protease inhibitors). For suspension cells, pellet and wash twice with ice-cold PBS before resuspending in Fractionation Buffer.
-
Cell Lysis: Transfer the cell suspension to a pre-chilled 2 mL Dounce homogenizer. Lyse the cells with 15-20 strokes of a tight-fitting pestle. Alternatively, pass the suspension through a 27-gauge needle 10-15 times.[17] Check for lysis under a microscope.
-
Nuclear Fraction Isolation: Transfer the homogenate to a microcentrifuge tube. Centrifuge at 720 x g for 5 minutes at 4°C. The pellet contains the nuclei. The supernatant contains cytoplasm, mitochondria, and other organelles.
-
Cytosolic and Mitochondrial Fraction Separation: Carefully transfer the supernatant from Step 3 to a new pre-chilled tube. Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
The resulting supernatant is the cytosolic fraction .
-
The pellet is the crude mitochondrial fraction .
-
-
Washing and Storage: Wash the nuclear and mitochondrial pellets by resuspending them gently in 500 µL of Fractionation Buffer and repeating the respective centrifugation step. Discard the supernatant. The final pellets and the cytosolic fraction should be immediately used for acyl-CoA extraction or flash-frozen in liquid nitrogen and stored at -80°C. Take a small aliquot of each fraction for protein quantification and purity assessment (Western Blot).
Protocol 2: Acyl-CoA Extraction from Subcellular Fractions
This protocol is a robust method for extracting a broad range of acyl-CoAs.[11][16]
-
Preparation: To each subcellular fraction (e.g., organelle pellet or 200 µL of cytosolic fraction), add 1 mL of ice-cold extraction solvent (80% Methanol in water). If using, add internal standards to this solvent.
-
Homogenization: Vortex the tube vigorously for 1 minute to ensure complete protein precipitation and cell lysis.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, into a new pre-chilled tube. Be careful not to disturb the pellet.
-
Drying: Evaporate the solvent completely using a vacuum concentrator (SpeedVac) or under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 50 µL) of a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water with 10 mM ammonium (B1175870) acetate).[11][12] Vortex briefly and centrifuge at >15,000 x g for 10 minutes at 4°C to pellet any remaining insoluble material.
-
Analysis: Transfer the final supernatant to an autosampler vial for immediate LC-MS/MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 3. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Subcellular Fractionation [labome.com]
- 7. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A liquid chromatography tandem mass spectrometry method for a semiquantitative screening of cellular acyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isolation, Purity Assessment, and Proteomic Analysis of Endoplasmic Reticulum | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Subcellular fractionation protocol [abcam.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. The species of acyl-CoA in subcellular fractions of type II cells isolated from adult rat lung and their incorporation into phosphatidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ehu.eus [ehu.eus]
interference from other lipids in (S)-3-hydroxypalmitoyl-CoA measurement
Welcome to the technical support center for the accurate measurement of (S)-3-hydroxypalmitoyl-CoA. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly interference from other lipids, during experimental analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the quantification of this compound, with a focus on mitigating interference from other lipid species.
Q1: I am observing a high background signal and ion suppression in my LC-MS/MS analysis. What are the likely causes and how can I resolve this?
A1: High background and ion suppression are common issues in the analysis of acyl-CoAs, often stemming from co-eluting lipids, especially phospholipids, that are highly abundant in biological samples.[1][2] These interfering lipids can compete with this compound for ionization, leading to a reduced signal-to-noise ratio and inaccurate quantification.
Troubleshooting Steps:
-
Optimize Sample Preparation: Employ a sample preparation method designed to effectively remove interfering lipids. Solid-Phase Extraction (SPE) is generally more effective than simple protein precipitation or liquid-liquid extraction (LLE) for this purpose.[3][4]
-
Improve Chromatographic Separation: Adjust your LC gradient to achieve better separation of this compound from the bulk of phospholipids. A shallower gradient or a different column chemistry may be necessary.
-
Use Isotope-Labeled Internal Standards: The use of a stable isotope-labeled internal standard for this compound can help to correct for matrix effects, including ion suppression.[2]
Q2: My results show poor reproducibility. What factors could be contributing to this?
A2: Poor reproducibility in acyl-CoA analysis can be attributed to several factors, including sample stability, extraction efficiency, and matrix effects.
Troubleshooting Steps:
-
Ensure Sample Stability: Acyl-CoAs are susceptible to degradation. It is crucial to process samples quickly on ice and store them at -80°C to minimize enzymatic and chemical degradation.[5] Avoid repeated freeze-thaw cycles.
-
Validate Extraction Method: The recovery of long-chain acyl-CoAs can vary between different extraction methods and tissue types.[1] It is important to validate your chosen method for consistency and high recovery.
-
Minimize Matrix Variability: Inconsistent removal of matrix components, such as phospholipids, can lead to variable ion suppression and thus, poor reproducibility. Ensure your sample preparation is robust and consistently applied across all samples.
Q3: How can I differentiate this compound from its isomers, such as 2-hydroxypalmitoyl-CoA?
A3: Isomeric interference is a significant challenge in the analysis of hydroxy fatty acyl-CoAs. Tandem mass spectrometry (MS/MS) is a powerful tool for distinguishing between isomers. The fragmentation patterns of different isomers, such as 2- and 3-hydroxypalmitic acids, can be distinct, allowing for their specific detection and quantification. Derivatization of the hydroxyl group can also enhance the differences in fragmentation patterns between isomers.
Q4: I am experiencing low recovery of this compound. What are the potential reasons and solutions?
A4: Low recovery can be due to incomplete extraction, degradation of the analyte, or losses during sample processing.
Troubleshooting Steps:
-
Optimize Extraction: Ensure complete cell lysis and tissue homogenization. The choice of extraction solvent and the ratio of solvent to sample are critical.[1][5]
-
Prevent Degradation: As mentioned, work quickly at low temperatures and use fresh, high-purity solvents to minimize degradation.
-
Refine SPE Protocol: If using Solid-Phase Extraction, ensure the column is properly conditioned and that the wash and elution steps are optimized for your analyte of interest.[5]
Data on Sample Preparation Method Performance
| Sample Preparation Method | Typical Recovery of Long-Chain Acyl-CoAs | Key Advantages | Key Disadvantages | References |
| Solvent Precipitation (e.g., Methanol (B129727)/Acetonitrile) | Variable, can be lower for very long-chain species | Simple and fast | Potential for significant ion suppression from co-extracted lipids | [6] |
| Liquid-Liquid Extraction (LLE) (e.g., Folch or Bligh-Dyer) | Moderate to high | Good for broad lipid extraction | Can be labor-intensive and may not efficiently remove all interfering phospholipids | [7] |
| Solid-Phase Extraction (SPE) (e.g., C18 or mixed-mode) | 70-80% or higher | Excellent for sample cleanup, reduces matrix effects, and improves reproducibility | More time-consuming and costly than precipitation | [1][3] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Enhanced Purity and Recovery of this compound
This protocol is designed to maximize the recovery of this compound while minimizing interference from other lipids.
Materials:
-
Biological sample (tissue or cells)
-
Homogenization Buffer (e.g., 100 mM Potassium Phosphate, pH 4.9)
-
Internal Standard (stable isotope-labeled 3-hydroxypalmitoyl-CoA)
-
Acetonitrile (B52724) (ACN)
-
C18 SPE Cartridges
-
Methanol
-
Water (LC-MS grade)
-
Nitrogen gas supply or vacuum concentrator
Procedure:
-
Sample Homogenization:
-
On ice, homogenize the biological sample in cold homogenization buffer containing the internal standard.
-
-
Protein Precipitation and Extraction:
-
Add a mixture of isopropanol and acetonitrile to the homogenate.
-
Vortex thoroughly to precipitate proteins and extract lipids.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes.
-
Collect the supernatant.
-
-
Solid-Phase Extraction:
-
Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar impurities.
-
Elute the this compound with methanol.
-
-
Sample Concentration and Reconstitution:
-
Evaporate the eluent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).
-
Protocol 2: LC-MS/MS Analysis of this compound
Instrumentation:
-
Liquid Chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A shallow gradient from a low to a high percentage of mobile phase B to ensure separation from interfering lipids.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard should be optimized.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: The fatty acid beta-oxidation pathway.
References
- 1. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparing (S)-3-hydroxypalmitoyl-CoA levels in healthy vs diseased states
For Researchers, Scientists, and Drug Development Professionals
(S)-3-hydroxypalmitoyl-CoA is a critical intermediate in the mitochondrial beta-oxidation of fatty acids, a fundamental process for energy production. Emerging research indicates that fluctuations in the levels of this metabolite may be associated with various pathological conditions. This guide provides a comparative overview of this compound levels in healthy versus diseased states, supported by experimental data and detailed methodologies.
Quantitative Data Summary
Direct quantitative comparisons of this compound concentrations in healthy versus diseased human tissues are limited in publicly available research. However, studies in animal models of disease have provided significant insights into the alterations of its levels.
| Disease State | Tissue/Model | Analyte | Quantitative Change in Diseased State | Reference |
| Myocardial Ischemia | Isolated Rabbit Heart | Beta-hydroxypalmitoyl-CoA & Beta-hydroxystearoyl-CoA | Constituted at least 16% of the incremental long-chain acyl-CoA pool after 10 minutes of ischemia.[1] | [1] |
| Diabetes Mellitus | Myocardium (Diabetic vs. Control) | Total Long-Chain Acyl-CoAs (including Palmitoyl-CoA) | 74% increase in the myocardium of diabetic hearts. | |
| Type 2 Diabetes | Skeletal Muscle (Human) | Palmitate Oxidation | No significant difference in basal palmitate oxidation rates between subjects with type 2 diabetes and healthy controls. |
Note: The data for diabetes mellitus refers to the broader category of long-chain acyl-CoAs, which includes this compound's precursor, palmitoyl-CoA. This suggests a potential upstream accumulation that could influence this compound levels.
Signaling Pathways and Experimental Workflows
Fatty Acid Beta-Oxidation Pathway
The catabolism of fatty acids via beta-oxidation is a primary source of energy for cardiac and skeletal muscle. This compound is a key intermediate in this pathway.
Caption: Mitochondrial fatty acid beta-oxidation pathway highlighting the position of this compound.
In pathological conditions such as myocardial ischemia, the activity of 3-hydroxyacyl-CoA dehydrogenase can be inhibited, leading to an accumulation of its substrate, this compound.[1][2]
Experimental Workflow for Acyl-CoA Quantification
The quantification of acyl-CoA species from biological samples is a multi-step process that requires careful extraction and sensitive analytical techniques.
Caption: A generalized workflow for the extraction and quantification of acyl-CoAs from tissue samples.
Experimental Protocols
Quantification of Beta-Hydroxy Fatty Acids in Ischemic Heart Tissue
This protocol is based on the methodology used to demonstrate the accumulation of beta-hydroxy fatty acids, including the CoA-esterified form, in ischemic rabbit hearts.[1]
a. Animal Model and Perfusion:
-
Isolated rabbit hearts are perfused using a non-recirculating Langendorff technique.
-
Ischemia is induced by stopping the perfusion for specified durations (e.g., 2-10 minutes).
-
Control hearts are perfused under normoxic conditions.
b. Tissue Fractionation:
-
Ventricular tissue is rapidly frozen in liquid nitrogen.
-
Tissues are fractionated into mitochondrial and cytosolic components through differential centrifugation.
c. Lipid Extraction and Analysis:
-
Lipids are extracted from the tissue fractions.
-
The extract is further fractionated to separate free fatty acids, acylcarnitines, and acyl-CoAs.
-
The acyl-CoA fraction is subjected to analysis to determine the amount of beta-hydroxypalmitoyl-CoA. While the original study used methods of that era, modern approaches would utilize Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for more precise quantification.
General Protocol for Acyl-CoA Extraction and Quantification from Tissues by LC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of acyl-CoAs, adaptable for various tissue types.
a. Tissue Homogenization and Extraction:
-
Approximately 50-100 mg of frozen tissue is powdered in liquid nitrogen.
-
The powdered tissue is homogenized in a cold extraction solvent, typically a mixture of acetonitrile, isopropanol, and an acidic buffer (e.g., potassium phosphate (B84403) buffer, pH 4.9).[3]
-
The homogenate is centrifuged to pellet proteins and cellular debris.
b. Solid-Phase Extraction (SPE) for Purification:
-
The supernatant containing the acyl-CoAs is loaded onto an SPE column (e.g., a C18 or specialized oligonucleotide purification column) to isolate the acyl-CoA species from other interfering molecules.[3]
-
The column is washed, and the acyl-CoAs are eluted with an appropriate solvent (e.g., 2-propanol).
c. LC-MS/MS Analysis:
-
The purified acyl-CoA extract is concentrated and injected into a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
A reverse-phase C18 column is typically used for separation.
-
The mass spectrometer is operated in a specific mode (e.g., Multiple Reaction Monitoring - MRM) to selectively detect and quantify this compound based on its specific mass-to-charge ratio and fragmentation pattern.
-
Quantification is achieved by comparing the signal of the endogenous this compound to that of a known amount of a stable isotope-labeled internal standard.
Concluding Remarks
The available evidence strongly suggests that the levels of this compound are altered in diseased states, particularly in conditions of metabolic stress like myocardial ischemia. While direct quantitative data in various human diseases remains an area for further investigation, the established link between fatty acid oxidation dysregulation and pathologies such as cardiovascular and neurodegenerative diseases underscores the importance of this compound as a potential biomarker and therapeutic target. The methodologies outlined here provide a robust framework for researchers to pursue these critical investigations.
References
- 1. beta-Hydroxy fatty acid production by ischemic rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitochondrial fatty acid oxidation alterations in heart failure, ischaemic heart disease and diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Metabolic Flux Analysis of Fatty Acid Oxidation Intermediates
For researchers, scientists, and drug development professionals, understanding the intricate dynamics of fatty acid oxidation (FAO) is paramount for advancements in metabolic disease and cancer research. This guide provides a comprehensive comparison of leading analytical techniques for metabolic flux analysis of FAO intermediates, offering objective insights and supporting experimental data to inform your research strategy.
Fatty acid oxidation is a critical metabolic pathway for energy production. The ability to accurately measure the rate, or flux, of metabolites through this pathway is essential for elucidating disease mechanisms and identifying novel therapeutic targets. This guide compares two predominant methodologies: Stable Isotope Tracing coupled with Mass Spectrometry and the Seahorse XF Analyzer, providing a framework for selecting the most appropriate technique for your experimental needs.
At a Glance: Comparison of Key Methodologies
| Feature | Stable Isotope Tracing with Mass Spectrometry (13C-MFA) | Seahorse XF Analyzer |
| Principle | Tracks the incorporation of 13C-labeled fatty acids into downstream intermediates to calculate flux rates.[1][2] | Measures real-time oxygen consumption rate (OCR) as an indicator of mitochondrial respiration and FAO.[3][4] |
| Primary Output | Quantitative flux maps of metabolic pathways.[1] | Real-time kinetic data on cellular bioenergetics.[4] |
| Measures | Direct measurement of FAO intermediates (acylcarnitines, acyl-CoAs), and their turnover rates.[5][6] | Indirect measurement of FAO by assessing changes in OCR in response to specific substrates and inhibitors.[7] |
| Throughput | Lower to medium, dependent on sample preparation and instrument time. | High, with the ability to analyze 24- or 96-well plates simultaneously. |
| Sample Type | Cell cultures, fresh or frozen tissues, plasma, and other biological fluids.[5][8] | Adherent or suspension cells, isolated mitochondria.[9] |
| Key Advantage | Provides a detailed, molecular-level view of metabolic pathways and identifies specific enzymatic steps being affected.[10] | Offers a functional, real-time assessment of cellular metabolism with high sensitivity and without extensive sample preparation.[3] |
| Key Limitation | Requires extensive sample preparation, expensive equipment, and provides endpoint measurements rather than real-time analysis.[3] | Does not directly measure metabolite concentrations or flux through specific enzymatic reactions.[10] |
In-Depth Analysis of Methodologies
Stable Isotope Tracing with Mass Spectrometry (13C-MFA)
This powerful technique involves introducing a stable isotope-labeled substrate, such as 13C-palmitate, to cells or organisms.[11] As the labeled fatty acid is metabolized, the 13C atoms are incorporated into various downstream intermediates. Mass spectrometry (MS), either gas chromatography-MS (GC-MS) or liquid chromatography-tandem MS (LC-MS/MS), is then used to detect and quantify the abundance of these labeled intermediates.[8][12] By analyzing the mass isotopomer distribution, researchers can mathematically model and calculate the flux through different reactions in the FAO pathway.[1]
Key Applications:
-
Precisely quantifying the contribution of fatty acids to the TCA cycle.
-
Identifying specific enzymatic deficiencies or alterations in the FAO pathway.[5]
-
Tracing the fate of fatty acid carbons into other metabolic pathways, such as lipogenesis.
Seahorse XF Analyzer
The Seahorse XF Analyzer is a widely used platform for assessing cellular bioenergetics in real-time.[3] It measures the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR) of live cells in a multi-well plate format. To specifically assess FAO, cells are provided with long-chain fatty acids, like palmitate, as the primary fuel source. The reliance on FAO is determined by measuring the decrease in OCR after the addition of an inhibitor of fatty acid transport into the mitochondria, such as etomoxir.[7]
Key Applications:
-
Screening the effects of drugs or genetic manipulations on FAO capacity.[7]
-
Assessing the metabolic phenotype of cells and their preference for different fuel sources.
-
Evaluating mitochondrial function and dysfunction.
Experimental Protocols
Protocol 1: 13C-Palmitate Labeling and LC-MS/MS Analysis of Acylcarnitines
This protocol provides a method for tracing the metabolism of 13C-labeled palmitate into acylcarnitine intermediates.
1. Cell Culture and Labeling:
- Seed cells of interest in appropriate culture vessels and grow to the desired confluency.
- Replace the growth medium with a labeling medium containing 13C-labeled palmitate conjugated to BSA. A typical concentration is 100 µM.
- Incubate the cells for a predetermined time course (e.g., 0, 4, 8, 12, 24 hours) to allow for the incorporation of the labeled fatty acid into metabolic pathways.
2. Metabolite Extraction:
- Aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
- Add 1 mL of ice-cold 80% methanol (B129727) to each well/dish to quench metabolism and extract metabolites.
- Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
- Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.[13]
- Transfer the supernatant containing the metabolites to a new tube.
3. Sample Preparation and Derivatization:
- Evaporate the metabolite extract to dryness under a stream of nitrogen or using a vacuum concentrator.[13]
- For acylcarnitine analysis, derivatization to their butyl esters is often performed to improve chromatographic separation and ionization efficiency. Add 50-100 µL of 3N HCl in n-butanol to each dried sample and incubate at 65°C for 20 minutes.[13]
- Evaporate the butanol to dryness and reconstitute the sample in a solvent compatible with LC-MS analysis (e.g., 50% methanol).[13]
4. LC-MS/MS Analysis:
- Analyze the samples using a liquid chromatography system coupled to a tandem mass spectrometer.
- Separate the acylcarnitines using a C18 reversed-phase column with a gradient of water and acetonitrile, both containing a small amount of formic acid.
- Detect the different acylcarnitine species using multiple reaction monitoring (MRM) in positive ion mode. The precursor ion will be the m/z of the butylated acylcarnitine, and the product ion will be a characteristic fragment (e.g., m/z 85.0284).[6]
5. Data Analysis:
- Integrate the peak areas for each labeled and unlabeled acylcarnitine species.
- Calculate the fractional enrichment of 13C in each intermediate.
- Use metabolic flux analysis software to fit the labeling data to a metabolic model and estimate flux rates.
Protocol 2: Seahorse XF Fatty Acid Oxidation Stress Test
This protocol outlines the procedure for measuring FAO-dependent oxygen consumption using the Seahorse XF Analyzer.[7][14]
1. Cell Seeding:
- Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.[14]
2. Assay Preparation:
- One hour before the assay, wash the cells with pre-warmed FAO assay medium (e.g., Seahorse XF Base Medium supplemented with 0.5 mM L-carnitine).
- Replace the medium with fresh FAO assay medium containing the palmitate-BSA substrate.
- Incubate the cell plate in a non-CO2 incubator at 37°C for one hour.
- Hydrate a Seahorse XF sensor cartridge with Seahorse XF Calibrant and incubate in a non-CO2 incubator at 37°C.
3. Seahorse XF Analyzer Setup and Assay Execution:
- Load the hydrated sensor cartridge into the Seahorse XF Analyzer for calibration.
- Prepare a compound plate with the following inhibitors for sequential injection:
- Port A: Vehicle or compound of interest
- Port B: Etomoxir (e.g., 40 µM final concentration) to inhibit CPT1.[14]
- Port C: Oligomycin (e.g., 1.5 µM final concentration) to inhibit ATP synthase.[14]
- Port D: FCCP (e.g., 2 µM final concentration) to uncouple the mitochondrial membrane.[14]
- Port E: Rotenone/antimycin A (e.g., 0.5 µM final concentration) to inhibit Complex I and III.[14]
- Place the cell culture plate into the calibrated Seahorse XF Analyzer.
- Perform an initial measurement of the basal OCR.
- Sequentially inject the compounds from the compound plate and monitor the changes in OCR in real-time.
4. Data Analysis:
- The Seahorse XF software will automatically calculate OCR at each time point.
- The FAO-dependent respiration is determined by the decrease in OCR following the injection of etomoxir.
- Other parameters such as basal respiration, maximal respiration, and spare respiratory capacity can also be calculated.
Visualizing Metabolic Pathways and Workflows
To better understand the processes described, the following diagrams illustrate the fatty acid beta-oxidation pathway, a typical experimental workflow for 13C-MFA, and the key regulatory signaling pathways of FAO.
Caption: The mitochondrial fatty acid beta-oxidation spiral.
Caption: A typical experimental workflow for 13C-MFA of fatty acid oxidation.
Caption: Key signaling pathways regulating fatty acid oxidation.[15]
Conclusion: Choosing the Right Tool for the Job
The choice between stable isotope tracing with mass spectrometry and the Seahorse XF Analyzer depends on the specific research question. For a detailed, mechanistic understanding of how a particular intervention affects the flux through specific enzymatic steps in the FAO pathway, 13C-MFA is the gold standard. It provides unparalleled molecular detail.[10] Conversely, for higher-throughput screening of compounds or for a functional assessment of the overall capacity for fatty acid oxidation in live cells, the Seahorse XF Analyzer offers a powerful and efficient solution.[3]
Increasingly, researchers are finding that these two techniques are highly complementary. A common workflow involves using the Seahorse XF Analyzer for initial screening and hypothesis generation, followed by 13C-MFA to delve deeper into the specific metabolic reprogramming events that underlie the observed changes in cellular bioenergetics.[4][10] By leveraging the strengths of both platforms, researchers can gain a comprehensive and multi-faceted understanding of fatty acid oxidation in health and disease.
References
- 1. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Extracellular flux assay (Seahorse assay): Diverse applications in metabolic research across biological disciplines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Biochemical Competition Makes Fatty-Acid β-Oxidation Vulnerable to Substrate Overload | PLOS Computational Biology [journals.plos.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. agilent.com [agilent.com]
- 8. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. 2.3.1. Long-Chain Fatty acid Oxidation Stress Test [bio-protocol.org]
- 15. aocs.org [aocs.org]
A Tale of Two Molecules: Palmitoyl-CoA as a Signaling Hub and (S)-3-Hydroxypalmitoyl-CoA as a Metabolic Intermediate
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular lipid metabolism and signaling, acyl-CoA thioesters play pivotal roles. Among them, palmitoyl-CoA has emerged as a critical signaling molecule, directly influencing a multitude of cellular processes through the post-translational modification of proteins. In contrast, its close relative, (S)-3-hydroxypalmitoyl-CoA, is primarily recognized for its transient but essential role as an intermediate in the catabolic pathway of fatty acid β-oxidation. This guide provides an objective comparison of their distinct functions, supported by experimental data, detailed methodologies, and visual pathway representations to illuminate their divergent roles in cell signaling.
At a Glance: Key Functional Differences
| Feature | Palmitoyl-CoA | This compound |
| Primary Role | Cell Signaling, Metabolic Precursor | Metabolic Intermediate |
| Key Function | Substrate for protein S-palmitoylation, allosteric regulator | Substrate for 3-hydroxyacyl-CoA dehydrogenase in β-oxidation |
| Cellular Location of Primary Function | Cytosol, Endoplasmic Reticulum, Golgi Apparatus | Mitochondria |
| Impact on Protein Function | Modulates protein localization, stability, and activity | No direct role in modulating protein function |
Palmitoyl-CoA: A Versatile Signaling Molecule
Palmitoyl-CoA is the "activated" form of the 16-carbon saturated fatty acid, palmitate. Its physiological concentration in cells typically ranges from 100 nM to 10 µM, varying with tissue type and metabolic state[1]. Beyond its role as a precursor for lipid synthesis and a substrate for β-oxidation, palmitoyl-CoA exerts significant influence on cell signaling, predominantly through the covalent attachment of its palmitoyl (B13399708) group to cysteine residues of target proteins, a reversible process known as S-palmitoylation.
S-Palmitoylation: A Key Regulatory Switch
S-palmitoylation increases the hydrophobicity of proteins, thereby regulating their trafficking, subcellular localization (often to lipid rafts), stability, and interactions with other proteins. This dynamic modification is crucial for the function of a wide array of signaling proteins.
Impact on Key Signaling Pathways
1. G-Protein Coupled Receptor (GPCR) Signaling: Palmitoylation of GPCRs is critical for their trafficking to the cell surface, dimerization, and signaling efficacy. For instance, mutation of the palmitoylation sites on the β2-adrenergic receptor has been shown to reduce agonist-stimulated adenylyl cyclase activity.
2. Wnt Signaling: The secretion and activity of Wnt proteins, which are crucial for development and tissue homeostasis, are dependent on their palmitoylation. Overexpression of fatty acid synthase (FASN), which increases the supply of palmitate, has been shown to enhance the palmitoylation of Wnt1, leading to the accumulation of β-catenin and activation of the Wnt signaling pathway[2]. In the presence of Acyl-CoA synthetase 5 (ACSL5), Wnt2B is S-palmitoylated and retained in the mitochondria, leading to a decrease in Wnt activity[3].
3. Protein Kinase C (PKC) Activity: Long-chain acyl-CoA esters, including palmitoyl-CoA, can directly modulate the activity of protein kinase C. Studies have shown that palmitoyl-CoA can enhance the activity of both particulate and partially purified cytosolic PKC[4]. Specifically, palmitoyl-CoA has been found to potentiate diacylglycerol-activated PKC by reducing the enzyme's requirement for phosphatidylserine[5]. In clonal pancreatic beta-cells, palmitoyl-CoA potentiated atypical PKC (aPKC) activity with a half-maximal value of 3 µM[6].
| Signaling Pathway | Protein Target | Effect of Palmitoylation/Palmitoyl-CoA | Quantitative Data |
| GPCR Signaling | β2-adrenergic receptor | Reduced agonist-stimulated adenylyl cyclase activity upon mutation of palmitoylation sites. | - |
| Wnt Signaling | Wnt1 | Increased cytoplasmic stabilization of β-catenin. | - |
| Wnt2B | Mitochondrial retention and decreased Wnt activity. | - | |
| Protein Kinase C | aPKC | Potentiation of activity. | Half-maximal potentiation at 3 µM Palmitoyl-CoA[6]. |
| Particulate PKC | Enhanced activity. | ~70% enhancement with Palmitoyl-CoA[4]. | |
| Cytosolic PKC | Enhanced activity. | 60-70% enhancement with 13.5 µM Palmitoyl-CoA[4]. |
This compound: A Dedicated Metabolic Intermediate
In contrast to the multifaceted signaling roles of palmitoyl-CoA, this compound is primarily known for its singular, yet vital, role within the mitochondrial matrix as an intermediate in the β-oxidation of fatty acids.
The Role in Fatty Acid β-Oxidation
Fatty acid β-oxidation is a cyclical metabolic process that breaks down fatty acids to produce acetyl-CoA, NADH, and FADH2, which are subsequently used for ATP production. This compound is the product of the second step in the β-oxidation of palmitoyl-CoA, catalyzed by enoyl-CoA hydratase. It then serves as the substrate for the third enzyme in the cycle, L-3-hydroxyacyl-CoA dehydrogenase, which oxidizes it to 3-ketoacyl-CoA[7][8].
Due to its role as a transient intermediate in a core metabolic pathway, this compound does not accumulate to high concentrations and has not been identified as a signaling molecule in mammalian cells. Its existence is intrinsically linked to the flux of fatty acids through the β-oxidation pathway.
Experimental Protocols
Protocol 1: Acyl-Biotin Exchange (ABE) Assay for Detecting Protein Palmitoylation
This method allows for the specific detection and enrichment of palmitoylated proteins.
Methodology:
-
Cell Lysis and Thiol Blocking: Lyse cells in a buffer containing N-ethylmaleimide (NEM) to block all free cysteine residues.
-
Thioester Cleavage: After removing excess NEM, treat the lysate with hydroxylamine to specifically cleave the thioester bond linking the palmitoyl group to cysteine residues. A control sample is treated with a neutral buffer (e.g., Tris) instead of hydroxylamine.
-
Biotinylation: Label the newly exposed thiol groups with a sulfhydryl-reactive biotinylating agent.
-
Affinity Purification: Capture the biotinylated proteins using streptavidin-conjugated beads.
-
Analysis: Elute the captured proteins and analyze them by Western blotting with an antibody against the protein of interest or by mass spectrometry for proteome-wide identification of palmitoylated proteins.
Protocol 2: In Vitro Protein Kinase C (PKC) Activity Assay
This protocol measures the effect of palmitoyl-CoA on PKC activity.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a PKC substrate (e.g., histone H1), purified PKC, lipids (phosphatidylserine and diacylglycerol), and ATP in a suitable buffer.
-
Addition of Palmitoyl-CoA: Add varying concentrations of palmitoyl-CoA to the reaction mixtures. A control group without palmitoyl-CoA should be included.
-
Initiation of Reaction: Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixtures at 30°C for a defined period (e.g., 10 minutes).
-
Termination and Analysis: Stop the reaction and spot the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Quantification: Quantify the incorporated radioactivity in the substrate using liquid scintillation counting to determine PKC activity.
Protocol 3: Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity
This assay measures the activity of the enzyme that utilizes this compound as a substrate.
Methodology:
-
Reaction Mixture: Prepare a reaction buffer containing NAD+ and the substrate, (S)-3-hydroxyacyl-CoA.
-
Enzyme Addition: Add the enzyme source (e.g., mitochondrial extract or purified 3-hydroxyacyl-CoA dehydrogenase) to the reaction mixture to initiate the reaction.
-
Spectrophotometric Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NAD+ to NADH.
-
Calculation of Activity: Calculate the enzyme activity based on the rate of NADH formation, using the molar extinction coefficient of NADH. A coupled assay system with 3-ketoacyl-CoA thiolase can be used to ensure the reaction proceeds in the forward direction and to prevent product inhibition.
Conclusion
The comparison between palmitoyl-CoA and this compound highlights the remarkable functional diversification of structurally similar molecules within the cell. Palmitoyl-CoA stands as a key signaling molecule, with its levels and utilization through S-palmitoylation having profound effects on a multitude of signaling pathways that are central to cellular health and disease. In contrast, this compound is a dedicated metabolic intermediate, essential for the efficient catabolism of fatty acids for energy production. For researchers and drug development professionals, understanding this fundamental distinction is crucial for identifying and validating novel therapeutic targets within the complex network of lipid metabolism and cell signaling. Future research may yet uncover subtle regulatory roles for β-oxidation intermediates, but current evidence firmly places palmitoyl-CoA at the forefront of lipid-mediated cell signaling.
References
- 1. Lipid-induced S-palmitoylation as a Vital Regulator of Cell Signaling and Disease Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overexpression of fatty acid synthase is associated with palmitoylation of Wnt1 and cytoplasmic stabilization of beta-catenin in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of fatty acids and their acyl-CoA esters on protein kinase C activity in fibroblasts: possible implications in fatty acid oxidation defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palmitoyl-CoA and the acyl-CoA thioester of the carcinogenic peroxisome-proliferator ciprofibrate potentiate diacylglycerol-activated protein kinase C by decreasing the phosphatidylserine requirement of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-chain acyl CoA regulation of protein kinase C and fatty acid potentiation of glucose-stimulated insulin secretion in clonal beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Comparative Analysis of Acyl-CoA Profiles in Different Tissues
For researchers, scientists, and drug development professionals, understanding the nuances of lipid metabolism is critical. Acyl-Coenzyme A (acyl-CoA) molecules are central players in a vast array of cellular functions, including energy metabolism, lipid synthesis, and the regulation of signaling pathways.[1][2][3] The composition and concentration of the acyl-CoA pool can vary significantly between different tissues, reflecting their unique metabolic demands and functions. This guide provides a comparative analysis of acyl-CoA profiles across various tissues, supported by experimental data and detailed methodologies to aid in the design and interpretation of your research.
Comparative Analysis of Acyl-CoA Profiles Across Tissues
The quantification of acyl-CoA species is most commonly and accurately achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[4] The data presented below is a synthesis of findings from multiple studies and represents typical acyl-CoA distributions. Absolute concentrations can vary depending on the organism, metabolic state, and the specific analytical methods employed.
| Acyl-CoA Species | Liver | Skeletal Muscle | Heart | Brain | Predominant Metabolic Role |
| Short-Chain Acyl-CoAs (C2-C6) | |||||
| Acetyl-CoA (C2) | High | Moderate | Moderate | High | Central hub for energy metabolism (TCA cycle), fatty acid synthesis, and cholesterol synthesis.[1][2][5] |
| Propionyl-CoA (C3) | Moderate | Low | Low | Low | Anaplerotic substrate for the TCA cycle, derived from the oxidation of odd-chain fatty acids and certain amino acids. |
| Butyryl-CoA (C4) | Low | Low | Low | Low | Intermediate in fatty acid β-oxidation. |
| Medium-Chain Acyl-CoAs (C8-C12) | |||||
| Octanoyl-CoA (C8) | Moderate | Low | Low | Low | Intermediate in fatty acid β-oxidation. The liver has a higher capacity for medium-chain fatty acid activation.[6] |
| Long-Chain Acyl-CoAs (C14-C20) | |||||
| Palmitoyl-CoA (C16:0) | High | High | High | Moderate | A primary product of de novo fatty acid synthesis and a major substrate for β-oxidation and complex lipid synthesis. |
| Stearoyl-CoA (C18:0) | High | Moderate | Moderate | Moderate | Substrate for elongation and desaturation to form other fatty acid species. |
| Oleoyl-CoA (C18:1) | High | High | High | High | A major monounsaturated acyl-CoA involved in the synthesis of triglycerides and phospholipids. |
| Linoleoyl-CoA (C18:2) | Moderate | Moderate | Moderate | High | An essential fatty acyl-CoA that is a precursor for the synthesis of arachidonic acid and other signaling molecules. |
Key Observations:
-
Liver: The liver exhibits a high metabolic activity with the highest total acyl-CoA content, reflecting its central role in fatty acid synthesis, oxidation, and lipoprotein metabolism.[7]
-
Heart and Skeletal Muscle: These tissues have a high demand for energy from fatty acid oxidation, which is reflected in their substantial pools of long-chain acyl-CoAs.[6][8]
-
Brain: The brain has a unique acyl-CoA profile with a high abundance of acetyl-CoA and polyunsaturated fatty acyl-CoAs, which are crucial for membrane synthesis and signaling.
Experimental Protocols for Acyl-CoA Profiling
Reproducible and accurate quantification of acyl-CoAs requires meticulous attention to the experimental protocol, from sample collection to data analysis.
Tissue Harvesting and Quenching
To prevent post-mortem changes in acyl-CoA levels, rapid quenching of metabolic activity is crucial.
-
Procedure:
-
Excise the tissue of interest as quickly as possible.
-
Immediately freeze-clamp the tissue using tongs pre-chilled in liquid nitrogen.
-
Store the frozen tissue at -80°C until further processing.
-
Acyl-CoA Extraction
Several methods exist for the extraction of acyl-CoAs, with solvent precipitation being a common and effective approach.[4]
-
Materials:
-
Frozen tissue powder
-
Ice-cold 80% methanol (B129727) in water
-
Homogenizer
-
Centrifuge
-
-
Procedure:
-
Weigh the frozen tissue and grind it into a fine powder under liquid nitrogen.
-
Add a pre-determined volume of ice-cold 80% methanol to the tissue powder.
-
Homogenize the sample on ice until a uniform suspension is achieved.
-
Vortex the homogenate vigorously for 1 minute to precipitate proteins.[4]
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the acyl-CoAs for analysis.
-
Acyl-CoA Quantification by LC-MS/MS
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.
-
Chromatography:
-
Column: A reversed-phase column (e.g., C18) is typically used for the separation of acyl-CoA species based on their hydrophobicity.[9]
-
Mobile Phases: A typical mobile phase system consists of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) in water) and an organic solvent (e.g., methanol or acetonitrile).[9]
-
Gradient: A gradient elution is employed, starting with a lower concentration of the organic solvent and gradually increasing it to elute the more hydrophobic long-chain acyl-CoAs.[4]
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is a highly specific and sensitive mode for quantifying known acyl-CoA species.
-
-
Data Analysis:
-
Peak areas of the different acyl-CoA species are integrated.
-
Quantification is achieved by comparing the peak areas to a standard curve generated using authentic acyl-CoA standards.
-
The use of stable isotope-labeled internal standards is highly recommended for the most accurate quantification.[4]
-
Visualizing Key Processes
To better understand the experimental workflow and the metabolic context of acyl-CoAs, the following diagrams are provided.
Caption: A typical workflow for acyl-CoA profiling.
Caption: Central role of acyl-CoAs in metabolism.
References
- 1. What Is Acyl-CoAs Metabolism - Creative Proteomics Blog [creative-proteomics.com]
- 2. Acyl-CoA: What is and Analytical Methods - MetwareBio [metwarebio.com]
- 3. Acyl-CoA - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Fatty acid metabolism - Wikipedia [en.wikipedia.org]
- 6. Octanoate is differentially metabolized in liver and muscle and fails to rescue cardiomyopathy in CPT2 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fatty acid metabolism and acyl-CoA synthetases in the liver-gut axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Targeting Fatty Acid Synthesis: (S)-3-hydroxypalmitoyl-CoA Dehydrogenase vs. Fatty Acid Synthase
For Researchers, Scientists, and Drug Development Professionals
The metabolic reprogramming of cancer cells presents a promising avenue for therapeutic intervention. One of the key metabolic pathways often upregulated in cancer is de novo fatty acid synthesis. This guide provides a comparative analysis of two key enzymes in this pathway, (S)-3-hydroxypalmitoyl-CoA dehydrogenase (HADH) and Fatty Acid Synthase (FASN), as potential therapeutic targets. We present available experimental data, detail relevant experimental protocols, and visualize the pertinent biological pathways to aid in the objective assessment of their therapeutic potential.
Overview of Therapeutic Targets
This compound, a key intermediate in fatty acid synthesis, is acted upon by the enzyme (S)-3-hydroxyacyl-CoA dehydrogenase (HADH) . This enzyme catalyzes the reversible oxidation of (S)-3-hydroxyacyl-CoA to 3-ketoacyl-CoA. In contrast, Fatty Acid Synthase (FASN) is a large, multi-enzyme protein that carries out the majority of the steps in the synthesis of palmitate from acetyl-CoA and malonyl-CoA. Both enzymes are critical for the production of fatty acids, which are essential for membrane biogenesis, energy storage, and signaling molecule synthesis in rapidly proliferating cancer cells.
Comparative Data on Target Validation
A direct comparison of the therapeutic validation of HADH and FASN reveals a significant disparity in the maturity of research and development efforts. FASN is a well-established therapeutic target with several inhibitors in preclinical and clinical development.[1] In contrast, HADH is an emerging target with a more complex and context-dependent role in cancer.
| Feature | This compound Dehydrogenase (HADH) | Fatty Acid Synthase (FASN) |
| Role in Cancer | Dual role: Can act as a tumor suppressor (e.g., gastric, kidney, liver cancers) or an oncogene (e.g., colon cancer, acute myeloid leukemia).[2] | Primarily considered an oncogene, overexpressed in a wide range of cancers and associated with poor prognosis.[1][3] |
| Therapeutic Rationale | Inhibition may be beneficial in cancers where it acts as an oncogene. Its role as a tumor suppressor in other cancers complicates its candidacy as a broad-spectrum anti-cancer target. | Inhibition leads to the depletion of fatty acids essential for cancer cell growth and survival, and the accumulation of toxic intermediates, inducing apoptosis.[4] |
| Inhibitors in Development | Limited publicly available information on specific inhibitors in preclinical or clinical development. | Numerous small molecule inhibitors developed (e.g., Orlistat, Cerulenin, TVB-2640). TVB-2640 (Denifanstat) is in Phase II clinical trials for various cancers.[1] |
| Preclinical Validation | Studies have shown that HADH expression levels correlate with clinical outcomes in various cancers.[2] | Extensive preclinical data from cell culture and animal models demonstrating anti-tumor activity of FASN inhibitors.[5] |
| Clinical Validation | No known clinical trials of HADH inhibitors for cancer therapy. | Phase I and II clinical trials are ongoing for FASN inhibitors, notably TVB-2640.[1] |
Signaling Pathways and Experimental Workflows
To visualize the roles of HADH and FASN in fatty acid synthesis and the general workflow for inhibitor screening, the following diagrams are provided.
Caption: Simplified overview of the de novo fatty acid synthesis pathway in the cytosol, highlighting the roles of FASN and HADH.
Caption: A generalized workflow for the discovery and development of enzyme inhibitors, from initial screening to clinical trials.
Experimental Protocols
Spectrophotometric Assay for (S)-3-hydroxyacyl-CoA Dehydrogenase (HADH) Activity
This protocol is adapted from established methods for measuring the activity of dehydrogenases.[6][7][8]
Principle: The activity of HADH is determined by monitoring the reduction of NAD+ to NADH at 340 nm, which is coupled to the oxidation of a 3-hydroxyacyl-CoA substrate.
Materials:
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.0.
-
Substrate: this compound (or other suitable 3-hydroxyacyl-CoA substrate).
-
Cofactor: NAD+.
-
Enzyme: Purified HADH or cell lysate containing HADH.
-
Spectrophotometer capable of reading absorbance at 340 nm.
Procedure:
-
Prepare a reaction mixture in a cuvette containing assay buffer, NAD+, and the 3-hydroxyacyl-CoA substrate.
-
Equilibrate the mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the enzyme source (purified HADH or cell lysate).
-
Immediately monitor the increase in absorbance at 340 nm over time.
-
The rate of NADH production is proportional to the HADH activity and can be calculated using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Cell-Based Assay for Fatty Acid Synthesis Inhibition
This protocol provides a general method for assessing the inhibition of de novo fatty acid synthesis in cultured cells.[9][10]
Principle: The incorporation of a radiolabeled precursor, such as [¹⁴C]-acetate, into newly synthesized lipids is measured in the presence and absence of a test inhibitor.
Materials:
-
Cancer cell line of interest.
-
Cell culture medium and supplements.
-
Test inhibitor.
-
[¹⁴C]-acetate.
-
Scintillation counter.
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor for a predetermined time.
-
Add [¹⁴C]-acetate to the culture medium and incubate for a further period to allow for its incorporation into lipids.
-
Wash the cells to remove unincorporated [¹⁴C]-acetate.
-
Lyse the cells and measure the radioactivity in the lipid fraction using a scintillation counter.
-
A decrease in radioactivity in inhibitor-treated cells compared to control cells indicates inhibition of fatty acid synthesis.
Comparison of Therapeutic Potential and Challenges
| Aspect | This compound Dehydrogenase (HADH) | Fatty Acid Synthase (FASN) |
| Therapeutic Window | Potentially narrow due to its dual role as a tumor suppressor in some cancers. Off-target effects on normal fatty acid metabolism are a concern. | Wider therapeutic window anticipated due to the significant upregulation of FASN in cancer cells compared to most normal tissues.[1][3] |
| Biomarker Strategy | HADH expression levels could serve as a predictive biomarker to select patients most likely to respond to HADH inhibitors.[2] | FASN overexpression is a common feature of many cancers, but identifying specific patient populations that are most sensitive to FASN inhibition is an area of active research. |
| Resistance Mechanisms | Not yet characterized due to the lack of specific inhibitors in advanced development. | Potential for cancer cells to acquire resistance by upregulating fatty acid uptake from the extracellular environment.[1] |
| Combination Therapies | Hypothetically, HADH inhibitors could be combined with other metabolic inhibitors or standard chemotherapy in cancers where HADH is oncogenic. | FASN inhibitors are being explored in combination with chemotherapy and other targeted therapies to enhance anti-tumor efficacy.[4] |
Conclusion
Fatty Acid Synthase (FASN) is currently a more mature and broadly applicable therapeutic target in oncology compared to this compound dehydrogenase (HADH). The extensive preclinical and emerging clinical data for FASN inhibitors provide a strong rationale for their continued development.
However, the context-dependent role of HADH in different cancers suggests that it could be a valuable target in specific, well-defined patient populations. Further research is critically needed to identify and validate potent and selective HADH inhibitors. The development of such inhibitors will be essential to fully explore the therapeutic potential of targeting this enzyme and to conduct direct comparative studies with FASN inhibitors. For drug development professionals, the dual role of HADH presents both a challenge and an opportunity for a more personalized medicine approach in cancer therapy.
References
- 1. What FAS inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 2. Short-chain L-3-hydroxyacyl-CoA dehydrogenase: A novel vital oncogene or tumor suppressor gene in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty Acid Synthase and Cancer: New Application of an Old Pathway [ouci.dntb.gov.ua]
- 4. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 7. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spectrophotometric assay for measuring polyol dehydrogenase activity [protocols.io]
- 9. A Cellular Assay for Inhibitors of the Fatty Acid Biosynthetic Pathway Using Scintillating Microplates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Acyl-CoA Maze: A Comparative Guide to Analytical Platforms
For researchers, scientists, and drug development professionals delving into the intricate world of cellular metabolism, the accurate measurement of acyl-Coenzyme A (acyl-CoA) species is fundamental. These molecules are pivotal intermediates in a vast array of biological processes, from energy production and lipid biosynthesis to gene regulation and cell signaling. The choice of analytical platform is a critical decision that directly impacts the quality and reliability of experimental data. This guide provides an objective cross-validation of common analytical platforms for acyl-CoA analysis, supported by experimental data and detailed protocols to inform your methodological choices.
Acyl-CoAs, thioesters of coenzyme A and fatty acids, are notoriously challenging to analyze due to their low abundance, inherent instability, and structural diversity.[1][2] A robust analytical method is therefore essential for generating high-quality, reproducible data. The most prevalent techniques employed for acyl-CoA quantification include liquid chromatography-mass spectrometry (LC-MS/MS), high-performance liquid chromatography (HPLC) with UV or fluorescence detection, and enzymatic assays.[2][3] This guide will dissect the performance of these platforms, offering a clear comparison to aid in selecting the most appropriate method for your research needs.
Performance Comparison of Analytical Platforms
The selection of an analytical platform for acyl-CoA analysis hinges on a balance of sensitivity, specificity, throughput, and the specific acyl-CoA species of interest. While LC-MS/MS has emerged as the gold standard for its superior sensitivity and specificity, other methods may be suitable for targeted applications. A direct comparison of a colorimetric ELISA, a fluorometric enzymatic assay, and LC-MS/MS (including both tandem mass spectrometry and high-resolution mass spectrometry) revealed that the colorimetric ELISA failed to produce reliable results even with pure standards.[4][5][6] In contrast, the fluorometric enzymatic kit provided results comparable to the LC-MS-based assays, though its accuracy was dependent on the sample matrix and extraction method used.[4][5][6]
LC-MS/MS and LC-HRMS methods demonstrated well-aligned results, particularly when utilizing stable isotope-labeled internal standards to correct for matrix effects and variations in extraction efficiency.[4][5] The multiplexing capability of LC-HRMS allows for the simultaneous measurement of a suite of short-chain acyl-CoAs, providing a comprehensive snapshot of this segment of the acyl-CoA pool.[4]
| Analytical Platform | Key Strengths | Key Limitations | Typical Limit of Detection (LOD) | Typical Recovery | Reference(s) |
| LC-MS/MS | High sensitivity and specificity; capable of multiplexing; broad coverage of acyl-CoA species.[7] | Higher initial instrument cost; potential for matrix effects. | 1-5 fmol on column.[8] | 70-111%.[8][9] | [7][8] |
| HPLC-UV/Fluorescence | Lower instrument cost compared to MS; robust and reproducible for targeted analysis.[2][9] | Lower sensitivity and specificity than MS; limited to specific acyl-CoA species or requires derivatization.[2] | Not explicitly stated, but generally higher than MS. | 70-80%.[9] | [2][9] |
| Fluorometric Enzymatic Assay | High throughput (96-well format); relatively simple and rapid.[4][5] | Susceptible to matrix interference; measures total acetyl-CoA, not specific species.[4][5] | Not explicitly stated. | Not explicitly stated. | [4][5] |
| Colorimetric ELISA | High throughput (plate-based). | Did not produce interpretable results in a comparative study.[4][5][6] | N/A | N/A | [4][5][6] |
Experimental Protocols
The accuracy and reproducibility of acyl-CoA analysis are critically dependent on the experimental protocol, from sample extraction to data acquisition. Below are detailed methodologies for the key analytical platforms.
Acyl-CoA Extraction from Cultured Cells (General Protocol)
This protocol is a synthesis of established methods for the extraction of a broad range of acyl-CoAs from mammalian cell cultures for subsequent analysis by LC-MS.[1]
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold extraction solvent (e.g., 80% methanol (B129727) in water)
-
Internal standards (e.g., stable isotope-labeled acyl-CoAs)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes, 1.5 mL, pre-chilled
-
Centrifuge capable of 15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting:
-
Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS. Add the cold extraction solvent containing internal standards and scrape the cells.
-
Suspension cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS. Resuspend the cell pellet in the cold extraction solvent containing internal standards.
-
-
Lysis and Protein Precipitation: Transfer the cell lysate to a pre-chilled microcentrifuge tube. Vortex vigorously for 1 minute to ensure complete lysis and protein precipitation.
-
Centrifugation: Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.
-
Drying: Evaporate the supernatant to dryness using a vacuum concentrator or a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical platform (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) for LC-MS).[1][7]
LC-MS/MS Analysis of Acyl-CoAs
This is a general workflow for the analysis of acyl-CoA extracts using a reversed-phase liquid chromatography-tandem mass spectrometry system.[10][7][11]
Instrumentation:
-
UHPLC or HPLC system
-
Tandem quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 × 2.1 mm, 1.8 µm).[10]
-
Mobile Phase A: Water with 5 mM ammonium acetate.[11]
-
Mobile Phase B: Methanol.[11]
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is then increased to elute the more hydrophobic long-chain acyl-CoAs.[11]
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 35-40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.[7][12] For each acyl-CoA, monitor the transition from the precursor ion ([M+H]+) to a specific product ion.[12]
-
Data Analysis: Quantify acyl-CoAs by comparing the peak areas of the endogenous compounds to their corresponding stable isotope-labeled internal standards.
HPLC-UV Analysis of Long-Chain Acyl-CoAs
This method is adapted for the analysis of long-chain acyl-CoAs using HPLC with UV detection.[9]
Instrumentation:
-
HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column.[9]
-
Mobile Phase A: 75 mM KH2PO4 (pH 4.9).[9]
-
Mobile Phase B: Acetonitrile containing 600 mM glacial acetic acid.[9]
-
Gradient: A binary gradient system is used to separate the different acyl-CoA species.[9]
-
Flow Rate: 0.25-0.5 mL/min.[9]
-
Detection: UV absorbance at 260 nm.[9]
Fluorometric Enzymatic Assay for Acetyl-CoA
This protocol is based on a commercially available kit for the quantification of acetyl-CoA.[4][5]
Procedure:
-
Sample Preparation: Extract acetyl-CoA from samples using the recommended deproteinization method (e.g., perchloric acid), followed by neutralization.[5]
-
Assay Reaction: Add the neutralized extract to a 96-well plate. Add the reaction mix containing the enzymes and substrates that lead to the production of a fluorescent product in the presence of acetyl-CoA.
-
Incubation: Incubate the plate according to the manufacturer's instructions to allow the reaction to proceed.
-
Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Quantification: Determine the acetyl-CoA concentration by comparing the fluorescence of the samples to a standard curve generated with known concentrations of acetyl-CoA.
Key Metabolic Pathways and Workflows
To provide a deeper context for the importance of acyl-CoA analysis, the following diagrams illustrate their central role in metabolism and a typical analytical workflow.
Caption: Central role of Acyl-CoAs in cellular metabolism.
Caption: General workflow for Acyl-CoA analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae | Springer Nature Experiments [experiments.springernature.com]
- 3. mdpi.com [mdpi.com]
- 4. Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Effects of (S)- vs. (R)-3-Hydroxypalmitoyl-CoA for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between stereoisomers is critical for elucidating biological pathways and developing targeted therapeutics. This guide provides a comprehensive comparison of the known and potential effects of (S)-3-hydroxypalmitoyl-CoA and (R)-3-hydroxypalmitoyl-CoA, supported by available experimental data and detailed methodologies.
Introduction
3-Hydroxypalmitoyl-CoA is a key intermediate in fatty acid metabolism. It exists as two stereoisomers, this compound and (R)-3-hydroxypalmitoyl-CoA, which differ in the spatial arrangement of the hydroxyl group at the third carbon position. This seemingly minor structural difference leads to distinct metabolic fates and potentially different biological activities. This guide will delve into these differences, providing a clear comparison to aid in experimental design and data interpretation.
Metabolic Pathways and Enzyme Stereospecificity
The primary metabolic pathways involving 3-hydroxypalmitoyl-CoA demonstrate strict stereospecificity, meaning that specific enzymes act on only one of the two enantiomers.
This compound is the exclusive intermediate in the mitochondrial fatty acid β-oxidation pathway.[1][2] This pathway is a major source of cellular energy. The enzyme L-3-hydroxyacyl-CoA dehydrogenase (HADH) specifically catalyzes the oxidation of this compound to 3-ketopalmitoyl-CoA, a crucial step in the breakdown of fatty acids.[2][3][4][5]
(R)-3-Hydroxypalmitoyl-CoA , on the other hand, is not an intermediate in the canonical mitochondrial β-oxidation spiral. Instead, it is involved in other metabolic processes, including peroxisomal β-oxidation and potentially in the biosynthesis of certain lipids. Peroxisomes contain D-3-hydroxyacyl-CoA dehydrogenase, which acts on the (R)-enantiomer.[6]
Comparative Data on Enzyme Kinetics
While direct side-by-side kinetic data for (S)- and (R)-3-hydroxypalmitoyl-CoA with their respective dehydrogenases is limited in the literature, we can infer their distinct enzymatic processing based on studies of 3-hydroxyacyl-CoA dehydrogenases with substrates of varying chain lengths.
L-3-hydroxyacyl-CoA dehydrogenase exhibits activity towards long-chain substrates like palmitoyl-CoA.[4][5] The kinetic parameters for pig heart L-3-hydroxyacyl-CoA dehydrogenase with various L-3-hydroxyacyl-CoA substrates are available, showing that the enzyme is active on C16 substrates.[4] It is important to note that the specific Km and Vmax for this compound would need to be determined experimentally for a precise comparison.
Table 1: Inferred Enzyme Specificity for 3-Hydroxypalmitoyl-CoA Enantiomers
| Enantiomer | Metabolic Pathway | Key Enzyme | Cellular Localization |
| This compound | Fatty Acid β-Oxidation | L-3-Hydroxyacyl-CoA Dehydrogenase (HADH) | Mitochondria |
| (R)-3-Hydroxypalmitoyl-CoA | Peroxisomal β-Oxidation | D-3-Hydroxyacyl-CoA Dehydrogenase | Peroxisomes |
Potential Role in Protein Acylation
Protein S-acylation, also known as palmitoylation, is a reversible post-translational modification where a fatty acid is attached to a cysteine residue of a protein.[7][8][9][10] This modification plays a crucial role in regulating protein localization, stability, and activity.[7][8][11] The primary acyl donor for this process is palmitoyl-CoA.
Currently, there is a lack of direct experimental evidence to confirm whether (S)- or (R)-3-hydroxypalmitoyl-CoA can serve as substrates for protein S-acyltransferases (PATs). The presence of the hydroxyl group may affect the binding and catalytic activity of these enzymes. Further research is needed to investigate the potential for stereospecific protein acylation by these molecules. Such studies could reveal novel regulatory mechanisms in cellular signaling.
Experimental Protocols
To facilitate further research in this area, we provide detailed methodologies for key experiments.
Protocol 1: Synthesis of (S)- and (R)-3-Hydroxypalmitoyl-CoA
This protocol involves a two-step process: the synthesis of the chiral 3-hydroxypalmitic acid and its subsequent conversion to the CoA thioester.
Step 1: Synthesis of (S)- and (R)-3-Hydroxypalmitic Acid
-
For (R)-3-Hydroxypalmitic Acid: A green synthesis approach starting from cellulose-derived levoglucosenone (B1675106) can be adapted.[9] This multi-step synthesis involves key reactions such as Michael addition, Baeyer-Villiger oxidation, and cross-metathesis to achieve the desired chain length and stereochemistry.
-
For (S)-3-Hydroxypalmitic Acid: Asymmetric reduction of 3-ketopalmitic acid using a chiral catalyst or enzymatic reduction can be employed to stereoselectively produce the (S)-enantiomer.
Step 2: Conversion of 3-Hydroxypalmitic Acid to 3-Hydroxypalmitoyl-CoA
A chemoenzymatic approach is recommended for this conversion.[12]
-
Materials: (S)- or (R)-3-hydroxypalmitic acid, Coenzyme A (CoA), ATP, and a promiscuous acyl-CoA synthetase (e.g., from Pseudomonas sp.).
-
Reaction Mixture: Combine the 3-hydroxypalmitic acid (1 mM), CoA (1.5 mM), ATP (2.5 mM), and MgCl2 (5 mM) in a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4).
-
Enzymatic Reaction: Add the purified acyl-CoA synthetase to the reaction mixture. Incubate at 30°C with gentle agitation overnight.
-
Purification: The resulting 3-hydroxypalmitoyl-CoA can be purified using solid-phase extraction or high-performance liquid chromatography (HPLC).
Protocol 2: 3-Hydroxyacyl-CoA Dehydrogenase Activity Assay
This spectrophotometric assay measures the activity of L-3-hydroxyacyl-CoA dehydrogenase using this compound as a substrate.[3][4] A similar principle can be applied to assay D-3-hydroxyacyl-CoA dehydrogenase with the (R)-enantiomer.
-
Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.3), 0.1 mM NAD+, and the purified L-3-hydroxyacyl-CoA dehydrogenase.
-
Initiation of Reaction: Add this compound to the reaction mixture to a final concentration of 10-100 µM.
-
Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH. The initial rate of the reaction is proportional to the enzyme activity.
-
Kinetic Analysis: By varying the concentration of this compound, the Michaelis-Menten constant (Km) and maximum velocity (Vmax) can be determined.
Protocol 3: In Vitro Protein Acylation Assay
This protocol can be adapted to test whether (S)- or (R)-3-hydroxypalmitoyl-CoA can be utilized by protein S-acyltransferases.
-
Materials: Purified protein substrate with a known S-acylation site, purified protein S-acyltransferase (e.g., a specific ZDHHC enzyme), (S)- or (R)-3-hydroxypalmitoyl-CoA, and a detection reagent (e.g., biotin-azide for click chemistry if using an alkyne-tagged CoA analog, or a specific antibody against the acylated protein).
-
Reaction: Incubate the protein substrate, the S-acyltransferase, and either (S)- or (R)-3-hydroxypalmitoyl-CoA in a suitable reaction buffer.
-
Detection: After the reaction, detect the acylated protein using Western blotting with a specific antibody or by streptavidin blotting if a biotin (B1667282) tag was incorporated.
-
Quantification: The extent of acylation can be quantified by densitometry of the Western blot bands.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Distinct metabolic fates of (S)- and (R)-3-hydroxypalmitoyl-CoA.
Caption: Experimental workflow for comparing the effects of the enantiomers.
Conclusion and Future Directions
The stereochemistry of 3-hydroxypalmitoyl-CoA dictates its entry into distinct metabolic pathways, with the (S)-enantiomer being a key player in mitochondrial energy production and the (R)-enantiomer being processed in peroxisomes. While direct comparative data on their effects on cellular signaling, particularly protein acylation, is currently lacking, the stark differences in their metabolic handling suggest that they are likely to have divergent biological roles.
Future research should focus on:
-
Direct comparative enzyme kinetics: Determining the Km and Vmax of both (S)- and (R)-3-hydroxypalmitoyl-CoA with their respective dehydrogenases.
-
Investigating protein acylation: Experimentally verifying whether either enantiomer can be utilized by S-acyltransferases and if this process is stereospecific.
-
Cellular studies: Comparing the effects of exogenous application of each enantiomer on specific signaling pathways and cellular phenotypes.
By addressing these knowledge gaps, the scientific community can gain a more complete understanding of the biological significance of these two closely related, yet distinct, molecules. This will undoubtedly pave the way for new discoveries in metabolism and cellular regulation.
References
- 1. A (S)-3-Hydroxybutyrate Dehydrogenase Belonging to the 3-Hydroxyacyl-CoA Dehydrogenase Family Facilitates Hydroxyacid Degradation in Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 4. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Substrate stereospecificities of rat liver peroxisomal 3-hydroxyacyl-CoA dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Physiology of Protein S-acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms and functions of protein S-acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteome-scale Analysis of Protein S-acylation Comes of Age - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Progress toward Understanding Protein S-acylation: Prospective in Plants [frontiersin.org]
- 11. Lipid-induced S-palmitoylation as a Vital Regulator of Cell Signaling and Disease Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemoenzymatic synthesis of acyl coenzyme A substrates enables in situ labeling of small molecules and proteins - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Interplay: A Comparative Guide on the Correlation of (S)-3-Hydroxypalmitoyl-CoA Levels with Gene Expression
For Researchers, Scientists, and Drug Development Professionals
The intricate relationship between cellular metabolism and gene regulation is a frontier in biomedical research. Intermediates of metabolic pathways can act as signaling molecules, influencing transcriptional programs that govern cellular function and fate. This guide provides a comparative analysis of the potential correlation between the levels of a specific fatty acid beta-oxidation intermediate, (S)-3-hydroxypalmitoyl-CoA, and gene expression. While direct, quantitative correlational studies are emerging, this document synthesizes current knowledge from integrated omics approaches and the study of metabolic disorders to offer a comprehensive overview for researchers in lipid biology and drug discovery.
I. Introduction to this compound and its Metabolic Context
This compound is a key intermediate in the mitochondrial beta-oxidation of long-chain fatty acids. This metabolic pathway is central to energy homeostasis, particularly during periods of fasting or high energy demand. The enzyme long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), a component of the mitochondrial trifunctional protein, catalyzes the conversion of this compound to 3-keto-palmitoyl-CoA. Dysregulation of this pathway can lead to the accumulation of upstream metabolites, which are implicated in the pathophysiology of several inherited metabolic diseases. Emerging evidence suggests that such metabolic perturbations can have profound effects on gene expression, creating a feedback loop that can either restore homeostasis or exacerbate disease states.
II. Experimental Methodologies for Correlative Studies
To investigate the correlation between this compound levels and gene expression, a multi-omics approach combining quantitative metabolomics with transcriptomics is essential. Below are detailed protocols for the key experiments.
A. Quantification of this compound and other Acyl-CoAs
The accurate measurement of intracellular acyl-CoA levels is challenging due to their low abundance and inherent instability. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application.
Table 1: Comparison of Methodologies for Acyl-CoA Quantification
| Parameter | LC-MS/MS Method 1: Targeted Quantitation | LC-MS/MS Method 2: Acyl-CoA Profiling |
| Principle | Triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high sensitivity and specificity of pre-selected acyl-CoAs. | High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) for broad-spectrum detection and relative quantification of a wide range of acyl-CoAs. |
| Sample Preparation | Protein precipitation with organic solvents (e.g., acetonitrile/methanol), followed by solid-phase extraction (SPE) for sample cleanup and enrichment.[1] | Rapid extraction with acidic organic solvents to precipitate proteins and stabilize acyl-CoAs, followed by direct injection or minimal cleanup.[2][3] |
| Internal Standards | Stable isotope-labeled acyl-CoA standards (e.g., ¹³C-labeled palmitoyl-CoA) are crucial for accurate absolute quantification.[4] | A panel of representative stable isotope-labeled standards for different acyl-CoA classes can be used for semi-quantitative analysis and quality control. |
| Data Analysis | Integration of MRM peaks and quantification against a calibration curve generated with authentic standards.[1] | Peak picking, alignment, and feature identification using specialized software (e.g., XCMS, MS-DIAL). Relative quantification is based on peak intensities.[5][6] |
| Advantages | High sensitivity and accuracy for absolute quantification of target analytes. | Comprehensive profiling of the acyl-CoA pool, enabling discovery of unexpected changes. |
| Limitations | Limited to a pre-defined list of acyl-CoAs. | Primarily provides relative quantification; absolute quantification requires extensive standardization. |
Experimental Protocol: Targeted LC-MS/MS Quantification of this compound
-
Cell/Tissue Lysis and Extraction:
-
Harvest cells or tissues and immediately quench metabolism by flash-freezing in liquid nitrogen.
-
Homogenize the frozen sample in a cold extraction solution (e.g., 80% methanol) containing a known amount of a suitable internal standard (e.g., [¹³C₁₆]-Palmitoyl-CoA).
-
Centrifuge to pellet precipitated proteins and other cellular debris.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Load the supernatant onto a pre-conditioned SPE cartridge (e.g., C18).
-
Wash the cartridge with a low-organic solvent to remove polar interferences.
-
Elute the acyl-CoAs with a high-organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable injection solvent.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto a reverse-phase C18 column.
-
Perform a gradient elution with mobile phases typically containing an ion-pairing agent (e.g., heptafluorobutyric acid) to improve chromatographic retention and peak shape.
-
Detect the eluting acyl-CoAs using a triple quadrupole mass spectrometer operating in positive ion mode with MRM. The specific precursor-to-product ion transitions for this compound and the internal standard must be optimized.
-
-
Data Analysis:
-
Integrate the chromatographic peaks for the analyte and the internal standard.
-
Generate a calibration curve using known concentrations of authentic this compound standard.
-
Calculate the concentration of this compound in the sample by normalizing its peak area to that of the internal standard and interpolating from the calibration curve.
-
B. Gene Expression Analysis
RNA sequencing (RNA-Seq) is the preferred method for comprehensive and quantitative analysis of the transcriptome.[7][8][9]
Table 2: Comparison of RNA-Seq Methodologies
| Parameter | Poly(A) Enrichment RNA-Seq | Ribosomal RNA (rRNA) Depletion RNA-Seq |
| Principle | Selects for messenger RNA (mRNA) which typically has a polyadenylated tail. | Removes abundant ribosomal RNA, allowing for sequencing of all other RNA species. |
| RNA Input | 10 ng - 1 µg of total RNA. | 100 ng - 1 µg of total RNA. |
| Advantages | Cost-effective for focusing on protein-coding gene expression. | Provides a more comprehensive view of the transcriptome, including non-coding RNAs. Suitable for degraded RNA samples. |
| Limitations | Does not capture non-polyadenylated transcripts (e.g., most non-coding RNAs, some viral RNAs). Sensitive to RNA quality. | More expensive due to the additional depletion step. |
| Data Analysis | Alignment to a reference genome, quantification of gene and transcript expression levels, and differential expression analysis. | Similar to Poly(A) enrichment, but may require additional steps for non-coding RNA analysis. |
Experimental Protocol: RNA-Seq for Gene Expression Profiling
-
RNA Extraction and Quality Control:
-
Extract total RNA from cells or tissues using a commercially available kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high integrity (RIN > 8).
-
-
Library Preparation:
-
Enrich for mRNA using oligo(dT) magnetic beads (for Poly(A) enrichment) or deplete rRNA using specific probes.
-
Fragment the enriched/depleted RNA.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize second-strand cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library by PCR.
-
Purify and size-select the final library.
-
-
Sequencing:
-
Quantify the final library and pool multiple libraries for multiplexed sequencing.
-
Sequence the pooled libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads (e.g., using FastQC).
-
Trim adapter sequences and low-quality bases.
-
Align the cleaned reads to a reference genome using a splice-aware aligner (e.g., STAR).
-
Quantify gene expression by counting the number of reads mapping to each gene (e.g., using featureCounts).
-
Perform differential gene expression analysis between experimental groups (e.g., using DESeq2 or edgeR).
-
Conduct pathway and gene ontology enrichment analysis on the differentially expressed genes to identify affected biological processes.[10]
-
III. Quantitative Data and Inferred Correlations
Direct quantitative data correlating endogenous this compound levels with gene expression from a single study is currently limited in the public domain. However, we can infer potential correlations from studies on fatty acid metabolism and related disorders.
In conditions of LCHAD deficiency, where this compound is expected to accumulate, transcriptomic studies in patient-derived cells or animal models would be highly informative. While specific data is sparse, studies on other fatty acid oxidation disorders have shown significant alterations in the expression of genes involved in:
-
Lipid Metabolism: Upregulation of genes involved in peroxisomal beta-oxidation and omega-oxidation as compensatory mechanisms.
-
Inflammation and Stress Response: Activation of inflammatory pathways and upregulation of stress-responsive genes.
-
Cell Growth and Proliferation: Alterations in the expression of genes regulating the cell cycle and apoptosis.
Table 3: Hypothetical Correlation of this compound Levels with Gene Expression (Inferred from Related Studies)
| Gene Category | Predicted Change in Expression with Increased this compound | Potential Rationale | Supporting Evidence (Indirect) |
| Peroxisome Proliferator-Activated Receptor Alpha (PPARα) target genes | Upregulation | Long-chain fatty acids and their derivatives are known ligands for PPARα, a master regulator of lipid metabolism.[11][12][13] | Studies show that high-fat diets induce PPARα target genes.[11] |
| Genes of Peroxisomal Beta-Oxidation | Upregulation | Accumulation of mitochondrial fatty acid intermediates can induce peroxisomal pathways as an alternative catabolic route. | Observed in other mitochondrial fatty acid oxidation disorders. |
| Inflammatory Cytokines (e.g., TNF-α, IL-6) | Upregulation | Accumulation of lipid intermediates can induce lipotoxicity and cellular stress, leading to an inflammatory response. | Elevated inflammatory markers are seen in patients with fatty acid oxidation disorders. |
| Stress Response Genes (e.g., HSP70) | Upregulation | Cellular stress from metabolic imbalance and potential oxidative stress can trigger the unfolded protein response and other stress pathways. | General cellular response to metabolic dysfunction. |
IV. Signaling Pathways and Regulatory Networks
The molecular mechanisms by which this compound might influence gene expression are likely multifaceted. Below are diagrams of the relevant metabolic and potential signaling pathways.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver [mdpi.com]
- 4. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Hitchhiker’s Guide to Untargeted Lipidomics Analysis: Practical Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipidomics 101: Workflow, Techniques, Applications & Pitfalls- MetwareBio [metwarebio.com]
- 7. RNA-Seq Experiment and Data Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RNA-Seq: Basics, Applications & Protocol Explained | Technology Networks [technologynetworks.com]
- 9. researchgate.net [researchgate.net]
- 10. Genome-Wide Identification of Mitochondrial Calcium Uniporter Family Genes in the Tomato Genus and Expression Profilings Under Salt Stress [mdpi.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. research.wur.nl [research.wur.nl]
- 13. journals.physiology.org [journals.physiology.org]
A Researcher's Guide to the Comparative Metabolomics of Fatty Acid Oxidation Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolomic profiles of three key fatty acid oxidation disorders (FAODs): Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency, and Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency. By presenting key metabolic biomarkers, detailed experimental protocols, and illustrative pathway and workflow diagrams, this guide serves as a valuable resource for understanding the distinct and overlapping metabolic signatures of these critical inborn errors of metabolism.
Comparative Analysis of Key Metabolic Biomarkers
The diagnosis and monitoring of FAODs heavily rely on the analysis of specific metabolites in blood and urine. Acylcarnitines, which are esters of carnitine and fatty acids, are primary biomarkers that accumulate upstream of the enzymatic block. Urinary organic acids are also crucial for diagnosis, revealing the downstream consequences of impaired fatty acid metabolism. The following tables summarize the quantitative changes in key plasma acylcarnitines and urinary organic acids observed in MCAD, LCHAD, and VLCAD deficiencies.
Table 1: Comparative Plasma Acylcarnitine Profiles in FAODs (μmol/L)
| Acylcarnitine Species | Normal Range | MCAD Deficiency | LCHAD Deficiency | VLCAD Deficiency |
| C8 (Octanoylcarnitine) | < 0.2 | Highly Elevated (e.g., 5-20) | Normal | Normal |
| C10 (Decanoylcarnitine) | < 0.3 | Moderately Elevated | Normal | Normal |
| C10:1 (Decenoylcarnitine) | < 0.3 | Moderately Elevated | Normal | Normal |
| C14:1 (Tetradecenoylcarnitine) | < 0.4 | Normal | Normal | Highly Elevated (e.g., >1.0) [1][2] |
| C14:2 (Tetradecadienoylcarnitine) | < 0.2 | Normal | Normal | Elevated[2] |
| C16-OH (3-Hydroxypalmitoylcarnitine) | < 0.05 | Normal | Elevated [2] | Normal |
| C18-OH (3-Hydroxystearoylcarnitine) | < 0.02 | Normal | Elevated [2] | Normal |
| C18:1-OH (3-Hydroxyoleoylcarnitine) | < 0.05 | Normal | Elevated [2] | Normal |
| Free Carnitine (C0) | 20-50 | Often secondarily deficient | Often secondarily deficient | Often secondarily deficient |
Note: The concentrations are indicative and can vary based on the patient's clinical status (e.g., fasting vs. fed) and the analytical method used.
Table 2: Comparative Urinary Organic Acid Profiles in FAODs
| Organic Acid | Normal | MCAD Deficiency | LCHAD Deficiency | VLCAD Deficiency |
| Hexanoylglycine | Trace | Markedly Elevated | Normal | Normal |
| Suberylglycine | Trace | Markedly Elevated | Normal | Normal |
| Dicarboxylic Acids (C6-C10) | Present in small amounts | Elevated [3] | Present | Elevated |
| 3-Hydroxydicarboxylic Acids | Trace | Normal | Elevated | Present |
| Ethylmalonic Acid | Trace | Elevated | Normal | Normal |
Experimental Protocols
Accurate and reproducible metabolomic analysis is paramount for the diagnosis and study of FAODs. The following are detailed protocols for the two primary analytical techniques used in the field.
Protocol 1: Acylcarnitine Analysis in Plasma by Tandem Mass Spectrometry (MS/MS)
This protocol outlines the steps for the quantitative analysis of acylcarnitines in plasma using a flow-injection electrospray ionization tandem mass spectrometer.[4][5]
1. Sample Preparation:
- To 100 µL of plasma, add 200 µL of a methanol (B129727) solution containing a mixture of stable isotope-labeled internal standards for various acylcarnitines.
- Vortex the mixture for 30 seconds to precipitate proteins.
- Centrifuge at 13,000 x g for 5 minutes.
- Transfer the supernatant to a new tube and dry under a stream of nitrogen gas at 40°C.
2. Derivatization (Butylation):
- To the dried extract, add 100 µL of 3N HCl in n-butanol.
- Incubate at 65°C for 15 minutes to convert the acylcarnitines to their butyl esters.
- Dry the butylated sample under a stream of nitrogen gas at 40°C.
- Reconstitute the sample in 100 µL of the mobile phase (e.g., 80% acetonitrile (B52724) in water).
3. MS/MS Analysis:
- Instrumentation: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
- Injection: Introduce the sample into the mass spectrometer via flow injection.
- Ionization Mode: Positive ion mode.
- Scan Mode: Precursor ion scan of m/z 85. This scan detects all parent ions that fragment to produce the characteristic carnitine fragment ion at m/z 85.
- Quantification: The concentration of each acylcarnitine is determined by comparing the ion intensity of the analyte to that of its corresponding stable isotope-labeled internal standard.
Protocol 2: Organic Acid Analysis in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the procedure for the quantitative analysis of organic acids in urine using GC-MS.[6][7]
1. Sample Preparation and Extraction:
- Thaw a frozen urine sample and centrifuge to remove any particulate matter.
- To 1 mL of urine, add a known amount of an internal standard (e.g., tropic acid).
- Acidify the urine to a pH of 1-2 with hydrochloric acid.
- Extract the organic acids with two portions of 3 mL of ethyl acetate (B1210297). Vortex vigorously and centrifuge to separate the layers.
- Combine the ethyl acetate layers and dry them over anhydrous sodium sulfate.
- Evaporate the solvent to dryness under a stream of nitrogen gas.
2. Derivatization:
- To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
- Incubate at 70°C for 30 minutes to convert the organic acids into their volatile trimethylsilyl (B98337) (TMS) derivatives.
3. GC-MS Analysis:
- Instrumentation: A gas chromatograph coupled to a mass spectrometer.
- Column: A capillary column suitable for organic acid analysis (e.g., DB-5ms).
- Injection: Inject 1 µL of the derivatized sample into the GC.
- Oven Temperature Program: A programmed temperature gradient is used to separate the different organic acids (e.g., initial temperature of 70°C, ramped to 300°C).
- Ionization Mode: Electron ionization (EI).
- Scan Mode: Full scan mode to acquire mass spectra for identification and selected ion monitoring (SIM) mode for quantification of specific organic acids.
- Identification and Quantification: Organic acids are identified by their retention times and mass spectra, and quantified by comparing their peak areas to that of the internal standard.
Visualizing the Metabolic Landscape
To better understand the biochemical basis of these disorders and the analytical approaches used to study them, the following diagrams have been generated.
Caption: Mitochondrial Fatty Acid β-Oxidation Pathway with Key Enzyme Deficiencies.
Caption: General Experimental Workflow for Metabolomic Analysis of FAODs.
References
- 1. VLCAD [gmdi.org]
- 2. Very Long-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of Plasma/Serum Acylcarnitines Using Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 6. aurametrix.weebly.com [aurametrix.weebly.com]
- 7. Analysis of urinary organic acids by gas chromatography tandem mass spectrometry method for metabolic profiling applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Animal Models for (S)-3-Hydroxypalmitoyl-CoA Metabolism: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate animal model is a critical step in studying the metabolism of (S)-3-hydroxypalmitoyl-CoA and related fatty acid oxidation (FAO) disorders. This guide provides an objective comparison of validated animal models, supported by experimental data, detailed protocols, and visual representations of key biological pathways and workflows.
This compound is a crucial intermediate in the mitochondrial beta-oxidation of long-chain fatty acids. The enzyme responsible for its dehydrogenation is the long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), a component of the mitochondrial trifunctional protein (MTP). Deficiencies in LCHAD or MTP lead to severe metabolic disorders in humans, characterized by hypoketotic hypoglycemia, cardiomyopathy, and sudden infant death. To investigate the pathophysiology of these conditions and to develop potential therapies, researchers rely on animal models that accurately recapitulate the human disease phenotype.
Comparison of In Vivo Models
The most extensively validated and utilized animal model for studying disorders of this compound metabolism is the mitochondrial trifunctional protein alpha-subunit knockout mouse (Mtpa-/-). An alternative model, the long-chain acyl-CoA dehydrogenase (LCAD) deficient mouse (LCAD-/-), provides a useful comparison for understanding the specific roles of different enzymes in long-chain fatty acid oxidation.
| Feature | Mtpa-/- Mouse Model | LCAD-/- Mouse Model | Wild-Type Mouse |
| Genetic Defect | Null mutation in the Mtpa gene, leading to complete MTP deficiency.[1] | Null mutation in the Acadl gene, leading to LCAD deficiency.[2] | Fully functional Mtpa and Acadl genes. |
| Key Phenotypes | Neonatal hypoglycemia, sudden death within 6-36 hours of birth, hepatic steatosis, accumulation of long-chain fatty acid metabolites.[1] | Fasting-induced hypoglycemia, hepatic and cardiac lipidosis, accumulation of C14:1-acylcarnitine.[2][3] | Normal metabolic function and no overt disease phenotype under standard conditions. |
| Acylcarnitine Profile | Elevation of C14-C18 hydroxyacylcarnitines in plasma and tissues. | Prominent accumulation of C14:1-acylcarnitine in plasma and tissues.[2][3] | Low baseline levels of acylcarnitines. |
| Enzyme Activity | Absent LCHAD and other MTP enzyme activities. | Absent LCAD activity, with potentially altered flux through the LCHAD step. | Normal LCHAD and LCAD enzyme activities. |
| Relevance to Human Disease | Closely mimics the severe neonatal presentation of human MTP deficiency.[1] | While no human LCAD deficiency has been identified, this model is valuable for studying the consequences of impaired long-chain fatty acid oxidation and shares some biochemical features with human very long-chain acyl-CoA dehydrogenase (VLCAD) deficiency.[2] | Serves as the essential control for all experimental comparisons. |
Experimental Protocols
Generation of Mtpa-/- Knockout Mice
The generation of Mtpa-/- mice involves a standard gene targeting approach in embryonic stem (ES) cells.
Protocol:
-
Targeting Vector Construction: A targeting vector is designed to replace a critical exon of the Mtpa gene with a neomycin resistance cassette (neo). The vector should contain homology arms of at least 5-8 kb total length, flanking the targeted exon, to ensure efficient homologous recombination. The neo cassette allows for positive selection of targeted ES cells. A negative selection marker, such as the herpes simplex virus thymidine (B127349) kinase (tk) gene, is placed outside the homology arms to select against random integration.
-
ES Cell Transfection and Selection: The targeting vector is linearized and electroporated into ES cells derived from a 129 mouse strain. ES cells are then cultured in the presence of G418 (for neomycin resistance) and ganciclovir (B1264) (to select against the tk gene). Surviving colonies are picked and expanded.
-
Screening of ES Cell Clones: Genomic DNA is isolated from the expanded ES cell clones and screened for homologous recombination by Southern blot analysis or PCR.
-
Blastocyst Injection and Chimera Production: Correctly targeted ES cells are injected into blastocysts from a C57BL/6 mouse. The injected blastocysts are then transferred to pseudopregnant female mice. The resulting chimeric offspring will have tissues derived from both the host blastocyst and the injected ES cells.
-
Germline Transmission and Breeding: Chimeric males are bred with wild-type females. Agouti-colored offspring indicate germline transmission of the targeted allele. Heterozygous (Mtpa+/-) offspring are identified by genotyping and interbred to produce homozygous (Mtpa-/-) mice.
Acylcarnitine Analysis in Mouse Plasma by Tandem Mass Spectrometry
This protocol outlines the quantification of acylcarnitine species in mouse plasma, a key diagnostic indicator for FAO disorders.
Materials:
-
Mouse plasma collected in EDTA or heparin tubes.
-
Methanol (B129727) (HPLC grade).
-
Internal standard solution (a mixture of isotopically labeled acylcarnitines in methanol).
-
n-Butanol.
-
Acetyl chloride or 3N HCl in n-butanol.
-
96-well microtiter plates.
-
Tandem mass spectrometer with an electrospray ionization (ESI) source.
Procedure:
-
Sample Preparation:
-
To a well of a 96-well plate, add 10 µL of mouse plasma.
-
Add 100 µL of methanol containing the internal standard mixture.
-
Seal the plate and shake for 20 minutes to precipitate proteins and extract acylcarnitines.
-
Centrifuge the plate at 3000 x g for 15 minutes.
-
-
Derivatization (Butylation):
-
Transfer the supernatant to a new 96-well plate and evaporate to dryness under a stream of nitrogen.
-
Add 50 µL of 3N HCl in n-butanol to each well.
-
Seal the plate and incubate at 65°C for 15 minutes.
-
Evaporate the butanolic HCl to dryness under a stream of nitrogen.
-
-
Analysis by Tandem Mass Spectrometry:
-
Reconstitute the dried sample in the mobile phase.
-
Inject the sample into the tandem mass spectrometer.
-
Acylcarnitines are typically analyzed in positive ion mode using a precursor ion scan of m/z 85, which is a characteristic fragment ion of butylated acylcarnitines.
-
Quantification is achieved by comparing the peak area of each endogenous acylcarnitine to its corresponding isotopically labeled internal standard.
-
Measurement of LCHAD Enzyme Activity in Tissue Homogenates
This spectrophotometric assay measures the activity of LCHAD by monitoring the reduction of NAD+ to NADH.
Materials:
-
Tissue homogenate (e.g., from liver or heart).
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).
-
This compound (substrate).
-
NAD+ (cofactor).
-
Spectrophotometer capable of reading absorbance at 340 nm.
Procedure:
-
Prepare the Reaction Mixture: In a cuvette, combine the assay buffer, NAD+, and tissue homogenate.
-
Initiate the Reaction: Add the this compound substrate to the cuvette to start the reaction.
-
Monitor Absorbance: Immediately place the cuvette in the spectrophotometer and measure the increase in absorbance at 340 nm over time. The rate of increase in absorbance is directly proportional to the rate of NADH production and thus the LCHAD activity.
-
Calculate Enzyme Activity: The specific activity of LCHAD is calculated using the Beer-Lambert law and is typically expressed as nmol of NADH formed per minute per mg of protein.
Histopathological Analysis of Liver Tissue
Hematoxylin (B73222) and Eosin (B541160) (H&E) staining is a standard method to visualize tissue morphology and identify pathological changes such as hepatic steatosis.
Protocol:
-
Tissue Fixation: Immediately after dissection, fix the liver tissue in 10% neutral buffered formalin for at least 24 hours.
-
Tissue Processing: Dehydrate the fixed tissue through a series of graded ethanol (B145695) solutions, clear in xylene, and embed in paraffin (B1166041) wax.
-
Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded tissue block using a microtome.
-
Staining:
-
Deparaffinize the tissue sections in xylene and rehydrate through graded ethanol solutions to water.
-
Stain with Mayer's hematoxylin solution for 3-5 minutes to stain cell nuclei blue/purple.
-
Rinse in running tap water.
-
Differentiate with 1% acid alcohol to remove excess stain.
-
"Blue" the sections in Scott's tap water substitute or running tap water.
-
Counterstain with eosin Y solution for 1-2 minutes to stain the cytoplasm and extracellular matrix pink/red.
-
-
Dehydration and Mounting: Dehydrate the stained sections through graded ethanol solutions, clear in xylene, and mount with a coverslip using a permanent mounting medium.
-
Microscopic Examination: Examine the stained sections under a light microscope to assess liver morphology and the extent of steatosis (fatty infiltration).
In Vitro Models
While animal models are invaluable, in vitro systems offer a more controlled environment for mechanistic studies and high-throughput screening.
-
Patient-derived Fibroblasts: Skin fibroblasts from patients with LCHAD or MTP deficiency can be cultured to study the cellular consequences of the enzyme defect, including fatty acid oxidation rates and the accumulation of toxic metabolites.[4]
-
Genetically Engineered Cell Lines: Using CRISPR/Cas9 technology, specific mutations can be introduced into immortalized cell lines (e.g., hepatocytes, cardiomyocytes) to create cellular models of LCHAD/MTP deficiency. These models are useful for dissecting specific molecular pathways and for drug screening.[5]
Validation of in vitro models is crucial and typically involves:
-
Confirming the genetic modification and the absence or reduction of the target enzyme activity.
-
Demonstrating the expected metabolic phenotype, such as the accumulation of specific acylcarnitines.
-
Comparing the cellular phenotype to that observed in patient-derived cells or in the corresponding animal model.
Visualizing Key Pathways and Workflows
Fatty Acid β-Oxidation Pathway
Caption: Mitochondrial fatty acid β-oxidation spiral.
Experimental Workflow for Validating a Knockout Mouse Model
Caption: Workflow for validating a knockout mouse model.
Conclusion
The Mtpa-/- mouse model stands as the most robust and clinically relevant model for studying severe disorders of this compound metabolism. Its phenotype closely mirrors that of human MTP deficiency, making it an invaluable tool for investigating disease pathogenesis and for the preclinical evaluation of therapeutic strategies. The LCAD-/- mouse, while not directly corresponding to a known human disease, provides a valuable comparative model for dissecting the intricacies of long-chain fatty acid oxidation. The selection of the most appropriate model will depend on the specific research question. By employing the detailed experimental protocols outlined in this guide, researchers can ensure the rigorous validation and characterization of their chosen animal models, leading to more reliable and translatable findings. Furthermore, the integration of in vitro models can provide complementary mechanistic insights and facilitate higher-throughput studies.
References
- 1. Mitochondrial Trifunctional Protein Defects: Clinical Implications and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. H&E staining | Xin Chen Lab [pharm.ucsf.edu]
- 3. Characterization of carnitine and fatty acid metabolism in the long-chain acyl-CoA dehydrogenase-deficient mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scientificarchives.com [scientificarchives.com]
Navigating the Stability Landscape of (S)-3-Hydroxypalmitoyl-CoA: A Comparative Guide for In Vitro and In Vivo Environments
For researchers in drug development and metabolic studies, understanding the stability of key metabolic intermediates is paramount. (S)-3-hydroxypalmitoyl-CoA, a critical intermediate in fatty acid beta-oxidation, presents a stark contrast in its stability when examined in artificial laboratory settings versus the complex biological environment of a living cell. This guide provides a comprehensive comparison of the in vitro and in vivo stability of this compound, supported by experimental data and detailed protocols to aid in the design and interpretation of related research.
At a Glance: In Vitro vs. In Vivo Stability
The thioester bond in this compound is inherently susceptible to hydrolysis, a characteristic that defines its stability profile. However, the cellular machinery in vivo has evolved sophisticated mechanisms to manage this reactivity, leading to a significantly different stability landscape compared to in vitro conditions.
| Feature | In Vitro Stability | In Vivo Stability |
| Primary Determinant | Spontaneous chemical hydrolysis | Enzyme- and protein-mediated regulation |
| Half-life | Hours to days, dependent on conditions | Tightly regulated, likely in the range of seconds to minutes |
| Key Influencing Factors | pH, temperature, buffer composition, presence of nucleophiles | Acyl-CoA binding proteins (ACBPs), Acyl-CoA hydrolases (thioesterases), enzymatic consumption |
| Concentration | Typically in the micromolar (µM) to millimolar (mM) range for assays | Tightly controlled in the low nanomolar (nM) range |
| Degradation Products | Coenzyme A and 3-hydroxypalmitic acid | Coenzyme A and 3-hydroxypalmitic acid |
Quantitative Comparison of Stability
Direct quantitative data for the half-life of this compound is scarce. However, studies on analogous long-chain acyl-CoA thioesters provide valuable insights into their relative stability.
Table 1: In Vitro Degradation of 16:1-CoA in Aqueous Buffer
| Time | Degradation (%) |
| 1 day | 70-75% |
| 3 weeks | 94-97% |
Data extrapolated from studies on 16:1-CoA in crystallization buffers at room temperature.
Table 2: Factors Influencing Acyl-CoA Stability
| Environment | Factor | Effect on Stability |
| In Vitro | Aqueous Buffers (neutral pH) | Prone to spontaneous hydrolysis, leading to instability. |
| Methanol | Increased stability compared to aqueous solutions.[1] | |
| Presence of Nucleophiles | Increased degradation rate. | |
| In Vivo | Acyl-CoA Binding Proteins (ACBPs) | Buffer the free concentration and protect from hydrolysis, increasing stability. |
| Acyl-CoA Hydrolases (Thioesterases) | Catalyze the hydrolysis, decreasing stability as part of metabolic regulation. | |
| Downstream Enzymes (e.g., 3-hydroxyacyl-CoA dehydrogenase) | Rapid consumption in metabolic pathways contributes to a short half-life. |
The In Vivo Environment: A Tightly Regulated System
Within the cell, the concentration and stability of this compound are meticulously controlled to ensure efficient energy production and prevent the accumulation of potentially disruptive intermediates. This regulation is achieved through a combination of protein binding and enzymatic activity.
Acyl-CoA binding proteins (ACBPs) play a crucial role in sequestering long-chain acyl-CoAs, effectively creating a buffer that protects the thioester bond from spontaneous hydrolysis and maintains a low concentration of the free, reactive molecule. This buffering is essential for preventing non-specific interactions and potential cellular toxicity.
Simultaneously, a family of enzymes known as acyl-CoA hydrolases, or thioesterases, actively manage the intracellular pool of acyl-CoAs by catalyzing their hydrolysis back to the free fatty acid and Coenzyme A. This enzymatic degradation provides a dynamic mechanism to control the availability of this compound for metabolic pathways.
The primary fate of this compound in vivo is its rapid conversion to 3-ketoacyl-CoA by the enzyme 3-hydroxyacyl-CoA dehydrogenase as part of the beta-oxidation cycle. The high efficiency of this and subsequent enzymatic steps ensures a high turnover rate and, consequently, a very short intracellular half-life.
References
A Comparative Guide to 3-Hydroxyacyl-CoA Dehydrogenases: Function, Kinetics, and Regulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive functional comparison of different 3-hydroxyacyl-CoA dehydrogenases (HACDs), critical enzymes in fatty acid β-oxidation. We delve into their substrate specificities, kinetic parameters, and regulatory mechanisms, supported by experimental data and detailed protocols to aid in research and therapeutic development.
Introduction to 3-Hydroxyacyl-CoA Dehydrogenases
3-Hydroxyacyl-CoA dehydrogenases (HACDs) are a class of oxidoreductases that catalyze the third step of the fatty acid β-oxidation spiral, the NAD+-dependent conversion of L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA.[1] This reaction is essential for the catabolism of fatty acids for energy production. In humans, several isozymes of HACD exist, each with distinct substrate preferences, subcellular localizations, and physiological roles. Understanding the functional differences between these isozymes is crucial for elucidating their involvement in metabolic health and disease.
This guide focuses on the four primary human HACD isozymes:
-
HADH (Hydroxyacyl-Coenzyme A dehydrogenase): Also known as short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD), this mitochondrial enzyme shows a preference for short to medium-chain substrates.
-
HSD17B10 (Hydroxysteroid 17-beta dehydrogenase 10): This mitochondrial enzyme, also referred to as 3-hydroxyacyl-CoA dehydrogenase type-2, exhibits broad substrate specificity, acting on short-chain acyl-CoAs, as well as steroids and other metabolites.
-
EHHADH (Enoyl-CoA Hydratase/3-Hydroxyacyl-CoA Dehydrogenase): This peroxisomal bifunctional enzyme contains both hydratase and dehydrogenase domains and is involved in the oxidation of very long-chain and branched-chain fatty acids.
-
HSD17B4 (Hydroxysteroid 17-beta dehydrogenase 4): Another peroxisomal multifunctional protein, HSD17B4, possesses dehydrogenase activity specific for D-3-hydroxyacyl-CoAs, in addition to its hydratase and sterol carrier protein-2-like domains.[2][3]
Comparative Analysis of Kinetic Parameters
The substrate specificity and catalytic efficiency of the different HACD isozymes are reflected in their kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for its substrate. The following table summarizes the available kinetic data for human HACD isozymes with various acyl-CoA substrates.
| Enzyme | Substrate (Acyl-CoA Chain Length) | Km (µM) | Vmax (U/mg) | Optimal pH |
| HADH (SCHAD) | 3-Hydroxybutyryl-CoA (C4) | ~20-50 | - | ~7.0 |
| 3-Hydroxydecanoyl-CoA (C10) | ~5-15 | Highest Activity | ~7.0 | |
| 3-Hydroxypalmitoyl-CoA (C16) | ~10-20 | Lower Activity | ~7.0 | |
| HSD17B10 | 3-Hydroxybutyryl-CoA (C4) | 85.2 | - | 9.3 |
| Acetoacetyl-CoA (C4) | 25.7 | - | 7.0 | |
| EHHADH | 3-Hydroxypalmitoyl-CoA (C16) | - | - | - |
| HSD17B4 | D-3-Hydroxybutyryl-CoA (C4) | - | - | - |
| D-3-Hydroxypalmitoyl-CoA (C16) | - | - | - |
Note: Comprehensive and directly comparable kinetic data for all human isozymes across a full range of substrates is limited in the literature. The presented values are aggregated from multiple sources and should be considered indicative. Experimental conditions can significantly influence these parameters.
Experimental Protocols
Accurate and reproducible measurement of HACD activity is fundamental for functional comparisons. Below are detailed methodologies for key experiments.
Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity
This method measures the reduction of NAD+ to NADH, which is monitored by the increase in absorbance at 340 nm.
Principle:
3-Hydroxyacyl-CoA + NAD+ ⇌ 3-Ketoacyl-CoA + NADH + H+
Materials:
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes (1 cm path length)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.3)
-
NAD+ solution (10 mM in buffer)
-
3-Hydroxyacyl-CoA substrate solution (e.g., 1 mM 3-hydroxybutyryl-CoA, 3-hydroxydecanoyl-CoA, or 3-hydroxypalmitoyl-CoA in buffer)
-
Purified or crude enzyme preparation
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
880 µL of 100 mM potassium phosphate buffer (pH 7.3)
-
50 µL of 10 mM NAD+ solution
-
50 µL of the 3-hydroxyacyl-CoA substrate solution
-
-
Incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding 20 µL of the enzyme solution to the cuvette and mix immediately by gentle inversion.
-
Place the cuvette in the spectrophotometer and record the increase in absorbance at 340 nm over time (e.g., for 3-5 minutes).
-
Determine the initial rate of the reaction (ΔA340/min) from the linear portion of the absorbance versus time plot.
-
Calculate the enzyme activity using the Beer-Lambert law (ε for NADH at 340 nm is 6.22 mM-1cm-1).
Coupled Enzyme Assay for Kinetic Analysis
This method is particularly useful for determining kinetic parameters as it overcomes product inhibition by coupling the HACD reaction to a subsequent, essentially irreversible reaction catalyzed by 3-ketoacyl-CoA thiolase.[4]
Principle:
-
3-Hydroxyacyl-CoA + NAD+ --(3-Hydroxyacyl-CoA Dehydrogenase)--> 3-Ketoacyl-CoA + NADH + H+
-
3-Ketoacyl-CoA + CoASH --(3-Ketoacyl-CoA Thiolase)--> Acetyl-CoA + Acyl-CoA (chain shortened by 2 carbons)
Materials:
-
All materials listed for the spectrophotometric assay
-
Coenzyme A (CoASH) solution (10 mM in buffer)
-
Purified 3-ketoacyl-CoA thiolase
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
850 µL of 100 mM potassium phosphate buffer (pH 7.3)
-
50 µL of 10 mM NAD+ solution
-
20 µL of 10 mM CoASH solution
-
A saturating amount of 3-ketoacyl-CoA thiolase (determine empirically)
-
Varying concentrations of the 3-hydroxyacyl-CoA substrate
-
-
Incubate the mixture at a constant temperature for 5 minutes.
-
Initiate the reaction by adding 20 µL of the HACD enzyme solution and mix.
-
Monitor the increase in absorbance at 340 nm as described in the spectrophotometric assay.
-
Determine the initial reaction rates for each substrate concentration.
-
Plot the initial rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Regulatory Signaling Pathways
The expression and activity of HACD isozymes are tightly regulated by nuclear receptors and transcription factors that respond to the metabolic state of the cell. The Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Sterol Regulatory Element-Binding Protein 1 (SREBP-1) are key players in this regulation.
PPARα Signaling Pathway
PPARα is a nuclear receptor that acts as a primary sensor of fatty acids. Upon activation by fatty acids or fibrate drugs, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, upregulating their transcription. Several HACD genes, particularly those involved in peroxisomal β-oxidation like EHHADH and HSD17B4, are known targets of PPARα.[2][5]
References
- 1. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Unique multifunctional HSD17B4 gene product: 17beta-hydroxysteroid dehydrogenase 4 and D-3-hydroxyacyl-coenzyme A dehydrogenase/hydratase involved in Zellweger syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peroxisomal L-bifunctional enzyme (Ehhadh) is essential for the production of medium-chain dicarboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (S)-3-Hydroxypalmitoyl-CoA Across Diverse Species
For Researchers, Scientists, and Drug Development Professionals
(S)-3-hydroxypalmitoyl-CoA is a key intermediate in the ubiquitous metabolic pathway of fatty acid β-oxidation. Its transient nature makes direct quantification challenging, yet understanding its metabolic context across different species is crucial for fields ranging from drug development to metabolic engineering. This guide provides a comparative analysis of this compound, focusing on its metabolic pathway, the kinetics of associated enzymes, and methodologies for its quantification in mammals, plants, bacteria, and yeast.
Metabolic Significance and Pathways
This compound is formed during the third step of the β-oxidation spiral, a catabolic process that breaks down fatty acids to produce acetyl-CoA. This acetyl-CoA then enters the citric acid cycle to generate ATP, providing a significant source of energy. The pathway is highly conserved across prokaryotes and eukaryotes, although the subcellular localization and specific enzyme isoforms can vary.
In mammals, β-oxidation primarily occurs in the mitochondria and peroxisomes. The mitochondrial pathway is the main route for energy production from fatty acids, while the peroxisomal pathway is involved in the breakdown of very-long-chain fatty acids and other specific lipids. In yeast, such as Saccharomyces cerevisiae, β-oxidation is predominantly a peroxisomal process. Bacteria like Escherichia coli also utilize a similar set of enzymes for fatty acid degradation. In plants, β-oxidation is crucial for various processes, including providing energy for germination from stored lipids, and occurs primarily in peroxisomes.
Below is a generalized representation of the fatty acid β-oxidation pathway leading to the formation of this compound.
Quantitative Data Comparison
Direct quantitative data for the intracellular concentration of this compound across different species is scarce due to its role as a transient metabolic intermediate. However, analysis of related compounds and enzyme kinetics provides valuable comparative insights.
Enzyme Kinetic Parameters
The formation and degradation of this compound are catalyzed by enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase, respectively. The kinetic parameters of these enzymes for C16 or other long-chain substrates offer a proxy for the metabolic flux through this step of β-oxidation.
| Enzyme | Species | Substrate | K_m (µM) | V_{max} (U/mg) | Reference |
| 3-Hydroxyacyl-CoA Dehydrogenase | Pig (heart) | 3-Ketohexadecanoyl-CoA (C16) | ~1.5 | Not specified | [1] |
| Human | 3-Hydroxyacyl-CoAs (C4-C16) | Varies with chain length | Most active with C10 | [2] | |
| Ralstonia eutropha (bacteria) | Acetoacetyl-CoA (C4) | 48 | 149 | [3] | |
| Enoyl-CoA Hydratase | Rat (liver) | Crotonyl-CoA (C4) | Not specified | Not specified | [4] |
| Saccharomyces cerevisiae (yeast) | Medium to long-chain substrates | Not specified | Not specified | [5] | |
| Arabidopsis thaliana (plant) | Not specified | Not specified | Not specified | [6][7] |
Note: Direct kinetic data for this compound is often not available. The data presented is for related substrates and should be interpreted as indicative of the enzymes' general activity towards long-chain fatty acyl-CoAs.
Experimental Protocols
Accurate quantification of this compound is essential for detailed metabolic studies. Below are detailed methodologies for its analysis.
Quantification of this compound by LC-MS/MS
This method allows for the sensitive and specific quantification of acyl-CoAs.
1. Sample Preparation:
-
Quench metabolic activity by rapidly freezing the biological sample in liquid nitrogen.
-
Extract acyl-CoAs using a cold solvent mixture, typically containing an organic solvent (e.g., acetonitrile) and an acidic aqueous buffer to precipitate proteins and stabilize the acyl-CoAs.
-
Include an internal standard (e.g., a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA) at the beginning of the extraction to correct for sample loss and matrix effects.[8]
-
Centrifuge the extract to pellet precipitated proteins and other cellular debris.
-
The supernatant containing the acyl-CoAs can be further purified using solid-phase extraction (SPE) to remove interfering substances.[9]
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Separate the acyl-CoAs using a C18 reversed-phase column with a gradient elution. The mobile phases typically consist of an aqueous solution with a volatile buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent like acetonitrile (B52724) or methanol.
-
Mass Spectrometry (MS/MS): Detect the eluting compounds using a triple quadrupole mass spectrometer in positive ion mode. Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion will be the [M+H]⁺ of this compound, and the product ion will be a specific fragment generated by collision-induced dissociation (e.g., the fragment corresponding to the CoA moiety).
Quantification of 3-Hydroxypalmitic Acid by GC-MS
This method involves the hydrolysis of the CoA ester and derivatization of the resulting fatty acid.
1. Sample Preparation:
-
Hydrolyze the acyl-CoA sample using a strong base (e.g., NaOH) to release the free 3-hydroxypalmitic acid.[10]
-
Acidify the sample and extract the free fatty acid into an organic solvent (e.g., ethyl acetate).[10]
-
Evaporate the solvent and derivatize the fatty acid to make it volatile for GC analysis. A common method is trimethylsilylation (TMS) using reagents like BSTFA.[3][11][12]
2. GC-MS Analysis:
-
Gas Chromatography (GC): Separate the derivatized fatty acids on a capillary column (e.g., DB-5ms). Use a temperature gradient to elute the compounds based on their volatility and interaction with the stationary phase.
-
Mass Spectrometry (MS): Detect the eluting compounds using a mass spectrometer. The mass spectrum of the TMS derivative of 3-hydroxypalmitic acid will have characteristic fragmentation patterns that can be used for identification and quantification.
Enzymatic Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity
This spectrophotometric assay measures the activity of the enzyme that converts this compound to 3-ketoacyl-CoA.[13]
1. Reaction Mixture:
-
Prepare a reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.3).[14]
-
Add NAD⁺ (the cofactor for the dehydrogenase).
-
Add a detergent (e.g., Triton X-100) to solubilize the long-chain acyl-CoA substrate.
-
Add the substrate, this compound.
2. Measurement:
-
Initiate the reaction by adding the enzyme extract.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.[15]
-
The rate of NADH formation is directly proportional to the enzyme activity. A coupled assay with 3-ketoacyl-CoA thiolase can be used to pull the reaction to completion and avoid product inhibition.[7]
Comparative Logic and Interpretation
The data presented in this guide allows for a multi-faceted comparison of this compound metabolism across different species.
By comparing enzyme kinetics, researchers can infer the relative efficiency of fatty acid oxidation in different organisms or cellular compartments. For instance, a lower K_m value for 3-hydroxyacyl-CoA dehydrogenase in one species might suggest a more efficient processing of this intermediate. Understanding these differences is critical for drug development, where enzymes in this pathway can be targets for treating metabolic diseases. For metabolic engineering, identifying rate-limiting steps through kinetic analysis can guide strategies to enhance the production of fatty acid-derived biofuels or chemicals. Furthermore, studying the variations in this pathway across species can provide insights into the evolution of metabolic regulation and its role in different physiological contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. web.gps.caltech.edu [web.gps.caltech.edu]
- 4. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Substrate specificity of Arabidopsis 3-ketoacyl-CoA synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Arabidopsis 3-Ketoacyl-Coenzyme A Synthase9 Is Involved in the Synthesis of Tetracosanoic Acids as Precursors of Cuticular Waxes, Suberins, Sphingolipids, and Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Genome-wide identification and expression analysis of 3-ketoacyl-CoA synthase gene family in rice (Oryza sativa L.) under cadmium stress [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 14. Metabolic engineering strategies to produce medium-chain oleochemicals via acyl-ACP:CoA transacylase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural classification and properties of ketoacyl synthases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Enzymatic Specificity for (S)-3-Hydroxypalmitoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
(S)-3-hydroxypalmitoyl-CoA is a critical intermediate in fatty acid metabolism, playing a key role in both fatty acid elongation and beta-oxidation pathways. The enzymes that catalyze its conversion are crucial for maintaining lipid homeostasis and are potential targets for therapeutic intervention in various metabolic diseases. This guide provides a comparative analysis of the specificity of key enzyme families for this compound, supported by available experimental data and detailed methodologies.
Enzyme Families Acting on this compound: A Comparative Overview
Three primary enzyme families are responsible for the metabolism of this compound: 3-hydroxyacyl-CoA dehydratases (HACDs), 3-hydroxyacyl-CoA dehydrogenases (HADHs), and enoyl-CoA hydratases. Each family contains multiple isoforms with distinct substrate specificities and cellular roles.
3-Hydroxyacyl-CoA Dehydratases (HACDs)
In humans, four HACD enzymes (HACD1, HACD2, HACD3, and HACD4) catalyze the dehydration of 3-hydroxyacyl-CoAs to trans-2-enoyl-CoAs, the third step in the very long-chain fatty acid (VLCFA) elongation cycle. All four human HACD proteins have been shown to be active against 3-hydroxypalmitoyl-CoA.[1] While comprehensive kinetic data for all isoforms with this specific substrate is limited, available information indicates differences in their catalytic efficiencies. A study has shown that HACD2 possesses the highest maximal velocity (Vmax) for 3-hydroxypalmitoyl-CoA among the four isoforms, suggesting it is a major contributor to this activity in many tissues.[2] HACD1 and HACD2 are considered to have broad and redundant substrate specificities.[2][3]
| Enzyme | Substrate | Km (µM) | Vmax (relative) | Catalytic Efficiency (kcat/Km) |
| HACD1 | 3-Hydroxypalmitoyl-CoA | Data not available | Lower than HACD2 | Data not available |
| HACD2 | 3-Hydroxypalmitoyl-CoA | Data not available | Highest | Data not available |
| HACD3 | 3-Hydroxypalmitoyl-CoA | 49.5 | Lower than HACD2 | Data not available |
| HACD4 | 3-Hydroxypalmitoyl-CoA | Data not available | Lowest | Data not available |
Table 1: Comparison of Human HACD Enzyme Specificity for 3-Hydroxypalmitoyl-CoA. Vmax values are relative comparisons from in vitro assays.[2][4]
3-Hydroxyacyl-CoA Dehydrogenases (HADHs)
These enzymes catalyze the NAD+-dependent oxidation of (S)-3-hydroxyacyl-CoAs to 3-ketoacyl-CoAs, a key step in the beta-oxidation pathway. Several isoforms exist, with differing specificities for the acyl chain length. For instance, pig heart L-3-hydroxyacyl-CoA dehydrogenase shows the highest activity with medium-chain substrates, although the Michaelis-Menten constants (Km) for medium and long-chain substrates are similar.[5] In cases of long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, a significant reduction in the oxidation of long-chain substrates is observed.[6]
Enoyl-CoA Hydratases
Enoyl-CoA hydratases catalyze the hydration of trans-2-enoyl-CoA to (S)-3-hydroxyacyl-CoA. While this is the reverse of the HACD reaction, it is a critical step in the beta-oxidation of unsaturated fatty acids. The substrate specificity of enoyl-CoA hydratases is known to be dependent on the acyl chain length, with the rate of reaction generally decreasing as the chain length increases.[7] These enzymes can process acyl-CoAs with chain lengths up to at least C16.[7]
Experimental Protocols
Accurate assessment of enzyme specificity requires robust and well-defined experimental protocols. The following are detailed methodologies for assaying the activity of the discussed enzyme families with long-chain substrates like this compound.
Coupled Spectrophotometric Assay for L-3-Hydroxyacyl-CoA Dehydrogenase
This method allows for the determination of L-3-hydroxyacyl-CoA dehydrogenase activity with substrates of various chain lengths by coupling the reaction to the cleavage of the product by 3-ketoacyl-CoA thiolase.[5]
Principle:
The oxidation of (S)-3-hydroxyacyl-CoA by L-3-hydroxyacyl-CoA dehydrogenase produces NADH, which can be monitored spectrophotometrically at 340 nm. The reaction equilibrium, however, favors the reverse reaction. To drive the reaction forward and avoid product inhibition, the 3-ketoacyl-CoA product is immediately cleaved by 3-ketoacyl-CoA thiolase in the presence of Coenzyme A.
Reagents:
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.3
-
NAD+ solution: 10 mM in deionized water
-
Coenzyme A (CoASH) solution: 10 mM in deionized water
-
This compound substrate solution: Prepare a stock solution in a suitable buffer. Due to the low solubility of long-chain acyl-CoAs, the inclusion of a small amount of a non-ionic detergent like Triton X-100 may be necessary.
-
L-3-hydroxyacyl-CoA dehydrogenase (enzyme to be tested)
-
3-ketoacyl-CoA thiolase (coupling enzyme)
Procedure:
-
In a cuvette, combine the assay buffer, NAD+ solution, and CoASH solution.
-
Add the this compound substrate to the desired final concentration.
-
Add the coupling enzyme, 3-ketoacyl-CoA thiolase.
-
Initiate the reaction by adding the L-3-hydroxyacyl-CoA dehydrogenase.
-
Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
The rate of NADH formation is proportional to the activity of the L-3-hydroxyacyl-CoA dehydrogenase.
In Vitro 3-Hydroxypalmitoyl-CoA Dehydratase Assay
This assay directly measures the dehydration of 3-hydroxypalmitoyl-CoA by HACD enzymes.[1]
Principle:
The dehydration of 3-hydroxypalmitoyl-CoA results in the formation of a trans-2-enoyl-CoA product, which has a characteristic absorbance at 263 nm. The increase in absorbance at this wavelength is monitored to determine enzyme activity.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA
-
This compound substrate solution: Prepared as described above.
-
HACD enzyme preparation (e.g., purified recombinant protein or cell lysate)
Procedure:
-
Add the assay buffer to a UV-transparent cuvette.
-
Add the this compound substrate to the desired final concentration.
-
Equilibrate the mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the HACD enzyme preparation.
-
Monitor the increase in absorbance at 263 nm over time.
-
The initial rate of reaction is used to calculate the enzyme activity.
Signaling and Metabolic Pathways
This compound is a key intermediate in two major metabolic pathways: fatty acid elongation and beta-oxidation. The following diagrams illustrate the position of this molecule and the enzymes that act upon it within these pathways.
Caption: Fatty Acid Elongation Pathway.
Caption: Mitochondrial Beta-Oxidation Pathway.
Conclusion
The enzymatic landscape for this compound metabolism is complex, with multiple enzyme families and isoforms contributing to its synthesis and degradation. While there are still gaps in our quantitative understanding of the specificity of all involved enzymes for this long-chain substrate, the available data clearly indicate that the HACD and HADH enzyme families are key players. The provided experimental protocols offer a starting point for researchers to further investigate the kinetics and substrate preferences of these important metabolic enzymes, paving the way for a more complete understanding of their roles in health and disease.
References
- 1. Characterization of four mammalian 3-hydroxyacyl-CoA dehydratases involv...-BMKCloudï½ç¾è¿å®¢äº [tour.biocloud.net]
- 2. The 3-hydroxyacyl-CoA dehydratases HACD1 and HACD2 exhibit functional redundancy and are active in a wide range of fatty acid elongation pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 3-hydroxyacyl-CoA dehydratases HACD1 and HACD2 exhibit functional redundancy and are active in a wide range of fatty acid elongation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
Safety Operating Guide
Safe Disposal of (S)-3-Hydroxypalmitoyl-CoA: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of (S)-3-hydroxypalmitoyl-CoA, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with handling and disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This substance should be treated as potentially hazardous, especially in the absence of a specific Safety Data Sheet (SDS).
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves must be worn at all times. Inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.
-
Eye Protection: Safety glasses or goggles are mandatory to protect from potential splashes.
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent skin exposure.[1]
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area thoroughly with soap and water. Remove contaminated clothing.[1]
-
Eye Contact: Rinse eyes cautiously with plenty of water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing.
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention and call a poison center or doctor.
-
Inhalation: Move the individual to fresh air.
Step-by-Step Disposal Protocol
The primary method for disposing of this compound is to treat it as chemical waste and dispose of it through an approved waste disposal program.
-
Waste Identification and Segregation:
-
Label a dedicated, leak-proof container as "Hazardous Waste: this compound".
-
Do not mix with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Management:
-
Keep the waste container tightly closed when not in use.[1]
-
Store the container in a designated, well-ventilated, and secure waste accumulation area.
-
-
Disposal Procedure:
-
All materials contaminated with this compound, including empty containers, pipette tips, and absorbent materials, should be placed in the designated hazardous waste container.
-
Arrange for pickup and disposal through your institution's EHS-approved chemical waste contractor.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Consult 40 CFR 261 to determine if the material is classified as hazardous waste in your specific circumstances.[2]
-
-
Spill Management:
-
In the event of a spill, prevent the substance from entering drains.[1]
-
For small spills, use an inert absorbent material to soak up the substance.
-
Collect the absorbent material and place it in the designated hazardous waste container.
-
Clean the affected area thoroughly.
-
Waste Management Data
Maintain a detailed inventory of all this compound waste. This information is crucial for regulatory compliance and safe handling.
| Waste Container ID | Date Generated | Quantity (g or mg) | Concentration (if in solution) | Researcher | Date of Disposal |
| Example: HXP-CoA-W001 | YYYY-MM-DD | 500 mg | N/A (solid) | Dr. J. Doe | YYYY-MM-DD |
Experimental Workflow for Disposal
The following diagram illustrates the standard workflow for the disposal of this compound.
Caption: Disposal workflow for this compound.
Logical Relationship of Safety Procedures
This diagram outlines the logical hierarchy of safety and disposal procedures, from general principles to specific actions.
Caption: Hierarchy of safety and disposal procedures.
References
Essential Safety and Logistics for Handling (S)-3-Hydroxypalmitoyl-CoA
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides crucial safety protocols and logistical guidance for the handling and disposal of (S)-3-hydroxypalmitoyl-CoA, a key intermediate in fatty acid metabolism. Adherence to these procedures is vital for minimizing risks and maintaining a safe research environment.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| Situation | Head Protection | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection | Footwear |
| Handling solid (powder) | Not generally required | Safety glasses with side shields or goggles[1] | Chemical-resistant gloves (e.g., nitrile)[2] | Laboratory coat[3] | NIOSH-approved respirator if dust is generated | Closed-toe shoes[4] |
| Preparing solutions | Not generally required | Safety goggles or a face shield[1][3] | Chemical-resistant gloves (e.g., nitrile)[2] | Laboratory coat[3] | Work in a well-ventilated area or chemical fume hood[2] | Closed-toe shoes[4] |
| Accidental spill | Not generally required | Safety goggles and face shield[1][3] | Double-gloving with chemical-resistant gloves[5] | Chemical-resistant apron or coveralls[3] | NIOSH-approved respirator | Chemical-resistant boots[1] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize exposure and ensure the integrity of the compound.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area as recommended by the supplier.
2. Preparation for Use:
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.
-
Work should be conducted in a designated area, such as a chemical fume hood, especially when handling the powdered form to avoid inhalation of any dust.
-
Wear the appropriate PPE as detailed in the table above.
3. Weighing and Solution Preparation:
-
When weighing the solid material, do so in a location that minimizes the potential for creating and dispersing dust.
-
To prepare a solution, slowly add the solid to the solvent to avoid splashing.
4. Post-Handling:
-
After handling, thoroughly wash hands and any exposed skin with soap and water.
-
Clean the work area to remove any residual contamination.
-
Remove and dispose of gloves properly by peeling them off from the cuff to the fingertips to avoid skin contact with the outer surface[2].
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Compound: Dispose of the chemical in accordance with all applicable federal, state, and local environmental regulations. It should be treated as a chemical waste and disposed of through a licensed waste disposal company.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, pipette tips, and paper towels, should be collected in a designated, labeled waste container.
-
Empty Containers: Rinse empty containers thoroughly before disposal. The rinse water should be collected and treated as chemical waste.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
-
If Swallowed: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention and show the Safety Data Sheet to the attending physician.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water[6]. If irritation occurs, seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[2].
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention[6].
-
Spill: For a small spill, carefully absorb the material with an inert absorbent material. For a large spill, evacuate the area and follow your institution's emergency spill response procedures.
Diagram of the Safe Handling Workflow for this compound
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
